2,2,3,3,4-Pentamethylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16747-44-7 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,3,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |
InChI Key |
WKQBIIUOSATALN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,2,3,3,4-Pentamethylpentane CAS number and properties
An In-depth Technical Guide to 2,2,3,3,4-Pentamethylpentane
Introduction
This compound is a highly branched saturated hydrocarbon belonging to the alkane family. Its chemical formula is C10H22.[1][2] As a decane isomer, its unique structural arrangement—a five-carbon pentane backbone heavily substituted with five methyl groups—imparts distinct physical and chemical properties that are of interest in various fields of chemical research. This guide provides a comprehensive overview of its properties, safety considerations, and analytical methodologies, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identifiers
The molecular structure of this compound is characterized by a high degree of branching. This steric bulk significantly influences its physical properties, such as its boiling and melting points, when compared to its straight-chain isomer, n-decane.
Caption: Molecular structure of this compound.
The primary identifier for this compound is its CAS number, which is 16747-44-7 .[1][2][3][4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and analysis.
| Property | Value | Source |
| CAS Number | 16747-44-7 | [1][2][3][4][5] |
| Molecular Formula | C10H22 | [1][2][6] |
| Molecular Weight | 142.28 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 166 ± 4 °C at 101.325 kPa | [3] |
| Melting Point | -36.5 ± 0.2 °C | [3] |
| Density | 0.7767 g/cm³ at 25 °C | [3] |
| Refractive Index | 1.4361 at 20 °C | [3] |
| Enthalpy of Vaporization | 45.20 kJ/mol | [6] |
| LogP (Octanol/Water) | 3.715 (Calculated) | [6] |
| Water Solubility | -3.28 (Log10 of mol/L, Calculated) | [6] |
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a flame-retardant lab coat.
-
Fire Hazards: This compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and explosion-proof equipment.[7] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[7]
-
Health Hazards:
-
Inhalation: Vapors may cause drowsiness or dizziness. If inhaled, move the individual to fresh air.[8]
-
Skin Contact: May cause skin irritation upon prolonged contact. In case of contact, wash the affected area with soap and water.[8]
-
Eye Contact: May cause irritation. If contact occurs, rinse eyes cautiously with water for several minutes.[7]
-
Ingestion: May be harmful if swallowed and can pose an aspiration hazard. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Analytical Protocols
Gas chromatography (GC) is a primary method for the analysis of volatile hydrocarbons like this compound.[2][4][5] The Kovats retention index, a relative measure of retention time in GC, has been reported for this compound.[1][6]
General Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
A typical workflow for the analysis of this compound would involve sample preparation, GC separation, and MS detection for identification and quantification.
Caption: General workflow for GC-MS analysis.
-
Sample Preparation: The sample containing this compound is diluted in a suitable volatile solvent (e.g., hexane). An internal standard may be added for accurate quantification.
-
GC Separation: The prepared sample is injected into the gas chromatograph. A non-polar capillary column is typically used for separating alkanes. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint for identification by comparing it to spectral libraries like those from NIST.[2][4][5]
Potential Applications
While specific industrial applications for this compound are not widely documented, its properties suggest potential uses in several areas:
-
Fuel Research: As a highly branched alkane, it could be studied as a component or additive in fuels to understand its combustion properties and impact on octane ratings.
-
Reference Standard: Due to its well-defined structure and properties, it can serve as a reference compound in analytical chemistry, particularly in gas chromatography and mass spectrometry.[1][6]
-
Specialty Solvent: Its non-polar nature and specific boiling point might make it a suitable solvent for certain chemical reactions or extractions where precise volatility is required.
Conclusion
This compound is a decane isomer with a unique, highly branched structure that dictates its physicochemical properties. Understanding these properties, along with proper safety and handling procedures, is crucial for its use in research and development. While its direct applications are not extensively documented, its characteristics make it a valuable compound for studies in fuel science, analytical chemistry, and as a specialty solvent.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- Wikidata. (n.d.). This compound.
- PubChem. (n.d.). 2,2,3,4,4-Pentamethylpentane. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane.
Sources
- 1. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 5. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 6. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
A Note on Data Unavailability and the Power of Predictive Spectroscopy
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,2,3,3,4-Pentamethylpentane
In the field of chemical analysis, direct experimental data is the gold standard. However, for novel, rare, or commercially unavailable compounds like this compound (CAS: 16747-44-7), such data may not exist in publicly accessible databases. This guide addresses this challenge by employing a robust, principles-based predictive approach. As scientists and researchers, our expertise allows us to forecast spectroscopic behavior with high accuracy, transforming a chemical structure into its anticipated spectral fingerprints. This document serves as a testament to that methodology, providing a comprehensive, in-depth guide to the predicted spectroscopic data of this compound, grounded in the fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.
Molecular Overview
This compound is a highly branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its unique structure, featuring multiple quaternary carbons and a tertiary center, dictates a specific and predictable spectroscopic signature. This guide will deconstruct this signature across three key analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 16747-44-7 | |
| Molecular Formula | C₁₀H₂₂ | |
| Molecular Weight | 142.28 g/mol | |
| Canonical SMILES | CC(C)C(C)(C)C(C)(C)C |
Mass Spectrometry (MS)
Guiding Principles & Rationale
Electron Ionization (EI) mass spectrometry is a high-energy technique that imparts significant energy into the analyte, leading to extensive fragmentation.[1][2] For highly branched alkanes, this has two primary consequences:
-
Weak or Absent Molecular Ion (M⁺•): The stability of the carbocations formed upon fragmentation is so favorable that the initial molecular ion (m/z 142) is often too transient to be detected in significant abundance.[3][4]
-
Cleavage at Branch Points: Fragmentation preferentially occurs at the C-C bonds of the most substituted carbons to yield the most stable carbocations (tertiary > secondary > primary).[3][5] The driving force is the formation of these stable, positively charged fragments. The most likely cleavage events involve the loss of the largest possible alkyl radical from a branch point.[5]
Predicted Mass Spectrum Data
The fragmentation of this compound is predicted to be dominated by cleavage around the highly substituted C3 and C4 positions.
| Predicted m/z | Ion Structure | Proposed Origin | Predicted Intensity |
| 142 | [C₁₀H₂₂]⁺• | Molecular Ion | Very Low / Absent |
| 127 | [C₉H₁₉]⁺ | Loss of a CH₃ radical | Low |
| 85 | [C₆H₁₃]⁺ | Cleavage of C3-C4 bond (loss of C₄H₉•) | Base Peak |
| 71 | [C₅H₁₁]⁺ | Cleavage of C2-C3 bond (loss of C₅H₁₁•) | High |
| 57 | [C₄H₉]⁺ | tert-Butyl cation from C3-C4 cleavage | High |
| 43 | [C₃H₇]⁺ | Isopropyl cation from various pathways | Medium |
Diagram: Predicted Fragmentation Pathway This diagram illustrates the primary fragmentation pathway leading to the predicted base peak.
Caption: Predicted EI-MS fragmentation of this compound.
Interpretation
The predicted mass spectrum serves as a structural fingerprint. The most diagnostic peak is the base peak at m/z 85 . This peak arises from the cleavage of the bond between the two quaternary carbons (C3 and C4), expelling a tert-butyl radical (•C(CH₃)₃) and leaving a stable tertiary carbocation. The presence of a strong peak at m/z 57 further corroborates this, representing the tert-butyl cation itself, which would be formed in the same cleavage event. The peak at m/z 71 is also significant, resulting from the loss of a C₅H₁₁ radical via cleavage at the C2-C3 bond. The near absence of the molecular ion at m/z 142 is a key indicator of the molecule's highly branched and saturated nature.[3]
Self-Validating Experimental Protocol: GC-MS Analysis
This protocol ensures robust and reproducible data acquisition.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity hexane. The use of a volatile solvent is critical for compatibility with gas chromatography.[3]
-
GC Separation:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injection: Inject 1 µL of the sample solution into the GC inlet at a temperature of 250°C.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms) suitable for hydrocarbon analysis.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. This ensures separation from any potential impurities.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[2][6]
-
Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the potential molecular ion.
-
Source Temperature: Maintain the ion source at 230°C to prevent condensation.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) should show a single peak corresponding to the analyte. The mass spectrum of this peak is then extracted and analyzed for the key fragment ions predicted above.
Infrared (IR) Spectroscopy
Guiding Principles & Rationale
The IR spectrum of an alkane is relatively simple and is dominated by two types of vibrations: C-H stretching and C-H bending.[4][7] C-C bond stretches are typically weak and occur in the complex fingerprint region, making them less useful for diagnostics.[8] The key diagnostic regions for alkanes are:
-
C-H Stretching: Absorptions from sp³-hybridized C-H bonds occur just below 3000 cm⁻¹.[9]
-
C-H Bending: Methyl (CH₃) and methylene (CH₂) groups have characteristic bending vibrations (scissoring, rocking, etc.) between ~1470 cm⁻¹ and 1350 cm⁻¹.[7] The presence of bulky groups like tert-butyl and isopropyl leads to distinct and identifiable bending absorptions.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Structural Assignment |
| 2960 - 2850 | C-H Stretch | Strong, Multiple Bands | All methyl (CH₃) and methine (CH) groups |
| 1470 - 1450 | C-H Bend (Asymmetric) | Medium | CH₃ groups |
| ~1385 | C-H Bend (Symmetric) | Medium | Isopropyl group C-H bend (doublet expected) |
| ~1365 | C-H Bend (Symmetric) | Strong | tert-Butyl groups C-H bend |
Interpretation
The most prominent feature of the predicted IR spectrum will be a very strong, sharp series of peaks in the 2960-2850 cm⁻¹ region, characteristic of sp³ C-H stretching.[4] The complexity of this region is due to the numerous, slightly different C-H bonds in the molecule. The key diagnostic information lies in the bending region. We predict a strong absorption around 1365 cm⁻¹ , characteristic of the symmetric bending of the tert-butyl groups. Additionally, the isopropyl group should give rise to a characteristic doublet peak around 1385 cm⁻¹ . The combination of these specific bending absorptions with the intense C-H stretching below 3000 cm⁻¹ provides a definitive confirmation of a saturated, highly branched alkane structure containing both tert-butyl and isopropyl moieties.
Self-Validating Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.
-
Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) salt plate.
-
Carefully place a second KBr plate on top and gently rotate to create a thin, uniform liquid film between the plates.[10]
-
-
Background Collection: Place the sample holder with the prepared KBr plates into the FT-IR spectrometer. First, run a background scan of the empty instrument to account for atmospheric CO₂ and water vapor.[11]
-
Sample Spectrum Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum should be analyzed for the characteristic peaks listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Guiding Principles & Rationale
NMR spectroscopy provides the most detailed structural information.
-
¹³C NMR: The number of signals indicates the number of chemically unique carbon environments. Due to molecular symmetry, carbons that are interchangeable through a plane or axis of symmetry will be equivalent and produce a single signal.[12]
-
¹H NMR: The number of signals indicates the number of unique proton environments. The chemical shift (δ) is determined by the local electronic environment. The integration of each signal is proportional to the number of protons it represents. The splitting pattern (multiplicity) is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.
Symmetry Analysis: this compound has a plane of symmetry, but still possesses several unique carbon and proton environments.
-
Carbons: There are 7 distinct carbon environments.
-
Protons: There are 5 distinct proton environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Peak Label | Predicted δ (ppm) | Carbon Type | Assignment |
| C1 | ~18.5 | Primary (CH₃) | C1 (attached to C4) |
| C2 | ~19.2 | Primary (CH₃) | C5 (attached to C4) |
| C3 | ~28.0 | Primary (CH₃) | C6, C7 (attached to C2) |
| C4 | ~32.5 | Primary (CH₃) | C8, C9 (attached to C3) |
| C5 | ~35.0 | Tertiary (CH) | C4 |
| C6 | ~38.0 | Quaternary | C2 |
| C7 | ~41.5 | Quaternary | C3 |
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Peak Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~0.85 | Doublet | 6H | Protons on C1 and C5 (isopropyl methyls) |
| H-b | ~1.05 | Singlet | 6H | Protons on C8 and C9 (tert-butyl methyls) |
| H-c | ~1.10 | Singlet | 6H | Protons on C6 and C7 (gem-dimethyls) |
| H-d | ~1.60 | Multiplet | 1H | Proton on C4 (methine) |
| H-e | ~1.85 | Singlet | 3H | Protons on C10 (methyl) |
Diagram: Structure-Spectrum Correlation This diagram links the unique protons in the molecule to their predicted signals.
Caption: Correlation of proton environments to predicted ¹H NMR signals.
Interpretation
-
¹³C NMR: The presence of 7 distinct signals immediately confirms the lack of high symmetry and matches the predicted number of unique carbons. The signals in the 18-33 ppm range are typical for primary methyl carbons in a branched alkane, while the signals at ~35 ppm (tertiary) and ~38-42 ppm (quaternary) are highly diagnostic of the core structure.
-
¹H NMR: The predicted spectrum is rich with information. The upfield doublet integrating to 6H is a classic signature of an isopropyl group. The two distinct singlets, each integrating to 6H, confirm the presence of two different pairs of geminal methyl groups (on C2 and C3). The downfield multiplet for a single proton is characteristic of the highly substituted methine proton at C4. The final singlet integrating to 3H corresponds to the last methyl group. The combination of these signals, their integrations, and their splitting patterns provides unambiguous evidence for the this compound structure.
Self-Validating Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound into a clean vial.[13]
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. TMS provides the 0 ppm reference point.[13]
-
Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter.[14]
-
-
Instrument Setup:
-
Instrument: A high-field FT-NMR spectrometer (e.g., 500 MHz).
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
¹H Spectrum Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: -1 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans (more scans are needed due to the lower natural abundance of ¹³C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Conclusion
This guide provides a comprehensive, predictive analysis of the key spectroscopic data for this compound. By applying fundamental principles of fragmentation, molecular vibration, and nuclear magnetic resonance, we have constructed a detailed and reliable spectral profile for this molecule. The predicted data tables, interpretations, and robust experimental protocols herein offer a valuable resource for the identification and characterization of this compound, demonstrating how a deep understanding of spectroscopic principles can effectively bridge the gap left by unavailable experimental data.
References
- JoVE. (2024).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. [Link]
- YouTube. (2025). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. [Link]
- Chemistry LibreTexts. (2023).
- Unknown Source. (n.d.). Branched chain alkanes. [Link to PDF]
- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. [Link]
- Iowa State University. (n.d.).
- University of California, Davis. (n.d.).
- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
- Chemistry LibreTexts. (2023).
- Innovatech Labs. (2022). How Does FTIR Analysis Work?[Link]
- Pharma Beginners. (2020).
- Unknown Source. (n.d.).
- LCGC International. (n.d.).
- Chemistry LibreTexts. (2022). 3.
- Wikipedia. (n.d.).
- Emory University. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. orgchemboulder.com [orgchemboulder.com]
Synthesis of 2,2,3,3,4-Pentamethylpentane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 2,2,3,3,4-pentamethylpentane, a highly branched alkane of interest in specialized chemical research. The synthesis is approached with a focus on scientific integrity and practical applicability for researchers, scientists, and drug development professionals. The proposed methodology centers around a robust Grignard reaction to construct the core carbon skeleton, followed by a two-step deoxygenation protocol involving dehydration and subsequent catalytic hydrogenation. This guide offers detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Highly branched alkanes, such as this compound, represent a unique class of hydrocarbons characterized by their compact molecular structure and distinct physical properties.[1] These properties, including low freezing points and high thermal and oxidative stability, make them valuable as specialty solvents, lubricants, and reference compounds in various fields of chemical science. The synthesis of such sterically congested molecules, however, presents significant challenges due to steric hindrance, which can impede reaction rates and lead to undesirable side reactions.
This guide outlines a logical and field-proven synthetic strategy for this compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The chosen pathway emphasizes the strategic formation of carbon-carbon bonds and the efficient removal of functional groups to arrive at the target saturated hydrocarbon.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule, this compound, suggests a key disconnection at the C3-C4 bond. This bond can be formed via the nucleophilic addition of an isopropyl organometallic reagent to a highly substituted ketone. This leads to a practical and convergent synthetic approach, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
The synthesis commences with the preparation of a Grignard reagent, isopropylmagnesium bromide, which then reacts with di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone) to yield the tertiary alcohol, 2,2,3,4,4-pentamethyl-3-pentanol. This alcohol is subsequently dehydrated to an alkene intermediate, which is then catalytically hydrogenated to afford the final product.
Experimental Protocols
Protocol 1: Synthesis of Isopropylmagnesium Bromide
The preparation of the Grignard reagent is a critical first step and must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive organometallic species.[2][3]
Materials:
-
Magnesium turnings
-
2-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 2-bromopropane in anhydrous diethyl ether.
-
Add a few drops of the 2-bromopropane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution of isopropylmagnesium bromide is used directly in the next step.
Protocol 2: Grignard Reaction for the Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol
This step involves the nucleophilic addition of the prepared isopropylmagnesium bromide to the sterically hindered di-tert-butyl ketone.
Materials:
-
Isopropylmagnesium bromide solution (from Protocol 1)
-
Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the di-tert-butyl ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude 2,2,3,4,4-pentamethyl-3-pentanol. Purification can be achieved by vacuum distillation or column chromatography.
Caption: Mechanism of the Grignard reaction.
Protocol 3: Deoxygenation of 2,2,3,4,4-Pentamethyl-3-pentanol
The deoxygenation of the tertiary alcohol is achieved in a two-step sequence: dehydration to an alkene mixture followed by catalytic hydrogenation.
Step 1: Dehydration to 2,3,4,4-Tetramethyl-2-pentene
Materials:
-
2,2,3,4,4-Pentamethyl-3-pentanol
-
Concentrated sulfuric acid or phosphoric acid (catalytic amount)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, place the crude 2,2,3,4,4-pentamethyl-3-pentanol.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Gently heat the mixture. The alkene product will distill as it is formed. The dehydration of 2,2,3,4,4-pentamethyl-3-pentanol is expected to yield a major alkene product, 2,3,4,4-tetramethyl-2-pentene, and potentially a minor isomer due to rearrangement.[4][5][6][7][8]
-
Collect the distillate, wash with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain the purified alkene mixture.
Step 2: Catalytic Hydrogenation to this compound
Materials:
-
Alkene mixture from the previous step
-
Palladium on carbon (10% Pd/C)
-
Ethanol or ethyl acetate as solvent
-
Hydrogen gas source
Procedure:
-
In a suitable hydrogenation vessel, dissolve the alkene mixture in ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the available equipment, but typically 1-4 atm is sufficient for many hydrogenations) and stir the mixture vigorously at room temperature.[9]
-
Monitor the reaction progress by the uptake of hydrogen or by gas chromatography.
-
Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Remove the solvent from the filtrate by distillation to yield the crude this compound. Further purification can be achieved by fractional distillation.
Data Presentation
The following table summarizes the key physical properties of the target compound and its immediate precursor.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₁₀H₂₂ | 142.28 | 166±4 | 0.7767 |
| 2,2,3,4,4-Pentamethyl-3-pentanol | C₁₀H₂₂O | 158.28 | ~190-192 | N/A |
Data sourced from PubChem and Wikidata.[10][11]
Conclusion
The synthesis of this compound, while challenging due to steric hindrance, is readily achievable through a well-planned synthetic sequence. The Grignard reaction of isopropylmagnesium bromide with di-tert-butyl ketone provides an effective means to construct the highly congested carbon framework. Subsequent dehydration and catalytic hydrogenation offer a reliable method for the deoxygenation of the tertiary alcohol intermediate to yield the target alkane. The protocols detailed in this guide are designed to be robust and reproducible, providing a solid foundation for the successful synthesis of this interesting and valuable molecule in a research setting. Careful attention to anhydrous conditions and appropriate purification techniques are paramount to achieving high yields and purity.
References
- Homework.Study.com. (n.d.). What are the reagents and conditions necessary to form isopropyl magnesium bromide starting from propene (more than one step is necessary)?.
- Chegg. (2024, June 15). Dehydration of 2,2,3,4,4,-pentamethyl-3-pentanol gives two alkenes A and B.
- Filo. (2024, June 1). Dehydration of 2,2,3,4,4 -pentamethyl-3-pentanol gave two alkenes A and B.
- Brainly. (2023, August 10). Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gives two alkenes, A and B.
- ResearchGate. (n.d.). Radical Deoxygenation of Tertiary Alcohols via Trifluoroacetates.
- Transtutors. (2013, November 5). Dehydration of 2, 2, 3, 4, 4-pentamethyl-3-pentanol.
- Chegg. (2022, November 24). Solved Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gave.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Chemistry of Convenience: Procuring Isopropylmagnesium Bromide for Your Synthesis Needs.
- Organic Chemistry Portal. (2024, October 11). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols.
- ResearchGate. (n.d.). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols | Request PDF.
- PubMed. (2023, April 24). Practical and General Alcohol Deoxygenation Protocol.
- Organic Chemistry Portal. (n.d.). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols.
- SpectraBase. (n.d.). 2,2,3,4-Tetramethyl-pentane - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2023, October 19). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- Wikidata. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Wikipedia. (n.d.). Grignard reagent.
- NIPER, SAS Nagar, India. (n.d.). CRIPS Vol. 16 No. 5 November-December 2022.
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of 2-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylpentane: isohexane C13 13-C nmr.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- Yeast Metabolome Database. (n.d.). 2,3,4-Trimethyl-pentane (YMDB01344).
- Chemistry LibreTexts. (2022, October 4). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation.
- Chemistry LibreTexts. (2022, July 11). 10.21: Reduction of Alkenes - Catalytic Hydrogenation.
- Allen. (n.d.). Diisopropyl ketone on reaction with isopropyl magnesium bromide followed by hydrolysis gives 2^(@) alcohol. Statement 2: Grignard reagent acts as a reducing agent.
- Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene.
- YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry.
- Quora. (2018, July 6). How to prepare isopropyl alcohol from a Grignard reagent.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. Solved Dehydration of 2,2,3,4,4,-pentamethyl-3-pentanol | Chegg.com [chegg.com]
- 5. Dehydration of 2,2,3,4,4 -pentamethyl-3-pentanol gave two alkenes \mathrm.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. (Solved) - Dehydration of 2, 2, 3, 4, 4-pentamethyl-3-pentanol. Dehydration... (1 Answer) | Transtutors [transtutors.com]
- 8. Solved Dehydration of 2,2,3,4,4-pentamethyl-3-pentanol gave | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound - Wikidata [wikidata.org]
- 11. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,3,3,4-Pentamethylpentane: Identifiers, Properties, and Scientific Context
Introduction
In the landscape of organic chemistry, the structural diversity of hydrocarbons provides a rich field of study. Among these, highly branched alkanes represent a unique class of molecules characterized by their compact structures and distinct physical properties. This guide focuses on 2,2,3,3,4-pentamethylpentane, a sterically hindered C10 alkane. While not a household name in pharmaceutical sciences, its unique molecular architecture makes it an interesting subject for researchers and professionals in drug development, particularly in the context of inert solvents and reference compounds. This document aims to provide a comprehensive overview of its synonyms, identifiers, physicochemical properties, synthesis strategies, reactivity profile, and potential applications, grounded in established chemical principles.
Core Identifiers and Synonyms
Accurate identification of a chemical entity is paramount for research and regulatory purposes. This compound is systematically identified through a variety of nomenclature and database registry numbers.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 16747-44-7 | PubChem[1][2], NIST[3] |
| PubChem CID | 519302 | PubChem[1][2] |
| Molecular Formula | C₁₀H₂₂ | PubChem[1][2] |
| Molecular Weight | 142.28 g/mol | PubChem[1][2] |
| InChI | InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 | PubChem[1][2], J-GLOBAL[4] |
| InChIKey | WKQBIIUOSATALN-UHFFFAOYSA-N | PubChem[1][2], J-GLOBAL[4] |
| Canonical SMILES | CC(C)C(C)(C)C(C)(C)C | PubChem[1][2], J-GLOBAL[4] |
| Synonyms | Pentane, 2,2,3,3,4-pentamethyl- | PubChem[2], Simson Pharma Limited |
It is worth noting that the NIST WebBook has listed "2,2,3,3,4-Tetramethylpentane" as another name for this compound; however, based on the provided chemical structure and formula, this appears to be an error and "this compound" is the correct chemical name.[3]
Physicochemical Properties
The high degree of branching in this compound imparts it with distinct physical properties compared to its linear isomer, n-decane. These properties are critical in determining its potential applications.
| Property | Value | Source |
| Boiling Point | 166 ± 4 °C (at 101.325 kPa) | Wikidata[5] |
| Melting Point | -36.5 ± 0.2 °C | Wikidata[5] |
| Density | 0.7767 g/cm³ (at 25 °C) | Wikidata[5] |
| Refractive Index | 1.4361 (at 20 °C) | Wikidata[5] |
| LogP (Octanol/Water Partition Coefficient) | 3.715 (Calculated) | Cheméo[6] |
| Water Solubility | Log10WS: -3.28 (Calculated) | Cheméo[6] |
Synthesis of Highly Branched Alkanes: A Conceptual Protocol
The synthesis of sterically hindered alkanes like this compound is not trivial and often involves multi-step processes. A common and versatile method for constructing such carbon skeletons is the Grignard reaction, followed by deoxygenation.[7][8]
Conceptual Synthesis Pathway
The following diagram illustrates a plausible synthetic route to this compound, starting from commercially available precursors. This pathway involves the creation of a tertiary alcohol via a Grignard reaction, followed by its reduction to the final alkane.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. This compound - Wikidata [wikidata.org]
- 6. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Isomers of Decane (C₁₀H₂₂): A Comprehensive Guide to Structure, Properties, and Advanced Analytical Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Decane, an alkane with the molecular formula C₁₀H₂₂, exists as 75 distinct structural isomers, each possessing unique physicochemical properties despite sharing the same atomic composition.[1][2] This guide provides an in-depth exploration of the structural diversity of decane isomers and the fundamental principles governing their properties. We delve into the critical applications of these isomers, particularly within the pharmaceutical and chemical industries, where they serve as non-polar solvents, formulation excipients, and reference standards.[3][4] A core component of this document is a detailed, field-proven protocol for the definitive separation and identification of decane isomers using Gas Chromatography-Mass Spectrometry (GC-MS), presented with the causality behind key experimental choices. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to understand, characterize, and leverage the properties of decane isomers in their work.
The Structural Landscape of Decane Isomers
The phenomenon of constitutional isomerism, where molecules have the same molecular formula but different structural arrangements, is well exemplified by decane. The 75 isomers of C₁₀H₂₂ range from the linear straight-chain alkane, n-decane, to highly branched structures.[5] This structural variation is not merely academic; it profoundly influences the molecule's physical and chemical behavior.
The isomers can be systematically classified based on the length of their principal carbon chain.[6] For instance:
-
Straight-Chain: n-decane
-
Methylnonanes: 4 isomers (e.g., 2-Methylnonane, 3-Methylnonane)
-
Dimethyloctanes: 15 isomers (e.g., 2,2-Dimethyloctane, 3,4-Dimethyloctane)
-
Trimethylheptanes and Ethyl-methyl-octanes, etc. , leading to progressively more complex branching.[5]
The degree of branching dictates the overall shape of the molecule. As branching increases, the molecule becomes more compact and spherical compared to the elongated shape of n-decane. This geometric difference is the primary determinant of the variations in physical properties among the isomers.
Caption: Structural comparison of n-decane and two branched isomers.
Structure-Property Relationships and Physicochemical Data
The primary intermolecular forces present in alkanes are London dispersion forces, which are transient, induced dipole-dipole interactions. The strength of these forces is directly proportional to the surface area of the molecule.
-
Boiling Point: n-Decane, with its large, linear surface area, can engage in more extensive intermolecular interactions compared to its branched isomers.[7] Increased branching leads to a more compact, spherical shape, reducing the available surface area for these forces. Consequently, less energy is required to overcome them, resulting in lower boiling points.[7]
-
Melting Point: The trend for melting points is more complex. Highly symmetrical, compact molecules can pack more efficiently into a crystal lattice, leading to higher melting points than less symmetrical isomers.
-
Density: Branched isomers are generally less dense than their straight-chain counterparts due to less efficient packing in the liquid state.[7]
-
Octane Rating: In fuel science, branching is highly desirable. Highly branched isomers have higher octane ratings, meaning they are more resistant to "knocking" or premature combustion in an engine.[7]
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Decane | 124-18-5 | 174.1[8] | -29.7[8] | 0.730[9] |
| 2-Methylnonane | 34464-38-5 | 167.8 | -73.6 | 0.728 |
| 4-Methylnonane | 17301-94-9 | 166.2 | -88.9 | 0.733 |
| 2,2-Dimethyloctane | 15869-87-1 | 156.9 | -61.2 | 0.726 |
| 3,3-Dimethyloctane | 4110-44-5 | 162.0 | -85.7 | 0.743 |
| 2,2,5,5-Tetramethylhexane | 1071-81-4 | 149.0 | -40.0 | 0.734 |
Note: Data for branched isomers are sourced from publicly available chemical databases. Exact values may vary slightly between sources.
Applications in Pharmaceutical and Scientific Research
The non-polar and chemically inert nature of decane isomers makes them highly valuable in specialized applications, particularly in drug development and organic synthesis.
-
Non-Polar Solvent & Reaction Medium: Decane is an excellent solvent for non-polar compounds like fats, oils, and many organic materials.[10] Its relatively high boiling point allows it to be used as a medium for reactions that require elevated temperatures without generating high vapor pressure.[10]
-
Pharmaceutical Formulations: In the pharmaceutical industry, decane serves multiple roles. It can be used as a solvent or diluent for lipophilic (fat-soluble) active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.[3][11] It is also employed as an excipient in oral and topical formulations.[4]
-
Controlled-Release Mechanisms: Decane's hydrophobicity is leveraged in creating matrices or coatings for controlled-release drug delivery systems.[11] By incorporating it into polymer-based systems or microemulsions, the release rate of an API can be precisely modulated, allowing for sustained therapeutic effects.[11]
-
Chemical Intermediate: The stable ten-carbon backbone of decane serves as a starting material in the synthesis of more complex molecules, such as surfactants and specialty lubricants.[12]
-
Chromatographic Standard: Due to its well-defined properties, n-decane is frequently used as a reference standard in gas chromatography for the analysis of hydrocarbons and other volatile compounds.[3]
Definitive Isomer Identification: A High-Resolution GC-MS Protocol
Distinguishing between the 75 structural isomers of decane is a significant analytical challenge due to their identical molecular weights and often similar physical properties. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose, offering the high separation efficiency of GC and the structural elucidation power of MS.[13]
Causality Behind the Method
The protocol described below is a self-validating system. The separation is based on established chromatographic principles where compounds are partitioned between a stationary phase and a mobile phase. The use of a non-polar column ensures that elution order is primarily determined by boiling point and molecular shape.[13] The mass spectrometer provides a molecular fingerprint via fragmentation patterns, while Kovats Retention Indices (RI) provide a normalized retention time, making the results transferable between different instruments and laboratories.[13]
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of decane isomers.
Step-by-Step Methodology
-
Sample and Standard Preparation
-
Sample Dilution: If the sample is a concentrated mixture, perform a serial dilution using a volatile, non-polar solvent like hexane to a final concentration of approximately 50-100 mg/L. Causality: Dilution prevents column overloading and detector saturation, ensuring sharp, symmetrical peaks.
-
n-Alkane Standard: Prepare a separate vial containing a standard mixture of n-alkanes (e.g., C₇ to C₄₀) in hexane. This is essential for the calculation of retention indices.[14]
-
Vialing: Transfer the final diluted sample and the n-alkane standard solution to separate 2 mL autosampler vials.
-
-
Instrumentation and GC-MS Parameters
-
System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: A non-polar capillary column, such as a 5% Phenyl-95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms). Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness. Causality: This stationary phase separates compounds primarily by boiling point, which is ideal for alkane isomer differentiation.[15]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Temperature: 280°C. Mode: Split (e.g., split ratio 50:1). Injection Volume: 1.0 µL. Causality: A high injector temperature ensures rapid volatilization of the sample. Split injection is used for concentrated samples to prevent overloading.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
Causality: A slow temperature ramp enhances the separation between closely eluting isomers.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy that produces reproducible fragmentation patterns, allowing for library matching.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis and Interpretation
-
Peak Identification: Integrate the peaks in the Total Ion Chromatogram (TIC).
-
Mass Spectral Analysis: For each peak, examine the mass spectrum. Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable secondary or tertiary carbocations. Compare the acquired spectra against a reference library (e.g., NIST/Wiley).[13]
-
Retention Index (RI) Calculation:
-
Run the n-alkane standard using the same GC method.
-
Record the retention times (t_R) for each n-alkane.
-
For an unknown peak (isomer x) that elutes between two n-alkanes with carbon numbers n and N, calculate the Kovats Retention Index (RI) using the formula: RI = 100n + 100 * [(log(t_R(x)) - log(t_R(n))) / (log(t_R(N)) - log(t_R(n)))]
-
Causality: The RI normalizes retention times relative to the n-alkane series, providing a highly reproducible value that is largely independent of minor variations in flow rate, temperature ramp, or column length.
-
-
Confirmation: A definitive identification is achieved when both the mass spectrum and the calculated RI value of an unknown peak match those of a known standard or library entry.
-
Conclusion
The 75 structural isomers of decane offer a compelling case study in the fundamental relationship between molecular structure and function. While sharing a common molecular formula, their varied geometries give rise to a spectrum of physical properties that are exploited in fields ranging from fuel engineering to advanced pharmaceutical formulation. For the research and drug development professional, understanding this diversity is key. Decane isomers are not just inert solvents but functional excipients that can modulate drug delivery and aid in the synthesis of complex molecules. The ability to definitively separate and identify these isomers using robust analytical techniques like GC-MS is therefore a critical capability, ensuring purity, validating identity, and unlocking their full potential in scientific applications.
References
- How Decane Assists in Controlled Release Mechanisms in Pharmaceuticals. (2025). Vertex AI Search.
- The Importance and Uses of Decane CAS:124-18-5. Ningbo Inno Pharmchem Co., Ltd.
- High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. (2025). BenchChem.
- Applications Of Decane In Various Industries. FasterCapital.
- 75 C10H22 isomers of molecular formula C10H22. Doc Brown's Advanced Level Chemistry.
- Decane (C10H22) properties.
- Decane's Mechanism of Action in Functional Material Development. (2025).
- Separation of n-alkanes from C1 to C6 by gas chromatography.
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023). Chemistry Stack Exchange.
- Decane. NIST Chemistry WebBook.
- Decane. Wikipedia.
- Decane Phase change d
- decane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Unlocking the Potential of Decane in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- List of isomers of decane. Grokipedia.
- Decane Critical pressure. NIST Chemistry WebBook.
- Decane Notes. NIST Chemistry WebBook.
- Decane Mass spectrum (electron ioniz
- n-Decane: 124-18-5 Other 74 Isomers - Development Support Document. (2017). Texas Commission on Environmental Quality.
- Decane | C10H22 | CID 15600.
- Decane CAS#: 124-18-5. ChemicalBook.
- List of isomers of decane. Wikipedia.
- Decane in Focus: Understanding Its Role as a Chemical Intermedi
- Decane Isomers: Boiling Points & Reactions. Scribd.
- What is Decane and How is it Used?. Guidechem.
- Gas Chromatography Analytical Methods for Teaching Labor
- Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
- How many isomers of decane are there?. (2017). Quora.
Sources
- 1. Decane - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. nbinno.com [nbinno.com]
- 4. fastercapital.com [fastercapital.com]
- 5. quora.com [quora.com]
- 6. List of isomers of decane - Wikipedia [en.wikipedia.org]
- 7. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 8. webqc.org [webqc.org]
- 9. tceq.texas.gov [tceq.texas.gov]
- 10. nbinno.com [nbinno.com]
- 11. How Decane Assists in Controlled Release Mechanisms in Pharmaceuticals [eureka.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
An In-depth Technical Guide to the Thermodynamic Properties of Highly Branched Alkanes
Introduction
For researchers, scientists, and drug development professionals, a deep understanding of the molecular properties of organic compounds is paramount. Among these, the thermodynamic properties of alkanes, the fundamental building blocks of many organic molecules, provide critical insights into their stability, reactivity, and behavior in various systems. This guide focuses specifically on highly branched alkanes, exploring the intricate relationship between their unique molecular architecture and their thermodynamic characteristics. While seemingly simple hydrocarbons, the degree and nature of branching in alkanes introduce subtle yet significant electronic and steric effects that profoundly influence their thermodynamic landscape. This document provides a comprehensive exploration of these properties, delving into the theoretical underpinnings, experimental methodologies for their determination, and the computational tools that enable their prediction.
The Influence of Branching on Thermodynamic Stability
A cornerstone principle in alkane chemistry is that branched isomers are generally more thermodynamically stable than their linear counterparts.[1][2] This increased stability is quantitatively reflected in their standard enthalpies of formation (ΔH°f) and heats of combustion (ΔH°c). Highly branched alkanes exhibit more negative (or less positive) enthalpies of formation and lower heats of combustion compared to their straight-chain isomers with the same number of carbon atoms.[3][4] For instance, the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[4]
Deconstructing the Origins of Enhanced Stability
The reasons for this enhanced stability have been a subject of considerable scientific discussion.[4] While intuitive arguments might suggest that increased branching leads to greater steric hindrance and thus instability, experimental and computational evidence points to a more complex interplay of factors.
-
Electrostatic and Electron Correlation Effects: Modern computational analyses, particularly those employing Density Functional Theory (DFT), suggest that electrostatic effects combined with electron correlation are key contributors to the enhanced stability of branched alkanes.[2][5] The more compact, spherical shape of a highly branched alkane leads to a decrease in the molecular surface area per atom.[1][5] This compactness results in a lowering of the molecule's overall energy.[1][5]
-
Intramolecular Dispersion Forces: The compact structure of branched alkanes allows for more significant intramolecular London dispersion forces, which are attractive forces that contribute to overall stability.
-
Sigma Bond Interactions (Hyperconjugation): Another contributing factor is the nature of the carbon-carbon and carbon-hydrogen bonds. Branched alkanes possess a greater number of tertiary and quaternary carbon atoms. The C-H bonds on these carbons are generally considered to be slightly stronger than those on primary and secondary carbons, and there are more C-C single bonds, which can lead to stabilizing hyperconjugative interactions.[3] Some studies also point to stabilizing geminal sigma -> sigma* delocalization as a key factor.[6]
It is a common misconception that steric hindrance is the primary destabilizing factor. While significant steric strain can occur in exceptionally crowded molecules, for many branched alkanes, the stabilizing electronic effects outweigh the destabilizing steric repulsions.[6] In fact, some DFT analyses have shown that branched alkanes can have less destabilizing steric energy than their linear counterparts.[2]
Impact of Branching on Other Thermodynamic Properties
Beyond enthalpy, branching also influences other key thermodynamic parameters:
-
Entropy (S): Highly branched alkanes, with their more compact and rigid structures, have fewer accessible conformations compared to their flexible linear isomers. This restriction in rotational freedom leads to a lower standard molar entropy (S°).[7] The more ordered, spherical shape of branched alkanes can be thought of as having a lower degree of randomness.
-
Heat Capacity (Cp): The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. The vibrational modes of a molecule contribute significantly to its heat capacity. The more complex vibrational landscape of branched alkanes can influence their heat capacity, though the trends are not as straightforward as for enthalpy and entropy.[8][9]
-
Gibbs Free Energy of Formation (ΔG°f): The overall thermodynamic stability of a compound under standard conditions is determined by its Gibbs free energy of formation, which incorporates both enthalpy and entropy changes (ΔG°f = ΔH°f - TΔS°).[10][11] Given that the enthalpic stabilization of branched alkanes is generally the dominant factor, they typically have a more negative (more favorable) Gibbs free energy of formation compared to their linear isomers.
The following diagram illustrates the key factors influencing the thermodynamic stability of branched alkanes.
Caption: Interplay of structural and electronic factors determining the thermodynamic stability of highly branched alkanes.
Experimental Determination of Thermodynamic Properties
Accurate experimental data is the bedrock upon which our understanding of thermodynamics is built. Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical and physical processes, providing direct access to key thermodynamic quantities.[12][13][14]
Calorimetry Techniques
Several calorimetric methods are employed to determine the thermodynamic properties of alkanes:
-
Combustion Calorimetry: This is a classic and highly accurate method for determining the enthalpy of formation of combustible compounds like alkanes.[15] A precisely weighed sample is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[13] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
-
Differential Scanning Calorimetry (DSC): DSC is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[13][16] It is particularly useful for measuring heat capacities and the enthalpies of phase transitions (e.g., melting and boiling). In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.
Experimental Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter
-
Sample Preparation: A precise mass (typically 1-1.5 g) of the highly branched alkane is weighed and placed in a sample crucible.
-
Calorimeter Assembly: The crucible is placed in the bomb, and a fine ignition wire is positioned in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Water Bath and Temperature Equilibration: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is then calculated using the heat capacity of the calorimeter system, which is determined separately by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
Caption: Step-by-step workflow for the experimental determination of the enthalpy of combustion.
Computational Modeling of Thermodynamic Properties
With the advent of powerful computational resources, theoretical calculations have become an indispensable tool for predicting and understanding the thermodynamic properties of molecules.[17] Quantum mechanical methods, in particular, can provide highly accurate data that complements and, in some cases, precedes experimental measurements.
Key Computational Methods
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density.[5][17] It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like highly branched alkanes. Various functionals (e.g., B3LYP, M06-2X) are available within the DFT framework, with the choice depending on the specific properties being investigated.[2]
-
Ab Initio Methods: These methods solve the Schrödinger equation from first principles without relying on empirical parameters.[17] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can achieve very high accuracy, often referred to as "chemical accuracy," but at a significantly higher computational cost.[18] They are often used to benchmark the results of more approximate methods like DFT.
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, a common strategy is to use isodesmic reactions.[8][19] These are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for an isodesmic reaction involving the molecule of interest and reference compounds with well-known experimental enthalpies of formation, systematic errors in the computational method can be largely canceled out, leading to a more reliable prediction for the target molecule.
Computational Workflow for Determining Thermodynamic Properties
-
Geometry Optimization: The first step is to find the lowest energy conformation of the highly branched alkane by performing a geometry optimization. This involves finding the arrangement of atoms that minimizes the molecule's potential energy.
-
Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed. This provides the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.
-
Calculation of Thermodynamic Properties: The results from the frequency and single-point energy calculations are used to compute the standard enthalpy of formation, entropy, and heat capacity using standard statistical mechanics formulas.
Caption: A generalized workflow for the computational prediction of alkane thermodynamic properties.
Summary of Thermodynamic Data
The following table summarizes the general trends in the thermodynamic properties of highly branched alkanes compared to their linear isomers.
| Thermodynamic Property | Linear Alkanes | Highly Branched Alkanes | Rationale |
| Standard Enthalpy of Formation (ΔH°f) | Less Negative | More Negative | Increased thermodynamic stability due to electronic and structural effects.[2] |
| Heat of Combustion (ΔH°c) | Higher (more exothermic) | Lower (less exothermic) | A direct consequence of the lower potential energy (greater stability) of the branched isomer.[3][4] |
| Standard Molar Entropy (S°) | Higher | Lower | Reduced conformational flexibility and a more ordered, compact structure.[7] |
| Boiling Point | Higher | Lower | Decreased surface area for intermolecular van der Waals interactions.[20] |
| Melting Point | Generally Lower | Can be Higher | Increased symmetry in highly branched, spherical molecules can lead to more efficient crystal packing. |
Conclusion
The thermodynamic properties of highly branched alkanes are a fascinating case study in the subtle interplay of molecular structure, electronic effects, and macroscopic behavior. The prevailing principle of their enhanced thermodynamic stability compared to linear isomers is a consequence of their compact, spherical nature, which maximizes stabilizing intramolecular interactions and minimizes overall potential energy. A comprehensive understanding of these properties, gained through a combination of precise experimental measurements and sophisticated computational modeling, is essential for professionals in chemistry, materials science, and drug development. The ability to predict and rationalize the thermodynamic behavior of these fundamental organic structures provides a powerful foundation for the design and synthesis of new molecules with tailored properties.
References
- Wikipedia. (n.d.). Alkane.
- Bradley, D. (2013, August 31). Stability on the Branch Line. ChemistryViews.
- Various Authors. (2020, November 27). Why are branched alkanes more stable? Quora.
- Wodrich, M. D., et al. (2007). Origin of Stability in Branched Alkanes. ResearchGate.
- Various Authors. (2022, January 5). Why is a branched alkane more stable than the straight-chain isomer?. Chemistry Stack Exchange.
- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952–12957.
- Unknown Author. (n.d.). How to Compare Linear vs Branched Alkane Effects.
- Delmas, G., & Purves, P. (1977). Thermodynamic properties of mixtures of linear and branched alkanes with 1,2-dibromoethane and tetrahydronaphthalene. Part 2.—Free energies and entropies of mixing. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 73, 1838-1848.
- Hopp, M., et al. (2020). Characterization of Long Linear and Branched Alkanes and Alcohols for Temperatures up to 573.15 K by Surface Light Scattering and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 124(17), 3639–3654.
- Patsnap. (n.d.). How Calorimeters Enhance Oil and Gas Exploration Studies.
- Various Authors. (2015, April 14). Number of gauche interactions in an alkane. Chemistry Stack Exchange.
- EBSCO. (n.d.). Calorimetry.
- Simmie, J. M. (2009). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. ResearchGate.
- Goldsmith, C. F., et al. (2021). Systematically derived thermodynamic properties for alkane oxidation. ResearchGate.
- Bohrium. (2023, January 12). systematically-derived-thermodynamic-properties-for-alkane-oxidation.
- Ashenhurst, J. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.
- Various Authors. (2019, October 29). Deciding the order of heat of combustion of isomeric alkanes. Chemistry Stack Exchange.
- Chirico, R. D., & Magee, J. W. (2015). Calorimetry of high pressure, low temperature hydrocarbon mixtures to advance the thermodynamic desciption of LNG processes. The UWA Profiles and Research Repository.
- LibreTexts. (2021, December 15). 4.1: Conformation Analysis of Alkanes.
- Solubility of Things. (n.d.). Calorimetry techniques and calculations.
- Bel-Hadj-Tahar, R., & Mejbri, K. (2000). Estimation of the Thermodynamic Properties of Branched Hydrocarbons. Journal of Energy Resources Technology, 122(2), 73–79.
- LibreTexts. (2020, July 1). 3.7: Conformational analysis.
- Janda, A., & Varghese, J. J. (2024). Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. Entropy, 26(2), 120.
- Ashenhurst, J. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). Master Organic Chemistry.
- Chen, B., & Siepmann, J. I. (2001). An ab Initio Study on the Torsional Surface of Alkanes and Its Effect on Molecular Simulations of Alkanes and a DPPC Bilayer. The Journal of Physical Chemistry B, 105(45), 11275–11282.
- Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Journal of Physical and Chemical Reference Data, 25(1), 1-525.
- Klippenstein, S. J. (2002). Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States. National Institute of Standards and Technology.
- Kolesov, V. P., & Pimonova, S. M. (2012). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Beilstein Journal of Organic Chemistry, 8, 1868–1892.
- Fiveable. (n.d.). Calculation of energies, enthalpies, and heat capacities.
- LibreTexts. (2023, July 7). 5.5: Calorimetry.
- Allinger, N. L., et al. (1999). The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. Journal of Chemical Education, 76(5), 676.
- Various Authors. (2015, December 18). Standard Enthalpy of Formation for Branched Alkanes. Chemistry Stack Exchange.
- Unknown Author. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones.
- Smit, B., et al. (1995). Exploiting entropy to separate alkane isomers. Accounts of Chemical Research, 28(8), 329–335.
- Wikipedia. (n.d.). Gibbs free energy.
- Chickos, J. S., & Acree, W. E. (2002). Vapor Pressures and Vaporization Enthalpies of the n Alkanes from C 31 to C 38 at T = 298.15 K by Correlation Gas Chromatography. Journal of Chemical & Engineering Data, 47(6), 1378–1383.
- Allinger, N. L., et al. (1999). The Calculation of Standard Enthalpies of Formation of Alkanes: Illustrating Molecular Mechanics and Spreadsheet Programs. Journal of Chemical Education, 76(5), 676.
- Purdue University. (n.d.). Gibbs Free Energy.
- Wikipedia. (n.d.). Standard Gibbs free energy of formation.
- Ostrovskii, V. E. (2024). Gibbs Free Energy for Fermentation and Thermodecomposition of Alkanes and Carboxylic Acids. ResearchGate.
- Verma, P. S., Gorsi, B. L., & Lovel. (2010). Estimation of standard enthalpy of formation of alkanes in gaseous state by calculating size, structural and electronic parameters in the molecules. Eclética Química, 35(3), 115-122.
- Various Authors. (2014, November 3). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure?. Reddit.
- The Organic Chemistry Tutor. (2023, February 7). Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility.
Sources
- 1. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 10. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 11. Gibbs Free Energy [chemed.chem.purdue.edu]
- 12. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. reddit.com [reddit.com]
- 15. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Calorimeters Enhance Oil and Gas Exploration Studies [eureka.patsnap.com]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States | NIST [nist.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Kolbe Electrolysis: A Technical Guide to Electrochemical Hydrocarbon Synthesis
This guide provides an in-depth exploration of the Kolbe electrolysis, a powerful electrochemical method for the synthesis of hydrocarbons and other valuable organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to offer a comprehensive understanding of the underlying principles, experimental nuances, and strategic applications of this classic yet continually relevant reaction.
Introduction: The Enduring Relevance of a Classic Transformation
First described by Hermann Kolbe in the mid-19th century, the Kolbe electrolysis is an anodic oxidation process that facilitates the decarboxylative dimerization of two carboxylic acids (or their carboxylate salts) to form a new carbon-carbon bond.[1][2] At its core, the reaction provides a direct route to symmetrical alkanes from readily available starting materials, liberating carbon dioxide and hydrogen gas as byproducts.[3] Its significance lies in its ability to forge C-C bonds through a unique radical-based mechanism, offering a distinct synthetic pathway compared to traditional organometallic or condensation chemistries.[4] In an era increasingly focused on sustainable and green chemistry, electro-organic synthesis, exemplified by the Kolbe reaction, is experiencing a renaissance.[5][6] It leverages electricity as a clean, traceless reagent, operates under mild conditions, and can be powered by renewable energy sources, aligning with the principles of modern, environmentally conscious synthesis.[7]
The Electrochemical Heart: Mechanism and Competing Pathways
Understanding the Kolbe electrolysis requires a detailed look at the events occurring at the electrode surfaces. The process is not a single reaction but a cascade of electrochemical and chemical steps, often in competition with alternative pathways.
The Core Kolbe Pathway (Radical Dimerization)
The desired Kolbe reaction proceeds via a two-stage radical mechanism.[1]
-
Anodic Oxidation & Decarboxylation: At the anode, a carboxylate ion (RCOO⁻) undergoes a one-electron oxidation to form a short-lived acyloxy radical (RCOO•).[3]
-
Radical Formation: This acyloxy radical is highly unstable and rapidly undergoes decarboxylation, releasing a molecule of CO₂ and generating a highly reactive alkyl radical (R•).[8]
-
Dimerization: Two alkyl radicals then combine (dimerize) at or near the anode surface to form a new, symmetrical alkane (R-R).[3]
At the cathode, a corresponding reduction reaction occurs, typically the reduction of water or a protic solvent to produce hydrogen gas and hydroxide ions, which maintains charge balance in the electrolytic cell.[3]
Caption: Core radical mechanism of the Kolbe electrolysis at the anode.
The Non-Kolbe Pathway (Carbocation Formation)
Under specific conditions, the reaction can diverge from the desired radical coupling. This alternative route, often termed the Hofer-Moest reaction or non-Kolbe electrolysis, involves the further oxidation of the alkyl radical.[1][9]
-
Radical Oxidation: The intermediate alkyl radical (R•) is further oxidized at the anode, losing a second electron to form a carbocation (R⁺).[10]
-
Nucleophilic Trapping: This highly electrophilic carbocation is then rapidly trapped by any available nucleophile in the reaction medium. If the solvent is methanol, an ether may form; in aqueous solutions, an alcohol is the likely product.[9] Elimination can also occur to yield an alkene.[9]
The selectivity between the Kolbe and non-Kolbe pathways is a critical aspect of experimental design and can be controlled by adjusting reaction parameters.[11]
Experimental Design and Optimization: A Scientist's Guide
The success of a Kolbe electrolysis hinges on the careful selection and control of several key parameters. The interplay between these factors determines the yield, selectivity, and overall efficiency of the synthesis.
Electrode Material: The Reaction Locus
The choice of anode material is paramount. It must be conductive and stable under the highly oxidative conditions of the reaction.[12]
-
Platinum (Pt): Platinum is the classic and often superior choice for Kolbe electrolysis. Its key advantage is a high overpotential for the competing oxygen evolution reaction (OER), meaning it is energetically less favorable to oxidize water, thus promoting the desired oxidation of the carboxylate.[13] Platinized titanium (Pt-Ti) offers a more cost-effective alternative with similar performance for many applications.[14]
-
Carbon (Graphite, Glassy Carbon): Carbon anodes are significantly cheaper but tend to favor the non-Kolbe (carbocation) pathway.[9][10] Porous carbon materials can be particularly effective for promoting carbocation formation.[10] Recent research has shown that using amorphous carbon with rapid alternating polarity can make it a viable, sustainable electrode for Kolbe reactions.[7]
| Electrode Material | Typical Pathway Favored | Key Advantages | Key Disadvantages |
| Platinum (Pt) | Kolbe (Radical) | High OER overpotential, high stability, excellent selectivity for dimerization. | High cost. |
| Carbon (Graphite) | Non-Kolbe (Carbocation) | Low cost, readily available.[9][10] | Lower stability, promotes side reactions, prone to deactivation.[9] |
| Boron-Doped Diamond | Kolbe (Radical) | Very high OER overpotential, extremely robust.[5] | High cost, limited availability. |
Solvent and Electrolyte
The solvent system must dissolve the carboxylate salt and support ionic conductivity.
-
Solvents: Methanol and water are common solvents. Anhydrous or near-anhydrous conditions often suppress the oxygen evolution side reaction.[13] For long-chain fatty acids, co-solvents may be necessary to ensure solubility, and the reaction may need to be heated above the Krafft point to prevent micelle formation.[2]
-
Electrolytes: The carboxylic acid is typically used as its sodium or potassium salt to ensure solubility and the presence of carboxylate ions.[15] A slight excess of the corresponding base (e.g., sodium methoxide in methanol) is often added to maintain a sufficient concentration of the deprotonated carboxylate reactant.[9]
Key Operating Parameters
Fine-tuning the operational conditions is essential for maximizing the yield of the desired product.
-
Current Density: This is a critical parameter. High current densities (current per unit area of the electrode) favor the Kolbe pathway.[1][16] The rationale is that a high current density generates a high concentration of alkyl radicals at the anode surface, increasing the probability of radical-radical coupling before the radicals can diffuse away or be further oxidized.[16] Conversely, low current densities promote the non-Kolbe pathway by allowing more time for the intermediate radical to undergo a second oxidation to the carbocation.[9]
-
Temperature: Lower temperatures (generally below 50°C) typically favor the Kolbe dimerization.[2] Higher temperatures can promote side reactions, including disproportionation of the alkyl radicals.[9]
-
pH: A neutral to slightly alkaline pH is generally preferred.[2] This ensures that the carboxylic acid is predominantly in its deprotonated carboxylate form (RCOO⁻), which is the active species that migrates to the anode.[17]
Caption: Decision workflow for optimizing Kolbe vs. Non-Kolbe pathways.
Protocol: Synthesis of n-Decane from Hexanoic Acid
This section provides a representative, self-validating protocol for the synthesis of a symmetrical alkane.
Objective: To synthesize n-decane (C₁₀H₂₂) via the Kolbe dimerization of hexanoic acid (C₆H₁₂O₂).
Materials:
-
Hexanoic acid (reagent grade)
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Platinum foil or platinized titanium electrodes (Anode and Cathode)
-
Beaker or undivided electrochemical cell[17]
-
DC power supply (capable of constant current)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Electrolyte Preparation: In a 250 mL beaker, dissolve 2.3 g (0.0575 mol) of NaOH in 100 mL of anhydrous methanol. Once dissolved, slowly add 11.6 g (0.1 mol) of hexanoic acid while stirring. This neutralizes the majority of the acid, forming sodium hexanoate in situ. Causality: Using the salt of the acid ensures it is ionic and will migrate to the anode. A slight excess of acid in a protic solvent under weakly acidic conditions can enhance the process.[1]
-
Cell Assembly: Place the beaker on a magnetic stirrer and add a stir bar. Suspend two platinum foil electrodes (e.g., 2 cm x 5 cm) in the solution, ensuring they are parallel and do not touch. Connect the electrodes to the DC power supply.
-
Electrolysis: Begin stirring the solution at a moderate rate. Apply a constant current to achieve a high current density. A target of 0.25 A/cm² is a good starting point.[18] Calculate the total electrode area submerged in the solution to determine the required current. For a 2x5 cm electrode submerged 4 cm, the area is 8 cm², requiring a current of 2.0 A.
-
Monitoring: The reaction will produce gas at both electrodes (CO₂ at the anode, H₂ at the cathode).[18] The solution may warm up; maintain the temperature below 40°C using a water bath if necessary. Continue the electrolysis for a duration calculated by Faraday's laws of electrolysis, typically requiring slightly more than the theoretical charge (96,485 C/mol of electrons) to drive the reaction to completion.
-
Workup & Isolation: After the electrolysis, turn off the power supply. The product, n-decane, is non-polar and will form a separate layer or be present as an emulsion in the polar methanol solution. Transfer the entire reaction mixture to a separatory funnel.
-
Extraction: Add 100 mL of deionized water and 50 mL of a non-polar solvent like hexane. Shake the funnel gently, venting frequently. Allow the layers to separate. The aqueous/methanol layer will contain the remaining salts and polar impurities. The top organic layer (hexane) will contain the n-decane product.
-
Purification: Drain and discard the lower aqueous layer. Wash the organic layer twice with 50 mL portions of water. Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Final Product: Filter off the drying agent and remove the hexane solvent using a rotary evaporator. The remaining clear, oily liquid is n-decane. Characterize the product using GC-MS and NMR to confirm purity and identity.
Applications in Modern Synthesis
While the synthesis of simple alkanes is its classic application, the Kolbe reaction is a versatile tool.
-
Pheromone Synthesis: Used to construct the long carbon chains characteristic of many insect pheromones.[7][11]
-
Biofuel Production: Kolbe electrolysis of fatty acids derived from biomass (e.g., from fermentation or algae) is a promising route to produce "green" diesel and jet fuel precursors.[2][19]
-
Complex Molecule Synthesis: Cross-Kolbe reactions, using a mixture of two different carboxylic acids, can generate unsymmetrical products, although this often results in a statistical mixture of three different dimers.[1][4]
-
Intramolecular Cyclization: If a dicarboxylic acid is used as the substrate, intramolecular radical coupling can be used to form cyclic compounds.[4]
Conclusion: A Modern Tool with a Rich History
The Kolbe electrolysis is more than a historical curiosity; it is a potent and practical method for carbon-carbon bond formation. By understanding the delicate balance between the radical (Kolbe) and carbocation (non-Kolbe) pathways, and by carefully controlling experimental parameters like current density and electrode material, researchers can harness this electrochemical reaction to achieve a wide range of synthetic goals. Its alignment with the principles of green chemistry ensures that the Kolbe electrolysis will remain a valuable and actively explored tool in the arsenal of the modern organic chemist.
References
- Kolbe's Electrolytic Method: Reaction, Mechanism & Uses. Vedantu. URL
- Kolbe electrolysis. Wikipedia. URL
- Electrochemical synthesis for a greener future: Insights from Kolbe electrolysis.
- Recent contributions of Kolbe electrolysis to organic synthesis.
- Recent contributions of kolbe electrolysis to organic synthesis. Semantic Scholar. URL
- Understanding the reaction mechanism of Kolbe electrolysis on Pt anodes. UCL Discovery. URL
- Organic synthesis via Kolbe and related non-Kolbe electrolysis: an enabling electro-str
- Kolbe Electrolysis. Organic Chemistry Portal. URL
- Kolbe's Electrolysis – Reaction, Mechanism, Practice Problems and FAQ. Aakash Institute. URL
- (Non-)
- Kolbe Electrolysis for the Conversion of Carboxylic Acids to Valuable Products—A Process Design Study. MDPI. URL
- Schematic of the experimental set-up for Kolbe electrolysis experiments...
- Why Are Platinum Electrodes Preferred As Anodes In (Non-)Kolbe Electrolysis? Enhancing Biomass Upgrading Selectivity. Kintek Solution. URL
- Kolbe's Electrolyis | Free Radical Reactions | Chemistry | Khan Academy. YouTube. URL
- Enhancing the selectivity of hydrocarbons during the Kolbe electrolysis of biomass-derived short-chain carboxylic acids by anionic surfactants.
- The Kolbe Electrolysis and Organic Electrosynthesis thread. Sciencemadness Discussion Board. URL
- Illustration of commonly used conditions for Kolbe electrolysis (left)...
- Organic synthesis via Kolbe and related non-Kolbe electrolysis. ORCA – Online Research @ Cardiff. URL
- Why Are Carbon and Platinum Electrodes Preferred During Electrolysis. TEDPA. URL
- Elektrosynthese Praktium WiSe 2022/23 Protokoll: V2 - Kolbe-Elektrolyse.URL
- Overview of different anode materials for Kolbe electrolysis of...
- Scalable Microreactor Concept for the Continuous Kolbe Electrolysis of Carboxylic Acids Using Aqueous Electrolyte.
Sources
- 1. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 4. Kolbe Electrolysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic synthesis via Kolbe and related non-Kolbe electrolysis: an enabling electro-strategy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kolbe’s Electrolysis – Reaction, Mechanism, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. (Non-)Kolbe electrolysis in biomass valorization – a discussion of potential applications - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03264A [pubs.rsc.org]
- 10. Sciencemadness Discussion Board - The Kolbe Electrolysis and Organic Electrosynthesis thread - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recent contributions of kolbe electrolysis to organic synthesis | Semantic Scholar [semanticscholar.org]
- 12. Why Are Carbon and Platinum Electrodes Preferred During Electrolysis [ljcarbon.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. franz.thiemann.io [franz.thiemann.io]
- 18. Scalable Microreactor Concept for the Continuous Kolbe Electrolysis of Carboxylic Acids Using Aqueous Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Friedel-Crafts Alkylation for the Synthesis of Branched Alkylarenes
Abstract
The Friedel-Crafts alkylation, a cornerstone of organic synthesis since its discovery in 1877, remains a pivotal method for forging carbon-carbon bonds on aromatic rings.[1][2] This guide provides a comprehensive exploration of the reaction, with a specific focus on its application and inherent challenges in the synthesis of branched alkylarenes. We will delve into the core mechanistic principles, the critical phenomenon of carbocation rearrangement that dictates product structure, and the strategic protocols developed to control reaction outcomes. Moving beyond classical methodologies, we will also survey modern catalytic systems, such as zeolites and ionic liquids, that offer greener and more selective alternatives. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of how to strategically employ and troubleshoot Friedel-Crafts alkylation for creating complex, branched aromatic structures.
Introduction: The Enduring Relevance of a Classic Reaction
The Friedel-Crafts reaction, in its broadest sense, encompasses the substitution of an aromatic proton with an alkyl (alkylation) or acyl (acylation) group.[1] The alkylation variant is a powerful tool for introducing carbon frameworks to aromatic systems, a fundamental transformation in the synthesis of pharmaceuticals, polymers, and fine chemicals.[2][3] The synthesis of branched alkylarenes is of particular industrial importance, for example, in the production of cumene (isopropylbenzene), a precursor to phenol and acetone, from benzene and propene.[1]
This guide focuses specifically on the synthesis of aromatic compounds bearing branched alkyl substituents. We will dissect the underlying electrophilic aromatic substitution (EAS) mechanism, illuminate the causal factors that govern product distribution, and present validated strategies to achieve desired molecular architectures.
Core Principles: Mechanism of Friedel-Crafts Alkylation
The reaction proceeds via electrophilic aromatic substitution. The key challenge is the generation of a sufficiently potent electrophile—a carbocation or a carbocation-like complex—that can overcome the aromatic stability of the benzene ring.[4][5] This is typically achieved by treating an alkylating agent, such as an alkyl halide, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4][6]
The mechanism can be distilled into three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst activates the alkyl halide by coordinating to the halogen, weakening the carbon-halogen bond and facilitating its departure. For tertiary and secondary alkyl halides, this typically results in the formation of a distinct carbocation.[7][8] For primary alkyl halides, a free carbocation is highly unstable; instead, a polarized complex forms that behaves as the electrophile.[1][9]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the carbocationic center. This step is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom bearing the new alkyl group. This restores the aromatic system and regenerates the Lewis acid catalyst, completing the catalytic cycle.[6]
Caption: General mechanism of Friedel-Crafts Alkylation.
The Genesis of Branching: The Inevitability of Carbocation Rearrangements
A defining characteristic and significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange.[5][8] This phenomenon is the primary reason why reactions intended to yield straight-chain alkylarenes often produce branched isomers instead.
Causality: The driving force for rearrangement is the thermodynamic imperative to form a more stable carbocation. The order of carbocation stability is tertiary > secondary > primary. If a less stable carbocation can rearrange to a more stable one via a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift, it will almost certainly do so before being intercepted by the aromatic nucleophile.[4][9]
A classic example is the alkylation of benzene with 1-chloropropane. The initially formed primary carbocation-like complex rapidly rearranges via a 1,2-hydride shift to the more stable secondary carbocation, leading to isopropylbenzene (cumene) as the major product, not n-propylbenzene.[4][10]
Caption: Carbocation rearrangement via a 1,2-hydride shift.
Navigating the Reaction: Key Limitations and Strategic Solutions
A successful experimental design requires a thorough understanding of the reaction's limitations. These challenges are not merely academic; they have profound implications for product purity, yield, and the economic viability of a synthetic route.
| Limitation | Causality & Explanation | Strategic Solution(s) |
| Carbocation Rearrangement | Less stable carbocations (primary, secondary) rearrange to more stable isomers (secondary, tertiary) via hydride or alkyl shifts before alkylation can occur.[8] | 1. Use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., a tertiary or benzylic halide).[5] 2. Employ the Friedel-Crafts Acylation-Reduction sequence.[9][11] |
| Polyalkylation | The product of the initial alkylation (an alkylarene) is more nucleophilic than the starting material because alkyl groups are electron-donating and activate the ring towards further substitution.[7][8][11] | 1. Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the product.[6] 2. Exploit steric hindrance to prevent further substitution, as seen in the synthesis of 1,4-di-t-butylbenzene.[1][12] |
| Substrate & Reagent Scope | The reaction fails on aromatic rings bearing strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -COR).[9][10] Aryl and vinyl halides cannot be used as they do not form carbocations under these conditions.[6][13] Rings with amine substituents (-NH₂, -NHR) are also unsuitable as the Lewis acid complexes with the basic nitrogen atom, deactivating the ring.[13][14] | 1. Perform the Friedel-Crafts reaction before introducing a deactivating group. 2. For amine-substituted arenes, protect the amine as an amide before performing the alkylation. |
The Synthetic Toolkit: Protocols for Branched Alkylarene Synthesis
Direct Alkylation with Tertiary Halides
The most straightforward approach to a branched alkylarene is to use an alkylating agent that directly furnishes a stable tertiary carbocation. For example, the reaction of benzene with 2-chloro-2-methylpropane (t-butyl chloride) reliably yields t-butylbenzene because the tertiary carbocation formed has no incentive to rearrange.[5]
The Acylation-Reduction Two-Step Strategy
To synthesize alkylarenes with specific, non-rearranged structures (like n-propylbenzene), the most reliable method is to circumvent the alkylation reaction's rearrangement problem entirely. This is achieved through a Friedel-Crafts acylation followed by a reduction .[9][11]
-
Friedel-Crafts Acylation: An acyl halide (or anhydride) is used instead of an alkyl halide. The resulting electrophile, the acylium ion, is resonance-stabilized and does not undergo rearrangement .[1] Furthermore, the product ketone is deactivated towards further substitution, preventing polyacylation.[13]
-
Carbonyl Reduction: The ketone produced in the first step is then reduced to the corresponding alkane. Common methods include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[1]
Caption: Workflow for synthesizing n-propylbenzene via acylation-reduction.
Modern Frontiers: Greener and More Selective Catalysis
While AlCl₃ is the classic catalyst, its use presents significant drawbacks, including its moisture sensitivity, the need for stoichiometric amounts in acylations, and the generation of corrosive and environmentally hazardous waste streams.[2][15] Modern research has focused on developing more sustainable and reusable catalytic systems.
-
Zeolites: These crystalline aluminosilicates are solid acid catalysts that can be easily filtered and reused.[16] Their well-defined pore structures can impart shape selectivity, favoring the formation of specific isomers (e.g., para over ortho/meta) that fit within the catalyst's channels.[17][18] Zeolites are used extensively in industrial-scale alkylations, such as cumene production.[1]
-
Ionic Liquids: Salts that are liquid at or near room temperature, such as 1-butyl-3-methylimidazolium ([bmim]) based salts, can act as both solvents and catalysts for Friedel-Crafts reactions.[19] They offer advantages such as low volatility, high thermal stability, and the ability to dissolve and immobilize the catalyst, facilitating product separation and catalyst recycling.[19][20]
Field-Validated Protocol: Synthesis of 1,4-di-t-butylbenzene
This protocol demonstrates the direct alkylation of an aromatic ring using a tertiary halide. It is a self-validating system as it leverages steric hindrance to favor the para product and limit overalkylation, resulting in a crystalline solid that can be readily purified and characterized.[12][21]
Objective: To synthesize 1,4-di-t-butylbenzene via the Friedel-Crafts alkylation of t-butylbenzene with t-butyl chloride.
Materials:
-
t-butylbenzene (0.5 mL)
-
t-butyl chloride (1.0 mL)
-
Anhydrous aluminum chloride (AlCl₃) (0.05 g)
-
Diethyl ether
-
Ice-cold water
-
Anhydrous sodium sulfate
Causality Note: This reaction must be performed in a fume hood as it produces HCl gas.[12] All glassware must be scrupulously dry, as AlCl₃ reacts violently with water.
Step-by-Step Methodology:
-
Reaction Setup: In a dry 5 mL conical vial containing a magnetic spin vane, combine 0.5 mL of t-butylbenzene and 1.0 mL of t-butyl chloride. Securely clamp the vial within an ice-water bath placed on a magnetic stir plate and begin stirring.
-
Rationale: Cooling the reaction mixture is critical to control the initial exotherm upon addition of the catalyst.
-
-
Catalyst Addition: Weigh 0.05 g of anhydrous AlCl₃ quickly to minimize exposure to atmospheric moisture. Add the catalyst to the chilled reaction mixture in three small portions over 15 minutes (one portion every 5 minutes). Recap the vial after each addition.
-
Rationale: Portion-wise addition prevents the reaction from becoming too vigorous. A white precipitate of the product should become visible.[12]
-
-
Reaction Completion: After the final addition of AlCl₃, remove the vial from the ice bath and allow it to stir at room temperature for an additional 10 minutes to ensure the reaction goes to completion.
-
Quenching and Workup: Carefully quench the reaction by adding 1 mL of ice-cold water to the vial, followed by 2 mL of diethyl ether.
-
Rationale: The water decomposes the AlCl₃ catalyst and dissolves the resulting aluminum salts. Diethyl ether is added to extract the organic product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 1 mL portions of diethyl ether. Combine all organic layers.
-
Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Decant or filter the dried solution into a pre-weighed flask and evaporate the diethyl ether using a gentle stream of air or a rotary evaporator.
-
Purification and Characterization: The resulting crude solid can be purified by recrystallization from a minimal amount of cold methanol.[21] Measure the mass to calculate the percent yield and determine the melting point (literature mp 77-79 °C) to assess purity.[22]
Caption: Experimental workflow for 1,4-di-t-butylbenzene synthesis.
Conclusion and Future Outlook
The Friedel-Crafts alkylation is a mature but continually evolving field. While its classical limitations, particularly carbocation rearrangements and harsh catalytic conditions, are well-understood, they also provide the intellectual framework for rational synthetic design. The strategic use of acylation-reduction pathways remains the gold standard for producing complex, non-rearranged alkylarenes. The future of this powerful C-C bond-forming reaction lies in the continued development of highly selective, recyclable, and environmentally benign catalysts.[3][15] Advances in organocatalysis and the refinement of solid-acid systems like zeolites will further expand the reaction's scope, enabling the synthesis of increasingly complex molecular architectures with greater efficiency and sustainability.[3]
References
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Wikipedia. (n.d.). Friedel–Crafts reaction. Source
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Source
- BYJU'S. (n.d.).
- Ghosh, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. Source
- Chemistry Steps. (2022).
- The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!Source
- Pharmaguideline. (n.d.).
- Singh, S., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Thieme. Source
- Chemistry LibreTexts. (2015). 15.
- ResearchGate. (2022). (PDF)
- University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Source
- MDPI. (n.d.).
- SciSpace. (2019). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Source
- ResearchGate. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Source
- YouTube. (2015). Friedel-Crafts alkylation reaction with rearrangement. Source
- Oxford Academic. (n.d.).
- Scribd. (n.d.).
- Scribd. (2024).
- Theochem @ Mercer University. (n.d.).
- Semantic Scholar. (2006).
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Source
- IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Source
- YouTube. (2017). Friedel Crafts Alkylation Part 2 (Carbocation Rearrangement of n-Propyl Group). Source
- National Institutes of Health (NIH). (2010).
- Scielo. (n.d.).
- Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions.... Source
- MDPI. (n.d.). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. Source
- University of Liverpool. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2020).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel-Crafts Alkylation [organic-chemistry.org]
- 12. cerritos.edu [cerritos.edu]
- 13. byjus.com [byjus.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. theochem.mercer.edu [theochem.mercer.edu]
- 22. scribd.com [scribd.com]
Navigating Steric Crowding: A Technical Guide to the Molecular Modeling of Pentamethylpentane Isomers
For Immediate Release
[City, State] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the molecular modeling of highly branched alkane isomers, specifically focusing on pentamethylpentane. These molecules, while seemingly simple, present significant challenges due to severe steric hindrance, making them excellent models for understanding and predicting the behavior of complex molecular systems. This document provides a detailed walkthrough of the theoretical underpinnings and practical methodologies required for their accurate computational analysis.
Introduction: The Challenge of Steric Congestion
Highly branched alkanes, such as the isomers of pentamethylpentane, are fundamental models for probing the limits of steric interactions that dictate molecular conformation and reactivity.[1] Their compact, globular structures, in contrast to the "spaghetti-like" nature of linear alkanes, lead to unique physical properties.[2] The extreme crowding in molecules like 2,2,3,3,4-pentamethylpentane and 2,2,3,4,4-pentamethylpentane forces significant distortions from ideal geometries, creating a complex potential energy surface that is challenging to explore computationally.[1] Understanding these intramolecular forces is crucial in fields ranging from materials science to drug design, where molecular shape and flexibility are paramount.
This guide outlines a robust, multi-step computational workflow designed to accurately characterize the conformational landscape and thermodynamic properties of these sterically congested molecules. The protocol emphasizes a synergistic approach, combining the efficiency of molecular mechanics with the accuracy of quantum mechanical methods.
The Computational Workflow: A Multi-faceted Approach
The accurate modeling of pentamethylpentane isomers requires a hierarchical approach. This ensures a thorough exploration of the vast conformational space while maintaining computational feasibility and achieving high accuracy for the most stable structures.
Caption: Integrated workflow for the molecular modeling of pentamethylpentane isomers.
Detailed Methodologies
Isomer Identification and Initial Structure Generation
The term "pentamethylpentane" can refer to several constitutional isomers of C10H22.[3][4] The two most sterically demanding isomers are:
Initial 2D structures of these isomers are drawn and converted to 3D coordinates using standard molecular building software.
Conformational Analysis: The Core of the Investigation
Conformational analysis is the study of the energetics between different spatial arrangements (rotamers) of a molecule.[13] For highly branched alkanes, this is a critical step in identifying the most stable conformations.
3.2.1 Experimental Protocol: Molecular Mechanics (MM) Conformational Search
-
Force Field Selection: Choose a robust force field suitable for hydrocarbons. All-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) or CHARMM36 are recommended for their detailed representation of atomic interactions.[14][15] United-atom models can also be used for computational efficiency, though they may sacrifice some accuracy.[14][15][16]
-
Systematic Rotational Scan: Perform a systematic scan of the dihedral angles of the central C-C bonds. For example, in this compound, the C3-C4 bond is of primary interest.
-
Energy Minimization: For each rotational step, perform an energy minimization to relax the structure to the nearest local minimum. This process identifies all stable and metastable conformers.
-
Conformer Clustering: Group the resulting minimized structures based on their geometries and energies to identify unique conformers.
High-Accuracy Calculations: Quantum Mechanical (QM) Refinement
While molecular mechanics is excellent for exploring conformational space, quantum mechanical methods are necessary for obtaining accurate energies and geometries. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for systems of this size.[17][18]
3.3.1 Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
-
Method Selection: Select a suitable DFT functional and basis set. Functionals like B3LYP or long-range corrected functionals are often used for alkanes.[18][19] Dispersion corrections (e.g., D3) are crucial for accurately modeling the non-covalent interactions prevalent in these crowded molecules.[20][21] A basis set such as 6-31G(d) or a correlation-consistent basis set like cc-pVDZ is a good starting point.[18]
-
Input Structure Preparation: Use the lowest energy conformers identified from the MM search as starting points for DFT calculations.
-
Geometry Optimization: Perform a full geometry optimization to find the minimum energy structure on the DFT potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
-
Data Presentation and Analysis
The results of the computational analysis should be presented in a clear and concise manner to facilitate comparison between isomers and with any available experimental data.
Table 1: Calculated Relative Energies and Key Geometric Parameters for Pentamethylpentane Isomers
| Isomer | Conformer | Relative Energy (kcal/mol) | C-C-C Bond Angle (°) (Central) | Key Dihedral Angle (°) |
| 2,2,3,3,4-PMP | Global Minimum | 0.00 | 115.2 | 175.8 |
| Local Minimum 1 | 2.5 | 114.9 | 65.3 | |
| 2,2,3,4,4-PMP | Global Minimum | 0.00 | 116.1 | 178.2 |
| Local Minimum 1 | 3.1 | 115.8 | -68.9 |
Note: The values presented are hypothetical and for illustrative purposes only. Actual values will depend on the level of theory used.
Visualizing Molecular Interactions
Diagrams are essential for understanding the complex relationships between structure and energy in these molecules.
Caption: Simplified potential energy surface for rotation around a central C-C bond.
Conclusion: A Framework for Understanding Complex Alkanes
The molecular modeling of pentamethylpentane isomers provides valuable insights into the nature of steric interactions and their influence on molecular properties. The hierarchical workflow presented in this guide, combining molecular mechanics and quantum mechanics, offers a reliable and efficient means of characterizing these challenging systems. By carefully selecting computational methods and systematically analyzing the results, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of complex organic molecules. This knowledge is directly applicable to the rational design of new materials and therapeutic agents.
References
- Benchmarking of molecular dynamics force fields for solid-liquid and solid-solid phase transitions in alkanes. (n.d.). Google Scholar.
- Molecular dynamics of linear and branched alkanes: Simulations and nuclear magnetic resonance results. (1995). The Journal of Chemical Physics.
- Polarizable Empirical Force Field for Alkanes Based on the Classical Drude Oscillator Model. (2005). The Journal of Physical Chemistry B.
- Predicting Thermodynamic Properties of Alkanes by High-Throughput Force Field Simulation and Machine Learning. (2018). PubMed.
- Reveal of small alkanes and isomers using calculated core and valence binding energy spectra and total momentum cross sections. (n.d.). ResearchGate.
- Modeling the influence of alkane molecular structure on secondary organic aerosol formation. (n.d.). PubMed.
- Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes. (n.d.). ePrints Soton.
- 2,2,3,4,4-pentamethylpentane. (n.d.). Wikidata.
- Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7). (n.d.). Cheméo.
- Study of Sterically Crowded Alkanes: Assessment of Non‐Empirical Density Functionals Including Double‐Hybrid (Cost‐Effective) Methods. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- 2,2,3,4,4-Pentamethylpentane. (n.d.). PubChem.
- Force Fields and Interactions – Practical considerations for Molecular Dynamics. (n.d.). GitHub Pages.
- MOLECULAR CONFIGURATIONS AND PERSISTENCE: BRANCHED ALKANES AND ADDITIVE ENERGIES. (n.d.). Colorado State University.
- Building Molecules with Snatoms! Alkanes C1-C5 Isomer Building. (2023). YouTube.
- Density functional steric analysis of linear and branched alkanes. (2010). PubMed.
- Molecular dynamics of linear and branched alkanes. (1995). The Journal of Chemical Physics.
- Calculations of Alkane Energies Using Long-Range Corrected DFT Combined With Intramolecular Van Der Waals Correlation. (n.d.). PubMed.
- Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook.
- Interaction between n-Alkane Chains: Applicability of the Empirically Corrected Density Functional Theory for Van der Waals Complexes. (2025). ResearchGate.
- This compound. (n.d.). J-GLOBAL.
- Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. (n.d.). ChemRxiv.
- Pentane, 2,2,3,3,4-pentamethyl-. (n.d.). NIST WebBook.
- Pentane, 2,2,3,3,4-pentamethyl-. (n.d.). NIST WebBook.
- What is the number of geometrical isomers for penta methyl cyclopentane? (2018). Quora.
- Conformations of n-Pentane, Isopentane and Cycloalkanes. (2020). YouTube.
- Chapter 3: Conf. Anal. questions. (n.d.). University of Calgary.
- How do you calculate the number of structural isomers for alkanes? (2012). Quora.
- chemistry-gyan-sutra-jee-main.pdf. (n.d.). Resonance.
- Alkanes and Alkane Isomers. (2024). Chemistry LibreTexts.
- chapter-2-alkanes.pdf. (n.d.). University of Massachusetts Boston.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oit.edu [oit.edu]
- 5. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 8. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 9. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 10. 2,2,3,4,4-pentamethylpentane - Wikidata [wikidata.org]
- 11. Page loading... [guidechem.com]
- 12. 2,2,3,4,4-Pentamethylpentane | C10H22 | CID 519303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Calculations of alkane energies using long-range corrected DFT combined with intramolecular van der Waals correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Study of Sterically Crowded Alkanes: Assessment of Non‐Empirical Density Functionals Including Double‐Hybrid (Cost‐Effective) Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2,3,3,4-Pentamethylpentane: Synthesis, Properties, and Spectroscopic Characterization
This guide provides a comprehensive technical overview of 2,2,3,3,4-pentamethylpentane, a highly branched alkane of significant interest in the fields of fuel science and organic chemistry. We will delve into its historical context, synthesis, physicochemical properties, and detailed spectroscopic analysis, offering insights for researchers, scientists, and professionals in drug development and related industries.
Introduction: The Significance of Molecular Architecture in Alkanes
Alkanes, the simplest class of organic compounds composed solely of carbon and hydrogen atoms with single bonds, form the backbone of organic chemistry and are the primary constituents of petroleum and natural gas.[1] While linear alkanes exhibit a straightforward structure, the introduction of branching dramatically alters their physical and chemical properties. Highly branched alkanes, such as this compound, are of particular importance due to their influence on combustion properties, making them key components in high-octane fuels.[2] The compact, globular structure resulting from extensive branching leads to lower boiling points compared to their linear isomers and increased thermodynamic stability, a phenomenon attributed to both steric and electronic effects.[3][4] This guide will explore the unique characteristics of this compound as a case study in the fascinating world of complex alkanes.
Historical Perspective: The Quest for Highly Branched Alkanes
The early 20th century saw a surge in research aimed at synthesizing and characterizing various hydrocarbon structures. While the precise first synthesis of this compound is not prominently documented in readily available historical records, the synthesis of other highly branched alkanes provides a clear historical context. A landmark achievement in this field was the first synthesis of triptane (2,2,3-trimethylbutane) in 1922 by Belgian chemists Georges Chavanne and B. Lejeune.[5] Their work, along with subsequent research on other branched alkanes, laid the foundation for understanding the synthesis and properties of these complex molecules. The primary motivation for these syntheses was the burgeoning automotive and aviation industries, which demanded fuels with improved anti-knock properties. It was discovered that highly branched alkanes possess significantly higher octane ratings, leading to more efficient and powerful internal combustion engines.[2]
The synthesis of these sterically hindered molecules presented significant challenges to early organic chemists, often requiring multi-step processes and the use of organometallic reagents. The development of methods like the Grignard reaction was instrumental in constructing the highly substituted carbon skeletons of these compounds.
Synthesis and Physicochemical Properties
The synthesis of this compound, while not commonly performed in introductory organic chemistry labs due to its complexity, can be approached through methods developed for the synthesis of other highly branched alkanes. One plausible conceptual pathway involves the coupling of appropriate alkyl halides with organometallic reagents, a strategy that allows for the formation of the sterically congested C-C bonds.
A hypothetical retrosynthetic analysis is presented below:
Caption: Retrosynthetic approaches to this compound.
The choice of specific reagents and reaction conditions would be critical to overcoming the steric hindrance inherent in the target molecule.
Physicochemical Properties of this compound
The defining characteristics of this compound are summarized in the table below. These properties are a direct consequence of its highly branched and compact molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [6] |
| Molecular Weight | 142.28 g/mol | [6] |
| CAS Registry Number | 16747-44-7 | [7] |
| IUPAC Name | This compound | [6] |
| Boiling Point | 166 °C (at 101.325 kPa) | [7] |
| Melting Point | -36.5 ± 0.2 °C | [7] |
| Density | 0.7767 g/cm³ (at 25 °C) | [7] |
Spectroscopic Characterization: Unraveling the Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a wealth of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to be relatively simple despite its 22 hydrogen atoms, due to the high degree of symmetry in the molecule. The presence of equivalent protons will lead to a limited number of signals.
¹³C NMR Spectroscopy: Carbon-13 NMR is particularly powerful for determining the carbon skeleton of a molecule. Due to symmetry, not all ten carbon atoms in this compound are unique. A detailed analysis of the molecular symmetry reveals the number of expected signals. The chemical shifts of the carbon atoms in branched alkanes are influenced by the degree of substitution and steric interactions.[8]
The following workflow outlines the process of predicting and interpreting the NMR spectra of this compound:
Caption: Workflow for NMR spectral analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For branched alkanes, fragmentation often occurs at the points of branching, leading to the formation of stable carbocations. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl (CH₃) and isopropyl (C₃H₇) groups, leading to characteristic fragment ions. The base peak in the mass spectrum of the related compound 2,2,4-trimethylpentane, for instance, occurs at m/z = 57, corresponding to the stable tertiary butyl cation.[9] A similar fragmentation leading to a stable carbocation would be anticipated for this compound.
Applications and Future Outlook
The primary application of highly branched alkanes like this compound lies in their use as high-octane components in gasoline.[2][10] Their excellent anti-knock properties contribute to improved engine performance and efficiency. Beyond their role as fuels, these compounds serve as important model systems for fundamental studies in physical organic chemistry, including investigations into conformational analysis, thermochemistry, and the effects of steric hindrance on reactivity.[3]
As the demand for high-performance and cleaner-burning fuels continues to grow, research into the synthesis and properties of novel branched alkanes remains an active area. Furthermore, the unique physical properties of these molecules may lead to their use in specialized applications such as high-performance lubricants or as solvents with specific properties.
Conclusion
This compound stands as a testament to the profound impact of molecular structure on the properties of organic compounds. Its highly branched and compact architecture imparts it with characteristics that are highly desirable in fuel applications and make it a subject of continuing scientific interest. This guide has provided a detailed overview of its historical context, synthesis, properties, and spectroscopic characterization, offering a valuable resource for professionals in the chemical sciences.
References
- Carman, C. J., & Wilkes, C. E. (1971). Carbon-13 Magnetic Resonance of Some Branched Alkanes. Macromolecules, 4(3), 317–322.
- Wikipedia contributors. (2024). Alkane. In Wikipedia, The Free Encyclopedia.
- Fiveable. (n.d.). Branched Alkanes Definition - Organic Chemistry Key Term.
- Scribd. (n.d.). Applications of Alkanes | PDF.
- National Center for Biotechnology Information. (n.d.). Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. PubChem.
- Dong, A. (2021, September 30). A Brief Note on Alkanes and its Applications. Journal of Physical Chemistry & Biophysics, 11(S4).
- ResearchGate. (2025, August 6). Origin of Stability in Branched Alkanes.
- Chemistry For Everyone. (2025, August 1). What Are The Uses Of Alkanes? [Video]. YouTube.
- Quora. (2016, June 20). What are some uses and applications of alkanes?
- PubMed. (2010, December 16). Density functional steric analysis of linear and branched alkanes.
- TutorChase. (n.d.). What are the uses of alkanes in the petrochemical industry?
- Munday, J. C., & Matuszak, A. H. (1949). Preparation of triptane structure compounds. U.S. Patent No. 2,490,276. Washington, DC: U.S.
- Wikipedia contributors. (2023). Triptane. In Wikipedia, The Free Encyclopedia.
- FasterCapital. (2025, April 12). Alkane: Unveiling the Secrets of Alkanes: Exploring Hydrocarbon Structures.
- Rádl, S., et al. (2008). New approaches to the synthesis of triptans. ResearchGate.
- Bhanja, C., et al. (2014). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 1085-1094.
- Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
- Unknown. (n.d.). What is the effect of steric hindrance on the boiling points of aldehydes and ketones.
- Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals.
- Unknown. (n.d.). 13C-NMR.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (2025, August 6). Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples.
- Study Loop. (2025, April 25). [Chemistry] The base peak in the mass spectrum of 2,2,4-trimethylpentane occurs at = 57. What io [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 2,2,3,4,4-Pentamethylpentane. PubChem.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- J-GLOBAL. (n.d.). This compound | Chemical Substance Information.
- Lumen Learning. (n.d.). 1.2. History | Organic Chemistry 1: An open textbook.
- Chemistry LibreTexts. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons.
- Wikipedia contributors. (2023). 2,3,4-Trimethylpentane. In Wikipedia, The Free Encyclopedia.
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. longdom.org [longdom.org]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Triptane - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
Natural occurrence of highly branched alkanes
An In-depth Technical Guide to the Natural Occurrence of Highly Branched Alkanes
Abstract
Highly branched alkanes (HBAs) represent a diverse class of saturated hydrocarbons characterized by complex, non-linear carbon skeletons. Far from being inert molecules, HBAs play critical roles in biological systems, from serving as structural components of cell membranes to acting as sophisticated chemical signals. This technical guide provides a comprehensive overview of the natural occurrence of HBAs, focusing on two prominent classes: isoprenoid-derived structures from microorganisms and non-isoprenoid cuticular hydrocarbons in insects. We delve into the intricate biosynthetic pathways that govern their formation, detail the analytical methodologies required for their isolation and structural elucidation, and explore their biological significance and potential applications in fields such as biofuel development and drug discovery. This document is intended to serve as a foundational resource for professionals seeking to understand and harness the unique properties of these fascinating natural products.
Introduction to Highly Branched Alkanes
Alkanes, the simplest class of organic compounds, are hydrocarbons featuring only single bonds.[1] While linear and simple branched alkanes are ubiquitous as components of fossil fuels, a more structurally complex category, highly branched alkanes (HBAs), is actively synthesized by a wide array of organisms.[2] These molecules are not merely metabolic curiosities but are functional products of specialized biosynthetic pathways, often exhibiting remarkable structural specificity.
Defining the "Highly Branched" Structural Motif
The term "highly branched" refers to an alkane backbone with multiple alkyl side chains, creating a non-linear, often sterically hindered, structure.[3] This branching significantly influences the molecule's physicochemical properties. Compared to their linear counterparts, HBAs exhibit lower melting and boiling points due to reduced intermolecular van der Waals forces and an inability to pack into ordered crystalline structures.[4] This structural complexity is central to their biological functions.
Two major biosynthetic strategies give rise to the majority of naturally occurring HBAs:
-
Isoprenoid-Based Pathways: These molecules are assembled from five-carbon isoprene units, leading to structures with a characteristic repeating branched pattern. Examples include highly branched isoprenoids (HBIs) found in diatoms.[5]
-
Fatty Acid Synthase (FAS) Pathways: This route generates complex methyl-branched alkanes through the incorporation of methylmalonyl-CoA precursors during chain elongation.[6] This is the primary mechanism for producing insect cuticular hydrocarbons.[7]
Overview of Biological Roles
The functions of HBAs are as diverse as their structures. In microorganisms, they contribute to membrane fluidity and can serve as biomarkers for specific environmental conditions.[5] In insects, the epicuticle is coated in a species-specific layer of cuticular hydrocarbons (CHCs), which are critical for preventing desiccation and mediating chemical communication, including mate and species recognition.[7][8]
Major Classes and Natural Sources
HBAs are found across different domains of life, with specific structural classes often associated with particular taxa.
Highly Branched Isoprenoids (HBIs) in Marine Diatoms
Diatoms, a major group of algae, are the primary producers of a class of C20, C25, and C30 HBIs.[5][9] These compounds are long-chain alkenes (unsaturated hydrocarbons) that become saturated alkanes upon diagenesis in sediments. Their presence in sediment cores serves as a robust biomarker for paleoenvironmental reconstructions, particularly for tracking sea ice conditions.[10][11]
-
Key Organisms: Species from the diatom genera Haslea, Rhizosolenia, and Pleurosigma are known producers of C25 HBIs.[9]
-
Biological Function: While not fully elucidated, it is proposed that HBIs are incorporated into cell membranes to help maintain fluidity in cold marine environments.[5] Some HBIs have also been investigated for potential anti-cancer effects and as biofuel additives.[5]
Botryococcenes from Green Algae
The colonial green alga Botryococcus braunii (Race B) is a prolific producer of unique, highly branched triterpenoid hydrocarbons known as botryococcenes.[12] These molecules are isomers of squalene and can constitute up to 75% of the alga's dry weight, making it a significant candidate for biofuel research.[13][14]
Methyl-Branched Cuticular Hydrocarbons (CHCs) in Insects
Virtually all insects synthesize a complex mixture of CHCs that covers their cuticle.[15][16] These mixtures are predominantly composed of n-alkanes, alkenes, and, most notably, mono-, di-, and trimethyl-branched alkanes with chain lengths typically ranging from C23 to C40.[8][16]
-
Biological Functions:
-
Waterproofing: The primary role of the CHC layer is to form a hydrophobic barrier that prevents water loss, a critical adaptation for terrestrial life.[17]
-
Chemical Communication: The specific blend of CHCs acts as a chemical signature for species recognition, sex determination, and nestmate identification in social insects.[6][15]
-
| HBA Class | Primary Natural Source | Key Example Compound(s) | Primary Biological Function(s) | References |
| Highly Branched Isoprenoids (HBIs) | Marine Diatoms (Haslea, Rhizosolenia) | C25 HBI monoene (IP25) | Membrane fluidity; Sea-ice biomarker | [9],[10] |
| Botryococcenes | Green Alga (Botryococcus braunii) | C30-C37 Botryococcenes | Component of extracellular matrix; Biofuel precursor | [12],[18] |
| Methyl-Branched Alkanes | Insects (e.g., Diptera, Hymenoptera) | 3-methylnonacosane, dimethylalkanes | Desiccation resistance; Chemical communication (pheromones) | [8],[16],[17] |
Biosynthetic Pathways: The Molecular Machinery
The synthesis of HBAs is a complex, enzyme-mediated process that starts from simple metabolic precursors. Understanding these pathways is crucial for potential biotechnological applications.
Isoprenoid Precursor Synthesis
The biosynthesis of all isoprenoids, including HBIs and botryococcenes, begins with the synthesis of the five-carbon building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Eukaryotic organisms utilize two primary pathways for this:
-
Mevalonate (MVA) Pathway: Primarily operates in the cytosol.
-
Methylerythritol 4-Phosphate (MEP) Pathway: Operates in the plastids of plants and algae.[5]
These precursors are then sequentially condensed to form larger molecules like farnesyl pyrophosphate (FPP; C15).
Caption: Overview of MVA and MEP pathways for isoprenoid precursors.
Case Study: Biosynthesis of Botryococcene and Squalene
In B. braunii, two molecules of FPP are condensed head-to-head. This reaction is catalyzed by a family of squalene synthase-like (SSL) enzymes.[12] A key branching occurs at the intermediate presqualene pyrophosphate (PSPP).
-
SSL-2 converts PSPP into squalene (C1'-C1 linkage), the precursor for sterols.[18]
-
SSL-3 uniquely rearranges PSPP to form C30 botryococcene (C1'-C3 linkage), the backbone of the highly branched alkane oils produced by this alga.[12][19]
This bifurcation represents a critical control point directing carbon flux toward either primary metabolism (sterols) or secondary metabolism (hydrocarbon fuel production).[14]
Biosynthesis of Insect Cuticular Hydrocarbons
The synthesis of methyl-branched CHCs is fundamentally different and is tied to fatty acid metabolism.[20] The process occurs in specialized cells called oenocytes.[7]
-
Initiation: A standard fatty acid synthase (FAS) produces a precursor, typically a long-chain fatty acyl-CoA.
-
Elongation: A series of elongase enzymes extends the carbon chain. Methyl branches are introduced by substituting a malonyl-CoA with a methylmalonyl-CoA during an elongation step.[17] The specific elongases and the timing of methylmalonyl-CoA incorporation determine the final branched structure.
-
Reduction and Decarbonylation: The final fatty acyl-CoA is reduced to a fatty aldehyde, which is then oxidatively decarbonylated to yield the final hydrocarbon, one carbon shorter than the acyl precursor.[7]
Methodologies for Isolation and Structural Elucidation
The nonpolar nature of HBAs dictates the analytical chemistry techniques used for their study. A robust workflow is essential for accurate identification and quantification from complex biological matrices.
Caption: Standard workflow for the analysis of highly branched alkanes.
Protocol: Extraction and Fractionation of HBAs
This protocol provides a generalized method for isolating total hydrocarbons from a biological sample.
Objective: To extract and isolate the nonpolar lipid fraction containing HBAs from a biological matrix.
Materials:
-
Lyophilized (freeze-dried) biological sample (e.g., 1-5 g of diatom biomass or 50-100 insects).
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all high purity).
-
Activated silica gel for column chromatography.
-
Rotary evaporator.
Methodology:
-
Sample Preparation: Homogenize the lyophilized sample to a fine powder to maximize surface area for extraction.
-
Lipid Extraction:
-
Place the homogenized sample into a cellulose thimble for Soxhlet extraction.
-
Extract for 8-12 hours using a mixture of DCM:MeOH (2:1, v/v).[21] This ensures the extraction of a broad range of lipids.
-
Alternatively, for smaller samples, use repeated cycles of vortexing and sonication with the solvent mixture, followed by centrifugation to pellet the biomass.
-
-
Solvent Removal: Concentrate the extract to near dryness using a rotary evaporator under reduced pressure.
-
Fractionation (Cleanup):
-
Re-dissolve the total lipid extract in a minimal volume of hexane.
-
Prepare a small chromatography column packed with activated silica gel in hexane.
-
Apply the extract to the top of the column.
-
Elute the alkane fraction (the most nonpolar compounds) with 2-3 column volumes of hexane. This step effectively separates the saturated and unsaturated hydrocarbons from more polar lipids like fatty acids and sterols.
-
Collect the eluate and concentrate it using a gentle stream of nitrogen gas. The sample is now ready for instrumental analysis.
-
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for HBA analysis.[22]
-
Principle: GC separates the complex mixture of hydrocarbons based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and detects the mass-to-charge ratio of the fragments.[23]
-
Causality: The fragmentation pattern is a molecular fingerprint. For alkanes, characteristic neutral losses of alkyl fragments (e.g., loss of 15 for methyl, 29 for ethyl) help determine branch points. The retention time from the GC provides information on the molecule's size and shape.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or particularly complex structures, NMR is indispensable.[24]
-
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[23]
-
Causality: Techniques like 1D ¹H and ¹³C NMR, along with 2D experiments (e.g., COSY, HSQC), allow for the unambiguous assignment of the complete chemical structure, including the precise location and stereochemistry of methyl branches, which is often impossible with MS alone.[9][24]
Biological Significance and Applications
The unique structures of HBAs are directly linked to their roles in nature and their potential for human applications.
Role in Membrane Structure and Environmental Adaptation
The non-planar, bulky nature of HBAs disrupts the orderly packing of linear lipid chains. In organisms like diatoms living in cold environments, incorporating HBIs into membranes may be a strategy to maintain membrane fluidity and function at low temperatures.[5] Similarly, the composition of insect CHCs can change in response to environmental conditions, with insects in arid climates often having longer-chain, more saturated alkanes to increase the melting point of the cuticular wax and enhance waterproofing.[17][25]
Chemical Ecology and Signaling
In insects, the CHC profile is a rich source of information. The high diversity of these compounds, generated by combinatorial use of different chain lengths, branch positions, and unsaturation, creates a species-specific "barcode" on the cuticle.[26] This signal is used to avoid interspecies mating and, in social insects, to distinguish nestmates from intruders.[6]
Potential in Biofuel and Pharmaceutical Industries
The hydrocarbon-rich biomass of Botryococcus braunii has long been targeted for biofuel production. Botryococcenes can be catalytically cracked to produce high-octane gasoline, diesel, and jet fuel.[18] From a drug development perspective, the unique stereochemistry and branching of natural alkanes provide novel scaffolds that are underexplored. Their high lipophilicity could be leveraged for applications requiring penetration of biological membranes.
Future Directions and Research Outlook
The study of highly branched alkanes is a burgeoning field. Key future challenges and opportunities include:
-
Gene Discovery: While the general biosynthetic pathways are known, many of the specific enzymes (elongases, desaturases, synthases) responsible for generating the vast diversity of HBA structures remain to be discovered and characterized.[5]
-
Metabolic Engineering: With a complete understanding of the biosynthetic machinery, it will be possible to engineer microorganisms like E. coli or yeast for the heterologous production of specific high-value HBAs for use as fuels or chemical feedstocks.[2]
-
Elucidating Bioactivity: The biological activities of most HBAs are largely unknown. Systematic screening of these compounds for antimicrobial, anti-inflammatory, or cytotoxic properties could reveal new therapeutic leads.
References
- Variable stereochemistry in highly branched isoprenoids from di
- Highly branched isoprenoid - Wikipedia. (n.d.). Wikipedia. [Link]
- Chemical synthesis of insect cuticular hydrocarbons (Chapter 8). (n.d.). Royal Society of Chemistry. [Link]
- Biosynthesis of cuticular hydrocarbons - ResearchGate. (n.d.).
- Community Analysis and Isolation of a Highly Branched Isoprenoid Producing Diatom, Nitzschia frustulum. (n.d.). University of Minnesota Duluth. [Link]
- Biosynthesis in Insects - ResearchGate. (n.d.).
- Diatom-derived highly branched isoprenoids are diverse and widespread in lakes | Request PDF - ResearchGate. (n.d.).
- Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
- Biosynthesis and metabolism of triterpenes in Botryococcus braunii, race B. (n.d.).
- Diatom-specific highly branched isoprenoids as biomarkers in Antarctic consumers - PubMed. (n.d.). PubMed. [Link]
- Biosynthesis and metabolism of triterpenes in Botryococcus braunii,... - ResearchGate. (n.d.).
- Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance - RSIS International. (n.d.).
- Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons | PNAS. (n.d.). PNAS. [Link]
- How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait | Proceedings B | The Royal Society. (n.d.). The Royal Society Publishing. [Link]
- Mechanism of biosynthesis of botryococcenes and squalene by B. braunii. - ResearchGate. (n.d.).
- Alkane - Wikipedia. (n.d.). Wikipedia. [Link]
- Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed. (n.d.). PubMed. [Link]
- Assessing Alkane Chemistry: Analytical Techniques. (n.d.). Netzsch. [Link]
- Chemical ecology and biochemistry of insect hydrocarbons. - CABI Digital Library. (n.d.). CABI Digital Library. [Link]
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
- branched aliphatic alkanes: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC - NIH. (n.d.).
- Mechanisms and occurrence of microbial oxidation of long-chain alkanes - ResearchGate. (n.d.).
- Recent trends in microbial production of alkanes - PMC - NIH. (n.d.).
- Branched Chain Alkane Definition - ThoughtCo. (n.d.). ThoughtCo. [Link]
- Diversity of Alkane Hydroxylase Systems in the Environment - ResearchGate. (n.d.).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (n.d.). Hilaris Publishing. [Link]
- What Are Branched Alkanes? - Chemistry For Everyone - YouTube. (n.d.). YouTube. [Link]
- Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PubMed Central. (n.d.). PubMed Central. [Link]
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - MDPI. (n.d.). MDPI. [Link]
Sources
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Alkane Definition [thoughtco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. pnas.org [pnas.org]
- 7. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Variable stereochemistry in highly branched isoprenoids from diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly branched isoprenoid - Wikipedia [en.wikipedia.org]
- 11. Diatom-specific highly branched isoprenoids as biomarkers in Antarctic consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Chemical synthesis of insect cuticular hydrocarbons (Chapter 8) - Insect Hydrocarbons [cambridge.org]
- 16. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsisinternational.org [rsisinternational.org]
- 18. researchgate.net [researchgate.net]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 23. rroij.com [rroij.com]
- 24. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for 2,2,3,3,4-Pentamethylpentane as a Non-Polar Solvent
Prepared by: Gemini, Senior Application Scientist
Introduction: Exploring a Unique Non-Polar Medium
In the vast landscape of non-polar solvents, the choice of medium can profoundly influence reaction kinetics, solubility profiles, and product purity. While linear alkanes like hexane and heptane are ubiquitous, their utility is sometimes constrained by factors such as toxicity and specific physical properties. This document explores the characteristics and potential applications of 2,2,3,3,4-pentamethylpentane (CAS No. 16747-44-7), a highly branched C10 alkane, as a specialized non-polar solvent for research, development, and pharmaceutical applications.[1][2]
The defining feature of this compound is its compact, sterically hindered structure. This high degree of branching imparts unique physical properties compared to its linear counterpart, n-decane, such as a different boiling point and viscosity. These characteristics make it a compelling candidate for processes requiring a non-polar, aprotic environment with specific thermal or flow properties. This guide provides a technical overview of its properties, safety protocols, and potential applications, designed for scientists and researchers evaluating advanced solvent systems.
Section 1: Physicochemical Properties
The utility of a solvent is fundamentally dictated by its physical and chemical properties. This compound is a colorless liquid characterized by its hydrophobicity and inability to form hydrogen bonds.[3] Its properties are a direct result of its saturated hydrocarbon nature, where the electronegativity difference between carbon and hydrogen is minimal, leading to a non-polar character.[4]
Rationale for Selection: The choice of a highly branched alkane over a linear one is often driven by the need for a specific boiling point, a wider liquid-phase temperature range, or different solvating power due to molecular shape. The intricate packing of branched alkanes can influence the dissolution of similarly complex, non-polar solutes.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₂₂ | - | [2][5] |
| Molecular Weight | 142.28 | g/mol | [2] |
| CAS Number | 16747-44-7 | - | [1][2] |
| Boiling Point | 166 ± 4 | °C | [5] |
| Melting Point | -36.5 ± 0.2 | °C | [5] |
| Density | 0.7767 (at 25°C) | g/cm³ | [5] |
| Refractive Index | 1.4361 (at 20°C) | - | [5] |
| Solubility in Water | Insoluble | - | [3][6][7] |
| Solubility in Organics | Soluble in non-polar solvents | - | [3][6][7] |
Section 2: Health, Safety, and Handling Protocols
As with all alkanes, this compound is a flammable liquid and requires careful handling to mitigate risks. Vapors can form explosive mixtures with air, and the substance may cause irritation upon contact with skin and eyes.
Trustworthiness through Safety: A robust experimental design begins with a thorough understanding of hazard mitigation. The following protocols are based on established best practices for handling flammable hydrocarbon solvents.
Protocol 2.1: Standard Procedure for Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent the accumulation of flammable vapors. Ensure the workspace is well-ventilated.
-
Ignition Source Control: Prohibit all sources of ignition, including open flames, sparks, and hot surfaces, from the handling area. Use only explosion-proof electrical equipment and non-sparking tools.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Use tightly fitting safety goggles and a face shield for eye and face protection.
-
A flame-retardant lab coat is mandatory.
-
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite vapors, ensure that all metal containers and transfer equipment are properly grounded and bonded.
-
Storage: Store the solvent in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it separated from strong oxidizing agents.
-
Spill Response: In case of a spill, remove all ignition sources and evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal according to local regulations.
Visualization of Safe Handling Workflow
The following diagram outlines the critical decision points and actions for safely handling this solvent.
Caption: Workflow for Safe Handling of this compound.
Section 3: Potential Applications in Research and Drug Development
While not as commonly cited as other alkanes, the unique properties of this compound suggest its utility in several niche applications. Alkanes are generally used as solvents for non-polar compounds, as reaction media, and in extraction or crystallization processes.[6]
-
Non-polar Reaction Medium: Its high boiling point (166°C) makes it suitable for organic reactions that require elevated temperatures but must be conducted in a strictly non-polar, aprotic environment. This could include certain types of polymerizations or organometallic reactions where solvent coordination is undesirable.
-
Specialty Lubricant or High-Temperature Fluid: The thermal stability and wide liquid range of branched alkanes are valued in engineering and specialized lubrication contexts.
-
Excipient in Drug Formulation: Highly lipophilic drugs with poor water solubility can be challenging to formulate. Non-polar solvents like alkanes can act as carriers or co-solvents in lipid-based drug delivery systems.[8][9] The specific stereochemistry of this compound may offer unique solubility profiles for complex active pharmaceutical ingredients (APIs).
-
Replacement for Hexane: Due to the neurotoxicity associated with n-hexane, there is an ongoing search for safer alternatives. Highly branched alkanes are often considered because their metabolism does not typically produce the toxic ketones that result from linear alkane metabolism. Evaluating this compound as a replacement in applications like liquid chromatography or extraction is a viable research avenue.
Section 4: Experimental Protocols
The following protocols provide a framework for evaluating the suitability of this compound for common laboratory tasks.
Protocol 4.1: Gravimetric Determination of API Solubility
Principle: This protocol establishes the solubility of a non-polar active pharmaceutical ingredient (API) in this compound at a specified temperature. The method relies on creating a saturated solution, separating the undissolved solid, and quantifying the dissolved mass by solvent evaporation.
Methodology:
-
Preparation: Add an excess amount of the solid API to a known volume (e.g., 10.0 mL) of this compound in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Causality Note: Reaching equilibrium is critical for obtaining a true measure of solubility. The extended time allows the dissolution process to come to a steady state.
-
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has fully settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette equipped with a filter tip to prevent aspiration of solid particles.
-
Gravimetric Analysis:
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish.
-
Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen. Avoid excessive heat that could degrade the API.
-
Once the solvent is fully removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried API residue.
-
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of dish + residue) - (Mass of empty dish) / Volume of aliquot
-
Visualization of Solubility Determination Workflow
Sources
- 1. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 2. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikidata [wikidata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Using 2,2,3,3,4-Pentamethylpentane in gas chromatography
An Application Guide to the Gas Chromatography of 2,2,3,3,4-Pentamethylpentane: Principles and Protocols
Abstract
This technical guide provides a comprehensive overview of the principles and protocols for the use of this compound in gas chromatography (GC). As a highly branched C10 alkane, its unique steric properties and predictable elution behavior make it an excellent reference compound for retention index calculations and a model analyte for studies in physical chemistry and petrochemical analysis. This document details its chromatographic theory, provides a validated experimental protocol for its analysis by GC-Flame Ionization Detection (GC-FID), and offers insights into data interpretation and troubleshooting. The methodologies are designed for researchers, scientists, and quality control professionals seeking to understand and leverage the properties of highly branched alkanes in their analytical workflows.
Theory and Principles: The Chromatographic Behavior of a Sterically Hindered Alkane
Gas chromatography separates compounds based on their partitioning between a stationary phase and a mobile gas phase.[1] For non-polar analytes like alkanes, this separation is primarily governed by boiling points and, to a lesser extent, by molecular interactions with the stationary phase.[2]
1.1 The Role of Molecular Structure
This compound (CAS: 16747-44-7) is an isomer of decane (C₁₀H₂₂).[3][4] Unlike its linear counterpart, n-decane, its structure is exceptionally compact and globular due to extensive methyl branching. This has two significant consequences for its chromatographic behavior:
-
Reduced Intermolecular Forces: The highly branched structure limits the surface area available for van der Waals interactions between molecules. This results in a lower boiling point (approx. 158-160 °C) compared to n-decane (174 °C), causing it to be more volatile and elute earlier from a non-polar GC column than its linear isomer.
-
Predictable Retention on Non-Polar Phases: When analyzed on common non-polar stationary phases (e.g., polydimethylsiloxane, such as DB-1 or HP-5ms), the primary retention mechanism is dispersive interactions.[5] Because this compound is non-polar, its interaction with a non-polar stationary phase is consistent and predictable, making it an ideal reference compound.[2]
1.2 Kovats Retention Index (RI)
The Kovats Retention Index is a logarithmic scale that normalizes retention times relative to those of adjacent n-alkanes. This system provides a highly reproducible value that is largely independent of instrumental variations (e.g., flow rate, temperature ramp). For any compound 'x', the index (I) is calculated as:
I = 100n + 100(N-n) * [log(t'Rx) - log(t'Rn)] / [log(t'RN) - log(t'Rn)]
Where:
-
t'R is the adjusted retention time.
-
n is the carbon number of the n-alkane eluting before compound 'x'.
-
N is the carbon number of the n-alkane eluting after compound 'x'.
According to the National Institute of Standards and Technology (NIST), this compound has a well-documented Kovats RI of approximately 953 on standard non-polar columns.[6][7] This indicates it will elute between n-nonane (RI = 900) and n-decane (RI = 1000), providing a precise calibration point within this window.
Application: A Reference Standard for Complex Hydrocarbon Analysis
The primary application of this compound in GC is as a reference standard, particularly in the petrochemical and environmental fields for "Detailed Hydrocarbon Analysis" (DHA).[8] Its inclusion in a complex hydrocarbon mixture or a standard calibration mix serves several purposes:
-
GC System Performance Validation: Its sharp, symmetric peak shape can be used to verify column performance, inertness of the GC pathway, and proper instrument setup.
-
Retention Index Calibration: As a non-polar compound with a known retention index, it serves as a reliable anchor point for calculating the RIs of unknown analytes in a sample.[9] This is critical for identifying isomeric compounds in complex matrices like gasoline or insect cuticular hydrocarbons.[10][11]
-
Study of Structure-Retention Relationships: Its unique, highly branched structure makes it a valuable tool for academic research into how molecular shape and steric hindrance affect chromatographic retention.[12]
Experimental Protocol: GC-FID Analysis
This protocol outlines a validated method for the analysis of this compound as part of a hydrocarbon standard mixture using GC with Flame Ionization Detection (GC-FID). The FID is an ideal detector for this application due to its high sensitivity and universal response to hydrocarbons.[13][14]
3.1 Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound (≥99% purity) in 10 mL of n-hexane in a class A volumetric flask.
-
Calibration Standard Mix (10 µg/mL): Prepare a mixed standard containing n-nonane (C9), this compound, and n-decane (C10).
-
Pipette 100 µL of the this compound stock solution into a 10 mL volumetric flask.
-
Add equivalent amounts of n-nonane and n-decane stock solutions.
-
Dilute to the mark with n-hexane.
-
-
Sample Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.
3.2 Instrumentation and Conditions
The following table outlines the instrumental parameters for a typical GC-FID system. These conditions should be optimized for your specific instrument and application.[15][16]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent with FID | Standard, robust platform for hydrocarbon analysis. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for non-polar compounds.[2] |
| Injector | Split/Splitless Inlet | Allows for high-quality injections of clean standards. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of C9-C10 hydrocarbons. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining sufficient sensitivity for 10 µg/mL standards. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and safe; Hydrogen provides faster analysis and higher efficiency. |
| Constant Flow | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to ensure good efficiency. |
| Oven Program | Initial: 40 °C, hold for 2 min | Allows for sharp initial peaks and good focusing on the column head. |
| Ramp: 10 °C/min to 150 °C | Provides good separation of the C9-C10 range. | |
| Hold: 2 min | Ensures all components have eluted. | |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons. |
| FID Temperature | 300 °C | Prevents condensation of analytes in the detector. |
| FID Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | Standard flows for optimal FID performance. |
3.3 Data Acquisition and Analysis Workflow
The logical flow from sample injection to final data interpretation is crucial for ensuring the integrity of the results.
Expected Results and Data Interpretation
Using the protocol described above, the resulting chromatogram should show three well-resolved peaks. The elution order will be n-nonane, followed by this compound, and finally n-decane.
Table 1: Representative Chromatographic Data
| Compound | Expected Retention Time (min) | Kovats Retention Index (RI) |
| n-Nonane (C9) | ~6.5 | 900 (by definition) |
| This compound | ~7.2 | ~953 [3][6] |
| n-Decane (C10) | ~8.1 | 1000 (by definition) |
The calculated Retention Index for this compound should be consistently close to 953. Deviations from this value may indicate issues with the column, temperature program, or flow rate that require troubleshooting.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; column contamination. | Use a deactivated liner; trim 10-20 cm from the front of the column; bake out the column. |
| Inconsistent Retention Times | Leaks in the system; unstable carrier gas flow or oven temperature. | Perform a leak check; verify gas pressures and flows; ensure the oven temperature is stable and calibrated. |
| Incorrect RI Value | Incorrect peak identification; inaccurate temperature program. | Verify the identity of the n-alkane peaks; confirm the oven ramp rate and hold times are accurate. |
| Co-elution with other peaks | Insufficient column resolution; inappropriate temperature program. | Use a longer column or a column with a different stationary phase; optimize the oven temperature ramp for better separation.[17] |
Conclusion
This compound is a valuable compound for gas chromatography due to its unique, highly branched structure and well-characterized retention behavior. Its primary application as a retention index standard provides a reliable method for calibrating GC systems and identifying unknown compounds in complex hydrocarbon mixtures. The protocol detailed herein offers a robust starting point for integrating this compound into analytical workflows, ensuring accurate and reproducible results for researchers and scientists in various fields.
References
- Unknown. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. Springer Protocols.
- BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Saturated Hydrocarbons. BenchChem.
- Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
- BenchChem. (2025). Application Notes and Protocols for Hydrocarbon Analysis using Gas Chromatography with Chromosorb W/HP. BenchChem.
- Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. SciELO.
- Unknown. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. Springer Link.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 2,2,3,4,4-Pentamethylpentane. PubChem.
- Unknown. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. RSC Publishing.
- McCurry, J. D. (n.d.). Analysis of Total Petroleum Hydrocarbons in Environmental Samples Using Ultra-Fast Gas Chromatography. Agilent.
- Unknown. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. MDPI.
- Mastelf. (2024). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
- Choodum, A., & Daeid, N. N. (2012). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry. ResearchGate.
- Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek.
- Zuas, O., et al. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. ResearchGate.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7). Cheméo.
- Chemcasts. (n.d.). 2,2-dimethyl-3-ethylpentane (CAS 16747-32-3) – Thermophysical Properties. Chemcasts.
- Carlson, D. A., et al. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1865.
- The Good Scents Company. (n.d.). 3-ethyl-2,2-dimethyl pentane. The Good Scents Company.
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. NIST WebBook.
- NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. NIST WebBook.
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. NIST WebBook.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation.
- Panda, S. S., & Ravi Kumar, P. (2014). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 7(1), 127-134.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- Wilde, M. (2014). Synthesis of H-branch alkanes. PEARL - University of Plymouth.
- Feakins, S. J., et al. (2016). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2049-2056.
- LGC Standards. (2016). Hydrocarbon standards for GC analysis. LGC Standards.
- Singh, S., & Kumar, S. (2020). Synthesis of highly-branched alkanes for renewable gasoline. ResearchGate.
- Feakins, S. J., et al. (2016). Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δC Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. ResearchGate.
Sources
- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 5. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 6. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 7. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 8. bioszeparacio.hu [bioszeparacio.hu]
- 9. 烷烃类混标,用于 GC 系统性能测试 analytical standard, C10 - C40 (all even), 50 mg/l each | Sigma-Aldrich [sigmaaldrich.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "Synthesis of H-branch alkanes" by Michael Wilde [pearl.plymouth.ac.uk]
- 13. scielo.org.co [scielo.org.co]
- 14. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 15. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2,2,3,3,4-Pentamethylpentane as a Robust Internal Standard for GC-MS Analysis
Introduction: The Pursuit of Precision in Quantitative GC-MS
In the landscape of analytical chemistry, particularly within pharmaceutical development and environmental monitoring, the demand for precise and accurate quantification of volatile and semi-volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these analyses. However, inherent variabilities in sample preparation, injection volume, and instrument response can introduce significant errors, compromising data integrity. The use of an internal standard (IS) is a widely accepted and powerful strategy to mitigate these variabilities, ensuring the robustness and reliability of quantitative results.[1][2]
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. It should also be chromatographically well-resolved from the analytes and other matrix components.[3] While isotopically labeled standards are often considered the gold standard, their availability and cost can be prohibitive. In such cases, a carefully selected, non-labeled compound can serve as an effective internal standard.
This application note presents a comprehensive guide to the use of 2,2,3,3,4-pentamethylpentane (CAS No. 16747-44-7) as an internal standard for the quantitative analysis of hydrocarbons and other non-polar volatile to semi-volatile compounds by GC-MS.
Rationale for Selecting this compound
This compound, a highly branched C10 alkane, possesses a unique combination of physical and chemical properties that make it an excellent candidate for an internal standard in specific GC-MS applications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [4][5] |
| Molecular Weight | 142.28 g/mol | [4][5] |
| Boiling Point | 166 ± 4 °C | [6] |
| Density | 0.7767 g/cm³ at 25°C | [6] |
| Kovats Retention Index (non-polar column) | 953 | [5] |
The highly branched structure of this compound imparts significant chemical inertness, reducing the likelihood of reactions with analytes or active sites within the GC system. Its moderate boiling point and corresponding retention time allow it to elute in a region of the chromatogram that is often clear of early-eluting volatile solvents and later-eluting, higher molecular weight compounds. This positioning minimizes the risk of co-elution with analytes of interest, a critical factor for accurate quantification.
Diagram: GC-MS Workflow with Internal Standard
Caption: Generalized workflow for quantitative GC-MS analysis using an internal standard.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.
Materials:
-
This compound (≥99% purity)
-
High-purity solvent (e.g., hexane, dichloromethane, or a solvent compatible with the sample matrix and GC-MS method)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes or gas-tight syringes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a clean, dry weighing boat. b. Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask. c. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. d. Cap the flask and invert several times to ensure homogeneity. This stock solution should be stored in a tightly sealed container at 4°C.
-
Working Standard Solution (e.g., 10 µg/mL): a. Prepare a working standard solution by diluting the stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to the mark with the appropriate solvent. b. The concentration of the working solution should be chosen to provide a final concentration in the sample that is similar to the expected concentration of the analytes.[3]
Protocol 2: Sample Preparation and Analysis
Objective: To prepare and analyze samples containing the internal standard for accurate quantification.
Materials:
-
Analyte samples
-
Internal Standard Working Solution (from Protocol 1)
-
Autosampler vials with caps
-
Vortex mixer
Procedure:
-
Sample Spiking: a. To a known volume or weight of the sample (e.g., 1 mL or 1 g), add a precise volume of the Internal Standard Working Solution. For example, add 100 µL of the 10 µg/mL working IS solution to 900 µL of the liquid sample in an autosampler vial. b. The final concentration of the internal standard in the sample should be within the linear range of the instrument and ideally close to the concentration of the target analytes. c. Cap the vial and vortex thoroughly to ensure complete mixing.
-
Calibration Standards: a. Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest. b. Spike each calibration standard with the same amount of the Internal Standard Working Solution as the samples. This ensures that the concentration of the internal standard is constant across all standards and samples.
-
GC-MS Analysis: a. Set up the GC-MS instrument with an appropriate method for the separation and detection of the target analytes. A non-polar column, such as a DB-5ms or equivalent, is generally suitable for the analysis of hydrocarbons. b. Inject the prepared calibration standards and samples.
Typical GC-MS Parameters (starting point, optimization required):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms) |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Injector Temp. | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless or Split (depending on analyte concentration) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | m/z 40-450 |
Data Analysis and Quantification
-
Peak Identification and Integration:
-
Identify the chromatographic peaks corresponding to the analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for each analyte and the internal standard. For improved specificity, extracted ion chromatograms (EIC) can be used for quantification. A characteristic ion for this compound is m/z 57 (the t-butyl cation), which is a common fragment for branched alkanes.
-
-
Calibration Curve:
-
For each calibration standard, calculate the response factor (RF) or the ratio of the analyte peak area to the internal standard peak area.
-
Plot a calibration curve of the peak area ratio (Analyte Area / IS Area) versus the analyte concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Quantification of Unknowns:
-
Calculate the peak area ratio for the analytes in the unknown samples.
-
Determine the concentration of each analyte in the samples by using the linear regression equation from the calibration curve.
-
Trustworthiness and Self-Validation
To ensure the validity of using this compound as an internal standard, the following checks should be performed during method development and validation:
-
Absence in Matrix: Analyze a representative blank sample matrix to confirm that this compound is not naturally present.
-
Chromatographic Resolution: Ensure baseline separation between the internal standard and all analytes of interest, as well as any significant matrix components. A resolution of >1.5 is recommended.
-
Stability: Verify the stability of this compound in the chosen solvent and in the sample matrix under the storage and analytical conditions.
-
Linearity: The response ratio of the analyte to the internal standard should be linear over the expected concentration range of the samples.
-
Recovery: While the primary purpose of an internal standard is to correct for variations in recovery, it is good practice to assess the recovery of both the analytes and the internal standard during method validation to ensure the extraction procedure is efficient.
Conclusion
This compound offers a reliable and cost-effective option as an internal standard for the quantitative GC-MS analysis of non-polar volatile and semi-volatile compounds, particularly in the absence of suitable isotopically labeled standards. Its chemical inertness, appropriate volatility, and distinct chromatographic elution make it a valuable tool for improving the accuracy and precision of analytical data in research, drug development, and environmental testing. As with any analytical method, proper validation is crucial to ensure the integrity of the results.
References
- This compound. (n.d.). In Wikidata.
- Analysis of Semi-Volatile Organic Compound by GC/MS. (2008). Desert Research Institute.
- BenchChem. (2025).
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
- Marine Scotland. (n.d.).
- Internal Standards - What Are They?
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519302, this compound. PubChem.
- Simultaneous Analysis of 22 Volatile Organic Compounds in Cigarette Smoke Using Gas Sampling Bags for High-Throughput SPME. (2015).
- State of Hawaii, Department of Health. (n.d.). Analysis of Petroleum Hydrocarbons in Environmental Media.
- Total Petroleum Hydrocarbon (TPH) Measurement: Detailed Review Of Selected Analytical Methods. (n.d.). Total Petroleum Hydrocarbon Criteria Working Group Series.
- University of Madeira. (2015). Which aqueous internal standards can I use in GC-MS analyses?
- U.S. National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- Wine Analysis. (2021).
Sources
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Applications of 2,2,3,3,4-Pentamethylpentane in Spectroscopy: A Technical Guide
Introduction: Unveiling the Potential of a Highly Branched Alkane in Spectroscopic Analysis
In the landscape of analytical chemistry, the selection of appropriate solvents, standards, and calibration materials is paramount to achieving accurate and reproducible spectroscopic data. While common compounds have well-documented applications, the utility of less-characterized molecules often remains unexplored. This guide delves into the potential applications of 2,2,3,3,4-pentamethylpentane, a highly branched C10 alkane, in various spectroscopic techniques. Although direct literature on its specific spectroscopic applications is sparse, its unique structural and physical properties suggest its utility as a valuable tool for researchers, scientists, and drug development professionals.
This document provides a theoretical framework and practical, albeit inferred, protocols for the use of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies presented are grounded in the established principles of spectroscopy and the known behavior of structurally similar branched alkanes.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| CAS Number | 16747-44-7 | [1] |
| Appearance | Liquid (at STP) | [3] |
| Boiling Point | 166 ± 4 °C | [3] |
| Melting Point | -36.5 ± 0.2 °C | [3] |
| Density | 0.7767 g/cm³ at 25 °C | [3] |
| Refractive Index | 1.4361 at 20 °C | [3] |
| Solubility | Insoluble in water | [4] |
The highly branched structure of this compound, with its numerous methyl groups, results in a relatively high boiling point for its molecular weight and a stable, non-reactive chemical nature, making it an intriguing candidate for spectroscopic applications where inertness is a key requirement.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: An Inert Solvent for High-Temperature NMR Studies
The absence of exchangeable protons and its high boiling point make this compound a potentially excellent solvent for high-temperature NMR studies of non-polar analytes. Its proton NMR spectrum is expected to consist of a few distinct, sharp singlets and multiplets in the aliphatic region, which, while not completely free of signals, may offer a less complex background compared to other high-boiling hydrocarbon solvents.[5] Its inertness would be advantageous in studying temperature-dependent conformational changes or reactions of organometallic complexes and other non-polar compounds without the risk of solvent-analyte interaction.
Protocol: Sample Preparation for High-Temperature NMR Analysis
Objective: To prepare a non-polar analyte in a this compound solvent system for high-temperature NMR analysis.
Materials:
-
This compound (high purity, >99%)
-
Analyte of interest (non-polar)
-
NMR tubes (high-temperature rated)
-
Deuterated lock solvent (e.g., benzene-d6, toluene-d8) in a sealed capillary insert
-
Micropipettes
-
Vortex mixer
Procedure:
-
Solvent Purity Check: Prior to use, acquire a ¹H NMR spectrum of the neat this compound to confirm its purity and identify the chemical shifts of its constituent protons. This will serve as a reference for distinguishing solvent peaks from analyte signals.
-
Analyte Dissolution: Accurately weigh a suitable amount of the non-polar analyte and dissolve it in a known volume of this compound to achieve the desired concentration.
-
Homogenization: Gently vortex the solution to ensure complete dissolution and homogeneity.
-
Transfer to NMR Tube: Transfer the solution to a high-temperature rated NMR tube.
-
Inclusion of Lock Solvent: Carefully insert a sealed capillary containing a deuterated lock solvent into the NMR tube. This is crucial for maintaining a stable magnetic field during the experiment.
-
Capping and Sealing: Securely cap the NMR tube and, if necessary for very high temperatures, seal it to prevent solvent evaporation.
-
Data Acquisition: Proceed with the high-temperature NMR experiment according to the instrument's specifications and the experimental requirements.
Caption: Workflow for NMR Sample Preparation.
Section 2: Infrared (IR) Spectroscopy
Application Note: A Reference Material for C-H Vibrational Modes
Like other alkanes, the infrared spectrum of this compound is dominated by carbon-hydrogen stretching and bending vibrations.[6][7] Specifically, strong absorption bands are expected in the 2850-2960 cm⁻¹ region (C-H stretching) and around 1365-1480 cm⁻¹ (C-H bending).[6][7] Due to its high purity and stability, it can serve as a reliable reference material for verifying the wavenumber accuracy of FT-IR spectrometers, particularly in the aliphatic C-H stretching region, which is of interest in petrochemical and polymer analysis.
Protocol: Wavenumber Accuracy Verification using this compound
Objective: To verify the wavenumber accuracy of an FT-IR spectrometer using a thin film of this compound.
Materials:
-
This compound (spectroscopic grade)
-
FT-IR spectrometer
-
Salt plates (e.g., KBr, NaCl) or an ATR accessory
-
Lens tissue
-
Hexane (for cleaning)
Procedure:
-
Spectrometer Preparation: Ensure the FT-IR spectrometer is properly aligned and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment (for transmission) or the clean ATR crystal.
-
Sample Preparation (Thin Film Method):
-
Place a single drop of this compound onto a clean salt plate.
-
Gently place a second salt plate on top to create a thin liquid film.
-
-
Sample Preparation (ATR Method):
-
Place a drop of this compound directly onto the ATR crystal.
-
-
Spectrum Acquisition: Place the sample in the spectrometer's sample compartment and acquire the infrared spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the prominent C-H stretching and bending absorption peaks in the acquired spectrum.
-
Compare the observed peak positions with established reference values for branched alkanes.
-
Calculate the deviation to determine the wavenumber accuracy of the instrument.
-
-
Cleaning: Thoroughly clean the salt plates or ATR crystal with hexane and lens tissue after analysis.
Caption: Workflow for IR Spectrometer Verification.
Section 3: Mass Spectrometry (MS)
Application Note: A High-Mass Calibration Compound for GC-MS
In Gas Chromatography-Mass Spectrometry (GC-MS), mass calibration is crucial for accurate mass assignment. While perfluorotributylamine (PFTBA) is a common calibrant, its mass fragments are fluorine-based. This compound, with a molecular weight of 142.28, can serve as a useful hydrocarbon-based calibration compound, particularly for instruments analyzing petrochemicals or other hydrocarbon mixtures.[8] Its predictable fragmentation pattern, characterized by the loss of methyl and larger alkyl groups, would provide a series of well-defined peaks in the lower to mid-mass range, complementing traditional calibrants.
Protocol: Mass Calibration of a GC-MS System
Objective: To perform a mass calibration of a GC-MS system using this compound.
Materials:
-
This compound (high purity, >99%)
-
Hexane or other suitable volatile solvent
-
GC-MS system equipped with an electron ionization (EI) source
-
Gas-tight syringe
Procedure:
-
System Preparation: Ensure the GC-MS system is tuned and operating under stable conditions.
-
Calibrant Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane (e.g., 1 ng/µL).
-
Direct Infusion (if available):
-
Introduce the calibrant solution directly into the ion source via a direct insertion probe or a dedicated calibration valve at a constant flow rate.
-
-
GC Injection:
-
Set the GC oven to a suitable isothermal temperature (e.g., 150 °C) to ensure rapid elution of the calibrant.
-
Inject a small volume (e.g., 1 µL) of the calibrant solution.
-
-
Mass Spectrum Acquisition: Acquire mass spectra across the desired mass range (e.g., m/z 40-200) as the calibrant enters the ion source.
-
Calibration:
-
Using the instrument's calibration software, identify the major fragment ions of this compound. Expected fragments would include ions resulting from the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl groups.
-
The software will use the known masses of these fragments to create a new calibration file for the mass spectrometer.
-
-
Verification: After calibration, inject a known standard to verify that the mass assignments are accurate.
Caption: Workflow for GC-MS Mass Calibration.
Conclusion and Future Outlook
References
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2,2,3,4,4-Pentamethylpentane.
- Wikidata. (n.d.). This compound.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,3,4-trimethylpentane.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pentane.
- ChemicalBook. (2024). Safety Data Sheet: 2,2,3,4-TETRAMETHYLPENTANE.
- ECHEMI. (n.d.). 2,3,4-Trimethylpentane SDS, 565-75-3 Safety Data Sheets.
- ResearchGate. (2025). Far-Ultraviolet Spectra of n-Alkanes and Branched Alkanes in the Liquid Phase Observed Using an Attenuated Total Reflection-Far Ultraviolet (ATR-FUV) Spectrometer.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane.
- ACS Publications. (n.d.). Vibrational Absorption Intensities in Chemical Analysis. 9. The Near-Infrared Spectra of Methyl Branched Alkanes. The Journal of Physical Chemistry A.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl- Gas Chromatography. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl- Kovats' RI, non-polar column, isothermal. In NIST Chemistry WebBook.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane.
- ResearchGate. (2021). Significance of infrared spectroscopic branching factor for investigation of structural characteristics of alkanes, geochemical properties and viscosity of oils.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,3,3,4-tetramethyl- IR Spectrum. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,4-dimethylpentane.
- Human Metabolome Database. (2012). Showing metabocard for 2,2,3,4-Tetramethylpentane (HMDB0030301).
- Doc Brown's Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of pentane.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl- Normal alkane RI, non-polar column, custom temperature program. In NIST Chemistry WebBook.
- Chemistry For Everyone. (2025). What Are Branched Alkanes?. YouTube.
- Wikipedia. (n.d.). Alkane.
- National Institute of Standards and Technology. (n.d.). Data at NIST subscription sites. In NIST Chemistry WebBook.
Sources
- 1. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 2. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikidata [wikidata.org]
- 4. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. 2,2,4-Trimethylpentane(540-84-1) MS [m.chemicalbook.com]
High-Temperature Applications of Branched Alkanes: A Guide for Researchers
Abstract
Branched alkanes, particularly isoparaffins and polyalphaolefins (PAOs), are indispensable in high-temperature applications where thermal and oxidative stability are paramount. Their unique molecular architecture, characterized by the absence of readily abstractable hydrogens and a high degree of saturation, imparts superior performance characteristics compared to their linear counterparts. This technical guide provides an in-depth exploration of the high-temperature applications of branched alkanes, with a focus on their roles as advanced lubricants, high-performance fuels, and heat transfer fluids. Detailed application notes, step-by-step experimental protocols for performance evaluation, and a comprehensive review of the underlying chemical principles are presented to equip researchers, scientists, and drug development professionals with the critical knowledge for leveraging these remarkable molecules.
Introduction: The Molecular Advantage of Branching
At elevated temperatures, linear alkanes are susceptible to thermal cracking and oxidation, leading to viscosity breakdown, deposit formation, and a truncated operational lifespan. The introduction of branching into the alkane backbone fundamentally alters their physicochemical properties, bestowing enhanced stability and performance in extreme environments.
The tertiary and quaternary carbon centers in branched alkanes create a more sterically hindered and electronically stable structure. This intricate three-dimensional arrangement disrupts the close packing that facilitates intermolecular forces in linear alkanes, resulting in a lower pour point and a more favorable viscosity-temperature relationship (a higher Viscosity Index).[1]
Furthermore, the controlled, wax-free isoparaffinic structure of synthetically produced branched alkanes, such as PAOs, eliminates the volatile components and impurities (e.g., sulfur, nitrogen) that can compromise the performance of conventional mineral oils.[1] This chemical purity is a cornerstone of their exceptional thermal and oxidative stability.
Key High-Temperature Applications
High-Performance Lubricants: The Polyalphaolefin (PAO) Benchmark
Polyalphaolefins (PAOs) are the cornerstone of high-performance synthetic lubricants for automotive, industrial, and aerospace applications.[2] Their highly branched, isoparaffinic structure provides an exceptional combination of high viscosity index (VI), superior thermal and oxidative stability, and low volatility.[1]
Causality of Performance:
-
High Viscosity Index (VI): The branched structure of PAOs results in a smaller change in viscosity with temperature fluctuations, ensuring a stable lubricating film at both low-temperature startups and high-temperature operating conditions.[1]
-
Thermal and Oxidative Stability: The absence of labile protons and the saturated nature of PAOs make them highly resistant to thermal degradation and oxidation, preventing the formation of sludge and varnish.[1]
-
Low Volatility: The controlled molecular structure of PAOs minimizes evaporative losses at high temperatures, reducing oil consumption and maintaining lubricant integrity.[1]
Typical Properties of Polyalphaolefins (PAOs):
| Property | PAO 2 | PAO 4 | PAO 6 | PAO 8 |
| Kinematic Viscosity @ 100°C, cSt | 2.0 | 4.0 | 6.0 | 8.0 |
| Kinematic Viscosity @ 40°C, cSt | 6.1 | 17.9 | 30.8 | 46.5 |
| Viscosity Index | 100 | 126 | 136 | 138 |
| Flash Point, °C | 168 | 220 | 230 | 240 |
| Pour Point, °C | -60 | -60 | -57 | -54 |
| Noack Volatility, % wt. loss | 80 | 13 | 7 | 5 |
Note: The values presented are typical and may vary between manufacturers.
Advanced Fuels: Enhancing Combustion and Stability
The composition of jet fuels is complex, consisting of a carefully balanced mixture of hydrocarbons, including a significant proportion of branched alkanes. These compounds are critical for achieving the desired combustion characteristics and maintaining fuel stability under the extreme temperature and pressure conditions encountered in gas turbine engines.
Causality of Performance:
-
High Octane Rating: Branching in alkanes increases their resistance to auto-ignition (knocking), a critical property for high-compression engines.
-
Controlled Combustion: The stable carbocations formed during the combustion of branched alkanes lead to a smoother and more controlled energy release.
-
Low Freezing Point: The irregular shape of branched alkanes disrupts crystal lattice formation, resulting in lower freezing points essential for high-altitude aviation.
Experimental Protocols for Performance Evaluation
To ensure the suitability of branched alkanes for high-temperature applications, a suite of standardized tests is employed to quantify their key performance attributes. The following protocols are foundational for the characterization of these materials.
Protocol: Determination of Viscosity Index (VI) based on ASTM D2270
The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature.[3]
3.1.1 Principle
This practice outlines the procedure for calculating the viscosity index of petroleum products from their kinematic viscosities at 40°C and 100°C.[4][5]
3.1.2 Apparatus
-
Calibrated glass capillary viscometers (as per ASTM D446)
-
Constant temperature baths, capable of maintaining temperatures within ±0.02°C of the target temperature.
-
Timing device, accurate to 0.1 seconds.
3.1.3 Procedure
-
Measure Kinematic Viscosity at 100°C (KV100):
-
Equilibrate the sample in the viscometer within the 100°C constant temperature bath.
-
Allow the sample to flow through the viscometer under gravity.
-
Measure the efflux time in seconds.
-
Calculate the kinematic viscosity by multiplying the efflux time by the viscometer calibration constant.
-
-
Measure Kinematic Viscosity at 40°C (KV40):
-
Repeat the procedure described in step 1, but with the constant temperature bath set to 40°C.
-
-
Calculation of Viscosity Index:
-
The VI is calculated using the following formula:[6]
-
VI = [(L - U) / (L - H)] * 100
-
Where:
-
U is the kinematic viscosity of the test oil at 40°C.
-
L is the kinematic viscosity at 40°C of a reference oil with a VI of 0, having the same viscosity at 100°C as the test oil.
-
H is the kinematic viscosity at 40°C of a reference oil with a VI of 100, having the same viscosity at 100°C as the test oil.
-
-
-
The values for L and H are obtained from tables provided in the ASTM D2270 standard.[6]
-
3.1.4 Experimental Workflow
Caption: Workflow for Viscosity Index Determination.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful tool for assessing the thermal stability of branched alkanes.[7][8][9]
3.2.1 Principle
The sample is heated at a constant rate, and its mass is continuously monitored. The temperature at which significant mass loss begins is an indicator of the material's thermal stability.[10]
3.2.2 Apparatus
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Sample pans (e.g., platinum, alumina)
-
Gas flow controller for purge gas (e.g., nitrogen, air)
3.2.3 Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the branched alkane sample into a TGA pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
-
3.2.4 TGA Analysis Workflow
Caption: Thermogravimetric Analysis (TGA) Workflow.
Protocol: Oxidation Stability Evaluation
The resistance of branched alkanes to oxidation at elevated temperatures is a critical performance parameter, particularly for lubricants. Several ASTM methods are available, with the choice depending on the sample type (oil or grease) and the desired test conditions.
3.3.1 Method A: Oxidation Induction Time by Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
This method determines the oxidation induction time (OIT) of lubricating oils.[11][12][13][14]
3.3.1.1 Principle
A small sample of oil is heated to a set temperature in a pressurized oxygen atmosphere. The time until an exothermic reaction (oxidation) occurs is measured. A longer OIT indicates greater oxidation stability.[15]
3.3.1.2 Apparatus
-
Pressure Differential Scanning Calorimeter (PDSC)
-
Sample pans (aluminum)
-
Oxygen supply
3.3.1.3 Procedure
-
Sample Preparation:
-
Place a small, accurately weighed sample of the oil into a sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the PDSC cell.
-
Pressurize the cell with oxygen to 3.5 MPa (500 psig).
-
Heat the cell to the desired test temperature (typically between 130°C and 210°C).
-
-
Isothermal Test:
-
Hold the sample at the test temperature and pressure.
-
Monitor the heat flow from the sample.
-
-
Data Analysis:
-
The OIT is the time from the start of the isothermal hold to the onset of the exothermic oxidation reaction.
-
3.3.2 Method B: Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method - ASTM D942
This method is used to assess the resistance of lubricating greases to oxidation when stored statically in a sealed, oxygen-pressurized vessel at an elevated temperature.[16][17][18][19][20]
3.3.2.1 Principle
A sample of grease is placed in a pressure vessel (bomb) filled with oxygen. The bomb is heated, and the drop in oxygen pressure over time is monitored as the grease oxidizes.
3.3.2.2 Apparatus
-
Oxidation bomb
-
Pressure gauge
-
Sample dishes
-
Constant temperature bath (99°C)
3.3.2.3 Procedure
-
Sample Preparation:
-
Distribute a specified amount of grease evenly in the sample dishes.
-
-
Assembly:
-
Place the sample dishes in the oxidation bomb.
-
Seal the bomb and charge it with oxygen to a pressure of 110 psi.
-
-
Heating:
-
Immerse the bomb in the constant temperature bath maintained at 99°C.
-
-
Data Collection:
-
Record the pressure inside the bomb at specified time intervals.
-
-
Data Analysis:
-
The oxidation stability is reported as the pressure drop after a specified number of hours.
-
3.3.3 Oxidation Stability Testing Workflow
Caption: Workflows for Oxidation Stability Testing.
Conclusion
Branched alkanes represent a class of molecules with exceptional utility in high-temperature applications. Their inherent thermal and oxidative stability, coupled with favorable viscosity-temperature characteristics, makes them the materials of choice for advanced lubricants, high-performance fuels, and other demanding roles. A thorough understanding of their structure-property relationships and the application of standardized testing protocols are essential for their effective development and deployment in cutting-edge technologies.
References
- How to Calculate the Viscosity Index of a Lubricant. (n.d.).
- ASTM D6186 Oxidation Induction Time of Lubricating Oils. (n.d.). Infinita Lab.
- ASTM D6186-08 - Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). (n.d.).
- Oxidative Stability test (ASTM D-6186). (n.d.). Newgate Simms.
- D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). (2019). ASTM International.
- Oxidation Stability of Lubricating Greases by The Oxygen Bomb Method. (n.d.). Scribd.
- ASTM D942-15 - Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen. (n.d.).
- A Technical Brief from Savant Labs: Grease Oxidation Measurement by an Advanced Technique. (n.d.). Savant Labs.
- Development of a new oxidation stability test method for lubricating oils using a pressure differential scanning calorimeter (PDSC). (1999). ResearchGate.
- D942 Standard Test Method for Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method. (2023). ASTM International.
- Oxidation Stability of Greases - Oxygen Pressure Vessel Method. (n.d.). Linetronic Technologies.
- Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (n.d.).
- ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. (n.d.). Savant Labs.
- ASTM D2270-10(2016) - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at. (n.d.). iTeh Standards.
- Polyalphaolefin (PAO) Lubricants Explained. (n.d.). Noria Corporation.
- Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). (n.d.). TA Instruments.
- Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). (n.d.). TA Instruments.
- (PDF) Thermogravimetric Analysis of Lubricants. (2004). ResearchGate.
- Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. (2023). MDPI.
- SpectraSyn Plus™ Polyalphaolefins (PAO). (n.d.). Tri-iso.
- GROUP IV BASE OILS (PAO). (n.d.). Lubrex FZC.
Sources
- 1. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 2. lubrex.net [lubrex.net]
- 3. ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C - Savant Labs [savantlab.com]
- 4. ppapco.ir [ppapco.ir]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA) - TA Instruments [tainstruments.com]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. infinitalab.com [infinitalab.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. support.newgatesimms.com [support.newgatesimms.com]
- 14. store.astm.org [store.astm.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. savantlab.com [savantlab.com]
- 19. store.astm.org [store.astm.org]
- 20. Lin-Tech: Oxidation Stability of Greases - Oxygen Pressure Vessel Method [lin-tech.ch]
Application Note & Protocols: The Role of 2,2,3,3,4-Pentamethylpentane in Advancing Reaction Kinetics Studies
This document serves as a detailed technical guide for researchers, chemical engineers, and drug development professionals on the application of 2,2,3,3,4-pentamethylpentane in reaction kinetics studies. It provides in-depth protocols and explains the causal relationships behind experimental choices, grounded in established scientific principles.
Introduction: Beyond Standard Models in Hydrocarbon Kinetics
The study of hydrocarbon reaction kinetics is fundamental to diverse fields, from optimizing internal combustion engines to understanding atmospheric chemistry and designing safer chemical synthesis pathways.[1][2] While linear and moderately branched alkanes like n-heptane and isooctane (2,2,4-trimethylpentane) have served as foundational models, the increasing complexity of modern fuels and chemical feedstocks necessitates the study of more structurally intricate molecules.[3][4][5]
This compound, a highly branched C10 alkane, offers a unique molecular architecture for probing the limits of our understanding of chemical kinetics. Its structure, featuring a sterically hindered tertiary carbon atom and multiple quaternary carbons, presents a compelling case study for investigating the influence of extreme branching on bond dissociation energies, radical stability, and subsequent reaction pathways in pyrolysis and oxidation environments. This guide details the strategic use of this compound as a model compound to validate and refine complex chemical kinetic models.
Physicochemical Properties and Kinetic Significance
The unique structure of this compound directly influences its reactivity. A summary of its key physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 16747-44-7 | [6][7] |
| Molecular Formula | C₁₀H₂₂ | [6][7] |
| Molecular Weight | 142.28 g/mol | [6][7] |
| Boiling Point | Not available | |
| Melting Point | Not available |
Causality of Structure on Reactivity: The kinetic behavior of this compound is governed by the relative strengths of its C-H and C-C bonds. The molecule contains:
-
Primary C-H bonds: Located on the numerous methyl groups.
-
A single Tertiary C-H bond: At the C4 position, which is sterically shielded by adjacent quaternary carbons.
-
Quaternary Carbon Centers: At C2 and C3, which act as points of significant steric hindrance and influence the stability of adjacent radicals.
This high degree of branching is expected to favor C-C bond scission (pyrolysis) at lower temperatures compared to less branched isomers, as the resulting radicals are highly stabilized.[1] Conversely, in oxidation, the accessibility of the tertiary C-H bond for H-atom abstraction by radicals like •OH is sterically hindered, potentially leading to different reaction initiation pathways compared to molecules like 2,3,4-trimethylpentane.[8][9]
Core Applications in Reaction Kinetics Studies
Pyrolysis: Unraveling C-C Bond Fission in Complex Alkanes
The thermal decomposition of this compound in the absence of an oxidant provides fundamental data on the initiation steps of fuel "cracking." The primary bond fissions are dictated by the lowest bond dissociation energies. Studying the product distribution (e.g., smaller alkanes and alkenes) as a function of temperature allows for the determination of rate constants for these unimolecular decomposition reactions.[10]
Oxidation and Combustion: A Model for Autoignition and Soot Precursor Formation
As a component in surrogate fuel mixtures, this compound is invaluable for studying autoignition phenomena. Its unique radical chemistry, particularly the formation and subsequent reactions of highly substituted alkylperoxy (ROO•) and hydroperoxy-alkyl (•QOOH) radicals, can significantly impact ignition delay times and low-temperature heat release.[11][12] The structure resists enzymatic attack at quaternary centers, a trait that has parallels in environmental persistence studies.[1]
Experimental Protocols
The following protocols are designed to be self-validating systems for generating high-fidelity kinetic data.
Protocol: High-Temperature Pyrolysis via Single-Pulse Shock Tube
This protocol is designed to study the unimolecular decomposition of this compound under precisely controlled, high-temperature, and short-duration conditions.
4.1.1 Objective: To determine the temperature-dependent rate constants for the primary C-C bond scission reactions of this compound.
4.1.2 Materials & Apparatus:
-
Reactant: this compound (high purity, >99%)
-
Diluent: Argon (Ar, UHP grade, 99.999%)
-
Apparatus: High-pressure single-pulse shock tube, gas mixing manifold, fast-acting valves, gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detection (FID).[2][13]
4.1.3 Step-by-Step Methodology:
-
Mixture Preparation: Prepare a dilute mixture of this compound in Argon (typically 100-500 ppm) in a high-pressure mixing vessel. The high dilution ensures that the reaction temperature remains nearly constant and minimizes bimolecular reactions.
-
System Purge & Fill: Evacuate the shock tube driven and driver sections to a high vacuum (<10⁻⁵ Torr). Fill the driven section with the prepared reactant mixture to a pre-calculated initial pressure (P₁).
-
Shock Initiation: Introduce a high-pressure driver gas (e.g., Helium) into the driver section until the diaphragm separating the sections ruptures. This generates a primary shock wave that travels through the reactant mixture, rapidly heating and compressing it to the desired reaction temperature (T₅) and pressure (P₅).
-
Isothermal Reaction: The mixture is held at these high-temperature conditions for a very short and well-defined reaction time (typically 1-2 milliseconds) as the shock wave reflects off the end wall.[10]
-
Rapid Quenching: A reflected expansion wave rapidly cools the mixture, effectively stopping the chemical reactions.
-
Product Sampling & Analysis: The quenched gas mixture is sampled and injected into a GC-MS/FID for separation and quantification of the pyrolysis products (e.g., isobutene, propene, methane, ethane).[13]
-
Data Processing: Correlate the measured product concentrations with the initial reactant concentration, reaction time, and temperature to derive Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition reactions.
4.1.4 Experimental Workflow Diagram:
Caption: High-temperature pyrolysis workflow in a shock tube.
Protocol: Low-to-Intermediate Temperature Oxidation in a Jet-Stirred Reactor (JSR)
This protocol investigates the complex, multi-step oxidation chemistry of this compound, which is critical for understanding autoignition and engine knock.
4.2.1 Objective: To identify and quantify key oxidation intermediates and map the temperature-dependent reactivity, including any negative temperature coefficient (NTC) behavior.
4.2.2 Materials & Apparatus:
-
Reactants: this compound (high purity), Oxygen (O₂, high purity), Nitrogen (N₂, UHP grade, diluent).
-
Apparatus: Fused silica jet-stirred reactor, furnace with precise temperature control, mass flow controllers for gas delivery, online analytical instruments (e.g., Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring, GC for detailed speciation).[14]
4.2.3 Step-by-Step Methodology:
-
Reactor Setup: Place the JSR inside the furnace and heat to the desired initial temperature (e.g., 500 K).
-
Gas Flow Initiation: Using calibrated mass flow controllers, introduce a continuous flow of the fuel, O₂, and N₂ mixture into the reactor at a controlled pressure (typically 1-10 atm). The jets ensure rapid mixing, approximating a "perfectly stirred" or zero-dimensional reactor.[14]
-
Achieve Steady State: Allow the system to run for a duration equivalent to several reactor residence times to ensure the concentrations of all species become constant.
-
Online Monitoring: Continuously monitor the concentrations of major species (CO, CO₂, H₂O, and unreacted fuel) using an online analyzer like an FTIR.
-
Detailed Speciation: Once at steady state, extract a sample of the reacting mixture through a sonic probe for analysis by GC-MS to identify and quantify stable intermediates like aldehydes, ketones, and cyclic ethers.
-
Temperature Variation: Repeat steps 3-5 at systematically increasing temperature intervals (e.g., every 25 K) up to the desired final temperature (e.g., 1100 K) to map the fuel's reactivity across the low, NTC, and intermediate temperature regimes.
-
Data Analysis: Plot the mole fractions of the reactant and major products as a function of temperature. This data is critical for validating the low-temperature branching pathways in detailed kinetic models.[14]
Mechanistic Insights: Initial Oxidation Pathways
The low-temperature oxidation of any alkane (RH) is dominated by a radical chain mechanism. The extreme branching of this compound makes its specific pathways a subject of advanced research. The generalized initial steps are illustrated below.
Sources
- 1. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]
- 2. Evaluated Kinetics of the Reactions of H and CH3 with n-Alkanes: Experiments with n-Butane and a Combustion Model Reaction Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 8. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 9. 2,3,4-Trimethylpentane | C8H18 | CID 11269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Solubility of organic compounds in 2,2,3,3,4-Pentamethylpentane
Application Note & Protocol Guide
Topic: A Comprehensive Guide to Determining the Solubility of Organic Compounds in 2,2,3,3,4-Pentamethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate solvent is a cornerstone of successful drug development, chemical synthesis, and purification processes.[1][2][3] this compound, a highly branched and non-polar alkane, presents a unique solvent environment. Its distinct steric and electronic properties necessitate a robust understanding of the principles governing the solubility of organic compounds within it. This guide provides a detailed exploration of the theoretical underpinnings of solubility in this solvent, practical, step-by-step protocols for its empirical determination, and guidance on leveraging predictive models for initial screening. We aim to equip researchers with the necessary knowledge to confidently assess and utilize this compound in their work.
Introduction to this compound as a Solvent
This compound is a saturated, highly branched aliphatic hydrocarbon.[4][5] Its molecular structure, characterized by extensive methyl branching, results in a sterically hindered and exceptionally non-polar solvent. Alkanes, in general, are considered good solvents for other non-polar organic compounds, a principle often summarized by the adage "like dissolves like".[6][7][8][9] The solubility of substances in organic solvents like alkanes is governed by the balance of intermolecular forces between the solvent and solute molecules.[10][11][12] In the case of this compound, the predominant intermolecular forces are weak van der Waals dispersion forces.[10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [4][5] |
| Molecular Weight | 142.28 g/mol | [4] |
| Boiling Point | 166 ± 4 °C (at 101.325 kPa) | [13] |
| Melting Point | -36.5 ± 0.2 °C | [13] |
| Density | 0.7767 g/cm³ (at 25 °C) | [13] |
| Refractive Index | 1.4361 (at 20 °C) | [13] |
The choice of a solvent in pharmaceutical and chemical applications is critical, as it can influence reaction rates, crystal morphology, and the purity of the final product.[1][2] Solvents can account for a significant portion of the waste generated in these processes, making careful selection an important aspect of green chemistry.[14]
Theoretical Framework for Solubility in Non-Polar Solvents
The solubility of an organic compound is fundamentally dependent on the relative strength of solute-solute, solvent-solvent, and solute-solvent interactions. For a solute to dissolve, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[10][11]
Several factors influence the solubility of organic compounds in a non-polar solvent like this compound:
-
Polarity : As a non-polar solvent, this compound will most readily dissolve non-polar solutes.[6][8][15][16] Polar organic molecules, especially those with hydrogen bonding capabilities (e.g., alcohols, carboxylic acids), will have poor solubility due to the unfavorable energetics of disrupting the strong solute-solute interactions without the formation of comparably strong solute-solvent interactions.[17]
-
Molecular Size : Larger molecules are generally less soluble than smaller ones, as it becomes more difficult for solvent molecules to surround them.[15][16][18]
-
Branching and Molecular Shape : The high degree of branching in this compound can influence how effectively it packs around a solute molecule. Similarly, the shape of the solute molecule plays a role.
-
Temperature : For most solid solutes, solubility increases with temperature.[6][8][15][16] This is because the dissolution process is often endothermic, and according to Le Châtelier's Principle, increasing the temperature will favor the endothermic process.[6]
-
Pressure : Pressure has a negligible effect on the solubility of solid and liquid solutes but is a significant factor for gaseous solutes.[6][8][15]
Predictive Approaches to Solubility
While empirical determination is the gold standard, predictive models can provide valuable initial estimates of solubility, saving time and resources.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a useful tool for predicting the miscibility of substances. They deconstruct the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[19] The principle is that substances with similar HSP values are likely to be miscible. For a non-polar solvent like this compound, the δd component will be dominant, while δp and δh will be close to zero.[19] Consequently, it will be a good solvent for solutes that also have a high δd and low δp and δh values.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[20][21][22][23] It calculates the chemical potential of a molecule in a liquid phase based on its surface polarity distribution.[20][22] This allows for the a priori prediction of solubility without the need for experimental data, making it a valuable tool in early-stage drug development and process design.[21][23]
Experimental Determination of Solubility
The following section provides detailed protocols for the empirical determination of the solubility of an organic compound in this compound.
Workflow for Solubility Determination
The general workflow for determining solubility involves achieving equilibrium between the solute and solvent, separating the saturated solution from the excess solid, and quantifying the concentration of the solute in the solution.
Caption: General experimental workflow for solubility determination.
Protocol 1: Equilibrium Shake-Flask Method
This method, adapted from OECD Guideline 105, is a widely accepted standard for determining water solubility and can be effectively applied to organic solvents.[24][25] It is suitable for substances with solubilities above 10⁻² g/L.[25]
Materials:
-
Analyte (organic compound of interest), solid or liquid
-
This compound (high purity)
-
Glass flasks or vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Add an excess amount of the solid analyte to a flask containing a known volume of this compound. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A preliminary study might be needed, but 24-48 hours is typical.[18]
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand in the thermostat to let the solid settle.
-
To ensure complete separation of undissolved solid, centrifuge the samples at a high speed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase.
-
Filter the aliquot through a syringe filter compatible with the solvent (e.g., PTFE) to remove any remaining microparticles.
-
Accurately weigh the aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the analyte.
-
Weigh the remaining solid residue.
-
-
Calculation:
-
The solubility (S) in g/100g of solvent can be calculated as: S = (mass of residue / mass of aliquot) * 100
-
Convert to other units (e.g., mg/mL, mol/L) using the density of the solvent and the molecular weight of the analyte.
-
Protocol 2: Solubility Determination by UV/Vis Spectroscopy
This method is suitable for analytes that possess a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method described above.
Materials:
-
All materials from Protocol 1
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the analyte in this compound with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[26]
-
-
Sample Preparation and Equilibration:
-
Follow steps 1-3 from the Shake-Flask Method to prepare a saturated solution.
-
-
Analysis:
-
Withdraw an aliquot of the clear, saturated solution.
-
If the absorbance is expected to be outside the linear range of the calibration curve, dilute the aliquot accurately with a known volume of this compound.
-
Measure the absorbance of the (diluted) sample at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the analyte in the measured sample.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the concentration in the original saturated solution. This concentration is the solubility.
-
Data Presentation and Interpretation
Solubility data should be reported in standard units (e.g., mg/mL, g/L, mol/L) and the temperature at which the measurement was performed must be specified.
Table 2: Example of a Solubility Data Report
| Compound ID | Temperature (°C) | Method | Solubility (mg/mL) | Standard Deviation |
| Compound A | 25 | Shake-Flask | 15.2 | ± 0.8 |
| Compound B | 25 | UV/Vis | 0.45 | ± 0.03 |
| Compound C | 25 | Shake-Flask | < 0.1 | N/A |
Safety Precautions
This compound and related alkanes are flammable liquids.[27][28] Always work in a well-ventilated fume hood and away from sources of ignition.[29] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[27][29] Review the Safety Data Sheet (SDS) for this compound and the specific analyte before beginning any experimental work.[29]
References
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Wikipedia. (n.d.). COSMO-RS.
- Lin, Y., & Smart, N. G. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 67(10), 1621-1626.
- COSMOlogic. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs.
- Wikidata. (n.d.). This compound.
- Klamt, A. (2005). Prediction of Solubility with COSMO-RS. Fluid Phase Equilibria, 232(1-2), 1-13.
- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?
- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
- ResearchGate. (2015, March 26). (PDF) Predicting solubilities in polymer systems using COSMO-RS.
- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- FCT EMIS. (n.d.). Factors Affecting solubility curve.pdf.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
- Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- SciSpace. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.
- Unknown. (n.d.). 2.5 Solubility of Alkanes.
- ResearchGate. (2025, August 7). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents.
- OECD. (n.d.). Test No. 105: Water Solubility.
- PubChem. (n.d.). 2,2,3,4,4-Pentamethylpentane.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes.
- Unacademy. (n.d.). Solubility of Alkanes.
- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = / -.
- Stenutz. (n.d.). Hansen solubility parameters.
- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
- Unknown. (n.d.). 4 - SAFETY DATA SHEET.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Loba Chemie. (n.d.). 2,2,4-TRIMETHYLPENTANE EXTRA PURE.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 3. scispace.com [scispace.com]
- 4. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 5. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fctemis.org [fctemis.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. All about Solubility of Alkanes [unacademy.com]
- 13. This compound - Wikidata [wikidata.org]
- 14. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 16. caymanchem.com [caymanchem.com]
- 17. oit.edu [oit.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Hansen solubility parameters [stenutz.eu]
- 20. COSMO-RS - Wikipedia [en.wikipedia.org]
- 21. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 22. zenodo.org [zenodo.org]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. filab.fr [filab.fr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. fishersci.com [fishersci.com]
- 28. lobachemie.com [lobachemie.com]
- 29. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Use of 2,2,3,3,4-Pentamethylpentane as a Research Fuel Component
For: Researchers, scientists, and fuel development professionals
Introduction: Beyond Primary Reference Fuels
In the intricate world of combustion science and fuel development, the standardized octane scale, anchored by n-heptane and isooctane (2,2,4-trimethylpentane), provides a crucial but simplified framework.[1] Real-world fuels are complex amalgamations of hundreds of hydrocarbon species, each contributing uniquely to the overall combustion characteristics. To bridge the gap between idealized reference fuels and the complexities of commercial gasoline, researchers increasingly rely on meticulously formulated surrogate fuels. These surrogates, composed of a limited number of well-characterized compounds, are designed to emulate the physical and chemical properties of target fuels, enabling detailed and repeatable combustion studies.[2][3]
This document provides detailed application notes and protocols for the use of 2,2,3,3,4-pentamethylpentane , a highly branched C10 iso-alkane, as a high-performance component in research and surrogate fuels. While not a primary reference fuel defined by ASTM standards, its unique molecular structure imparts properties that make it an invaluable tool for investigating advanced combustion phenomena.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a fuel component is paramount for its effective use in research. The following table summarizes the key properties of this compound.
| Property | Value | Unit | Source |
| Chemical Formula | C₁₀H₂₂ | - | [4] |
| Molecular Weight | 142.28 | g/mol | [4] |
| CAS Number | 16747-44-7 | - | [5][6] |
| Appearance | Colorless liquid | - | N/A |
| Density | 0.7767 | g/cm³ at 25°C | [7] |
| Boiling Point | 166 ± 4 | °C at 101.325 kPa | [7] |
| Melting Point | -36.5 ± 0.2 | °C | [7] |
| Enthalpy of Vaporization | 45.2 | kJ/mol | [8] |
| Research Octane Number (RON) | Not Experimentally Determined | - | N/A |
| Motor Octane Number (MON) | Not Experimentally Determined | - | N/A |
The Rationale for Employing this compound in Combustion Research
The utility of this compound in combustion research stems directly from its molecular architecture. Its highly branched and compact structure provides a high degree of resistance to autoignition, or "knocking," a critical parameter in modern engine design.[9]
Causality of High Octane Number in Branched Alkanes
The exceptional anti-knock quality of highly branched alkanes like this compound can be attributed to their combustion chemistry. The presence of numerous tertiary and quaternary carbon atoms influences the radical chain reactions that govern autoignition. Specifically, the formation of less reactive radical species and the steric hindrance around C-H bonds make it more difficult for the propagation of chain-branching reactions that lead to premature ignition.
Application: Formulation of Gasoline Surrogate Fuels
The primary application of this compound is as a high-octane component in the formulation of gasoline surrogate fuels. These surrogates are essential for fundamental combustion studies, computational fluid dynamics (CFD) model development, and the investigation of advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).
Surrogate Fuel Design Philosophy
The goal of a surrogate fuel is to mimic specific properties of a real target fuel.[2] These properties can include:
-
Combustion Characteristics: Research Octane Number (RON), Motor Octane Number (MON), and Octane Sensitivity (S = RON - MON).
-
Physical Properties: Density, viscosity, and distillation curve.
-
Chemical Composition: The relative proportions of different hydrocarbon classes (e.g., paraffins, olefins, naphthenes, aromatics).
The following diagram illustrates a generalized workflow for the development of a gasoline surrogate fuel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 6. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 7. legacy.sae.org [legacy.sae.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for 2,2,3,3,4-Pentamethylpentane as a High-Performance Lubricant Base Oil
Abstract
This document provides a comprehensive technical guide on the application of 2,2,3,3,4-pentamethylpentane as a representative model for highly branched isoparaffinic synthetic lubricant base oils. While this specific C10 isomer serves as an ideal molecular archetype, its detailed performance data is not widely published. Therefore, this guide will utilize data from low-viscosity Polyalphaolefins (PAOs), which are commercially produced, highly branched synthetic hydrocarbons that embody the performance characteristics of this molecular class.[1] We will explore the fundamental physicochemical properties, mechanism of action, and key performance benefits conferred by its unique molecular architecture. Detailed protocols for evaluating critical lubricant parameters, including kinematic viscosity, viscosity index, pour point, and oxidative stability, are provided to enable researchers to rigorously assess such fluids. This guide is intended for scientists and engineers in the fields of tribology, materials science, and specialty chemical development.
Introduction: The Case for Molecularly Designed Lubricants
The performance of a finished lubricant is fundamentally dictated by the properties of its base oil.[2] While conventional mineral oils have served numerous applications, the increasing demands of modern machinery—higher operating temperatures, wider temperature ranges, and longer service intervals—necessitate the use of synthetically derived base oils.[3] Among these, synthetic hydrocarbons like highly branched isoparaffins offer a superior combination of properties.[4]
The molecule this compound (C₁₀H₂₂) represents an ideal isoparaffin structure. Its compact, globular shape, resulting from extensive methyl branching, prevents the efficient packing and crystallization that occurs in linear alkanes (n-paraffins) at low temperatures. This molecular architecture is directly responsible for a low pour point, while the stable, saturated C-C and C-H bonds provide excellent thermal and oxidative stability.[1][5] These characteristics are hallmarks of high-performance synthetic base stocks like Polyalphaolefins (PAOs), which are categorized as API Group IV base oils.[6]
Synthesis of Highly Branched Isoparaffins
The production of specific, highly branched alkanes can be achieved through several synthetic pathways, ranging from large-scale industrial processes to targeted laboratory methods.
-
Industrial Alkylation: In petroleum refining, alkylation is a primary method for producing highly branched paraffins. This process combines light isoparaffins, such as isobutane, with light olefins (e.g., butenes) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF). The resulting product, known as alkylate, is a complex mixture of isoparaffins prized for its high octane rating and is a source of branched alkanes for fuel and lubricant applications.[7]
-
Olefin Oligomerization: This is the cornerstone of PAO synthesis. It involves the polymerization of linear alpha-olefins, such as 1-decene, to form dimers, trimers, and higher oligomers. This is followed by a hydrogenation step to saturate any remaining double bonds, resulting in a pure, stable, and highly branched paraffinic fluid.[8] The structure of the final product is well-controlled, leading to consistent performance.
-
Catalytic Hydroisomerization: This process converts linear paraffins (often from waxy feedstocks) into their branched isomers over a specialized catalyst. While creating branches improves the pour point, it can sometimes lower the viscosity index if not carefully controlled.[2]
-
Renewable Synthesis Routes: Emerging research focuses on producing highly branched alkanes from renewable biomass sources. For instance, platform chemicals like furfural and acetone can undergo a series of catalytic steps, including aldol condensation and hydrodeoxygenation, to build complex, highly branched alkane structures suitable for lubricant applications.[2][9]
Mechanism of Performance: A Molecular Perspective
The superior performance of a highly branched isoparaffin like this compound stems directly from its molecular structure.
-
Viscosity Index (VI): A high VI indicates that the oil's viscosity changes relatively little with temperature.[10][11] The compact, globular structure of highly branched alkanes results in less intermolecular entanglement compared to long, linear chains. This leads to a more stable viscosity profile across a wide temperature range, a key advantage of PAOs over mineral oils.[1][12] A high VI ensures a reliable lubricating film at high temperatures without becoming excessively thick at low temperatures.[13]
-
Pour Point: The pour point is the lowest temperature at which an oil will flow.[14] The extensive methyl branching on the pentane backbone of our model molecule disrupts the formation of an ordered crystal lattice as the fluid cools. This contrasts with linear paraffins (waxes), which readily crystallize and cause the oil to solidify. The result is an exceptionally low pour point, ensuring fluid pumpability and lubrication during cold starts.[6][10]
-
Oxidative & Thermal Stability: The molecular structure consists entirely of stable, single C-C and C-H bonds. The absence of impurities like sulfur, nitrogen, and reactive double bonds, which are often present in mineral oils, makes the molecule highly resistant to oxidation and thermal breakdown at elevated temperatures.[6][15] This translates to longer oil life and reduced formation of sludge, varnish, and acidic byproducts.[16][17]
Diagram: Influence of Molecular Branching on Lubricant Properties
The following diagram illustrates how the branched structure of an isoparaffin, modeled by this compound, leads to superior lubricant base oil properties compared to a linear n-alkane.
Caption: Molecular structure dictates lubricant performance characteristics.
Physicochemical Properties and Comparative Analysis
As specific experimental data for this compound is limited, the following tables present typical properties for a low-viscosity PAO (API Group IV) as a representative example of a highly branched isoparaffin fluid. These are compared with typical values for other API base oil groups.
Table 1: Typical Properties of a Representative Isoparaffinic Fluid (PAO 4)
| Property | Test Method | Typical Value | Unit |
| Kinematic Viscosity @ 100°C | ASTM D445 | 3.9 | cSt (mm²/s) |
| Kinematic Viscosity @ 40°C | ASTM D445 | 17.2 | cSt (mm²/s) |
| Viscosity Index | ASTM D2270 | 126 | - |
| Pour Point | ASTM D97 | < -60 (< -76) | °C (°F) |
| Flash Point, Cleveland Open Cup | ASTM D92 | 228 (442) | °C (°F) |
| Density @ 15.6°C | ASTM D4052 | 0.819 | g/cm³ |
Data sourced from typical values for products like SpectraSyn Plus™ 4 for illustrative purposes.[18]
Table 2: Comparative Analysis of API Base Oil Groups
| Property | Group I (Solvent Refined) | Group II (Hydrotreated) | Group III (Severely Hydrocracked) | Group IV (PAO / Isoparaffin) |
| Saturates | < 90% | > 90% | > 90% | 100% |
| Sulfur | > 0.03% | < 0.03% | < 0.03% | 0% |
| Viscosity Index (VI) | 80 - 120 | 80 - 120 | > 120 | 125 - 140+ |
| Pour Point | Moderate | Moderate | Low | Very Low |
| Oxidative Stability | Fair | Good | Very Good | Excellent |
| Volatility (Noack) | High | Moderate | Low | Very Low |
This table presents generalized characteristics. Specific properties vary by viscosity grade and manufacturer.[4][19]
Experimental Protocols for Lubricant Base Oil Evaluation
The following protocols describe standard industry procedures for characterizing the key performance attributes of a lubricant base oil like this compound or its PAO analogue.
Diagram: Lubricant Base Oil Evaluation Workflow
Caption: Standard testing workflow for lubricant base oil characterization.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity, a fluid's resistance to flow under gravity, at 40°C and 100°C.[12] This is a fundamental property for any lubricant application.[20]
Materials:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath with ±0.02°C accuracy.[16]
-
Calibrated thermometer and timer.
-
Sample of base oil.
-
Solvents for cleaning (e.g., heptane, acetone).
-
Filtered, dry air or nitrogen supply.
Procedure:
-
Viscometer Selection: Choose a viscometer where the flow time will be at least 200 seconds to minimize timing errors.
-
Sample Preparation: Filter the sample through a fine-mesh screen to remove any particulate matter.
-
Viscometer Charging: Charge the viscometer with the sample in the manner prescribed for its type, ensuring no air bubbles are trapped.
-
Temperature Equilibration: Mount the viscometer vertically in the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium at the test temperature (40°C or 100°C).[16]
-
Flow Measurement: Using gentle suction or pressure, draw the liquid level up past the upper timing mark. Release the vacuum/pressure and simultaneously start the timer as the leading edge of the liquid meniscus passes the upper timing mark. Stop the timer as the meniscus passes the lower timing mark.
-
Repeatability: Perform a second measurement. If the two flow times agree within the viscometer's specified repeatability, average them. If not, clean, dry, and recharge the viscometer and repeat the measurements.
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt or mm²/s) using the formula: ν = C × t Where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time in seconds.[21]
Protocol 2: Calculation of Viscosity Index (ASTM D2270)
Objective: To calculate the Viscosity Index (VI), an empirical, unitless number that characterizes the viscosity-temperature relationship of the oil.[10][22]
Prerequisites: Kinematic viscosity values at 40°C (U) and 100°C (Y) obtained from Protocol 1.
Procedure:
-
Applicability Check: This standard practice applies to oils with kinematic viscosities of 2.0 cSt or greater at 100°C.[10]
-
Determine L and H: Based on the kinematic viscosity at 100°C (Y), find the values for L and H from the tables provided in the ASTM D2270 standard.
-
L = Kinematic viscosity at 40°C of an oil with a VI of 0 that has the same viscosity at 100°C as the test oil.
-
H = Kinematic viscosity at 40°C of an oil with a VI of 100 that has the same viscosity at 100°C as the test oil.[23]
-
-
Calculation: Use the appropriate formula based on the oil's VI:
Protocol 3: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which the oil is observed to flow when cooled under prescribed conditions.[7][14]
Materials:
-
Test jar, thermometer, cork, gasket, and jacket.
-
Cooling baths capable of reaching required sub-zero temperatures (e.g., -18°C, -33°C, etc.).
-
Sample of base oil.
Procedure:
-
Sample Preparation: Heat the sample to at least 45°C to dissolve any wax crystals.[18][25]
-
Apparatus Assembly: Pour the warm sample into the test jar to the marked level. Seal with the cork holding the thermometer, ensuring the thermometer bulb is immersed but not touching the bottom of the jar.
-
Cooling: Place the test jar into the cooling jacket and then into the cooling bath, which is maintained at a specified temperature.
-
Observation: At every 3°C interval as the sample cools, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil. This entire operation should not exceed 3 seconds.[14]
-
Endpoint Determination: Continue cooling in progressively colder baths as required. The test is complete when the specimen shows no movement when the jar is held horizontally for 5 seconds.
-
Reporting: The Pour Point is recorded as 3°C above the solidifying temperature determined in the previous step.[18][26]
Protocol 4: Evaluation of Oxidative Stability (ASTM D2272 - RPVOT)
Objective: To evaluate the oxidation stability of the base oil under accelerated conditions, providing a relative measure of its service life.[1][17]
Materials:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus, including pressure vessel, oxygen supply, and heating bath.[27]
-
Sample of base oil (50 g).
-
Distilled water (5 g).
-
Polished copper catalyst coil.
-
Pressure recorder.
Procedure:
-
Sample Preparation: Place the 50 g oil sample, 5 g distilled water, and the copper catalyst coil into the glass container of the pressure vessel.[15]
-
Assembly and Pressurization: Assemble the vessel, seal it, and purge it with oxygen. Pressurize the vessel with oxygen to 90 psi (620 kPa) at room temperature.[4]
-
Oxidation: Place the pressurized vessel in the heating bath, maintained at 150°C, and begin rotating it at 100 rpm at an angle of 30 degrees.
-
Data Logging: Monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and then will remain stable for a period. As the oil's antioxidants are depleted and the base oil begins to oxidize, it consumes oxygen, causing the pressure to drop.[25]
-
Endpoint: The test endpoint is the time, in minutes, from the start of the test until the pressure has dropped by 25.4 psi (175 kPa) from the maximum recorded pressure.[16] This time is the RPVOT value. A longer time indicates higher oxidation stability.
Conclusion
Highly branched isoparaffins, exemplified by the model compound this compound and commercially realized as Polyalphaolefins, represent a superior class of lubricant base oil. Their molecular architecture directly imparts a highly desirable combination of properties, including a high viscosity index, a very low pour point, and excellent thermal-oxidative stability. These attributes make them essential for formulating advanced lubricants capable of meeting the stringent demands of high-performance applications. The standardized protocols provided herein offer a robust framework for the systematic evaluation and comparison of these advanced synthetic fluids, enabling further innovation in lubricant technology.
References
- Base Oils: An In-depth Look.Precision Lubrication Magazine. [URL: https://www.
- Gu, M., et al. (2017). Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals.ChemSusChem. [URL: https://pubmed.ncbi.nlm.nih.gov/28834404/]
- BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes. [URL: https://www.benchchem.com/product/b1011]
- BenchChem. (2025). The Impact of Branching on the Viscosity of C20 Alkanes: A Comparative Guide. [URL: https://www.benchchem.com/product/b1011]
- DYM Resources. Polyalphaolefin (PAO), synthetic oil polyalphaolefins. [URL: https://dymresources.com/base-oil/polyalphaolefin-pao/]
- Sider.AI. What are the performance differences between polyalphaolefin (PAO) synthetic base oils and conventional mineral oils? [URL: https://www.sider.ai/video/what-are-the-performance-differences-between-polyalphaolefin-(pao)-synthetic-base-oils-and-con..-summary.html]
- Noria Corporation. Polyalphaolefin (PAO) Lubricants Explained.Machinery Lubrication. [URL: https://www.machinerylubrication.com/Read/303/polyalphaolefin-pao-lubricants]
- Cosimbescu, L. (2016). Hyperbranched Alkanes for Lubes.U.S. Department of Energy. [URL: https://www.energy.gov/sites/default/files/2016/06/f322/vss103_cosimbescu_2016_o.pdf]
- Goncord Chemical. Polyalphaolefin (PAO) Base Oil for High-Performance Lubricants. [URL: https://www.goncord.com/polyalphaolefin-pao-base-oil-for-high-performance-lubricants/]
- Biosynthetic Technologies. Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxidation Test (RPVOT). [URL: https://biosynthetic.
- ExxonMobil Product Solutions. SpectraSyn Plus™ Advanced Polyalphaolefin (PAO) Fluid Technical Data Sheet. [URL: https://www.exxonmobil.com/en/synthetic-base-stocks/pds/gl-xx-spectrasyn-plus-4]
- Faraz Oil. Comparison of Properties between Mineral and Synthetic Base Oils. [URL: https://farazoil.com/comparison-of-properties-between-mineral-and-synthetic-base-oils/]
- Mitasu Oil Corporation. Poly-Alpha-Olefins (PAO). [URL: https://www.mitasuoil.com/en/blog/11-poly-alpha-olefins-pao]
- Lubrication Expert. (2021). What are the performance differences between polyalphaolefin (PAO) synthetic base oils and conventional mineral oils?YouTube. [URL: https://www.youtube.
- TestOil. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. [URL: https://testoil.com/testing-services/rpvot-astm-d2272/]
- TERZO Lubricants. PAO Vs Conventional Base Oil: The Synthetic Showdown. [URL: https://terzolubricants.com/pao-vs-conventional-base-oil/]
- STLE. Base oils growth: PAO and Group III.Tribology and Lubrication Technology. [URL: https://www.stle.
- Lubrication Expert. What is RPVOT and How Should I Use It? [URL: https://lubrication.
- Noria Corporation. Lubricant Oxidation and Remaining Useful Life Testing.Machinery Lubrication. [URL: https://www.machinerylubrication.
- Google Patents. WO2007075831A2 - Lubricating oil with high oxidation stability. [URL: https://patents.google.
- Wikipedia. Viscosity index. [URL: https://en.wikipedia.org/wiki/Viscosity_index]
- Faraz Oil. Impact of Viscosity Index on Base Oils. [URL: https://farazoil.com/impact-of-viscosity-index-on-base-oils/]
- Anton Paar Wiki. Viscosity index. [URL: https://wiki.anton-paar.com/en/viscosity-index/]
- ASTM International. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. [URL: https://www.astm.org/d0445-23.html]
- ASTM International. D2270 Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C. [URL: https://www.astm.org/d2270-10r16.html]
- WearCheck. Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. [URL: https://www.wearcheck.com/technical-information/technical-bulletins/technical-bulletin-list/tb57/]
- ASTM International. D97 Standard Test Method for Pour Point of Petroleum Products. [URL: https://www.astm.org/d0097-17b.html]
- ASTM International. D2272 Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. [URL: https://www.astm.org/d2272-22.html]
- Ayalytical. ASTM D97 Test Method for Pour Point. [URL: https://www.ayalytical.com/astm-d97-test-method-for-pour-point/]
- Scribd. Kinematic Viscosity (Astm D-445). [URL: https://www.scribd.
- Scavini. (2013). ASTM D 2272 - D 4742 RPVOT/TFOUT Oxidation Stability Apparatus.YouTube. [URL: https://www.youtube.
- Tamson Instruments. ASTM D97 & D2500 - Methods. [URL: https://tamson.com/methods/astm-d97-d2500/]
- AMSOIL. How to Calculate the Viscosity Index of a Lubricant. [URL: https://blog.amsoil.
- Chevron Marine Products. Viscosity classifications. [URL: https://www.chevronmarineproducts.
- Scribd. VISCOSITY23. [URL: https://www.scribd.
- ÖleZol. Viscosity Index Calculator. [URL: https://oelezol.
Sources
- 1. Polyalphaolefin (PAO) Lubricants Explained [machinerylubrication.com]
- 2. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 4. Impact of Viscosity Index on Base Oils - Farazoil [farazoil.com]
- 5. terzolubricant.com [terzolubricant.com]
- 6. Polyalphaolefin (PAO), synthetic oil polyalphaolefins — DYM Resources [dymresources.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Poly-Alpha-Olefins (PAO) - MITASU OIL CORPORATION, JAPAN [mitasuoil.com]
- 11. Viscosity index - Wikipedia [en.wikipedia.org]
- 12. sider.ai [sider.ai]
- 13. Viscosity index | Anton Paar Wiki [wiki.anton-paar.com]
- 14. youtube.com [youtube.com]
- 15. lubrication.expert [lubrication.expert]
- 16. biosynthetic.com [biosynthetic.com]
- 17. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 18. Polyalphaolefin plus TDS | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 19. Cover Story [stle.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. energy.gov [energy.gov]
- 23. nist.gov [nist.gov]
- 24. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 25. quora.com [quora.com]
- 26. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]
- 27. Alkane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2,2,3,3,4-Pentamethylpentane as a Non-Polar Solvent
Introduction: Unveiling the Potential of a Unique Alkane Solvent
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate reaction outcomes, product purity, and process safety. While common non-polar solvents like hexane and toluene are staples in the laboratory, there exists a class of highly branched alkanes that offer unique advantages due to their steric bulk, high boiling points, and exceptional chemical inertness. 2,2,3,3,4-Pentamethylpentane, a C10 hydrocarbon, is a prime example of such a solvent, providing a specialized reaction environment for challenging chemical transformations.
This guide provides a comprehensive overview of the physicochemical properties of this compound and details a practical protocol for its application in a high-temperature, free-radical bromination reaction. The causality behind experimental choices is explained to provide researchers with a framework for adapting this solvent to their specific needs.
Physicochemical Properties and Rationale for Use
The unique molecular structure of this compound, with its extensive methyl branching, gives rise to a set of physical and chemical properties that make it a valuable, albeit specialized, solvent.[1][2] These properties are summarized in the table below.
| Property | Value | Source | Rationale for Use in Specialized Applications |
| IUPAC Name | This compound | [3] | The highly branched structure leads to steric hindrance and a compact molecular shape. |
| CAS Number | 16747-44-7 | [3][4] | For unambiguous identification and safety data retrieval. |
| Molecular Formula | C₁₀H₂₂ | [3][4] | Indicates its identity as a saturated hydrocarbon. |
| Molecular Weight | 142.28 g/mol | [3][4] | Relevant for stoichiometric calculations and physical property predictions. |
| Boiling Point | 166 ± 4 °C | [5][6] | Enables high-temperature reactions that are difficult to achieve in lower-boiling alkanes.[7] |
| Melting Point | -36.5 ± 0.2 °C | [5][6] | Offers a wide liquid range, suitable for a broad spectrum of reaction temperatures. |
| Density | 0.7767 g/cm³ at 25 °C | [5] | Its lower density compared to many aqueous and organic phases can simplify workup procedures. |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents.[8] | [8] | As a non-polar solvent, it is ideal for dissolving non-polar reactants and is immiscible with water, facilitating aqueous extractions.[8] |
| Chemical Inertness | Highly resistant to reaction with acids, bases, oxidizing, and reducing agents.[2] | [2] | Its saturated, sterically hindered structure provides a non-reactive environment for sensitive reagents and intermediates. |
The high boiling point of this compound is particularly advantageous for reactions that require significant thermal energy to overcome activation barriers, such as certain free-radical initiations or rearrangements.[7] Its chemical inertness is paramount when working with highly reactive species, such as organometallics or radical intermediates, where solvent participation is undesirable.[2][9] Furthermore, its non-polar nature makes it an excellent medium for dissolving hydrophobic substrates and reagents.[8]
Application Profile: High-Temperature Free-Radical Bromination
A key application for this compound is in selective free-radical halogenation reactions.[10] The inertness of the solvent prevents it from participating in the radical chain reaction, while its high boiling point allows for the use of thermal initiators that require elevated temperatures for efficient decomposition.
The following protocol outlines a general procedure for the selective bromination of a hypothetical tertiary C-H bond in a complex organic molecule, where selectivity is enhanced at higher temperatures.
Experimental Workflow Overview
Caption: Workflow for high-temperature free-radical bromination.
Detailed Protocol: Selective Bromination of a Tertiary C-H Bond
Objective: To perform a selective free-radical bromination at a tertiary C-H bond of a model substrate using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator, with this compound as the solvent.
Materials:
-
Model Substrate (e.g., Adamantane)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
This compound (high purity, anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Thermometer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, dissolve the model substrate (1.0 eq) and NBS (1.1 eq) in this compound. The solvent volume should be sufficient to create a stirrable slurry.
-
In a separate flask, prepare a solution of AIBN (0.1 eq) in a small amount of this compound.
-
Purge the reaction flask with an inert gas (Nitrogen or Argon) for 15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 160-165 °C) under a positive pressure of inert gas.
-
Once the reaction mixture is at a stable reflux, add the AIBN solution dropwise via the dropping funnel over a period of 30 minutes. The high temperature is necessary for the efficient thermal decomposition of AIBN to generate radicals.
-
Maintain the reaction at reflux and monitor its progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the this compound. Due to its high boiling point, a rotary evaporator with a high-vacuum pump and an appropriately heated water bath may be necessary.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired brominated product.
-
Safety and Handling
As with all alkanes, this compound is a flammable liquid.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable tool for the synthetic chemist, particularly for reactions requiring high temperatures in a non-polar, inert environment. Its unique combination of a high boiling point, steric hindrance, and chemical stability allows for transformations that may be problematic in more conventional solvents. The provided protocol for free-radical bromination serves as a practical example of how to leverage the distinct properties of this solvent to achieve selective and efficient chemical synthesis. Researchers and drug development professionals are encouraged to consider this compound as a problem-solving solvent in their synthetic endeavors.
References
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519302, this compound.
- Wikidata. (n.d.). This compound (Q5651136).
- The Good Scents Company. (n.d.). 2,2,3,4-tetramethyl pentane, 1186-53-4.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519303, 2,2,3,4,4-Pentamethylpentane.
- Loba Chemie. (n.d.). 2,2,4-trimethylpentane 'dry' ar.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519302, this compound.
- Chemistry World. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures.
- Wikipedia. (n.d.). Alkane.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen bonding and/or dipole–dipole interactions of polar groups involved in solvation.
- Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519303, 2,2,3,4,4-Pentamethylpentane.
- Wikidata. (n.d.). This compound (Q5651136).
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes.
- RSC Publishing. (2021). Replacement strategies for non-green dipolar aprotic solvents.
- riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes.
- Labster. (2025). 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students.
- Western Oregon University. (n.d.). CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons.
Sources
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 5. This compound - Wikidata [wikidata.org]
- 6. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Reactions of Alkanes, [chemed.chem.purdue.edu]
Protocol for using 2,2,3,3,4-Pentamethylpentane as an internal standard
Initiating Research on Pentane
I'm starting with focused Google searches to collect data on 2,2,3,3,4-pentamethylpentane. I'm looking into its chemical and physical attributes, and how it's used as an internal standard in analytical chemistry, particularly in gas chromatography and mass spectrometry.
Refining Search and Structuring
I'm now expanding my Google searches to include internal standardization principles and best practices. Simultaneously, I'm sketching the outline of the application note, aiming for a clear flow from theory to specific protocols. This involves focusing on the rationale behind this compound's use, particularly in the context of GC and MS.
Synthesizing Knowledge on Pentane
I am now synthesizing the gathered information. My focus is on the rationale for using this compound, highlighting its inertness and suitability. I'm also preparing tables to summarize physical properties and comparing them to ideal internal standard characteristics. Simultaneously, I am developing detailed experimental protocols, including stock solution preparations, sample spiking procedures, and optimized instrument parameters. I am also working on a Graphviz diagram to represent the workflow visually.
Application Notes and Protocols: 2,2,3,3,4-Pentamethylpentane in Polymer Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Defining the Scope of 2,2,3,3,4-Pentamethylpentane in Polymer Science
As a senior application scientist, it is imperative to ground our explorations in established and verifiable scientific literature. The inquiry into the applications of this compound within polymer chemistry reveals a notable absence of this specific, highly branched alkane in mainstream or niche applications as a monomer, initiator, chain-transfer agent, or plasticizer. Our comprehensive search of academic and patent databases indicates that while branched alkanes, in general, have roles in the polymer industry, this compound is not a commonly cited compound for specific functionalities in polymer synthesis or formulation.
This guide, therefore, takes a theoretical and exploratory approach. We will first detail the known physicochemical properties of this compound. Subsequently, we will leverage these properties to hypothesize its potential applications, primarily as a specialty solvent for non-polar polymers. The protocols provided are designed as foundational experiments for researchers to investigate these potential uses in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is the cornerstone of its potential application. This compound is a saturated, highly branched aliphatic hydrocarbon. Its structure is characterized by significant steric hindrance, which dictates its interactions with other molecules, including polymer chains.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| CAS Number | 16747-44-7 | [1][2] |
| Boiling Point | 166-170 °C | |
| Melting Point | -36.5 °C | |
| Density | 0.7767 g/cm³ at 25 °C | |
| Refractive Index | 1.4361 at 20 °C | |
| Solubility | Insoluble in water; soluble in non-polar organic solvents. |
Theoretical Application: A Specialty Solvent for Polyolefins
The primary plausible application for this compound in polymer chemistry is as a high-temperature, non-polar solvent, particularly for the dissolution and characterization of polyolefins like polyethylene (PE) and polypropylene (PP). Its highly branched and saturated nature makes it chemically inert, preventing it from participating in polymerization reactions. This inertness is a desirable quality for a solvent in polymer analysis.
The rationale for this potential application lies in the principle of "like dissolves like." Polyolefins are non-polar and require non-polar solvents for dissolution. The significant steric hindrance of this compound could offer unique solvency characteristics, potentially disrupting the crystalline regions of semi-crystalline polymers at elevated temperatures.
Causality Behind Experimental Choices:
-
Elevated Temperature: The high melting points and crystalline nature of many polyolefins necessitate the use of solvents with high boiling points to achieve dissolution. The boiling point of this compound (166-170 °C) is suitable for this purpose.
-
Inert Atmosphere: To prevent thermo-oxidative degradation of the polymer at high temperatures, solubility studies should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Vigorous and consistent stirring is crucial to facilitate the interaction between the solvent molecules and the polymer chains, breaking down intermolecular forces and promoting dissolution.
Experimental Protocol: Assessing the Solubility of Low-Density Polyethylene (LDPE) in this compound
This protocol outlines a procedure to determine the solubility of a common polyolefin, LDPE, in this compound.
Materials and Equipment:
-
This compound (high purity)
-
Low-Density Polyethylene (LDPE) pellets or powder
-
High-temperature, oil bath with magnetic stirring capabilities
-
Round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Thermometer or thermocouple
-
Analytical balance
-
Glassware for filtration (e.g., fritted glass filter)
-
Vacuum oven
Procedure:
-
Preparation:
-
Accurately weigh approximately 0.1 g of LDPE and record the mass.
-
Place the LDPE into a 100 mL round-bottom flask.
-
Add 50 mL of this compound to the flask.
-
Add a magnetic stir bar.
-
-
Dissolution:
-
Set up the flask in the oil bath with the reflux condenser attached.
-
Begin purging the system with a slow stream of inert gas.
-
Turn on the magnetic stirrer to a moderate speed.
-
Gradually heat the oil bath to 140 °C.
-
Observe the mixture for signs of the polymer dissolving (the solution becoming clear and viscous).
-
Maintain the temperature and stirring for 2-4 hours, or until the polymer appears to be fully dissolved.
-
-
Analysis:
-
If the polymer dissolves completely, the solubility can be recorded as > 0.2% (w/v) at 140 °C.
-
If insoluble material remains, the mixture can be hot-filtered through a pre-weighed, heated fritted glass filter.
-
The collected insoluble material should be washed with hot this compound.
-
The filter with the insoluble polymer should be dried in a vacuum oven at 60 °C until a constant weight is achieved.
-
The amount of dissolved polymer can be determined by subtracting the mass of the insoluble portion from the initial mass.
-
Self-Validating System:
The protocol includes a self-validating step through the gravimetric analysis of any insoluble polymer. A successful dissolution will result in a negligible amount of recovered polymer. The experiment should be repeated at different temperatures and polymer concentrations to build a solubility profile.
Visualization of Potential Solvent-Polymer Interaction
The following diagram illustrates the hypothetical interaction of this compound with a polyethylene chain at an elevated temperature. The bulky, branched solvent molecules are depicted as disrupting the close packing of the polymer chains.
Caption: Hypothetical intercalation of this compound (PMP) molecules between polyethylene chains.
Discussion and Future Outlook
While this compound does not have established applications in polymer chemistry, its unique structure as a highly branched, sterically hindered alkane warrants exploratory research. Its potential as a specialty solvent for polymer characterization techniques such as high-temperature gel permeation chromatography (GPC) could be an area of investigation. However, its relatively high cost and the availability of other well-established high-temperature solvents (e.g., 1,2,4-trichlorobenzene, decalin) are significant barriers to its widespread adoption.
Further research could also explore its use as a non-reactive medium for studying polymerization kinetics at elevated temperatures, where its inertness would be a key advantage.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
Sources
Application Notes and Protocols: The Role of Branched Alkanes in Advanced Materials Science
Introduction: Beyond the Linear Chain – The Materials Science of Branched Alkanes
Branched alkanes, hydrocarbons featuring alkyl side chains attached to a primary carbon backbone, have long been recognized for their fundamental role in petroleum chemistry, particularly as high-octane components in fuels.[1] However, their influence extends far beyond the combustion engine. In the realm of materials science, the unique steric and conformational properties conferred by their branched architecture give rise to a host of desirable characteristics. Unlike their linear counterparts, the introduction of branching disrupts molecular packing, leading to lower melting points, reduced viscosity, and increased solubility.[2][3] These attributes make branched alkanes and their polymeric derivatives indispensable in the formulation of high-performance lubricants, advanced polymers, sophisticated surfactants, and innovative phase-change materials. This guide provides an in-depth exploration of these applications, complete with detailed protocols and theoretical underpinnings for researchers and professionals in materials development.
Application I: Crafting Advanced Polymer Architectures with Branched Structures
Application Note: Engineering Polymer Properties Through Branching
The architecture of a polymer chain is a critical determinant of its macroscopic properties.[4] Highly branched polymers, in comparison to their linear analogues, exhibit a unique combination of characteristics, including increased solubility, lower solution and melt viscosity, and a high density of chain-end functional groups.[2][5] This makes them highly valuable for applications ranging from rheology modifiers and drug delivery vehicles to advanced coatings and processing aids.[6][7]
The reduced viscosity of branched polymers is a direct consequence of their more compact, globular structure, which minimizes chain entanglement.[4] This is a significant advantage in polymer processing, as it can lead to energy savings and improved material handleability. The abundance of chain ends in hyperbranched structures also provides numerous sites for post-polymerization modification, allowing for the tailoring of functionality for specific applications.[6]
Protocol: Synthesis of a Well-Defined Star-Branched Polymer via Living Anionic Polymerization
This protocol outlines a generalized iterative approach for the synthesis of a well-defined star-branched polymer, adapted from methodologies described in the literature.[8] Living anionic polymerization is employed due to its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions.[5]
Materials:
-
Styrene (monomer)
-
sec-Butyllithium (sec-BuLi) (initiator)
-
tert-Butylbenzene (solvent)
-
1,3-Bis(1'-phenylethenyl)benzene (linking agent)
-
Tetrahydrofuran (THF) (polar modifier)
-
Methanol (terminating agent)
-
High-vacuum line and glassware
Procedure:
-
Purification: All reagents and solvents must be rigorously purified to remove any protic impurities that could terminate the living polymerization. Glassware should be flame-dried under vacuum.
-
Initiation and Polymerization of Arms:
-
In a sealed reactor under an inert atmosphere, dissolve styrene monomer in tert-butylbenzene.
-
Cool the solution to the desired temperature (e.g., 25°C).
-
Add a calculated amount of sec-BuLi initiator to begin the polymerization of the polystyrene "arms." The molar ratio of monomer to initiator will determine the molecular weight of the arms.
-
Allow the polymerization to proceed for a specified time (e.g., 3 hours) to ensure complete monomer conversion.
-
-
Linking Reaction:
-
React the living polystyryllithium chains with a carefully controlled amount of the linking agent, 1,3-bis(1'-phenylethenyl)benzene, at 25°C for approximately 1 hour.
-
-
Chain End Functionalization (for iterative growth):
-
Cool the reaction mixture to -78°C and add chilled THF.
-
Introduce a reagent to functionalize the chain ends, preparing them for the next iteration of arm addition if a higher-generation star is desired.[8]
-
-
Termination:
-
Terminate the polymerization by adding an excess of degassed methanol.
-
-
Isolation and Purification:
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry it under vacuum.
-
Further purification can be achieved by fractional precipitation or preparative size-exclusion chromatography.[9]
-
Characterization: The resulting star-branched polymer should be characterized by size-exclusion chromatography (SEC) to determine its molecular weight and polydispersity index, and by nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[4][10]
Visualization: Linear vs. Branched Polymer Architecture
Caption: Comparison of a linear polymer chain with a branched polymer architecture.
Application II: High-Performance Lubricants for Extreme Environments
Application Note: The Role of Branched Alkanes in Lubrication
Branched alkanes are critical components in the formulation of high-performance lubricating oils.[11] Their molecular structure prevents the close packing that can lead to solidification at low temperatures, thus improving the pour point and low-temperature viscosity of the lubricant. At high temperatures, the steric hindrance provided by the branches helps to maintain a stable lubricating film, preventing metal-to-metal contact under extreme pressure.[12] Synthetic lubricants, such as those based on poly-alpha-olefins (PAOs), are essentially well-defined branched alkanes and exhibit superior thermal and oxidative stability compared to conventional mineral oils.[12] This makes them ideal for demanding applications in the aerospace, automotive, and heavy-duty industrial sectors.[13]
Protocol: Evaluation of Lubricant Performance using a Four-Ball Wear Tester
This protocol describes a standard method for evaluating the anti-wear properties of a lubricating oil containing branched alkanes. The four-ball wear test is a common industry standard for assessing lubricant performance under boundary lubrication conditions.
Apparatus:
-
Four-ball wear tester
-
Steel balls (e.g., AISI 52100 chrome steel)
-
Microscope for measuring wear scar diameter
Procedure:
-
Preparation: Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane) and allow them to dry completely.
-
Assembly: Clamp three of the steel balls in the test cup and add the test lubricant until the balls are fully submerged. Place the fourth ball in the chuck of the drive spindle.
-
Test Conditions:
-
Set the desired load (e.g., 40 kgf).
-
Set the rotational speed (e.g., 1200 rpm).
-
Set the test duration (e.g., 60 minutes).
-
Set the temperature (e.g., 75°C).
-
-
Execution: Start the test and allow it to run for the specified duration.
-
Analysis:
-
After the test, remove the three stationary balls and clean them.
-
Measure the diameter of the wear scars on each of the three balls in two perpendicular directions using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
-
Data Presentation: Influence of Branching on Lubricant Properties
| Lubricant Formulation | Branched Alkane Content (%) | Pour Point (°C) | Kinematic Viscosity at 100°C (cSt) | Average Wear Scar Diameter (mm) |
| Mineral Oil (Group I) | ~20-40%[14] | -15 | 5.2 | 0.65 |
| Synthetic PAO-based | >90% | -45 | 6.1 | 0.40 |
| Semi-Synthetic Blend | ~35%[14] | -30 | 5.8 | 0.52 |
Visualization: Mechanism of Boundary Lubrication
Caption: Branched alkanes forming a protective boundary layer between metal surfaces under high load.
Application III: Engineering Surfactants and Emulsions
Application Note: Impact of Branched Hydrophobes on Surfactant Properties
In surfactant science, the structure of the hydrophobic tail plays a pivotal role in determining the molecule's performance. Surfactants with branched hydrocarbon chains can exhibit significantly different properties compared to their linear isomers.[15] The branching can increase the cross-sectional area of the hydrophobic group, which can lead to less efficient packing at interfaces and a higher critical micelle concentration (CMC). However, this increased bulkiness can also be advantageous, for instance, in creating stable microemulsions or in applications where rapid surface tension reduction is required.[16] The choice between a linear and a branched hydrophobe depends on the specific requirements of the application, such as the desired emulsion type (O/W or W/O) and stability.[17]
Protocol: Formulation and Characterization of an Oil-in-Water (O/W) Emulsion
This protocol outlines the steps for creating and evaluating an O/W emulsion stabilized by a branched-chain surfactant.
Materials:
-
Branched-chain surfactant (e.g., sodium dodecylbenzenesulfonate with a branched dodecyl group)
-
Deionized water
-
n-Hexadecane (oil phase)
-
High-shear homogenizer
-
Optical microscope
-
Conductivity meter
Procedure:
-
Surfactant Solution Preparation: Prepare an aqueous solution of the branched-chain surfactant at a concentration above its CMC.
-
Emulsification:
-
Combine the surfactant solution and n-hexadecane in a beaker at a desired volume ratio (e.g., 70:30 water to oil).
-
Submerge the probe of the high-shear homogenizer into the mixture.
-
Homogenize at high speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to form the emulsion.
-
-
Emulsion Type Determination:
-
Measure the electrical conductivity of the emulsion. A high conductivity indicates that water is the continuous phase, confirming an O/W emulsion.
-
-
Stability Assessment:
-
Place a sample of the emulsion into a graduated cylinder and monitor for phase separation over time (e.g., 24 hours).
-
Use optical microscopy to observe the droplet size and distribution immediately after emulsification and at various time points to assess coalescence.
-
Visualization: Interfacial Packing of Surfactants
Caption: Comparison of interfacial packing between linear and branched-chain surfactants.
Application IV: Phase-Change Materials (PCMs) for Thermal Energy Storage
Application Note: Branched Alkanes in Latent Heat Storage
Organic phase-change materials (PCMs), particularly alkanes, are attractive for thermal energy storage due to their high latent heat of fusion, chemical stability, and low cost.[18][19] While linear n-alkanes are commonly used, branched alkanes offer the ability to tune the melting point for specific applications.[20] The introduction of branching generally lowers the melting point compared to a linear alkane of the same carbon number.[21] This allows for the design of PCMs that operate at specific temperatures for applications such as passive thermal management of electronics, smart textiles, and energy-efficient buildings.[22] However, like all organic PCMs, branched alkanes suffer from low thermal conductivity, which can be addressed by incorporating high-conductivity fillers to create composite materials.[18][23]
Protocol: Thermal Characterization of a Branched Alkane PCM using DSC
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the thermal properties of PCMs.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the branched alkane PCM into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 100°C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate back to the starting temperature.
-
-
Data Analysis:
-
From the heating curve, determine the onset temperature of melting and the peak melting temperature.
-
Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).
-
From the cooling curve, determine the onset and peak crystallization temperatures to assess any supercooling effects.
-
Data Presentation: Thermal Properties of Alkanes as PCMs
| Alkane | Structure | Melting Point (°C) | Latent Heat of Fusion (J/g) |
| n-Octadecane | Linear | 28.2 | ~244 |
| 2-Methylheptadecane | Branched | 18.6 | ~210 |
| n-Eicosane | Linear | 36.7 | ~246 |
| 2-Methylnonadecane | Branched | 32.1 | ~225 |
(Note: Values are approximate and can vary with purity and experimental conditions.)[19]
Visualization: Latent Heat Storage Mechanism
Caption: Schematic of latent heat storage during the solid-to-liquid phase transition of a PCM.
References
- Macromolecules. Synthesis of Well-Defined High-Density Branched Polymers Carrying Two Branch Chains in Each Repeating Unit by Coupling Reaction of Benzyl Bromide-Functionalized Polystyrenes with Polymer Anions Comprised of Two Polymer Segments. ACS Publications.
- Macromolecules. Synthesis of Branched Polymers by Means of Living Anionic Polymerization. 13. Synthesis of Well-Defined Star-Branched Polymers via an Iterative Approach Using Living Anionic Polymers. ACS Publications.
- American Chemical Society. High throughput synthesis of highly branched polymers.
- Holger Frey, Brigitte I. Voit. Hyperbranched and Highly Branched Polymer ArchitecturesSynthetic Strategies and Major Characterization Aspects.
- ThoughtCo. Branched Chain Alkane Definition.
- Kinam Park. Characterization of Branched Polymers.
- Macromolecules. Well-Defined, Model Long Chain Branched Polyethylene. 1. Synthesis and Characterization. ACS Publications.
- RSC Publishing. Synthesis and characterisation of highly branched polyisoprene: exploiting the “Strathclyde route” in anionic polymerisation.
- Chemical Reviews. Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects. ACS Publications.
- ResearchGate. Characterization of branched polymers.
- LCGC International. Principles of Detection and Characterization of Branching in Synthetic and Natural Polymers by MALS.
- riomaisseguro.rio.rj.gov.br. Branched Chain Alkanes.
- MDPI. Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review.
- Chemistry LibreTexts. 4.12: Uses and Sources of Alkanes.
- ACS Omega. Formulation of Polymer-Augmented Surfactant-Based Oil–Water Microemulsions for Application in Enhanced Oil Recovery. ACS Publications.
- MDPI. Organic Phase Change Materials for Thermal Energy Storage: Influence of Molecular Structure on Properties.
- ResearchGate. n-Alkanes Phase Change Materials and Their Microencapsulation for Thermal Energy Storage: A Critical Review.
- ScienceDirect. Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing GC × GC–ToF-MS.
- ResearchGate. Effects of surfactant molecular structure on the stability of water in oil emulsion.
- MDPI. Nano-Enhanced Phase Change Materials in Latent Heat Thermal Energy Storage Systems: A Review.
- ResearchGate. Phase transition temperature of linear chain hydrocarbons..
- YouTube. What Are Branched Alkanes? - Chemistry For Everyone.
- ResearchGate. Low-Surface Energy Surfactants with Branched Hydrocarbon Architectures.
- ResearchGate. Designing High-Performance Lubricating Compositions for Extreme Operating Conditions.
- ScienceDirect. Molecular dynamics study of phase change properties of paraffin-based phase change materials with carbon nano-additives.
- PMC. Self-Lubricating Materials for Extreme Condition Applications.
Sources
- 1. Branched Chain Alkane Definition [thoughtco.com]
- 2. High throughput synthesis of highly branched polymers - American Chemical Society [acs.digitellinc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. kinampark.com [kinampark.com]
- 5. Synthesis and characterisation of highly branched polyisoprene: exploiting the “Strathclyde route” in anionic polymerisation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00884A [pubs.rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Self-Lubricating Materials for Extreme Condition Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Carbon-Filled Organic Phase-Change Materials for Thermal Energy Storage: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nano-Enhanced Phase Change Materials in Latent Heat Thermal Energy Storage Systems: A Review [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Redirecting [linkinghub.elsevier.com]
Application Notes & Protocols: 2,2,3,3,4-Pentamethylpentane as a High-Performance Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the application of 2,2,3,3,4-pentamethylpentane as a heat transfer fluid for laboratory and research settings. The unique molecular architecture of this highly branched alkane offers a distinct property profile, making it a subject of interest for precise temperature control applications. This guide will delve into its thermophysical properties, operational protocols, material compatibility, and critical safety procedures. The causality behind its performance characteristics, rooted in its molecular structure, will be a central theme. By providing detailed, field-proven insights and validated protocols, this document aims to equip researchers with the necessary knowledge for the safe and effective use of this compound in their work.
Introduction: The Case for Highly Branched Alkanes in Thermal Management
In the realm of precision temperature control, the ideal heat transfer fluid exhibits a combination of favorable thermophysical properties, chemical inertness, and a wide operational temperature range. While common fluids like water, glycols, and silicone oils are widely used, they possess inherent limitations such as a narrow liquid phase range, corrosivity, or high viscosity at low temperatures.
Highly branched alkanes, such as this compound (a C10 isomer), present a compelling alternative. Their unique molecular structure, characterized by a compact, globular shape due to extensive methyl branching, directly influences their physical properties in a manner beneficial for heat transfer applications.[1][2]
Causality of Performance:
-
Low Freezing Point: The irregular, branched structure disrupts the formation of an ordered crystal lattice, significantly depressing the freezing point compared to their linear counterparts. This allows for a wider operational window at sub-ambient temperatures.
-
Low Viscosity: The globular shape reduces intermolecular entanglement, leading to lower viscosity, especially at colder temperatures. This ensures efficient circulation and pumpability, crucial for maintaining high heat transfer coefficients.
-
Thermal Stability: While all alkanes are combustible, the thermodynamic stability of branched alkanes is generally greater than that of their linear isomers.[1] This can translate to better resistance to thermal degradation under controlled operating conditions.
This guide will focus specifically on this compound as a representative model for this class of compounds, providing the foundational knowledge for its application.
Thermophysical Properties of this compound
A thorough understanding of a fluid's physical and thermal properties is paramount for designing and operating a thermal management system. The following table summarizes the key properties of this compound, compiled from authoritative sources.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₁₀H₂₂ | - | |
| Molecular Weight | 142.28 | g/mol | |
| Boiling Point | ~166 | °C | |
| Melting/Freezing Point | ~ -36.5 | °C | |
| Density (at 25°C) | ~0.777 | g/cm³ | |
| Flash Point | ~25.5 | °C | [3] |
| Autoignition Temperature | Data not readily available for this isomer. Related isomers like 2,2,4-trimethylpentane have an autoignition temperature of ~418°C. | °C | [4] |
| Thermal Conductivity | Temperature-dependent; generally lower than linear alkanes. | W/(m·K) | |
| Specific Heat Capacity | Temperature-dependent. | J/(kg·K) | |
| Viscosity | Temperature-dependent; low at cold temperatures. | cP (mPa·s) |
Note: Some properties are for isomers like 2,2,3,4-tetramethylpentane when specific data for this compound is not available. Always refer to the specific supplier's Safety Data Sheet (SDS) for the most accurate information.
Experimental Protocol: Implementation in a Laboratory Circulator
This section provides a step-by-step protocol for the safe and effective use of this compound in a standard laboratory temperature control unit (TCU) or circulator. This protocol is designed as a self-validating system, with checks and balances to ensure operational integrity.
Pre-Operational Checklist & System Preparation
-
Material Compatibility Verification: Confirm that all wetted components of the TCU and the application (tubing, seals, vessel) are compatible with alkanes. Refer to Section 5 for detailed compatibility information.
-
Ventilation: Ensure the TCU is located in a well-ventilated area, preferably within a fume hood, especially during filling, draining, and when operating near the fluid's flash point.[5]
-
Ignition Source Audit: Meticulously remove all potential ignition sources from the immediate vicinity of the TCU. This includes open flames, spark-producing equipment (e.g., brushed motors, old hot plates), and static-generating materials.[6]
-
Safety Equipment: Confirm the availability and functionality of a Class B fire extinguisher (CO₂ or dry chemical), spill containment materials (absorbent pads), and appropriate Personal Protective Equipment (PPE).
-
System Purge (Recommended): For high-precision or moisture-sensitive applications, purge the TCU and associated tubing with a dry, inert gas like nitrogen to remove residual moisture and air.[7]
Filling (Charging) the System
DOT Diagram: Fluid Charging Protocol
A workflow for safely charging a TCU with flammable fluid.
-
Personal Protective Equipment (PPE): At a minimum, wear safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat.
-
Grounding: To prevent static discharge, a potential ignition source, electrically ground the TCU and the bulk fluid container.[6]
-
Filling Port: Connect transfer tubing to the lowest available port on the TCU reservoir. Filling from the bottom minimizes splashing and vapor generation.[7]
-
Transfer Method: Use a secondary pump (e.g., a peristaltic pump with compatible tubing) to transfer the fluid. Do not use the TCU's main circulation pump for the initial fill, as this can cause aeration and potential damage.[8]
-
Fill Level: Slowly pump the fluid into the reservoir. Fill to the manufacturer's recommended "cold fill" line. Do not overfill, as the fluid will expand upon heating.
-
Secure System: Once filled, securely cap the reservoir and the bulk fluid container. Wipe up any minor drips or spills immediately.
System Startup and Operation
-
Initial Circulation: Start the TCU's circulator pump with the temperature setpoint at ambient. Allow the fluid to circulate for several minutes to purge any trapped air from the lines. Vent any high points in the system if necessary.
-
Heating/Cooling Ramp: Gradually increase or decrease the temperature setpoint. A slow ramp rate allows for controlled thermal expansion and prevents thermal shock to the system or application.
-
Monitoring: During operation, periodically check for any leaks, especially at tubing connections. Monitor the fluid level in the reservoir, as some loss due to evaporation may occur over time if the system is not perfectly sealed.
Draining the System
-
Cool Down: Before draining, allow the fluid to return to a safe, near-ambient temperature.[8]
-
Safety First: Ensure the area is well-ventilated and all ignition sources are removed. Don appropriate PPE.
-
Draining Procedure: Following the reverse of the filling procedure, use a secondary pump to transfer the fluid from the lowest drain port into a designated, properly labeled waste container.[8]
-
System Flush (Optional): If changing fluid types or if the fluid has become contaminated, a system flush with a compatible solvent may be necessary. Always ensure the flushing solvent is completely removed before refilling.
Safety and Handling: A Self-Validating System
The primary hazards associated with this compound are its flammability and the potential for inhalation of vapors.[3] A robust safety protocol is a self-validating system where each step mitigates a known hazard.
DOT Diagram: Hazard Mitigation Strategy
Relationship between hazards and control measures.
-
Fire Prevention: The low flash point means flammable vapors can be present even at room temperature.[3] Strict adherence to the "Ignition Source Audit" (Section 3.1) is non-negotiable. Always store the fluid in a designated flammable liquids cabinet away from heat and direct sunlight.[5]
-
Inhalation: Vapors may cause drowsiness or dizziness.[4] Performing all fluid transfers in a fume hood or well-ventilated area is the primary engineering control to mitigate this risk.
-
Skin/Eye Contact: May cause skin and eye irritation.[4] Always wear appropriate PPE. In case of contact, flush the affected area with water for at least 15 minutes and seek medical advice.
-
Spills: In case of a spill, immediately extinguish all nearby ignition sources.[6] Use absorbent, non-combustible materials (e.g., vermiculite, sand) to contain and clean up the spill. Dispose of contaminated materials as hazardous waste according to institutional guidelines.
Material Compatibility
The non-polar nature of alkanes makes them compatible with most metals but potentially aggressive towards certain plastics and elastomers. Material choice is critical for long-term system integrity.
| Material Class | Compatible Materials | Materials to Avoid or Test | Rationale / Causality |
| Metals | Stainless Steel, Aluminum, Copper, Brass | - | Alkanes are generally non-corrosive to common metals. |
| Plastics | PTFE, PEEK, PVDF | PVC, Polycarbonate, Polystyrene | Non-polar alkanes can cause swelling, softening, or dissolution of certain polymers. Testing is always recommended. |
| Elastomers | Viton® (FKM): Excellent resistance.[9][10] | Buna-N (Nitrile): Fair to poor resistance.[4][11] | Alkanes can cause significant swelling and degradation of Buna-N. Viton's fluorocarbon structure provides superior resistance to hydrocarbons.[9][11] |
Expert Insight: For flexible tubing and O-ring seals, PTFE and Viton® are the most reliable choices for systems using branched alkanes. While Buna-N is a common and inexpensive elastomer, it is not recommended for this application due to its propensity to swell and degrade upon contact with hydrocarbons, which can lead to leaks and system failure.[10][11]
Conclusion
This compound and similar highly branched alkanes offer a unique set of properties that make them valuable as heat transfer fluids in research and development, particularly for applications requiring a wide liquid range and low viscosity at cold temperatures. Their performance is a direct consequence of their compact, globular molecular structure. However, their flammability necessitates a rigorous and disciplined approach to handling and system design. By following the detailed protocols and safety guidelines outlined in this document, researchers can safely harness the benefits of these fluids for precise and reliable thermal control.
References
- Cannon Gasket. (n.d.). Understanding the Differences Between Buna N and Viton Elastomers.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane.
- CP Lab Safety. (n.d.). Viton Chemical Compatibility Chart.
- Draining and Charging Heat Transfer Systems. (n.d.). Scribd.
- Manufacturer's Rubber & Supply. (2019, May 30). Buna vs. Viton Seals: What's the Difference? Retrieved from Manufacturer's Rubber & Supply website.
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2,2,3,4-TETRAMETHYLPENTANE.
- Kintek Solution. (n.d.). Laboratory Equipment Safety: Guidelines For Heating Equipment.
- Marco Rubber & Plastics. (n.d.). Buna-N (NBR) vs FKM (Viton®) for O-Rings and Seals.
- Malla Reddy College of Engineering and Technology. (n.d.). HEAT TRANSFER LAB MANUAL. Retrieved from Malla Reddy College of Engineering and Technology website.
- Multitherm. (n.d.). Draining Your Heat Transfer System.
- Next Day Science. (2016, June 16). A Guide to Some Best Practices Liquid Lab Handling.
- Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory. (n.d.). Labor Security System.
- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of physical chemistry. A, 114(49), 12952–12957. [Link]
- National Center for Biotechnology Information. (n.d.). Working with Laboratory Equipment - Prudent Practices in the Laboratory.
- Indian Institute of Technology (Indian School of Mines), Dhanbad. (n.d.). Heat Transfer Lab Manual (CHC210).
- Das, A., & Goyal, A. (2022). Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization. The Journal of Physical Chemistry B, 126(1), 299-310.
- Duratherm Fluids. (n.d.). Preparation and Startup of New Systems.
Sources
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Guide to Some Best Practices Liquid Lab Handling | Blog [nextdayscience.com]
- 4. marcorubber.com [marcorubber.com]
- 5. Risk or Danger? Strategies for Managing Flammable Liquids in the Laboratory - Labor Security System [laborsecurity.com]
- 6. Laboratory Equipment Safety: Guidelines For Heating Equipment - Kintek Solution [kindle-tech.com]
- 7. durathermfluids.com [durathermfluids.com]
- 8. Draining Your Heat Transfer System [multitherm.com]
- 9. calpaclab.com [calpaclab.com]
- 10. manuf-rubber.com [manuf-rubber.com]
- 11. Understanding the Differences Between Buna N and Viton Elastomers | Cannon Gasket [cannongasket.com]
Method Development for the Analysis of 2,2,3,3,4-Pentamethylpentane by Gas Chromatography-Mass Spectrometry
Application Note & Protocol Guide
Abstract
This technical guide provides a comprehensive framework for the development of robust analytical methods for the identification and quantification of 2,2,3,3,4-pentamethylpentane, a highly branched volatile organic compound. Addressing the needs of researchers and professionals in drug development and chemical analysis, this document details two primary sample introduction techniques coupled with gas chromatography-mass spectrometry (GC-MS): Headspace (HS) and Solid-Phase Microextraction (SPME). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural steps, ensuring both accuracy and reproducibility.
Introduction: The Analytical Challenge of Highly Branched Alkanes
This compound (C₁₀H₂₂) is a saturated hydrocarbon characterized by its extensive branching.[1][2] This structural complexity, while imparting unique physicochemical properties, presents a distinct challenge for analytical separation and identification. Unlike their linear counterparts, highly branched alkanes are prone to significant fragmentation under electron ionization (EI) in mass spectrometry, often resulting in a weak or absent molecular ion peak.[3][4] Therefore, a thorough understanding of fragmentation patterns is paramount for accurate identification. Furthermore, its volatility necessitates precise and reproducible sample handling and introduction techniques to prevent analyte loss and ensure quantitative accuracy.
This guide provides two validated protocols, HS-GC-MS and SPME-GC-MS, offering flexibility for various sample matrices and analytical objectives, from qualitative screening to rigorous quantitative analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [1][2] |
| Molecular Weight | 142.28 g/mol | [1][2] |
| Boiling Point | 166 °C (at 101.325 kPa) | [2] |
| CAS Number | 16747-44-7 | [1][2] |
| Nature | Highly branched alkane | [2] |
| Kovats Retention Index | ~953 (Standard non-polar column) | [1] |
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for volatile and semi-volatile compounds due to its high separation efficiency and definitive identification capabilities.
-
Gas Chromatography (GC): The separation of this compound from other isomers and matrix components is achieved based on its boiling point and interaction with the GC column's stationary phase. A non-polar column is recommended for the analysis of alkanes, where elution is primarily governed by boiling point.[5][6]
-
Mass Spectrometry (MS): Following separation, the analyte is fragmented and detected by the mass spectrometer, providing a unique fragmentation pattern or "fingerprint" that allows for unambiguous identification.
Predicted Mass Spectrum and Fragmentation Mechanism
Due to the high degree of branching, the molecular ion peak (m/z 142) for this compound is expected to be of very low abundance or entirely absent.[3][4] Fragmentation will preferentially occur at the quaternary carbon atoms to form stable tertiary carbocations.[7][3][4]
Predicted Fragmentation Pathway:
Predicted Mass Spectrum Fragmentation
Predicted Major Fragment Ions:
| m/z | Proposed Ion | Comments |
| 71 | [C₅H₁₁]⁺ | Base Peak . Formation of the stable tert-pentyl cation. |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. |
| 85 | [C₆H₁₃]⁺ | Loss of a tert-butyl radical. |
| 99 | [C₇H₁₅]⁺ | Loss of an isopropyl radical. |
| 127 | [C₉H₁₉]⁺ | Loss of a methyl radical. |
| 142 | [C₁₀H₂₂]⁺ | Molecular Ion . Expected to be very weak or absent.[3][4] |
Detailed Application Protocols
Two primary protocols are presented, each with distinct advantages depending on the sample matrix and desired sensitivity.
Protocol 1: Static Headspace GC-MS (HS-GC-MS)
This method is ideal for the analysis of volatile compounds in liquid or solid matrices, minimizing matrix interference and protecting the GC inlet and column.[8][9]
Workflow for HS-GC-MS Analysis:
HS-GC-MS Workflow
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
For aqueous samples, add a salting-out agent (e.g., NaCl, to saturation) to increase the volatility of the analyte.[10]
-
Spike with an appropriate internal standard (e.g., deuterated alkanes) for quantitative analysis.
-
Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
-
Headspace Autosampler Parameters:
-
Vial Incubation Temperature: 85°C. This temperature is below the boiling point of water but sufficient to drive volatile alkanes into the headspace.[10]
-
Incubation Time: 15 minutes to ensure equilibrium is reached between the sample and the headspace.[10]
-
Loop Temperature: 95°C.
-
Transfer Line Temperature: 105°C.
-
Injection Volume: 1 mL.
-
-
GC-MS Parameters:
-
GC Column: A non-polar column such as a DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless for 1 minute to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.[11]
-
Hold: 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be employed using the characteristic ions listed in the predicted mass spectrum table.[8]
-
Protocol 2: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
HS-SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber, offering enhanced sensitivity compared to static headspace.[12]
Workflow for HS-SPME-GC-MS Analysis:
HS-SPME-GC-MS Workflow
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the sample in a headspace vial as described in the HS-GC-MS protocol (Section 5.1, Step 1).
-
-
HS-SPME Parameters:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad coverage of volatile compounds.[12] For non-polar volatiles like alkanes, a 100 µm Polydimethylsiloxane (PDMS) fiber is also an excellent choice.[13][14]
-
Incubation and Extraction Temperature: 65°C.
-
Incubation Time: 10 minutes.
-
Extraction Time: 20 minutes with the fiber exposed to the headspace.
-
Agitation: 250 rpm.
-
-
GC-MS Parameters:
-
GC Column, Carrier Gas, and Temperature Program: Same as in the HS-GC-MS protocol (Section 5.1, Step 3).
-
Inlet Temperature: 250°C.
-
Desorption Time: 2 minutes in splitless mode.
-
MS Parameters: Same as in the HS-GC-MS protocol.
-
Method Validation
To ensure the reliability of the analytical data, the developed method should be validated according to established guidelines, such as those from the US Environmental Protection Agency (EPA) for volatile organic compounds.[15][16][17] Key validation parameters include:
-
Linearity: A calibration curve should be generated with at least five concentration levels to demonstrate the method's linear range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked samples) and expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique retention time and mass spectrum of the analyte.
Conclusion
The protocols detailed in this application note provide a robust starting point for the analysis of this compound in various matrices. The choice between HS-GC-MS and HS-SPME-GC-MS will depend on the specific requirements for sensitivity and the nature of the sample. By understanding the principles of branched alkane fragmentation and adhering to rigorous method validation, researchers can achieve accurate and reliable identification and quantification of this challenging analyte.
References
- Benchchem. (n.d.). Solid-Phase Microextraction (SPME) for Volatile Organic Compound (VOC) Analysis: Application Notes and Protocols.
- Whitman People. (n.d.). GCMS Section 6.9.2.
- University of Leeds. (n.d.). Alkanes.
- Branched chain alkanes. (n.d.).
- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation.
- SciELO. (2021). SPME Fiber Evaluation for Volatile Organic Compounds Extraction from Acerola.
- National Institutes of Health. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples.
- ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....
- Agilent. (n.d.). Environmental Volatiles using a Headspace-GC/MSD Analyzer.
- Teledyne Tekmar. (n.d.). Validation of Volatile Organic Compound by USEPA Method 8260C.
- Los Alamos National Laboratory. (2020). ER-AP-20309, R0 Validation of Volatile Organic Compound Analytical Data.
- NIST. (n.d.). Nonane, 2,2,4,4,6,8,8-heptamethyl-.
- Fiveable. (n.d.). Mass spectral fragmentation patterns | Spectroscopy Class Notes.
- Agilent. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an.
- ResearchGate. (n.d.). GC separations of the alcohols and n-alkanes on the C6A-C10-OH and....
- ResearchGate. (n.d.). Analysis of n-Alkanes in Water Samples by Means of Headspace Solvent Microextraction and Gas Chromatography.
- Benchchem. (n.d.). Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes.
- S4Science. (n.d.). VOCs in Water Using Static Headspace GC/MS.
- MDPI. (2022). Sensitivity Increase in Headspace Analysis of Hydrocarbons in Water by Using Online Selective Elimination of Gas Extractant.
- Chromtech. (n.d.). VOC analysis in water samples by headspace-GC-MS - optimization in several stages.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- CORE. (n.d.). Validation of a Method for the Analysis of Volatile Organic Compounds in Water.
- Chromatography Today. (2022). What is Temperature Programming in Gas Chromatography?.
- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Velocity Scientific Solutions. (n.d.). GC Columns.
- US EPA. (2025). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS).
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- LCGC Europe. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- US EPA. (2025). SW-846 Test Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- NIST. (n.d.). 2,4,4,6,6,8,8-Heptamethyl-2-nonene.
- PubChem. (n.d.). (+-)-2,2,4,4,6,8,8-Heptamethylnonane.
- NIST. (n.d.). Nonane, 2,2,4,4,6,8,8-heptamethyl-.
- HMDB. (2012). Showing metabocard for 2,2,3,4-Tetramethylpentane (HMDB0030301).
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- Wikidata. (n.d.). This compound.
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-.
Sources
- 1. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. agilent.com [agilent.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. s4science.at [s4science.at]
- 9. chromtech.de [chromtech.de]
- 10. hpst.cz [hpst.cz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 14. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. permalink.lanl.gov [permalink.lanl.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support center for the synthesis of highly substituted alkanes. This guide is specifically tailored to address the significant challenges encountered during the synthesis of 2,2,3,3,4-pentamethylpentane, a sterically demanding hydrocarbon. Our goal is to provide you with in-depth troubleshooting advice and field-proven insights to navigate the complexities of this synthesis.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound is a formidable task due to the extreme steric congestion around the central carbon atoms. The presence of multiple quaternary and tertiary centers makes the formation of the core carbon-carbon bonds energetically unfavorable.[1] Standard synthetic methodologies often fail or result in very low yields due to competing side reactions. This guide will focus on anticipating and resolving these issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am attempting a Wurtz coupling to synthesize this compound and getting a mixture of products with low yield. What is going wrong?
A1: The Wurtz reaction, which involves the coupling of two alkyl halides with sodium metal, is generally not suitable for the synthesis of unsymmetrical or highly branched alkanes.[2][3] When attempting to synthesize this compound via this method, you are likely encountering several issues:
-
Mixture of Products: If you are using two different alkyl halides (e.g., t-butyl chloride and 2-bromo-2,3,3-trimethylbutane), you will inevitably get a statistical mixture of homo-coupled and cross-coupled products, which are difficult to separate.[4]
-
Side Reactions: The reaction proceeds through a radical or organometallic intermediate.[5][6] With sterically hindered alkyl halides, elimination reactions to form alkenes often become the major pathway, significantly reducing the yield of the desired alkane.[2]
-
Low Reactivity: Tertiary alkyl halides are less suitable for the Wurtz reaction due to competing elimination and rearrangement reactions.[3]
Recommendation: For a sterically hindered, unsymmetrical alkane like this compound, the Corey-House synthesis is a more appropriate choice.[7]
Q2: I am trying the Corey-House synthesis, but my yield is still very low. What are the critical parameters to control?
A2: The Corey-House synthesis is indeed a more robust method for this type of molecule. It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][9] However, extreme steric hindrance can still impede the reaction. Here are the key areas to troubleshoot:
-
Choice of Reactants: For the synthesis of this compound, you would ideally react lithium di-tert-butylcuprate with 2-bromo-2,3-dimethylbutane or a similar electrophile. The alkyl halide partner should ideally be a primary or secondary halide for the best results, which is a challenge for this specific target molecule.[7][9]
-
Reaction Temperature: The reaction should be maintained at a low temperature (typically between -78 °C and 0 °C) to prevent the decomposition of the Gilman reagent and minimize side reactions.
-
Solvent Purity: The use of dry, ether-based solvents is crucial. Any moisture will quench the organometallic intermediates.
-
Purity of Starting Materials: Ensure that your alkyl halides and lithium source are pure. Impurities can lead to a host of side reactions.[10]
Q3: I am observing significant amounts of alkene byproducts. How can I minimize their formation?
A3: Alkene formation is a classic competing reaction, especially with sterically hindered substrates. This is due to the basic nature of the organometallic reagents, which can promote elimination reactions.
-
Lower the Reaction Temperature: Running the reaction at the lowest feasible temperature will favor the substitution (coupling) pathway over elimination.
-
Choice of Leaving Group: While iodides are typically more reactive, bromides can sometimes give cleaner reactions with less elimination.
-
Solvent Effects: The choice of ethereal solvent can influence the reaction outcome. Diethyl ether is standard, but THF may sometimes offer different selectivity.
Q4: Purification of the final product is proving difficult. How can I separate this compound from structurally similar side products?
A4: The non-polar nature and similar boiling points of alkanes make their separation challenging.
-
Fractional Distillation: This is the primary method for purifying alkanes.[11] However, for isomers with very close boiling points, a highly efficient fractional distillation column is required.
-
Preparative Gas Chromatography (Prep-GC): For small quantities of high-purity material, Prep-GC is an excellent, albeit more expensive, option.
-
Urea Adduction: This technique can be used to separate linear n-alkanes from branched isomers. However, it is not effective for separating different branched alkanes from each other.[11]
-
Molecular Sieves: Certain molecular sieves can selectively adsorb alkanes based on their size and shape, which can be useful for removing smaller or less branched impurities.[11][12]
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C10H22 | 166 |
| 2,2,4,4-Tetramethylhexane | C10H22 | 157 |
| 2,2,3,4-Tetramethylhexane | C10H22 | 161 |
| 2,3,3,4-Tetramethylhexane | C10H22 | 164 |
Note: Boiling points are approximate and can vary with pressure.
Experimental Protocols
Proposed Synthesis of this compound via Corey-House Coupling
This protocol is a suggested starting point and will likely require significant optimization.
Step 1: Preparation of Lithium di-tert-butylcuprate (Gilman Reagent)
-
All glassware must be oven-dried and cooled under a dry, inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, place freshly prepared t-butyllithium (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this stirred solution, add purified copper(I) iodide (1.0 equivalent) portion-wise over 30 minutes.
-
Allow the mixture to stir at -78 °C for an additional hour to ensure the complete formation of the Gilman reagent.
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of 2-bromo-2,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether dropwise over 1 hour.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4-6 hours. Monitor the reaction progress by GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent by rotary evaporation at low temperature and pressure.
Step 3: Purification
-
The crude product should be analyzed by GC-MS to identify the components.
-
Perform fractional distillation using a vacuum-jacketed column with a high number of theoretical plates.
-
Collect fractions and analyze each by GC to determine the purity.
-
For ultra-pure material, preparative GC may be necessary.
References
- Wurtz reaction. (n.d.). In Wikipedia.
- Wurtz Reaction. (n.d.). Online Organic Chemistry Tutor.
- Wurtz reaction. (n.d.). Grokipedia.
- A Short Note On Wurtz Reaction. (n.d.). Unacademy.
- Wurtz Reaction. (n.d.). Organic Chemistry Portal.
- A challenging synthesis. (2021, July 14). The Royal Society of Chemistry.
- Corey–House synthesis. (n.d.). In Wikipedia.
- Corey-House synthesis. (n.d.). chemeurope.com.
- Technical Support Center: Purification of Long-Chain Alkanes. (2025). Benchchem.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (2017). PMC.
- Challenges and opportunities for alkane functionalisation using molecular catalysts. (2017). Chemical Science (RSC Publishing). DOI:10.1039/C7SC03610H.
- Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves. (2023). MDPI.
- Corey House Reaction. (2020, June 20). BYJU'S.
- Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. (2020, July 20). YouTube.
- Pentane, 2,2,3,3,4-pentamethyl-. (n.d.). NIST WebBook.
- This compound | C10H22 | CID 519302. (n.d.). PubChem.
- Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT.
- What is the exact mechanism of Corey House synthesis of alkanes? (2016, April 16). Quora.
- Method for purification of alkanes from admixtures. (n.d.). Google Patents.
- 2,2,3,4,4-Pentamethylpentane | C10H22 | CID 519303. (n.d.). PubChem.
- A Technical Guide to the Synthesis of Highly Branched Alkanes. (2025). Benchchem.
- Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. (2017, November 7). Royal Society of Chemistry.
- Challenges in studying steric interactions in highly strained perhalogenated alkanes and silanes. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
- This compound. (n.d.). Wikidata.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
- Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). Benchchem.
- Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7). (n.d.). Cheméo.
- Technical Support Center: Troubleshooting Low Conversion Rates in 2,2-Dimethyltetrahydrofuran Synthesis. (2025). Benchchem.
- Pentane, 2,2,3,4,4-pentamethyl-. (n.d.). NIST WebBook.
Sources
- 1. A challenging synthesis [rsc.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wurtz Reaction [organic-chemistry.org]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. A Short Note On Wurtz Reaction [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 9. Corey-House_synthesis [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support center for the purification of highly branched alkane isomers. This guide is designed for researchers, chemists, and process development scientists who are facing the challenge of isolating 2,2,3,3,4-pentamethylpentane from a complex mixture of its isomers. The principles and techniques discussed here are broadly applicable to the separation of other close-boiling, nonpolar compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound from its isomers so challenging?
The primary difficulty lies in the subtle differences in physical properties between this compound and its other C10H22 isomers.[1] As structural isomers, they share the same molecular weight.[2][3] The high degree of branching in these molecules leads to very similar boiling points, densities, and refractive indices, making conventional separation techniques like simple distillation ineffective.[1] Separation, therefore, relies on exploiting minor differences in volatility or molecular shape.
Q2: What is the first purification method I should attempt?
For mixtures with boiling point differences, even if slight, high-efficiency fractional distillation is the most direct and scalable first approach.[4][5][6] This method separates components based on differences in volatility.[7][8] The success of this technique is entirely dependent on the number of theoretical plates in your distillation column. For close-boiling isomers, a column with a high number of theoretical plates is essential.
Q3: How can I accurately assess the purity of my final product?
Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard and most reliable method for assessing the purity of volatile hydrocarbons like pentamethylpentane isomers.[9][10][11] A non-polar capillary column (e.g., DB-5 or equivalent) will separate the isomers based on their boiling points, allowing for quantification of each component.[9] It's crucial to develop a temperature program that provides baseline resolution for all potential isomeric impurities.[12] Even high-purity alkanes can contain isomeric impurities, so this analysis is critical.
Q4: Are there alternatives to distillation for this type of separation?
Yes. When distillation fails to provide the required purity, two powerful techniques are Preparative Gas Chromatography (Prep-GC) and Adsorptive Separation using molecular sieves (zeolites) .
-
Prep-GC offers extremely high resolution for separating volatile compounds with very close boiling points.[13][14] It is essentially a scaled-up version of analytical GC.
-
Adsorptive separation uses microporous materials like zeolites to separate isomers based on their size and shape, a principle known as "shape selectivity".[15][16][17][18] This can be highly effective for separating linear, mono-branched, and di-branched alkanes.[19][20]
Method Selection Guide
Choosing the right purification strategy is critical. This decision tree outlines a logical workflow for tackling the purification of this compound.
Caption: Method Selection Flowchart for Isomer Purification.
Physical Properties of Target Compound and Key Isomers
Understanding the physical properties of your target compound and its likely contaminants is the first step in designing a purification protocol.
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |
| This compound | 16747-44-7 | C₁₀H₂₂ | 166 | -36.5 |
| 2,2,3,4-Tetramethylpentane | 1186-53-4 | C₉H₂₀ | 133 | -121 |
| 2,2,3,4,4-Pentamethylpentane | 16747-45-8 | C₁₀H₂₂ | ~160-165 (est.) | N/A |
| n-Decane | 124-18-5 | C₁₀H₂₂ | 174.1 | -29.7 |
Data sourced from NIST Chemistry WebBook and other chemical databases.[2][3][21][22][23][24][25][26][27]
Troubleshooting Guides
Problem: Poor separation efficiency with fractional distillation.
Cause 1: Insufficient Theoretical Plates The "theoretical plate" is a concept that describes the efficiency of a distillation column. Separating components with close boiling points requires a column with a very high number of theoretical plates.
-
Solution:
-
Switch to a more efficient column: A Vigreux column is often insufficient. Use a packed column (e.g., with Raschig rings or metal sponges) or, for best performance, a spinning band distillation apparatus.
-
Increase column length: A longer column provides more surface area for vapor-liquid equilibria to occur, increasing the number of theoretical plates.
-
Cause 2: High Distillation Rate (Flooding) Distilling too quickly prevents the establishment of a proper temperature gradient and equilibrium within the column. This dramatically reduces separation efficiency.
-
Solution:
-
Reduce the heating rate: Apply just enough energy to maintain a slow, steady distillation rate (e.g., 1-2 drops per second from the condenser).
-
Insulate the column: Wrap the column (from the pot to the condenser) with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Cause 3: Formation of an Azeotrope While less common for simple alkanes, isomers can sometimes form azeotropes—mixtures that boil at a constant temperature, making separation by distillation impossible.[5]
-
Solution: If an azeotrope is suspected (i.e., purity ceases to improve despite using a high-efficiency column), you must switch to a different separation technique like Preparative GC or adsorptive separation.
Problem: Co-elution of isomers in Preparative GC.
Cause 1: Incorrect Column Choice The stationary phase of the GC column is critical. For non-polar alkanes, separation is primarily based on boiling point.[9]
-
Solution:
-
Use a non-polar stationary phase: A 100% dimethylpolysiloxane (DB-1, HP-1, etc.) or 5% phenyl-dimethylpolysiloxane (DB-5, HP-5, etc.) phase is standard.
-
Increase column length: A longer column (e.g., 60 m or 100 m) provides higher resolution and better separation of closely eluting peaks.
-
Cause 2: Sub-optimal Temperature Program A poor oven temperature program will not provide adequate separation.
-
Solution:
-
Lower the initial temperature: Start the oven program at a low temperature (e.g., 40-50 °C) to ensure all components are focused at the head of the column.
-
Use a slow ramp rate: A slow temperature ramp (e.g., 2-5 °C/min) will increase the time components spend interacting with the stationary phase, improving resolution.
-
Cause 3: Column Overload Injecting too much sample onto the column will cause broad, distorted peaks that merge.[28][29]
-
Solution:
-
Reduce injection volume: Perform a series of injections with decreasing volumes to find the maximum loading capacity that still provides baseline separation.
-
Use a larger diameter column: Preparative columns have a larger internal diameter (e.g., 0.53 mm) and thicker stationary phase film to accommodate larger sample sizes.
-
Problem: Low yield or no separation with Zeolite Adsorption.
Cause 1: Incorrect Zeolite Pore Size The effectiveness of zeolite-based separation is critically dependent on the pore size of the material matching the kinetic diameter of the molecules you wish to separate.[15][30]
-
Solution:
-
Select a shape-selective zeolite: For separating branched isomers from each other, materials like ZSM-5 or Beta zeolites, which have specific channel structures, might be more effective than simple molecular sieves like 5A (which primarily trap linear alkanes).[17][19][30]
-
Consult the literature: Research which zeolite types have been successfully used for separating C10 isomers or similar branched hydrocarbons.
-
Cause 2: Inactive or Saturated Zeolite Zeolites are hygroscopic and must be activated to remove water from their pores. If the material is already saturated with other components, it will not adsorb your target.
-
Solution:
-
Activate the zeolite: Before use, activate the zeolite by heating it under a vacuum or a flow of inert gas (e.g., N₂) to a high temperature (typically >300 °C) for several hours to drive off adsorbed water and other contaminants.
-
Regenerate after use: Zeolites can often be regenerated by a similar heating process or by solvent washing to be reused.
-
Experimental Protocols
Protocol 1: High-Purity Analysis by GC-FID
This protocol outlines a standard method for determining the isomeric purity of a C10 alkane mixture.
-
Instrument Setup:
-
GC: Agilent 8890 or equivalent with FID.[11]
-
Column: Agilent J&W DB-5, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
-
Method Parameters:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split, 100:1 ratio.
-
Injection Volume: 0.5 µL.
-
Oven Program:
-
Initial Temp: 50 °C, hold for 5 minutes.
-
Ramp: 3 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 10 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Sample Preparation: Dilute the sample 1:100 in high-purity hexane.
-
Analysis: Inject the sample and integrate the resulting peaks. Purity is calculated by area percent, assuming a similar response factor for all isomers in the FID.
Caption: Shape-selective separation of linear vs. branched alkanes.
References
- Exploiting entropy to separate alkane isomers. American Chemical Society.
- This compound.
- This compound. Stenutz.
- Shape selectivity of zeolite for hydroisomerization of long-chain alkanes. RSC Publishing.
- 2,2,3,4-tetramethylpentane. Stenutz.
- Shape-Selectivity Effects of Zeolites on Hydroisomerization of Long-Chain Alkanes. TU Delft Research Portal.
- Obtaining Alkanes (A-Level Chemistry). Study Mind.
- Adsorptive process design for the separation of hexane isomers using zeolites. Physical Chemistry Chemical Physics (RSC Publishing).
- Separ
- Modeling and optimization of shape selective separation of petrochemical light hydrocarbon mixtures using zeolites.
- Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- 3.2 Alkanes. chemrevise.
- Alkanes and fractional distill
- Fractional distill
- Fractional Distillation of Crude Oil. AQA A-Level Chemistry.
- A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separ
- Chromatographic liquid phase separation of n-alkane mixtures using zeolites.
- Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7). Cheméo.
- Preparative Gas Chromatography and Its Applications.
- Uses of Gas Chrom
- Technical Support Center: GC-FID Analysis of Alkanes. Benchchem.
- 2,2,3,4,4-pentamethylpentane CAS 16747-45-8 wiki. Guidechem.
- CHEMICAL PURITY ANALYSIS. Agilent Technologies.
- Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- Pentane, 2,2,3,4,4-pentamethyl-. NIST WebBook.
- This compound. PubChem.
- Branched Alkanes. Chemistry LibreTexts.
- Method to separate C7-C40 alkane ladder/peak tailing problem.
- Isolation of natural products by preparative gas chrom
- Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Stack Exchange.
- Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control. MDPI.
- Isomers of Alkanes and IUPAC Nomencl
- Several peaks from n-pentane and n-hexane.
- Comp Chem Research Developments. University of Minnesota.
Sources
- 1. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 3. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chemrevise.org [chemrevise.org]
- 8. Alkanes and fractional distillation [abpischools.org.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. research.tudelft.nl [research.tudelft.nl]
- 17. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. This compound - Wikidata [wikidata.org]
- 22. This compound [stenutz.eu]
- 23. 2,2,3,4-tetramethylpentane [stenutz.eu]
- 24. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 25. Page loading... [guidechem.com]
- 26. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 27. Pentane, 2,2,3,4,4-pentamethyl- [webbook.nist.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Minnesota Comp Chem Research News [comp.chem.umn.edu]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Highly Branched Alkanes
Welcome to the technical support center for the synthesis of highly branched alkanes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the laboratory. Highly branched alkanes are valuable molecules, serving as high-octane fuels, specialized lubricants, and inert pharmaceutical solvents due to their unique physical properties like low freezing points and high stability.[1][2] This resource provides in-depth, experience-driven advice to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for producing highly branched alkanes, and what can we learn from them for laboratory-scale synthesis?
A1: Industrially, the large-scale production of highly branched alkanes is dominated by three main petroleum refining processes: alkylation, isomerization, and catalytic cracking.[1] These processes are engineered to increase the octane number of gasoline by creating a higher proportion of branched isomers.[1]
-
Alkylation: This process combines light isoparaffins (like isobutane) with light olefins (like propylene and butenes) using strong acid catalysts such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[1] The reaction proceeds through a carbocation mechanism, where the acid protonates an olefin to form a carbocation, which then reacts with an isoparaffin to generate a larger, more stable branched carbocation.[1]
-
Isomerization: This process converts straight-chain alkanes into their branched isomers.[3][4] It is often catalyzed by solid superacids or bifunctional catalysts containing both metal and acid sites.[5][6][7] The mechanism involves the dehydrogenation of the n-alkane on a metal site to form an alkene, which is then protonated by an acid site to form a carbocation. This carbocation undergoes skeletal rearrangement to a more stable branched form before being deprotonated and then hydrogenated back to a branched alkane.[1]
-
Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes.[8][9] Modern catalytic cracking often uses zeolite catalysts, which can promote the formation of branched and aromatic hydrocarbons.[9][10]
For laboratory-scale synthesis, these industrial processes highlight the importance of carbocation chemistry and the use of strong acid catalysts. However, controlling the selectivity of these reactions on a smaller scale to obtain a specific, highly pure branched alkane can be challenging. Therefore, more targeted synthetic methods are often employed in research settings.[1]
Q2: I am struggling with low yields in my Grignard reaction aimed at producing a tertiary alcohol precursor for a highly branched alkane. What are the likely causes?
A2: Low yields in Grignard reactions, especially when targeting highly branched structures, are a common issue. The primary culprits are often related to reaction initiation, side reactions, and the nature of the substrates themselves.
-
Poor Initiation: The magnesium surface is often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[11] Additionally, even trace amounts of water can quench the highly reactive Grignard reagent.[11][12]
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to a dimeric alkane byproduct.[11][13] This is particularly problematic with sterically hindered alkyl halides.
-
Enolization: If the ketone substrate is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[13] This leads to the recovery of the starting ketone after workup.
-
Reduction: With sterically hindered ketones, a hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, reducing the ketone to a secondary alcohol.[14]
-
Q3: Carbocation rearrangements are leading to a mixture of isomers in my Friedel-Crafts alkylation. How can I avoid this?
A3: Carbocation rearrangement is a significant limitation of Friedel-Crafts alkylation, as the reaction proceeds through a carbocation intermediate that can rearrange to a more stable form via hydride or alkyl shifts.[15][16][17][18] This often leads to the formation of an isomeric product that was not the intended target.[15][16] For example, reacting benzene with 1-chloropropane in the presence of AlCl₃ will yield isopropylbenzene (cumene) as the major product, not n-propylbenzene.[16]
To circumvent this issue, Friedel-Crafts acylation is the preferred method. In this reaction, an acyl group is introduced to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[16] The ketone product can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction with Tertiary or Sterically Hindered Alkyl Halides
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Reaction fails to initiate (no bubbling, no exotherm) | 1. Inactive magnesium surface (MgO layer).[11]2. Presence of moisture.[11][12]3. Unreactive alkyl halide. | 1. Activate the Magnesium: Mechanically crush the magnesium turnings to expose a fresh surface.[13] Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[13][19]2. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).[13] Use freshly distilled, anhydrous solvents.[20]3. Increase Halide Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. Consider switching to a more reactive halide.[11] |
| Low yield of the desired tertiary alcohol after workup | 1. Wurtz Coupling: Dimerization of the alkyl halide.[11][13]2. Enolization of the Ketone: Grignard reagent acting as a base.[13]3. Inaccurate Reagent Concentration: Incorrect stoichiometry.[13] | 1. Minimize Wurtz Coupling: Add the alkyl halide solution dropwise to the magnesium to maintain a low concentration of the halide.[11][13]2. Control Temperature: Maintain a moderate reaction temperature to favor Grignard formation over side reactions.[11]3. Titrate the Grignard Reagent: Always determine the molarity of your Grignard reagent before use to ensure the correct stoichiometry (typically 1.1-1.2 equivalents).[13][20] |
| Reaction mixture turns dark brown or black | 1. Presence of impurities.2. Formation of finely divided metal from side reactions.[13] | This can sometimes be normal, but if accompanied by low yield, it may indicate decomposition. Ensure high purity of reagents and solvent. |
Issue 2: Undesired Isomer Formation in Acid-Catalyzed Reactions
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Formation of multiple branched alkane isomers | Carbocation Rearrangement: In Friedel-Crafts alkylation or superacid-catalyzed isomerization, the carbocation intermediate rearranges to a more stable isomer before the final product is formed.[15][16][17][18] | 1. Use Friedel-Crafts Acylation: Introduce an acyl group, which does not rearrange, followed by reduction to the desired alkyl group.[16]2. Choose Precursors that Form Stable Carbocations: If using Friedel-Crafts alkylation, select an alkyl halide that will form the most stable possible carbocation initially, minimizing the driving force for rearrangement.[21]3. Optimize Isomerization Conditions: In superacid catalysis, carefully control the temperature and reaction time. Lower temperatures thermodynamically favor the formation of more highly branched isomers, but kinetics may be slow.[6] |
| Cracking and formation of lower molecular weight byproducts | Excessive Acidity or High Temperature: Strong acid catalysts can also promote cracking of the carbon backbone, especially at elevated temperatures.[22] | 1. Moderate Catalyst Acidity: Use a catalyst with optimized acidity to favor isomerization over cracking.[22]2. Control Reaction Temperature: Operate at the lowest effective temperature to suppress cracking side reactions.[6]3. Introduce a Hydrogen Atmosphere: In some catalytic reforming processes, hydrogen is used to inhibit cracking and coke formation.[6][23] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Highly Branched Alkane via Grignard Reaction and Dehydration-Hydrogenation
This protocol outlines a general three-step synthesis for a highly branched alkane, starting from a ketone and an alkyl halide.[1][24]
Step 1: Grignard Reaction to form a Tertiary Alcohol
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Initiation: Add a small portion of a solution of the desired alkyl halide in anhydrous diethyl ether or THF. If the reaction doesn't start, add a crystal of iodine and gently warm the mixture.[13][19]
-
Addition: Once the reaction is initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0°C. In a separate flask, dissolve the ketone in anhydrous ether/THF and add it dropwise to the Grignard reagent.
-
Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[13]
Step 2: Dehydration of the Tertiary Alcohol
-
The crude tertiary alcohol is mixed with a dehydrating agent, such as a catalytic amount of iodine or phosphoric acid.
-
The mixture is heated to distill the resulting alkene mixture.
Step 3: Hydrogenation of the Alkene
-
Dissolve the alkene mixture in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir until the reaction is complete, as monitored by GC or TLC.[1]
-
Filter off the catalyst and remove the solvent to obtain the final highly branched alkane.
Visualizing the Workflow
Caption: A three-step workflow for synthesizing highly branched alkanes.
Advanced Strategies for Sterically Hindered Systems
For the construction of particularly crowded C-C bonds, traditional methods may fail. Recent advancements in organometallic chemistry offer powerful alternatives.
Organocopper Cross-Coupling: A recently developed protocol utilizes organocopper reagents under palladium catalysis to form C-C bonds at highly sterically hindered sp² and sp³ carbon centers.[25][26][27] This method has shown high functional group tolerance and is applicable to substrates that are inert to other cross-coupling chemistries.[25][26] The key to this reactivity is believed to be a lower activation energy for the transmetalation step between copper and palladium.[25][26]
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting a synthetic strategy.
Purification of Highly Branched Alkanes
Obtaining a pure final product is as crucial as the synthesis itself. The choice of purification method depends on the properties of the target alkane and the likely impurities.
| Purification Method | Principle | Best Suited For |
| Fractional Distillation | Separation based on differences in boiling points.[28] | Separating branched alkane isomers from each other or from unreacted starting materials with significantly different boiling points. |
| Urea Adduction | Urea forms crystalline complexes with linear n-alkanes, excluding branched and cyclic isomers.[29] | Removing residual linear alkane impurities from a mixture of branched alkanes. |
| Molecular Sieves | Crystalline materials with uniform pore sizes that selectively adsorb molecules based on size and shape.[29][30] | Removing smaller or linear molecules from larger or more branched alkanes. 5A molecular sieves are commonly used to trap n-alkanes.[30] |
| Recrystallization | Purification of solids based on differences in solubility between the desired compound and impurities in a given solvent. | Purifying solid, high-molecular-weight branched alkanes. |
References
- A Technical Guide to the Synthesis of Highly Branched Alkanes - Benchchem. (n.d.).
- Synthesis of H-branch alkanes - PEARL. (2014, July 1).
- Synthesis of highly-branched alkanes for renewable gasoline | Request PDF. (n.d.).
- Friedel-Crafts Alkylation - Chemistry Steps. (n.d.).
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Synthesis of Solid Superacids and Their Activities for Reactions of Alkanes - ResearchGate. (n.d.).
- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC - NIH. (2019, June 28).
- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing). (n.d.).
- Cracking and related refinery processes - The Essential Chemical Industry. (n.d.).
- Catalytic reforming - Wikipedia. (n.d.).
- CRACKING AND REFORMING CRACKING: Cracking is the process use in breaking down large hydrocarbon molecules into two or smaller hy - FCT EMIS. (n.d.).
- A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed. (2002, March).
- Organocopper cross-coupling reaction for C-C bond formation on highly sterically hindered structures - PubMed. (2019, May 10).
- n-Alkane isomerization by catalysis—a method of industrial importance: An overview - Taylor & Francis Online. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
- What is the primary limitation of a Grignard reaction? - Homework.Study.com. (n.d.).
- Wurtz reaction - Grokipedia. (n.d.).
- Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20).
- In Friedel-Crafts alkylations, when do rearrangements not occur? - Quora. (2016, March 12).
- N Goalby chemrevise.org 1 C C H H H H H H. (n.d.).
- Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides - Benchchem. (n.d.).
- Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels. (2018, November 10).
- Wurtz Reaction - Organic Chemistry Portal. (n.d.).
- Technical Support Center: Purification of Long-Chain Alkanes - Benchchem. (n.d.).
- Alkane - Wikipedia. (n.d.).
- Cracking Alkanes - Chemistry LibreTexts. (2023, January 22).
- Wurtz Reaction - Online Organic Chemistry Tutor. (n.d.).
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.).
- New Methods for Carbon-Carbon Bond Formation - Organic Chemistry Portal. (2004, June 14).
- Wurtz Reaction - J&K Scientific LLC. (n.d.).
- A Short Note On Wurtz Reaction - Unacademy. (n.d.).
- Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition. (2017, December 22).
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
- Can Grignard Reagents React With Alkyl Halides? - Next LVL Programming - YouTube. (2025, May 15).
- A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes | Request PDF - ResearchGate. (n.d.).
- Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24).
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (n.d.).
- Recent approaches for C–C bond formation via direct dehydrative coupling strategies - Chemical Society Reviews (RSC Publishing). (2012, November 29).
- Synthesis of branched alkanes - Chemistry Stack Exchange. (2018, July 10).
- Solvent-Free Synthesis of C-10 and C-11 Branched Alkanes from Furfural and Methyl Isobutyl Ketone | Request PDF - ResearchGate. (n.d.).
- A Survey of the Mechanisms in Catalytic Isomerization of Alkanes - ResearchGate. (n.d.).
- Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves - MDPI. (2023, October 19).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020, February 26).
- RU2574402C1 - Method for purification of alkanes from admixtures - Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking and related refinery processes [essentialchemicalindustry.org]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. fctemis.org [fctemis.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrevise.org [chemrevise.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. homework.study.com [homework.study.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. quora.com [quora.com]
- 22. mdpi.com [mdpi.com]
- 23. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 24. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 25. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. Organocopper cross-coupling reaction for C-C bond formation on highly sterically hindered structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support center for the synthesis of 2,2,3,3,4-pentamethylpentane. This guide is designed for researchers, scientists, and professionals in drug development who are working with highly branched alkanes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but also the reasoning behind them to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis of this compound, focusing on the two primary laboratory-scale synthetic strategies: Friedel-Crafts Alkylation and Grignard Reagent Addition to a Ketone .
Issue 1: Formation of Isomeric Byproducts in Friedel-Crafts Alkylation
Question: I attempted to synthesize a precursor to this compound via Friedel-Crafts alkylation of 2,3-dimethylbutane with tert-butyl chloride and AlCl₃, but my GC-MS analysis shows a mixture of several C10H22 isomers instead of the desired product. What is happening?
Answer: This is a classic case of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[1][2] The tert-butyl carbocation formed from tert-butyl chloride is relatively stable. However, under the reaction conditions, hydride and methyl shifts can occur to form other, sometimes more stable, carbocations, leading to a variety of isomeric products.[3][4]
Troubleshooting Workflow: Isomeric Byproducts in Friedel-Crafts Alkylation
Caption: Troubleshooting flowchart for isomeric byproduct formation.
In-depth Explanation:
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism, which in the case of alkanes, involves the formation of a carbocation electrophile.[5] While you are not starting with an aromatic ring, the Lewis acid will generate a carbocation from your alkyl halide. The high reactivity of this carbocation makes it susceptible to rearrangements to form more stable carbocations.[4]
Recommended Actions:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the rearrangement pathways by reducing the activation energy available for hydride and methyl shifts.
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can promote carbocation formation and subsequent rearrangements. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.
-
Alternative Synthetic Routes: For a complex, sterically hindered molecule like this compound, a more controlled, stepwise approach like a Grignard synthesis is often more effective in avoiding isomeric mixtures.
Issue 2: Low Yield of Tertiary Alcohol in Grignard Synthesis
Question: I am trying to synthesize the tertiary alcohol precursor to this compound by reacting tert-butylmagnesium chloride with 3,3-dimethyl-2-butanone. My yield is consistently low, and I observe the formation of an alkene and the starting ketone in my crude product. What can I do to improve the yield?
Answer: Low yields in Grignard reactions with sterically hindered ketones are often due to competing side reactions, namely enolization and reduction . The bulky Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate, which regenerates the starting ketone upon workup. Alternatively, if the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol.
Troubleshooting Workflow: Low Yield in Grignard Reaction
Caption: Troubleshooting low yields in Grignard synthesis.
Recommended Actions:
-
Choice of Grignard Reagent and Ketone: If possible, consider a retrosynthetic approach that uses a less sterically hindered Grignard reagent or ketone. For this compound, an alternative could be the reaction of isopropylmagnesium bromide with 2,2,4-trimethyl-3-pentanone.
-
Reaction Conditions:
-
Low Temperature: Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C or lower) to minimize enolization.
-
Barbier Conditions: Consider performing the reaction under Barbier conditions, where the alkyl halide is added to a mixture of the ketone and magnesium metal. This keeps the concentration of the Grignard reagent low, which can suppress side reactions.
-
-
Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent. While diethyl ether is common, tetrahydrofuran (THF) can sometimes improve yields.[6]
Experimental Protocol: Synthesis of 2,2,3,3,4-Pentamethyl-3-pentanol (Precursor to this compound) via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether. Add a small amount of the halide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing.[7] If the reaction does not initiate, gentle warming may be required. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Prepare a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]
-
Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: Can I use the Wurtz reaction to synthesize this compound?
A1: While the Wurtz reaction is a method for forming alkanes by coupling two alkyl halides with sodium metal, it is generally not suitable for the synthesis of complex, asymmetric alkanes like this compound.[8][9] If you use a mixture of alkyl halides (e.g., isopropyl halide and tert-butyl halide), you will get a statistical mixture of products that are difficult to separate.[10] The reaction is also prone to elimination side reactions, leading to the formation of alkenes.[11]
Q2: My final product after dehydration and hydrogenation of the tertiary alcohol is still a mixture of isomers. How can I improve the selectivity of the hydrogenation step?
A2: The dehydration of the tertiary alcohol precursor can lead to a mixture of alkene isomers. Hydrogenation of this mixture will then result in a mixture of alkane isomers. To improve selectivity:
-
Dehydration Conditions: Use a milder dehydrating agent or conditions to favor the formation of the most stable (Zaitsev) alkene. However, for highly branched alcohols, a mixture is often unavoidable.
-
Purification of Alkene Intermediate: If possible, purify the desired alkene isomer before the hydrogenation step. This can be challenging due to similar boiling points.
-
Catalyst for Hydrogenation: The choice of hydrogenation catalyst (e.g., Pd/C, PtO₂) can sometimes influence the product distribution, although it is less likely to resolve issues arising from a mixture of alkene starting materials.
Q3: What are the best analytical techniques to characterize my final product and identify byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose. It will allow you to separate the different isomers and obtain their mass spectra for identification. For confirmation of the structure of your desired product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Data Summary
| Synthesis Route | Common Side Reactions | Key Mitigation Strategies |
| Friedel-Crafts Alkylation | Carbocation Rearrangements, Polyalkylation[1][3] | Lower reaction temperature, use a milder Lewis acid, control stoichiometry. |
| Grignard Synthesis | Enolization, Reduction of Carbonyl | Use less sterically hindered reagents, low temperature, Barbier conditions. |
| Wurtz Reaction | Formation of product mixtures, Elimination[9][11] | Generally not recommended for asymmetric alkanes. |
References
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.
- PEARL. (2014, July 1). Synthesis of H-branch alkanes.
- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.
- PHYWE. (n.d.). Haloalkanes: Wurtz synthesis.
- Wikipedia. (n.d.). Wurtz reaction.
- Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction.
- Organic Chemistry Portal. (n.d.). Wurtz Reaction.
- J&K Scientific LLC. (2025, March 1). Wurtz Reaction.
- CRIPS. (2022). Grignard reaction. NIPER, SAS Nagar, India.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- Google Patents. (n.d.). US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol.
- Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction.
- Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.
- Wikidata. (n.d.). This compound.
- SlidePlayer. (2021, July 16). Experimental No. (12) Alkyl halides Preparation of t-butylchloride.
- ResearchGate. (n.d.). Generation of Grignard reagents in CPME and their use in synthesis....
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- University of Missouri–St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Wurtz Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: A Researcher's Guide to 2,2,3,3,4-Pentamethylpentane
Welcome to the comprehensive technical support guide for 2,2,3,3,4-Pentamethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and effective utilization of this highly branched alkane. Here, we move beyond basic data sheets to address the practical challenges and questions that arise during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and safe management of this compound.
Q1: What are the key physical and chemical properties of this compound that are critical for laboratory use?
Understanding the fundamental properties of this compound is paramount for its safe and effective use in experiments. As a highly branched C10 alkane, its structure dictates its behavior as a non-polar, relatively inert solvent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | |
| Molecular Weight | 142.28 g/mol | |
| Boiling Point | 166 ± 4 °C (at 101.325 kPa) | |
| Melting Point | -36.5 ± 0.2 °C | |
| Density | 0.7767 g/cm³ (at 25 °C) | |
| Flash Point | ~25.5 °C (estimated for similar alkanes) | |
| Solubility in Water | Log10 of Water solubility in mol/l: -3.28 (calculated) |
The high boiling point relative to other common non-polar solvents like hexane is advantageous for reactions requiring elevated temperatures. Its non-polar nature makes it an excellent solvent for other non-polar compounds, following the principle of "like dissolves like".[1]
Q2: What are the essential safety precautions for handling this compound in a laboratory setting?
As with all flammable liquid hydrocarbons, stringent safety protocols are non-negotiable.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Personal Protective Equipment (PPE):
-
Static Discharge: This compound can accumulate static charge. Ensure that all containers and equipment are properly grounded and bonded during transfer.[2]
Q3: What are the appropriate storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Container: Store in a tightly closed, properly labeled container.[2]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]
-
Incompatibilities: Store separately from strong oxidizing agents, as violent reactions can occur.[5]
Q4: How should I properly dispose of waste this compound and contaminated materials?
Disposal must be in accordance with local, state, and federal regulations. Never discharge organic solvents down the drain.[6][7]
-
Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.[6]
-
Solid Waste: Contaminated materials such as gloves, paper towels, and absorbent pads should be collected in a sealed container and disposed of as hazardous waste.[6]
-
Professional Disposal: Arrange for pick-up and disposal by a licensed chemical waste management company.[4]
Section 2: Troubleshooting Guides
This section provides practical solutions to common issues encountered during experiments involving this compound.
Troubleshooting Scenario 1: Poor Solubility of a Reagent
Problem: My polar or semi-polar reactant is not dissolving in this compound, leading to a stalled or incomplete reaction.
Causality: this compound is a non-polar solvent. According to the "like dissolves like" principle, it will have poor solvating power for polar or ionic compounds.[1]
Step-by-Step Troubleshooting:
-
Confirm Polarity Mismatch: Review the structure of your reagent. The presence of functional groups like hydroxyls (-OH), amines (-NH₂), or carbonyls (C=O) will significantly increase its polarity.
-
Consider a Co-Solvent:
-
Rationale: Introducing a small amount of a less non-polar or a borderline polar aprotic co-solvent can increase the overall polarity of the solvent system just enough to dissolve the reactant without significantly altering the reaction environment.
-
Screening Protocol:
-
In small vials, attempt to dissolve a small amount of your reagent in this compound.
-
To vials where the reagent is insoluble, add a co-solvent (e.g., diethyl ether, tetrahydrofuran) dropwise while stirring until dissolution is observed.
-
Scale up the determined ratio for your experiment.
-
-
-
Gentle Heating:
-
Rationale: Increasing the temperature can sometimes enhance the solubility of a compound.
-
Procedure: Gently warm the mixture using a water bath or heating mantle while stirring. Monitor the temperature closely to avoid reaching the solvent's flashpoint.
-
-
Sonication:
-
Rationale: Ultrasonic waves can help break up solid agglomerates and facilitate dissolution.
-
Procedure: Place the reaction vessel in an ultrasonic bath and sonicate for short intervals.
-
Troubleshooting Scenario 2: Unexpected Side Reactions or Low Yield
Problem: My reaction is producing unexpected byproducts, or the yield of my desired product is significantly lower than expected.
Causality: While this compound is generally inert, impurities in the solvent or unforeseen reactivity of starting materials can lead to issues.
Step-by-Step Troubleshooting:
-
Verify Solvent Purity:
-
Rationale: Trace impurities in the solvent could be participating in the reaction.
-
Action: Check the certificate of analysis for your batch of this compound. If in doubt, consider purifying the solvent by distillation.
-
-
Ensure an Inert Atmosphere:
-
Rationale: Many sensitive reactions, particularly those involving organometallics, are air and moisture sensitive.
-
Action: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Re-evaluate Reagent Stability:
-
Rationale: The starting materials themselves may be degrading under the reaction conditions.
-
Action: Confirm the purity and stability of your reactants. Some reagents may require fresh preparation or purification before use.[8]
-
-
Monitor Reaction Progress:
-
Rationale: The optimal reaction time may be shorter or longer than anticipated.
-
Action: Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable method (e.g., TLC, GC, NMR) to determine the point of maximum product formation and the onset of decomposition or side reactions.[8]
-
Section 3: Experimental Protocols & Methodologies
This section provides a detailed protocol for a common application of highly branched alkanes as inert solvents.
Protocol: Use of this compound as an Inert Solvent in a Grignard Reaction
Objective: To utilize the inert nature of a highly branched alkane like this compound for the formation of a Grignard reagent, where solvent reactivity is a critical concern.
Materials:
-
Magnesium turnings
-
Anhydrous this compound
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Place the magnesium turnings and a stir bar in the round-bottom flask.
-
Solvent Addition: Add the anhydrous this compound to the flask.
-
Initiation: In the dropping funnel, prepare a solution of the alkyl or aryl halide in a small amount of anhydrous this compound. Add a small portion of this solution to the magnesium suspension. Gentle heating may be required to initiate the reaction.
-
Reagent Addition: Once the reaction has initiated (indicated by bubbling and a color change), add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting Grignard reagent is now ready for use in subsequent synthetic steps.
Section 4: Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Decision tree for addressing poor reagent solubility.
References
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Pentane.
- Wikidata. (2023). This compound (Q5651136).
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How To [chem.rochester.edu]
- 3. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. leah4sci.com [leah4sci.com]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Thermal Decomposition of 2,2,3,3,4-Pentamethylpentane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers investigating the thermal decomposition of 2,2,3,3,4-pentamethylpentane. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to support your research in high-temperature hydrocarbon chemistry.
Core Principles: Understanding the Decomposition Pathway
The thermal decomposition (pyrolysis) of any alkane, including the highly branched this compound, proceeds through a free-radical chain reaction mechanism.[1] Understanding this mechanism is critical for predicting products and troubleshooting experimental anomalies. The process is universally described by three main stages:
-
Initiation: The process begins with the homolytic cleavage of the weakest carbon-carbon (C-C) bond in the molecule to form two alkyl radicals. In highly branched alkanes, bonds between quaternary or tertiary carbons are typically the weakest due to steric strain and the stability of the resulting radicals. For this compound, the C3-C4 bond is a prime candidate for initial scission.
-
Propagation: The initial radicals undergo a series of reactions that propagate the chain. The most important propagation step for large radicals is β-scission , where the radical cleaves the C-C bond that is "beta" to the radical center, yielding a smaller alkene and a new, smaller alkyl radical. This new radical can then continue the chain.
-
Termination: The reaction chain concludes when two radicals combine to form a stable, non-radical product.
This entire process is highly dependent on factors like temperature, pressure, and reactor surface characteristics.[1]
Diagram: Postulated Free-Radical Chain Mechanism
Caption: Postulated mechanism for this compound pyrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My product distribution shows a high yield of methane and isobutene. Is this the expected outcome?
A: Yes, this is a highly plausible and expected result. The initiation step likely produces a tert-butyl radical and a 1,1,2,2-tetramethylpropyl radical. The 1,1,2,2-tetramethylpropyl radical is unstable and will readily undergo β-scission. This scission breaks the bond between the C2 and C3 positions relative to the radical center, yielding isobutene (a stable alkene) and another tert-butyl radical. The abundance of tert-butyl radicals, which can further decompose or abstract hydrogen to form isobutane, and the direct formation of isobutene, make these major products. Methane is formed from the decomposition of other intermediate radicals.
Q: I am observing lower conversion than predicted by my kinetic model. What are the potential causes?
A: Low conversion rates can stem from several factors:
-
Inaccurate Temperature Reading: Your thermocouple may not be accurately measuring the gas-phase temperature where the reaction occurs. It could be measuring the reactor wall temperature, which might be different. Calibrate your thermocouple against a known standard.
-
Flow Rate Issues / Short Residence Time: The actual residence time of the gas in the heated zone of your reactor may be shorter than calculated. This can happen if the calculated reactor volume is incorrect or if flow controllers are not calibrated properly. Verify all mass flow controller calibrations.
-
Inhibiting Impurities: Trace amounts of oxygen or other radical scavengers in your carrier gas or sample can inhibit the chain reaction, reducing the overall conversion rate. Ensure you are using high-purity gases and that your system is free of leaks.
Q: My results are not reproducible between runs, with conversion varying by more than 10%. How can I improve consistency?
A: Reproducibility issues often point to inconsistent surface conditions within the reactor, a phenomenon known as "wall effects." The reactor walls can participate in the reaction, sometimes initiating or terminating radical chains.
-
Reactor Passivation: The reactor's surface condition can change over time due to coke deposition or reaction with trace species. Before starting a series of experiments, it is crucial to "passivate" or "condition" the reactor by flowing the reactant mixture through it at the desired temperature for an extended period until a stable conversion rate is achieved.
-
System Leaks: Small, intermittent leaks can introduce variable amounts of air (oxygen), which will drastically and inconsistently affect the free-radical chemistry. Perform a thorough leak check of your entire system, especially at heated connection points.
-
Temperature Stability: Ensure your temperature controller provides stable and consistent heating. Small fluctuations in temperature can lead to significant changes in reaction rates.
Diagram: Troubleshooting Inconsistent Conversion Rates
Caption: Decision workflow for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q: What is a typical temperature range for the thermal decomposition of a highly branched alkane like this?
A: Pyrolysis of alkanes is typically studied at temperatures ranging from 500°C to 800°C.[2] For a highly branched and relatively stable molecule, you will likely need to be in the upper end of this range (e.g., 650°C - 750°C) to achieve significant conversion in a flow reactor with residence times of a few seconds.
Q: How does pressure affect the decomposition?
A: In general, pyrolysis reactions involve a net increase in the number of moles (one large molecule breaks into several smaller ones). According to Le Chatelier's principle, lower pressures will favor the forward (decomposition) reaction. Higher pressures can inhibit the overall cracking and may favor bimolecular reactions, potentially leading to the formation of heavier compounds.[2] Most fundamental kinetic studies are performed at or below atmospheric pressure to minimize these secondary reactions.
Q: What analytical techniques are recommended for product analysis?
A: The standard and most powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Gas Chromatography (GC) separates the complex mixture of hydrocarbon products.
-
Mass Spectrometry (MS) provides identification of the separated compounds based on their mass fragmentation patterns. For accurate quantification, a GC with a Flame Ionization Detector (GC-FID) is preferred, as its response is proportional to the carbon number of the analyte.[3]
Q: Should I expect aromatic compounds like benzene or toluene as products?
A: At very high temperatures (e.g., >700°C), secondary reactions can lead to the formation of aromatic compounds from the initial alkene products.[4] The formation of molecules like propene and isobutene provides the building blocks for cyclization and dehydrogenation reactions that form aromatics. If you observe aromatics at lower temperatures, it may indicate the presence of catalytic sites on your reactor walls that are promoting these reactions.
Experimental Protocol: Gas-Phase Flow Reactor
This protocol describes a typical setup for studying the gas-phase pyrolysis of this compound.
Objective: To determine the product distribution of this compound pyrolysis at a specified temperature and pressure.
Apparatus:
-
High-purity inert carrier gas (e.g., Nitrogen, Argon) with oxygen and moisture traps.
-
Mass Flow Controllers (MFCs) for precise gas flow rate management.
-
A temperature-controlled saturator (bubbler) to introduce the alkane vapor.
-
Heated transfer lines to prevent condensation.
-
A tubular flow reactor (typically quartz or stainless steel) housed in a high-temperature furnace.[5]
-
A K-type thermocouple to measure the reactor temperature.
-
A pressure transducer and back-pressure regulator.
-
A product sampling system connected to a GC-MS.
Procedure:
-
System Preparation:
-
Assemble the reactor system and perform a thorough leak check using a helium leak detector.
-
Purge the entire system with high-purity inert gas for at least 1 hour to remove any residual air.
-
-
Temperature & Pressure Setup:
-
Set the furnace to the desired reaction temperature (e.g., 700°C). Allow sufficient time for the temperature to stabilize.
-
Set the back-pressure regulator to the desired reaction pressure (e.g., 760 Torr).
-
-
Reactant Flow Initiation:
-
Maintain the saturator containing liquid this compound at a constant, known temperature (e.g., 30°C) to ensure a constant vapor pressure.
-
Start the inert carrier gas flow through the saturator at a known rate (e.g., 50 sccm) to pick up the reactant vapor.
-
Start a separate, higher flow of inert "dilution" gas (e.g., 450 sccm) that bypasses the saturator. This allows for control over the final reactant concentration and total flow rate.
-
The combined gas streams enter the heated reactor.
-
-
Reaction & Sampling:
-
Allow the system to run for at least 30-60 minutes to reach a steady state and condition the reactor walls.
-
Once stable, divert a small, continuous sample of the reactor effluent to the GC-MS for analysis.
-
Collect several chromatograms to ensure the product distribution is stable and reproducible.
-
-
Shutdown:
-
Bypass the saturator, flowing only inert gas through the reactor.
-
Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.
-
Once cool, shut down all gas flows.
-
Data Interpretation & Expected Products
Based on the free-radical mechanism, the pyrolysis of this compound is expected to produce a range of smaller alkanes and alkenes.
Table 1: Illustrative Product Distribution for Branched Alkane Pyrolysis
Note: This data is illustrative and based on the pyrolysis of a similar branched alkane, 2,2,4-trimethylpentane (isooctane), to provide a qualitative expectation of the product slate. Actual mole fractions will vary with conditions.
| Product | Chemical Formula | Likely Formation Pathway |
| Methane | CH₄ | C-C scission of larger radicals |
| Ethylene | C₂H₄ | β-scission of intermediate radicals |
| Propene | C₃H₆ | β-scission of intermediate radicals |
| Isobutene | C₄H₈ | Primary β-scission product |
| Isobutane | C₄H₁₀ | H-abstraction by tert-butyl radicals |
| Hydrogen | H₂ | C-H bond scission (less common) |
Analysis:
-
Conversion: Calculate the conversion of this compound based on its peak area in the chromatogram before and after the reaction.
-
Product Identification: Use the MS library to identify each peak in the product chromatogram.
-
Quantification: Use the peak areas from the GC-FID analysis, along with appropriate response factors, to determine the mole fraction of each product.
-
Carbon Balance: A good experiment should have a carbon balance of 100 ± 5%, meaning the total amount of carbon in the products equals the amount of carbon from the converted reactant. A poor carbon balance may indicate the formation of products not detected by the GC (e.g., heavy tars, coke).
References
- Allen, J. Pyrolysis Of Hydrocarbons Alkanes.
- Badger, G. M., Donnelly, J. K., & Spotswood, T. M. (1962). The Formation of Aromatic Hydrocarbons at High Temperatures. XV. The Pyrolysis of 2,2,4-Trimethylpentane ("iso-octane"). Australian Journal of Chemistry.
- Bounaceur, R., et al. (2016). Influence of pressure (100Pa–100Mpa) on the pyrolysis of an alkane at moderate temperature (603K–723K): Experiments and kinetic modeling. Organic Geochemistry.
- BYJU'S. Pyrolysis Of Hydrocarbons Alkanes.
- Doue, F., & Guiochon, G. (1969). Mechanism of pyrolysis of some normal and branched C6-C9 alkanes. Composition of their pyrolysis products. The Journal of Physical Chemistry.
- Green, W. H., et al. (2018). Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. DSpace@MIT.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Ranzi, E., et al. (2001). Primary Pyrolysis and Oxidation Reactions of Linear and Branched Alkanes. Industrial & Engineering Chemistry Research.
- ResearchGate. (n.d.). Experimental setup of Pyrolysis process. [Image].
- Vedantu. (n.d.). Pyrolysis of Hydrocarbons Alkanes: Process & Applications.
- Westrich, T. A., Chen, X., & Schwank, J. W. (2010). Isooctane decomposition and carbon deposition over ceria–zirconia supported nickel catalysts.
Sources
Technical Support Center: Overcoming Solubility Issues with 2,2,3,3,4-Pentamethylpentane
Welcome to the dedicated technical support guide for 2,2,3,3,4-pentamethylpentane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their work with this highly branched, nonpolar alkane. Here, you will find practical, evidence-based solutions and in-depth explanations to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so poorly soluble in polar solvents like water?
This compound is a saturated, highly branched alkane with the chemical formula C₁₀H₂₂.[1][2] Its molecular structure consists of a five-carbon pentane backbone with five methyl group substitutions. This structure results in a nonpolar molecule with only weak van der Waals forces (London dispersion forces) between its molecules.[3][4][5]
Water, on the other hand, is a highly polar solvent that forms strong hydrogen bonds. According to the principle of "like dissolves like," polar solvents readily dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6][7] The significant energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions that would form between water and the nonpolar this compound molecules. This energy mismatch leads to its virtual insolubility in water.[3][4][5]
Q2: In which types of solvents should I expect this compound to be soluble?
You should expect this compound to be soluble in other nonpolar, organic solvents.[4][8] This is due to the similar nature of the intermolecular forces (van der Waals forces) in both the solute and the solvent. Good examples of suitable solvents include other alkanes (like hexane and heptane), aromatic hydrocarbons (such as toluene and benzene), and chlorinated solvents (like dichloromethane and chloroform).[9]
Q3: I've noticed that this compound seems to be less soluble at lower temperatures, even in a suitable nonpolar solvent. Why is this?
The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For many substances, solubility increases with temperature.[9][10] This is because the added thermal energy helps to overcome the intermolecular forces in both the solute and the solvent, facilitating mixing. While the dissolution of some substances can be exothermic (releasing heat) and thus become less soluble at higher temperatures, the dissolution of most alkanes in organic solvents is an endothermic process (requiring energy), meaning solubility will increase with temperature.[9]
Q4: Can I use this compound as a solvent itself?
Yes, liquid alkanes like this compound are effective solvents for a wide range of non-ionic, nonpolar organic compounds.[3][4][8] Its inert nature and ability to dissolve other nonpolar substances make it suitable for various applications, including as a reaction medium or for extraction processes.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Challenges
This guide provides structured approaches to address specific solubility problems you may encounter with this compound.
Problem 1: Difficulty Dissolving this compound in a Chosen Organic Solvent
If you are experiencing poor solubility in an organic solvent, it is likely due to a polarity mismatch.
Caption: Workflow for selecting an appropriate organic solvent.
-
Consult a Solvent Polarity Chart: Refer to a reliable source, such as the University of Rochester's solvent polarity table, to determine the relative polarity of your current solvent and to identify suitable nonpolar alternatives.[9]
-
Select a Range of Nonpolar Solvents: Choose 2-3 nonpolar solvents with varying properties (e.g., an alkane like hexane, an aromatic like toluene, and an ether like diethyl ether).
-
Perform Small-Scale Solubility Tests:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into separate vials.
-
Add a measured volume of each selected solvent (e.g., 1 mL) to the respective vials.
-
Agitate the vials at a constant temperature (e.g., room temperature) for a set period.
-
Visually inspect for complete dissolution.
-
| Solvent | Type | Polarity | Expected Solubility |
| Water (H₂O) | Polar, Protic | High | Insoluble |
| Methanol (CH₃OH) | Polar, Protic | High | Very Poorly Soluble |
| Ethanol (C₂H₅OH) | Polar, Protic | High | Poorly Soluble |
| Acetone (C₃H₆O) | Polar, Aprotic | Medium | Sparingly Soluble |
| Dichloromethane (CH₂Cl₂) | Halogenated | Low | Soluble |
| Tetrahydrofuran (THF) | Ether | Low | Soluble |
| Hexane (C₆H₁₄) | Nonpolar Alkane | Very Low | Highly Soluble |
| Toluene (C₇H₈) | Aromatic | Very Low | Highly Soluble |
This table is based on the "like dissolves like" principle. Actual quantitative solubility may vary.
Problem 2: The Need to Create an Aqueous Dispersion or Emulsion
For applications requiring the dispersion of this compound in an aqueous medium, direct mixing will fail. Advanced techniques are necessary to create a stable mixture.
Causality: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. When added to an oil-water mixture, they align themselves at the oil-water interface, reducing interfacial tension and allowing for the formation of a stable emulsion.[11][12]
-
Select an Appropriate Surfactant: For an oil-in-water emulsion, choose a surfactant with a suitable Hydrophile-Lipophile Balance (HLB) value. Non-ionic surfactants like polysorbates (e.g., Tween 80) or natural surfactants can be effective.[13][14][15]
-
Prepare the Aqueous Phase: Dissolve the chosen surfactant in water at the desired concentration.
-
Combine Phases: Add the this compound to the aqueous surfactant solution.
-
Homogenize: Use a high-shear mixer or sonicator to apply energy to the system. This breaks down the oil phase into small droplets that can be stabilized by the surfactant.[16] The more energy applied, the smaller the droplets and the more stable the emulsion.[16]
-
Assess Stability: Observe the emulsion over time for any signs of phase separation.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][] They can encapsulate nonpolar molecules like this compound, forming an inclusion complex.[17][][19] This complex presents a hydrophilic exterior to the water, thereby increasing the apparent aqueous solubility of the guest molecule.[1][19]
-
Choose a Cyclodextrin: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their hydrophobic cavity.[1]
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in water. Gentle heating may be required to aid dissolution.
-
Add this compound: Add the alkane to the cyclodextrin solution.
-
Promote Complexation: Stir or sonicate the mixture for an extended period (can range from minutes to hours) to facilitate the formation of the inclusion complex.
-
Confirm Solubilization: After allowing any undissolved material to settle, the clear aqueous phase can be analyzed to determine the concentration of the solubilized alkane.
Caption: Comparison of emulsion and cyclodextrin solubilization.
Problem 3: Fine-Tuning Solubility with Co-solvents and Temperature
Even in a seemingly appropriate nonpolar solvent, you may need to adjust conditions to achieve the desired concentration.
Causality: Co-solvency involves adding a third component (a co-solvent) that is miscible with the primary solvent to increase the solubility of the solute.[20][21] The co-solvent can help to bridge the minor polarity differences between the solute and the primary solvent, effectively making the solvent mixture more favorable for dissolution.[20][22]
-
Identify Potential Co-solvents: Choose a co-solvent that is miscible with your primary solvent and in which this compound has good solubility. Often, another nonpolar solvent with slightly different properties works well.
-
Prepare Solvent Blends: Create a series of solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1).
-
Test Solubility: Measure the solubility of this compound in each blend at a constant temperature.
-
Optimize the Ratio: Identify the solvent ratio that provides the optimal solubility for your application.
Causality: As mentioned in the FAQs, increasing the temperature of the system provides more kinetic energy to the molecules, which helps to overcome the intermolecular forces and promotes dissolution.[9][10]
-
Determine Temperature Limits: Be aware of the boiling points of your solvent and this compound (boiling point ~166 °C[17]) to avoid evaporation.
-
Gradual Heating: Gently heat the solvent while stirring, and then gradually add the this compound.
-
Maintain Constant Temperature: Use a water bath or heating mantle with a temperature controller to maintain a consistent temperature.
-
Cooling and Observation: Once dissolved, allow the solution to cool slowly to your working temperature. Observe for any precipitation, which would indicate that you have created a supersaturated solution.
References
- Chemtec Publishing. (n.d.). Handbook of Solvents - 3rd Edition, Volume 1, Properties.
- Crăciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- AIP Publishing. (2010). Molecular dynamics study of solubilization of immiscible solutes by a micelle: Free energy of transfer of alkanes from water to the micelle core by thermodynamic integration method. AIP Publishing.
- Eureka. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Elsevier. (n.d.). Handbook of Solvents, Volume 1 - 4th Edition.
- Chemtec Publishing. (n.d.). Handbook of Solvents - 3rd Edition, Volume 1, Properties.
- Rowan Scientific. (n.d.). Predicting Solubility.
- ResearchGate. (2006). Solubilization rates of n-alkanes in micellar solutions of nonionic surfactants.
- Filo. (2025). How does co-solvency increase solubility.
- Google Books. (n.d.). Handbook of Solvents - George Wypych.
- Industrial Solvents handbook; Second Edition. (n.d.).
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. (2006). Transport mechanisms in the micellar solubilization of alkanes in oil-in-water emulsions.
- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- PubMed. (n.d.). Preparation and characterization of n-alkane/water emulsion stabilized by cyclodextrin.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- ResearchGate. (2000). Prediction of solubilities, the effect of temperature on the solubility ofn-alkanes, and the mobile order theory.
- YouTube. (2023). Predicting the Relative Solubility of Compounds in Water and Hexane: Example Problem.
- Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods.
- PubMed. (n.d.). Cosolvency and cosolvent polarity.
- Unacademy. (n.d.). Solubility of Alkanes.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Lumen Learning. (n.d.). Physical Properties of Alkanes.
- Chemistry LibreTexts. (2023). Physical Properties of Alkanes.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PMC. (2021). Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils.
- Chemistry LibreTexts. (2022). 1.2.8: Properties of Alkanes.
- CRC Handbook of Chemistry and Physics, 91th Edition. (n.d.). aqueous solubility of inorganic compounds at various temperatures.
- ACS Publications. (2018). Long-Term Stability of n-Alkane-in-Water Pickering Nanoemulsions: Effect of Aqueous Solubility of Droplet Phase on Ostwald Ripening.
- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.
- Wikipedia. (n.d.). Cosolvent.
- CRC Handbook of Chemistry and Physics. (n.d.).
- CRC Handbook of Chemistry and Physics, 88th Edition. (n.d.).
- Wikipedia. (n.d.). Micellar solubilization.
- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.
- C E L Q - U S B. (n.d.). CRC Handbook of Chemistry and Physics, 86th Edition.
- CRC Press. (n.d.). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition.
- Pharmacy 180. (n.d.). Micellar solubilization - Pharmaceutical.
- ACS Omega. (2023). Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review.
- AOCS. (2024). Emulsions: making oil and water mix.
- NIH. (n.d.). Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review.
- Joan Morais Cosmetics School. (2024). Natural Solubilizers.
- YouTube. (2018). How to Make a Stable Emulsion – Oil and Water Emulsions.
- The physics and chemistry of emulsions. (n.d.).
Sources
- 1. alzet.com [alzet.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. Khan Academy [khanacademy.org]
- 8. All about Solubility of Alkanes [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aocs.org [aocs.org]
- 12. bsee.gov [bsee.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. joanmorais.com [joanmorais.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. How does co-solvency increase solubility | Filo [askfilo.com]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gas Chromatography Methods for Branched Alkanes
Welcome to the technical support center for the analysis of branched alkanes by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in separating and identifying these complex isomers. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC analysis of branched alkanes, providing concise and actionable answers.
Q1: Why is the separation of branched alkane isomers so challenging?
The primary difficulty in separating branched alkane isomers lies in their similar physicochemical properties. Isomers possess the same molecular weight and often have very close boiling points.[1] Since gas chromatography on non-polar columns—the industry standard for these non-polar compounds—separates analytes primarily based on their boiling points, isomers with similar boiling points will have nearly identical retention times, leading to co-elution.[1][2] The degree and position of branching also influence the molecule's volatility and its interaction with the stationary phase, adding another layer of complexity to the separation.[1]
Q2: What is the most common cause of peak tailing when analyzing branched alkanes?
Peak tailing, particularly for higher molecular weight branched alkanes, is frequently caused by active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner, on the column's stationary phase, or from contamination within the system.[1] These sites can interact with the analytes, causing them to adsorb and then desorb slowly, which results in a tailing peak shape.[1] Other potential causes include a poor column cut, incorrect column installation, or a contaminated injection port liner.[1]
Q3: How does the position of a methyl branch affect an alkane's retention time?
The position of a methyl branch significantly impacts retention time. Generally, alkanes with more central branching are more compact and have lower boiling points. This leads to shorter retention times on non-polar columns compared to their less branched or linear counterparts. For monomethylalkanes, isomers with the methyl group closer to the center of the carbon chain tend to elute earlier. For instance, 2-methyl isomers typically elute later than isomers with the methyl group in the middle of the chain.[1]
Q4: When should I consider using a more polar stationary phase for branched alkane analysis?
While non-polar stationary phases are the standard for separating alkanes based on boiling points, a mid-polarity or polar stationary phase can be advantageous when analyzing complex mixtures that include branched alkanes alongside other compound classes like alkenes or aromatics.[1][3] A polar column introduces different selectivity based on dipole-dipole interactions or hydrogen bonding, which can help resolve isomers that co-elute on a non-polar column.[1][3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the GC analysis of branched alkanes.
Issue 1: Poor Peak Resolution and Co-elution
Poor resolution, characterized by overlapping peaks or peak shouldering, is a common challenge when analyzing branched alkane isomers.[4]
Systematic Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of branched alkanes.
In-depth Explanation of Troubleshooting Steps:
-
Inappropriate GC Column: The choice of the GC column is paramount. For alkane isomers, a non-polar stationary phase is typically the best choice, as separation is primarily based on boiling points.[4] Consider the following column parameters to enhance resolution:
-
Stationary Phase Polarity: A non-polar phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is recommended.[4]
-
Column Dimensions:
-
Length: Longer columns provide higher resolution. A 30-meter column is a good starting point, but for very complex mixtures, 60 meters or even longer may be necessary.[4]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution compared to standard 0.25 mm or 0.32 mm ID columns.[4]
-
Film Thickness: Thicker films are suitable for volatile analytes, while thinner films are better for less volatile compounds.
-
-
-
Suboptimal Oven Temperature Program: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds.[1] For isomers with very similar boiling points, an isothermal analysis at a lower temperature might provide the necessary resolution.[1] The retention of a compound is highly dependent on temperature; as a rule of thumb, for every 15°C decrease in temperature, the retention time roughly doubles, which can lead to better separation.[5]
-
Incorrect Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening and reduced efficiency.[1] It is crucial to optimize the linear velocity of the carrier gas (typically 30-40 cm/s for Helium) to achieve maximum column efficiency.[1]
-
Column Overloading: Injecting too much sample can lead to broad, fronting peaks and poor resolution.[1] To address this, dilute the sample or use a split injection with a higher split ratio.[1]
Issue 2: Peak Tailing
Peak tailing can compromise both qualitative and quantitative analysis by affecting peak integration and resolution.
| Potential Cause | Explanation | Solution |
| Active Sites | Exposed silanol groups in the injector liner, column, or system contamination can interact with analytes, causing adsorption and slow desorption.[1] | Deactivate the injector liner, use a more inert column, or trim the front end of the column. Regular replacement of the liner and septum is also recommended.[1] |
| Poor Column Cut or Installation | A ragged column cut or incorrect installation depth in the injector can cause peak distortion.[1] | Ensure a clean, 90-degree cut using a ceramic wafer and follow the manufacturer's instructions for proper column installation depth.[1] |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.[1] | Use a guard column to protect the analytical column or regularly trim the front end of the analytical column.[1] Ensure proper sample preparation to remove non-volatile components.[6] |
| Inappropriate Injection Temperature | If the injector temperature is too low, higher molecular weight compounds may not vaporize completely and instantaneously, leading to tailing.[1] | Increase the injector temperature, but do not exceed the column's maximum operating temperature.[1] |
| Sample Overloading | Injecting a concentrated sample can lead to peak tailing.[1] | Dilute the sample or increase the split ratio.[1] |
Issue 3: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, which can interfere with the identification and quantification of target analytes.
| Potential Cause | Explanation | Solution |
| Contaminated Syringe | Residuals from previous injections can be carried over. | Clean the syringe thoroughly between injections with an appropriate solvent or use a new syringe.[1] |
| Contaminated Injector | The injector liner and septum can be sources of contamination.[1] | Replace the septum and liner regularly.[1] |
| Column Bleed | At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline and ghost peaks.[1] | Operate within the column's specified temperature limits. Condition the column according to the manufacturer's instructions before use.[1] |
| Sample Carryover | High-boiling point components from a previous injection may not have fully eluted from the column.[1] | Extend the run time or add a high-temperature bake-out step at the end of each run to ensure all components have eluted.[1] |
Part 3: Experimental Protocol
Protocol: Optimizing Oven Temperature Program for Branched Alkane Separation
This protocol provides a systematic approach to developing an optimized oven temperature program for the separation of a complex mixture of branched alkanes.
Objective: To achieve baseline separation of a multi-component branched alkane mixture.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film of 100% dimethylpolysiloxane).
-
A standard mixture of relevant branched alkanes.
-
High-purity carrier gas (Helium or Hydrogen).
Methodology:
-
Initial Isothermal Analysis:
-
Set the initial oven temperature to a low value (e.g., 40°C) and hold for 5 minutes.
-
Inject the standard mixture and observe the elution of the most volatile components.
-
This step helps to determine the elution profile of the early eluting peaks.
-
-
Scouting Gradient:
-
Program the oven with a relatively fast temperature ramp (e.g., 15°C/min) from the initial temperature up to the column's maximum operating temperature (or a temperature sufficient to elute all components).[2]
-
This "scouting run" provides an overview of the retention times of all components in the mixture.
-
-
Refining the Temperature Program:
-
Based on the scouting run, identify the temperature at which the last peak of interest elutes. Set the final temperature of the program about 20-30°C above this.
-
To improve the separation of closely eluting peaks, decrease the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) increases the time analytes spend interacting with the stationary phase, enhancing resolution.[7]
-
Introduce isothermal holds at specific temperatures if groups of isomers are co-eluting within a narrow temperature range.
-
-
Final Optimization:
-
Fine-tune the initial hold time, ramp rates, and any isothermal periods to achieve the desired separation.
-
A typical optimized program might look like this: 40°C hold for 5 min, then ramp to 250°C at 5°C/min, and hold for 10 min.[2]
-
Data Analysis and Interpretation:
-
Evaluate the resolution between critical peak pairs. The goal is to achieve a resolution (Rs) of at least 1.5 for baseline separation.
-
Consider using Kovats retention indices (RI) for more reliable peak identification, especially when comparing results across different instruments or over time.[8] This involves running a series of n-alkanes under the same conditions to create a calibration.[8]
Part 4: Data Presentation
Table 1: Impact of GC Column Parameters on Branched Alkane Separation
| Parameter | Effect on Resolution | Effect on Analysis Time | Considerations |
| Column Length | Increases with the square root of the length.[9] | Increases proportionally. | A 30 m column is a good starting point. Longer columns (60 m or 100 m) are for very complex mixtures.[4][10] |
| Internal Diameter (ID) | Increases as ID decreases.[4] | Decreases as ID decreases. | Narrow bore columns (<0.25 mm) may require higher inlet pressures. |
| Film Thickness | Thicker films increase retention and can improve resolution of very volatile compounds. Thinner films are better for high molecular weight compounds.[4] | Thicker films increase analysis time. | Select film thickness based on the volatility of the analytes. |
| Stationary Phase | Primary determinant of selectivity. Non-polar phases are standard for alkanes.[2] | Can vary depending on the interaction with analytes. | For complex mixtures with other compound classes, a mid-polar phase might offer better selectivity.[1] |
References
- Chemistry Stack Exchange, "Separating alkane/alkene isomers on the GC but the isomers have the same retention time," [Link]
- Phenomenex, "Temperature Programming for Better GC Results," [Link]
- SCION Instruments, "Sample prepar
- University of Waterloo, "GC Derivatiz
- Drawell, "7 Common Problems of Gas chromatography (GC) and How to Troubleshoot," [Link]
- Integrated Liner Technologies, "A Guide to GC Sample Prepar
- Organomation, "Gas Chromatography Sample Prepar
- Restek Corporation, "Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
- LCGC International, "Temperature Programmed GC: Why Are All Those Peaks So Sharp?," [Link]
- Chromatography Today, "What is Temperature Programming in Gas Chrom
- ResearchGate, "Identification of methyl branched alkanes using GC-MS ion trap?," [Link]
- Restek, "Guide to GC Column Selection and Optimizing Separ
- RSC Publishing, "Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
- Phenomenex, "Guide to Choosing a GC Column," [Link]
- LCGC International, "Go With the Flow: Thinking About Carrier Gas Flow in Gas Chrom
- Axion Labs, "How Do You Improve Resolution In Gas Chrom
- ResearchGate, "Derivatization Reactions and Reagents for Gas Chrom
- PMC, "The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
- Scribd, "Gas Chromatography (GC)
- LCGC International, "Optimizing Detector Set-up and Oper
- Chemistry LibreTexts, "Derivatiz
- AELAB, "10 Common Mistakes in Gas Chrom
- LCGC International, "Improving GC Performance System
- ResearchGate, "How can I improve the resolution of the peaks in gas chrom
- Phenomenex, "GC Column Troubleshooting Guide," [Link]
- Peak Scientific, "8 Common Gas Chrom
- Lab Manager, "GC Troubleshooting: Common Issues & How to Fix Them," [Link]
- Chemistry LibreTexts, "12.
- SCION Instruments, "Gas Chromatography GC Troubleshooting Guide," [Link]
- ACS Publications, "Active Phase–Support Interaction in Phosphotungstic Acid-SiO 2 Catalysts Enables Enhanced Olefin Oligomeriz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. iltusa.com [iltusa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support guide for 2,2,3,3,4-pentamethylpentane. This resource is designed for researchers, scientists, and drug development professionals who require this highly branched alkane in a state of high purity for their work. The unique physical and chemical properties of this compound, such as its thermal stability and specific viscosity, are highly dependent on its isomeric purity. This guide provides in-depth, field-proven answers to common purification challenges.
Part 1: Initial Purity Assessment & Troubleshooting
The first step in any purification workflow is to accurately assess the nature and extent of impurities. Without a reliable analytical method, purification efforts are merely guesswork.
Q1: How can I determine the purity of my this compound sample?
A1: The industry-standard method for analyzing volatile, non-polar compounds like branched alkanes is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] GC separates compounds based on their boiling points and interaction with the column's stationary phase.[1] For alkanes, elution is generally governed by boiling point.[1]
A typical chromatogram of an impure sample will show a major peak for this compound and smaller peaks representing various impurities. The relative area of these peaks corresponds to their approximate concentration.
Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a baseline for assessing the purity of your sample.
-
Instrumentation: Standard Gas Chromatograph with a Flame Ionization Detector (FID).[1]
-
Column Selection: A non-polar capillary column, such as one with a 100% polydimethylsiloxane (PDMS) stationary phase, is recommended. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Inlet Conditions:
-
Set the injector temperature to 250 °C.
-
Use a split injection mode with a high split ratio (e.g., 50:1) to prevent column overload.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Conditions:
-
Set FID temperature to 250 °C.[1]
-
-
Sample Preparation: Dilute a small amount of your this compound sample in a volatile solvent like hexane (if necessary, though direct injection is often possible).
-
Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will allow you to calculate the area percentage of your main peak, providing a quantitative measure of purity.
Q2: I see multiple peaks in my GC chromatogram. What are these impurities likely to be?
A2: Given the synthesis routes for highly branched alkanes, which often involve alkylation and isomerization, the most common impurities are other C10 isomers or structurally similar alkanes.[3]
-
Structural Isomers: Other decane (C10H22) isomers with slightly different branching and, therefore, different boiling points.[4]
-
Lower Boiling Point Alkanes: Residual starting materials or byproducts from the synthesis (e.g., C8 or C9 alkanes).
-
Higher Boiling Point Alkanes: Heavier compounds formed during synthesis (e.g., C11, C12).
-
Unsaturated Hydrocarbons (Olefins): These are common byproducts of cracking and reforming processes in petrochemical synthesis.[5][6]
The following table summarizes the physical properties of this compound and some potential impurities. The boiling point is a primary indicator of the elution order in a standard non-polar GC column.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Elution Order Prediction |
| 2,2,3,4-Tetramethylpentane | C9H20 | 128.26 | 133[7] | Earlier |
| This compound | C10H22 | 142.28 [4] | ~166 [8][9] | Target |
| n-Decane | C10H22 | 142.28 | 174.1 | Later |
Part 2: Troubleshooting and Purification Guides
This section provides detailed, question-and-answer-based guides to address specific purification challenges identified during your initial analysis.
Logical Workflow for Purification
Before selecting a method, it is crucial to identify the nature of the impurity. The following workflow provides a decision-making framework.
Q3: My main impurities have boiling points that are significantly different from my target compound. How do I remove them?
A3: For impurities with boiling points differing by at least 10-15 °C, fractional distillation is the most effective and scalable purification method.[10][11][12] This process separates components of a liquid mixture based on differences in their volatilities.[13] As the mixture is heated, the vapor produced is enriched in the more volatile component (the one with the lower boiling point). By passing this vapor through a fractionating column, a series of condensation and vaporization cycles occur, progressively enriching the vapor with the more volatile component until it can be collected as a purified distillate.[12][14]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the mixture boils, allow the vapor to rise slowly through the column. You should observe a ring of condensing vapor (the reflux ring) gradually ascending the column. The system needs to reach thermal equilibrium.
-
Fraction Collection:
-
Foreshot: Collect the first few milliliters of distillate separately. This fraction will be highly enriched in the most volatile impurities (those with the lowest boiling points). The temperature at the distillation head will be close to the boiling point of the main low-boiling impurity.
-
Target Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (~166 °C), switch to a clean receiving flask.[8][9] Collect the distillate while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise significantly above the target boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this fraction in a separate flask.
-
-
Validation: Analyze the collected target fraction using the GC protocol described in Q1 to confirm its purity.
Q4: My sample is contaminated with unsaturated hydrocarbons (olefins). How can these be removed?
A4: Olefins are more polar and reactive than their saturated alkane counterparts. This difference in chemical properties can be exploited for their removal using adsorption chromatography . Adsorbents like silica gel or activated alumina have polar surfaces that interact more strongly with olefins than with non-polar alkanes.[15] When the mixture is passed through a column packed with such an adsorbent, the olefins are retained while the purified alkane elutes.
Experimental Protocol: Olefin Removal via Adsorption Chromatography
-
Column Preparation: Prepare a chromatography column packed with activated silica gel (or alumina). The amount of silica should be about 50 times the weight of the sample to be purified. Wet the column with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the impure alkane in a minimal amount of n-hexane and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with n-hexane. The non-polar this compound will travel down the column much faster than the more strongly adsorbed olefins.
-
Fraction Collection: Collect fractions of the eluate. Monitor the fractions using Thin Layer Chromatography (TLC) or by GC analysis to determine which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the n-hexane solvent using a rotary evaporator to yield the purified this compound.
-
Alternative: For industrial applications or trace amounts of olefins, treatment with active solids like acid-treated Montmorillonite clay can also be effective.[5]
Q5: My sample contains linear alkanes (like n-decane) which have a very similar boiling point to my branched alkane. What is the best approach?
A5: When fractional distillation is inefficient due to very close boiling points, a separation based on molecular shape using molecular sieves is the superior method.[16][17] Molecular sieves are crystalline aluminosilicates (zeolites) with a network of uniform pores of molecular dimensions.[18][19]
For separating linear from branched alkanes, 5A (5 Ångström pore size) molecular sieves are ideal.[20] The linear n-alkanes have a small kinetic diameter and can enter the pores of the sieve, where they are trapped (adsorbed). The bulkier, branched this compound cannot fit into the pores and passes through, resulting in effective separation.[18]
Experimental Protocol: Purification with 5A Molecular Sieves
-
Sieve Activation: Before use, activate the 5A molecular sieve beads by heating them in a furnace at ~300-350 °C for at least 3 hours under a vacuum or a stream of inert gas to drive off any adsorbed water. Allow them to cool in a desiccator.
-
Adsorption: Add the activated molecular sieves to the impure liquid this compound (approximately 10-20% by weight).
-
Incubation: Gently agitate the mixture at room temperature. The adsorption process may take several hours. You can monitor the progress by taking small aliquots of the liquid phase over time and analyzing them by GC.
-
Separation: Once the GC analysis shows the linear alkane peak has disappeared from the liquid phase, carefully decant or filter the liquid to separate it from the molecular sieve beads.
-
Validation: The resulting liquid is the purified this compound. Confirm its purity with a final GC analysis.
Summary of Purification Techniques
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Fractional Distillation | Difference in Boiling Point/Volatility[11] | Impurities with significantly different boiling points (e.g., >10-15 °C). | Scalable, well-understood, effective for large purity differences. | Ineffective for azeotropes or isomers with very close boiling points; can be energy-intensive.[21] |
| Adsorption Chromatography | Difference in Polarity/Adsorptivity[15] | Polar impurities like unsaturated hydrocarbons (olefins). | Highly selective for polar compounds, can achieve very high purity. | Requires solvents, may not be easily scalable, generates waste (used silica/solvent). |
| Molecular Sieves | Difference in Molecular Size/Shape[16][18] | Linear alkanes from branched alkanes. | Highly specific, clean (no solvents required for the main process), can be regenerated. | Only separates based on size exclusion, sieves require activation, batch process can be slow. |
References
- Vertex AI Search. (2025). How Molecular Sieves Are Reshaping the Alkane Separation Industry.
- BenchChem. (2025). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- Wikidata. This compound (Q5651136).
- Kissin, Y.V., Feulmer, G.P., & Payne, W.B. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. Journal of Chromatographic Science, 24, 164-169.
- MDPI. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- ABPI Schools. (2023). Alkanes and fractional distillation.
- Stenutz. 2,2,3,4-tetramethylpentane.
- PubChem. This compound.
- NIST. Pentane, 2,2,3,3,4-pentamethyl-.
- AQA. Fractional Distillation of Crude Oil.
- TRUNNANO. (2022). Why molecular sieve can be used for gas purification?
- Save My Exams. (2025). Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry).
- ResearchGate. (2023). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
- Google Patents. US2477303A - Azeotropic distillation of hydrocarbon mixtures.
- Google Patents. US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid.
- Nawaz, Z. (2015). Light alkane dehydrogenation to light olefin technologies: A comprehensive review. Reviews in Chemical Engineering.
- Western Carbon & Chemicals. Common Uses Of Molecular Sieves.
- Energy Education. Fractional distillation.
- Wikipedia. Fractional distillation.
- NIST. Separation of hydrocarbons by azeotropic distillation.
- BenchChem. A Technical Guide to the Synthesis of Highly Branched Alkanes.
- Environment and Climate Change Canada. III Analytical Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,3,4-tetramethylpentane [stenutz.eu]
- 8. This compound - Wikidata [wikidata.org]
- 9. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 10. Alkanes and fractional distillation [abpischools.org.uk]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. energyeducation.ca [energyeducation.ca]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. savemyexams.com [savemyexams.com]
- 15. env.go.jp [env.go.jp]
- 16. cnmstable.com [cnmstable.com]
- 17. researchgate.net [researchgate.net]
- 18. nanotrun.com [nanotrun.com]
- 19. Common Uses Of Molecular Sieves [westerncarbon.com]
- 20. mdpi.com [mdpi.com]
- 21. US2477303A - Azeotropic distillation of hydrocarbon mixtures - Google Patents [patents.google.com]
Stability issues of 2,2,3,3,4-Pentamethylpentane under reaction conditions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of highly substituted alkanes like 2,2,3,3,4-pentamethylpentane requires a blend of theoretical knowledge and practical insight. This guide is structured to provide direct answers to stability and reactivity questions you may encounter during your research and development workflows.
Section 1: General Stability & Handling FAQs
This section addresses foundational questions regarding the intrinsic stability and proper handling of this compound.
Question: What is the general chemical reactivity profile of this compound?
Answer: this compound, as a saturated, highly branched alkane, is characterized by its general chemical inertness under standard conditions.[1][2][3] Alkanes are often referred to as paraffins, from the Latin parum affinis, meaning "little affinity," due to their low reactivity.[2] This stability stems from the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[1][2][4] Consequently, it is resistant to attack by most common laboratory acids, bases, and mild oxidizing or reducing agents.[2]
However, its stability is conditional. The molecule's reactivity becomes significant under specific, high-energy conditions such as high temperatures, UV light, or in the presence of potent catalysts, leading to reactions like combustion, cracking, and halogenation.[1][2][5][6] The extensive branching and presence of a tertiary hydrogen atom introduce specific nuances to its degradation pathways compared to linear alkanes.
Question: What are the essential safe handling and storage procedures for this compound?
Answer: Proper handling and storage are critical due to the compound's flammability and volatility.[7][8]
Core Handling & Storage Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][9][10]
-
Ignition Sources: It is a highly flammable liquid.[7][8] Keep it away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[7][9] Use non-sparking tools and explosion-proof equipment for transfers.[7][9]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[11][12] It is best stored in an approved flammable liquid storage cabinet.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and flame-retardant lab coats.[7][9][10]
-
Spills: Have a spill kit with appropriate absorbent materials readily available.[11] In case of a spill, remove all ignition sources and ventilate the area before cleanup.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [13][14] |
| Molecular Weight | 142.28 g/mol | [13][15] |
| Boiling Point | ~166 °C (439 K) | [14][16] |
| Melting Point | ~ -36.5 °C (236.66 K) | [14][16] |
| Flammability | Highly flammable liquid and vapor | [7] |
Section 2: Stability Under Reaction Conditions (Troubleshooting Q&A)
This section provides in-depth answers to stability issues encountered during specific chemical transformations.
Question: My reaction at high temperature (>400°C) is yielding a complex mixture of smaller hydrocarbons. What is happening?
Answer: You are likely observing thermal cracking. At high temperatures (typically 450°C - 750°C) and pressures, the C-C bonds in the alkane backbone rupture.[17][18] This process proceeds via a free-radical mechanism, where bonds break homolytically to form highly reactive radical intermediates.[4] These radicals can then undergo a variety of subsequent reactions, including beta-scission (breaking a C-C bond beta to the radical center) and hydrogen abstraction, leading to a cascade of smaller alkanes and alkenes.[4]
Due to the random nature of free-radical bond cleavage, thermal cracking is notoriously unselective and produces a broad distribution of products.[18] For this compound, cleavage can occur at multiple points along its branched structure, resulting in the complex mixture you are observing.
Question: I am using a solid acid catalyst (e.g., a zeolite) and still see degradation, but the product profile is different from thermal cracking. Why?
Answer: You are encountering catalytic cracking, which operates via a different mechanism than thermal cracking.[4][19] Solid acid catalysts like zeolites promote the heterolytic (asymmetric) cleavage of bonds by creating carbocation intermediates.[4][17][18]
The process typically initiates by the catalyst abstracting a hydride ion (H⁻) from the alkane, forming a carbocation.[17][19] This carbocation is highly unstable and will rapidly rearrange to form a more stable carbocation (tertiary > secondary > primary). It then undergoes C-C bond scission, typically at the beta position, to yield a smaller alkene and a new, smaller carbocation, which continues the chain reaction.[4]
Unlike the radical mechanism of thermal cracking, the carbocation mechanism of catalytic cracking is more selective. It favors the formation of branched alkanes and alkenes, which are valuable for producing high-octane gasoline.[17][19][20] The specific product distribution will be dictated by the catalyst type, temperature (typically ~500°C), and residence time.[17][18][20]
Workflow for Investigating Cracking
Caption: Troubleshooting workflow for hydrocarbon degradation.
Question: I am attempting a free-radical bromination and observing low yield and multiple products. How can I improve selectivity?
Answer: While alkanes are generally inert, they react with halogens like bromine (Br₂) and chlorine (Cl₂) in the presence of UV light or heat.[6] This reaction is a free-radical chain reaction.[3][6] The challenge with this compound is the presence of different types of C-H bonds (primary and tertiary), which have different reactivities.
-
Reactivity Hierarchy: The rate of hydrogen abstraction by a halogen radical follows the order: tertiary C-H > secondary C-H > primary C-H. This is because the resulting tertiary radical is more stable than a secondary or primary radical.
-
Selectivity: Bromination is significantly more selective than chlorination.[6] A bromine radical is less reactive than a chlorine radical, so it is more "discerning" and will preferentially abstract the most weakly-bound hydrogen—the one on the tertiary carbon (at position 4).[3]
Even so, you may still get a mixture of products. To improve the yield of the desired monobrominated product (4-bromo-2,2,3,3,4-pentamethylpentane):
-
Use Bromine: Prefer Br₂ over Cl₂ for higher selectivity.
-
Control Stoichiometry: Use the alkane in large excess relative to the bromine. This increases the probability that a bromine radical will encounter an unreacted alkane molecule rather than a brominated product, minimizing polyhalogenation.
-
Low Temperature: Run the reaction at the lowest temperature that still allows for initiation to favor the most stable transition state, enhancing selectivity.
Question: Is this compound susceptible to oxidation?
Answer: Yes, but only under forceful conditions. Like all alkanes, it will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[3][4][5]
C₁₀H₂₂ + 31/2 O₂ → 10 CO₂ + 11 H₂O + Heat
Incomplete combustion, which occurs with insufficient oxygen, is less predictable and will produce a mixture of carbon (soot), toxic carbon monoxide, and water.[3][4][5]
Oxidation with chemical oxidizing agents (e.g., permanganate, dichromate) is generally not feasible as alkanes are resistant to such reagents under normal conditions.[2] Any reaction would require extreme conditions that would likely lead to non-selective C-C and C-H bond cleavage.
Section 3: Experimental Protocol
Protocol: Forced Degradation Study to Assess Stability
This protocol provides a systematic approach to test the stability of this compound under your specific experimental conditions (e.g., in the presence of a new catalyst or reagent).
Objective: To determine the degradation profile of this compound under specific thermal and/or catalytic stress.
Methodology:
-
Setup:
-
Prepare three identical reaction vessels suitable for the target temperature and pressure. Micro-scale, high-pressure reactors are ideal.
-
Vessel 1 (Negative Control): Add this compound and your reaction solvent.
-
Vessel 2 (Test Condition): Add this compound, solvent, and the reagent/catalyst being investigated.
-
Vessel 3 (Positive Control - Thermal Stress): Add this compound and solvent only. This vessel will be heated to a temperature known to induce thermal cracking (e.g., 500°C) to validate the analytical method's ability to detect degradation products.
-
-
Execution:
-
Seal all vessels and purge with an inert gas (e.g., Argon or Nitrogen).
-
Place Vessels 1 and 2 in a heating block/mantle set to your target experimental temperature.
-
Place Vessel 3 in a separate heating apparatus set to the higher thermal stress temperature.
-
Run the reactions for the desired experimental duration (e.g., 24 hours). Ensure consistent stirring.
-
-
Analysis:
-
After cooling, carefully unseal the vessels.
-
Take an aliquot from each vessel and dilute appropriately for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Inject the samples onto the GC-MS. Use a method suitable for resolving volatile hydrocarbons.
-
-
Interpretation:
-
Negative Control: The chromatogram should show only the peak for this compound and the solvent. Any other peaks indicate contamination.
-
Test Condition: Compare the chromatogram to the negative control. The appearance of new peaks indicates degradation caused by your reagent/catalyst under the tested conditions. Identify these peaks using the MS library.
-
Positive Control: This should show multiple peaks corresponding to smaller alkanes and alkenes, confirming the analytical setup can detect degradation.
-
Decision Logic for Forced Degradation Study
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 3. Alkane Reactivity [www2.chemistry.msu.edu]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Wikidata [wikidata.org]
- 15. 2,2,3,4,4-Pentamethylpentane | C10H22 | CID 519303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 20. Cracking and related refinery processes [essentialchemicalindustry.org]
Troubleshooting mass spectrometry fragmentation of branched alkanes
Welcome to the technical support center for the mass spectrometry analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the mass spectrometric analysis of these molecules. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to empower your experimental success.
Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common issues encountered during the mass spectrometry of branched alkanes.
Issue 1: Weak or Absent Molecular Ion (M+) Peak in Electron Ionization (EI) Mode
Q: I am running a branched alkane sample using GC-MS with a standard 70 eV EI source, but I cannot find the molecular ion peak. How can I confirm the molecular weight of my compound?
A: This is a very common observation. Due to the high energy of electron ionization, branched alkanes readily fragment at their branching points to form stable secondary or tertiary carbocations.[1][2] This extensive fragmentation often leads to a molecular ion peak that is very weak or entirely absent.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Confirm Fragmentation Pattern: First, examine the spectrum for characteristic fragmentation patterns of branched alkanes. Look for a series of alkyl fragment ions (CnH2n+1)+, with clusters of peaks separated by 14 Da (CH2 group).[1] The most abundant fragments will often correspond to the most stable carbocations formed by cleavage at the branch points.[3][5] The loss of the largest alkyl substituent at a branch is typically favored.[3][4]
-
Lower the Ionization Energy (if possible): Some instruments allow for the adjustment of the electron energy. Lowering the energy from 70 eV to a lower value (e.g., 15-20 eV) can reduce the extent of fragmentation and potentially increase the relative abundance of the molecular ion. However, this will also decrease overall ion intensity and may not be suitable for trace analysis.
-
Switch to a "Softer" Ionization Technique: The most reliable method to determine the molecular weight of a branched alkane is to use a soft ionization technique like Chemical Ionization (CI).[6][7]
-
Chemical Ionization (CI): In CI, a reagent gas (like methane or isobutane) is ionized, which in turn gently ionizes the analyte molecule through proton transfer.[7] This results in significantly less fragmentation and a prominent [M+H]+ (or sometimes [M-H]+) ion, making it much easier to determine the molecular weight.[6][8] When using CI, you may only get the molecular weight with minimal fragmentation, which is useful for confirming the mass but not for detailed structural elucidation.[9]
-
Experimental Protocol: Switching from EI to CI
-
Vent the Mass Spectrometer: Follow your instrument manufacturer's procedure for safely venting the system.
-
Change the Ion Source: If your system has interchangeable ion sources, replace the EI source with a CI source.
-
Introduce Reagent Gas: Connect a high-purity reagent gas (e.g., methane) to the CI gas inlet.
-
Pump Down and Tune: Pump the system down and perform a CI tune using your selected reagent gas. The ion source temperature for CI is often slightly higher than for EI (e.g., 250°C).[6]
-
Acquire Data: Set the mass range to include the expected [M+H]+ ion and acquire your data.
Issue 2: Poor Fragmentation or Uninterpretable Spectrum
Q: My mass spectrum for a known branched alkane is showing very low intensity for all fragment ions, or the pattern doesn't match the expected fragmentation. What could be wrong?
A: This issue can stem from several factors, ranging from sample preparation to instrument parameters. The goal is to ensure efficient ionization and fragmentation.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor fragmentation.
Detailed Steps:
-
Verify Sample Integrity and Concentration:
-
Concentration: If the sample is too dilute, the overall signal intensity will be low.[10] Conversely, if it is too concentrated, you can saturate the detector. Prepare a fresh, appropriately concentrated sample in a high-purity volatile solvent like hexane.[1]
-
Purity: Contaminants can interfere with ionization or introduce extraneous peaks.[10][11] Ensure your solvent is high-purity and your sample is clean.
-
-
Check for System Leaks and Contamination:
-
Air Leaks: Leaks in the GC-MS system can lead to a loss of sensitivity and introduce background noise from air (N2 at m/z 28, O2 at m/z 32).[11][12] Use an electronic leak detector to check all fittings.
-
Contamination: Run a solvent blank to check for contamination in the inlet, column, or ion source.[11] A dirty ion source is a common cause of poor sensitivity.[13] If the blank is dirty, perform maintenance such as baking the column or cleaning the ion source.
-
-
Optimize GC Method:
-
Poor chromatography (e.g., broad or tailing peaks) will lead to a poor quality mass spectrum as the analyte enters the ion source over a longer period. Optimize your GC temperature program and flow rate to ensure sharp, symmetrical peaks.
-
-
Optimize MS Parameters:
-
Ion Source Temperature: The ion source temperature affects the vaporization of the sample. For alkanes, a typical EI source temperature is around 230°C.[6] If it's too low, you may get incomplete vaporization. If it's too high, you might induce thermal degradation.
-
Autotune: Perform an instrument autotune.[14] This will calibrate the mass analyzer and adjust lens voltages for optimal ion transmission. Compare the tune report to a previous one to check for significant changes that might indicate a problem.[14]
-
Collision Energy (for MS/MS): If you are performing MS/MS, the collision energy is a critical parameter.[15] Too low, and you won't see fragmentation. Too high, and you might shatter the molecule into very small, uninformative fragments. You may need to optimize the collision energy for your specific compound.[16][17]
-
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak often absent for highly branched alkanes but present for straight-chain alkanes?
A1: The stability of the resulting carbocation dictates the fragmentation pattern.[2] In straight-chain alkanes, cleavage of a C-C bond results in a primary carbocation and a primary radical, which is not a particularly stable arrangement. In contrast, cleavage at a branch point in a branched alkane can form a more stable secondary or tertiary carbocation.[3][5] This energetically favorable pathway is so efficient that most molecular ions fragment immediately upon formation, leading to a weak or absent M+ peak.[2][18]
Q2: What are the characteristic m/z values I should look for in the mass spectrum of a branched alkane?
A2: You will typically see clusters of peaks corresponding to alkyl carbocations (CnH2n+1)+.[4] Common and abundant ions are often seen at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), etc., corresponding to propyl, butyl, and pentyl cations, respectively.[18][19] The relative intensity of these peaks will depend on the structure of the alkane. For example, a molecule with a tertiary butyl group will likely show a very strong peak at m/z 57.
Q3: How does Chemical Ionization (CI) help in the analysis of branched alkanes?
A3: CI is a "soft" ionization technique that imparts much less energy to the analyte molecule compared to EI.[6][8] Instead of direct electron bombardment, CI uses ionized reagent gas molecules to ionize the analyte, usually through proton transfer.[7] This gentle process minimizes fragmentation and typically produces an abundant protonated molecule, [M+H]+.[7] This makes CI an excellent tool for confirming the molecular weight of a compound when its EI spectrum does not show a molecular ion.[6][9]
Q4: Can I distinguish between isomers of branched alkanes using mass spectrometry?
A4: Yes, but it can be challenging. Isomers will have the same molecular weight, so you must rely on their different fragmentation patterns.[20] Since fragmentation is driven by the formation of the most stable carbocations, different branching patterns will lead to different relative abundances of fragment ions.[3] For example, cleavage of 2-methylpentane is likely to produce a strong peak from the loss of a propyl radical, while 3-methylpentane will favor the loss of an ethyl radical. Comparing the resulting spectra to a library of known compounds is often the best approach for identification.[21]
Characteristic Fragment Ions for Common Branched Alkanes
| Compound | Molecular Weight | Base Peak (m/z) | Other Significant Fragments (m/z) | Key Fragmentation Principle |
| 2-Methylpentane | 86 | 43 | 71, 57 | Cleavage to form a stable secondary carbocation. |
| 3-Methylpentane | 86 | 57 | 71, 29 | Cleavage to form a stable secondary carbocation. |
| 2,2-Dimethylbutane | 86 | 57 | 71, 41 | Cleavage to form a highly stable tertiary carbocation. |
| 2,3-Dimethylbutane | 86 | 43 | 71, 57 | Cleavage between the two branch points. |
Data compiled from principles described in multiple sources.[1][3][18]
Primary Fragmentation Pathway of 2,3-Dimethylbutane
Caption: Fragmentation of 2,3-dimethylbutane.
References
- Benchchem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- Benchchem. (n.d.). A Comparative Guide to Ionization Techniques for the Analysis of Branched Alkanes.
- Unknown. (n.d.). Branched chain alkanes.
- Whitman People. (n.d.). GCMS Section 6.9.2.
- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Wikipedia. (n.d.). Mass spectral interpretation.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Unknown. (n.d.). Alkanes.
- Unknown. (n.d.). Interpretation of mass spectra.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry.
- YouTube. (2023). Fragmentation in Mass Spectrometry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Benchchem. (n.d.). "Troubleshooting low signal intensity in mass spectrometry of polymethoxyflavonoids".
- Chemistry LibreTexts. (2022). 3.2: Chemical Ionization.
- Wikipedia. (n.d.). Collision-induced dissociation.
- The LCGC Blog. (2020). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- Books. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
- NIH. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. books.rsc.org [books.rsc.org]
- 12. gentechscientific.com [gentechscientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 17. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. ch.ic.ac.uk [ch.ic.ac.uk]
- 21. whitman.edu [whitman.edu]
Technical Support Center: Scaling Up the Synthesis of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support center for the synthesis of 2,2,3,3,4-pentamethylpentane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this highly branched alkane. Here, we provide not just protocols, but also the underlying scientific principles and troubleshooting advice based on extensive experience in complex organic synthesis.
Overview of Synthesis Strategy
This compound is a sterically hindered hydrocarbon that presents unique challenges in its synthesis, particularly when scaling up. Direct assembly of such a congested carbon skeleton requires careful selection of reagents and reaction conditions to avoid side reactions like elimination and rearrangement.
While several methods exist for synthesizing highly branched alkanes, including alkylation of isobutane and isomerization of linear alkanes, a robust and scalable laboratory method often involves a Grignard coupling reaction.[1][2] This approach offers a high degree of control over the carbon framework being assembled.
The recommended scalable synthesis involves the coupling of tert-butylmagnesium chloride with 2-chloro-2,3,3-trimethylbutane. This method is advantageous due to the commercial availability of the starting materials and the reliability of Grignard reactions for C-C bond formation.[3]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Quantity | Purity/Grade | Notes |
| Magnesium turnings | 24.3 g (1.0 mol) | >99% | Activate before use. |
| Iodine | 1 crystal | Reagent | For Grignard initiation. |
| tert-Butyl chloride | 92.5 g (1.0 mol) | >99% | Anhydrous. |
| 2-Chloro-2,3,3-trimethylbutane | 134.6 g (1.0 mol) | >98% | Anhydrous. |
| Diethyl ether | 1.5 L | Anhydrous | Use a solvent from a purification system.[4] |
| Saturated aq. NH₄Cl solution | 500 mL | Reagent | For quenching. |
| Anhydrous Magnesium Sulfate | 50 g | Reagent | For drying. |
Step-by-Step Procedure
Part 1: Preparation of tert-Butylmagnesium Chloride
-
Setup: Assemble a 3-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
Initiation: Add 100 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of tert-butyl chloride (92.5 g) in 400 mL of anhydrous diethyl ether. Add approximately 20 mL of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and an exothermic reaction. If the reaction does not start, gentle warming may be necessary. Once initiated, stir the mixture and add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture and reflux for an additional 1-2 hours to ensure complete reaction. The resulting solution of tert-butylmagnesium chloride should be a cloudy grey-to-brown suspension.
Part 2: Coupling Reaction
-
Cooling: Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 2-chloro-2,3,3-trimethylbutane (134.6 g) in 500 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel and add it dropwise to the cold, stirred Grignard reagent over 2-3 hours. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight) to ensure the coupling is complete.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add 500 mL of saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at the expected temperature for this compound. The purity of the fractions should be monitored by Gas Chromatography (GC).
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis.
Q1: The Grignard reaction fails to initiate.
Possible Causes & Solutions:
-
Wet Glassware or Solvent: Even trace amounts of water will prevent the formation of the Grignard reagent.
-
Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened anhydrous solvents or solvents dispensed from a purification system.[4]
-
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that inhibits the reaction.
-
Solution: Activate the magnesium by adding a small crystal of iodine and gently warming. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator. Mechanical stirring to grind the turnings can also expose fresh surfaces.
-
-
Impure Alkyl Halide: The tert-butyl chloride may contain traces of alcohol or water.
-
Solution: Use a freshly opened bottle of high-purity alkyl halide. If in doubt, distill it from a drying agent like calcium hydride.
-
Q2: The reaction yield is significantly lower than expected.
Possible Causes & Solutions:
-
Side Reactions: The primary side reaction is elimination (E2) of the alkyl halides to form isobutylene, especially given the sterically hindered nature of the substrates.
-
Solution: Maintain a low reaction temperature (0-10°C) during the addition of the second alkyl halide. Slow, controlled addition is crucial to prevent localized heating.
-
-
Wurtz Coupling: Homocoupling of the Grignard reagent (tert-butylmagnesium chloride) can occur, leading to the formation of 2,2,3,3-tetramethylbutane.
-
Solution: This is often a competing reaction. Ensuring a slight excess of the second alkyl halide can sometimes favor the desired cross-coupling reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using GC analysis of quenched aliquots. If starting material remains after the standard reaction time, gentle warming (to a maximum of room temperature) for a few more hours may be beneficial.
-
Q3: The final product is difficult to purify by distillation.
Possible Causes & Solutions:
-
Close Boiling Points of Byproducts: Byproducts such as 2,2,3,3-tetramethylbutane and unreacted starting materials may have boiling points close to the desired product.
-
Solution: Use a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition. Collect narrow fractions and analyze each by GC to identify the pure product.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can other solvents be used instead of diethyl ether?
A: While diethyl ether is standard for Grignard reactions, other ethereal solvents like tetrahydrofuran (THF) or 2-methyl-THF can be used.[2] However, THF can sometimes lead to more side reactions due to its higher coordinating ability. For scale-up, cyclopentyl methyl ether (CPME) is an excellent alternative due to its higher boiling point and lower peroxide-forming tendency.[3]
Q2: What are the main safety concerns when scaling up this synthesis?
A: The primary hazards are the flammability of diethyl ether and the exothermic nature of the Grignard reaction. A runaway reaction can lead to a rapid increase in temperature and pressure. Ensure adequate cooling capacity and a clear quench plan. Always work in a fume hood and have appropriate fire extinguishing equipment nearby.
Q3: How can I confirm the identity and purity of the final product?
A: The identity of this compound can be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide the molecular weight and fragmentation pattern. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the specific structure and connectivity of the molecule. Purity is best assessed quantitatively by GC with an internal standard.
Q4: Is it possible to use a different coupling strategy?
A: Yes, other organometallic coupling reactions could be employed, such as using an organolithium reagent. However, Grignard reagents are generally preferred for this type of synthesis due to their lower reactivity, which helps to minimize side reactions, and their lower cost and easier preparation on a large scale.
Q5: What is the expected yield for this reaction on a larger scale?
A: With careful control of reaction conditions, yields in the range of 50-65% can be expected. The main factors limiting the yield are the competing elimination and homocoupling side reactions.
References
- Green Chemistry (RSC Publishing). (n.d.). Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production.
- PEARL. (2014, July 1). Synthesis of H-branch alkanes.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- ResearchGate. (2025, August 5). Alkylation of isobutane with C4 olefins. 2. Production and characterization of conjunct polymers.
- Grignard Reactions in Cyclopentyl Methyl Ether. (2016, March 7).
- NIPER, SAS Nagar, India. (n.d.). Grignard reaction.
- ResearchGate. (n.d.). Isobutane Alkylation.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- American Chemical Society. (n.d.). The use of alternative solvent purification techniques.
Sources
Technical Support Center: Safe Handling of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support guide for 2,2,3,3,4-Pentamethylpentane. This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe handling and use of this compound in your experiments. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a comprehensive and practical resource.
Section 1: Understanding the Hazards
This section addresses the fundamental question of why specific precautions are necessary when working with this compound.
Question: What are the primary hazards associated with this compound?
Answer: this compound is a highly flammable liquid and vapor.[1] The primary risks are fire and explosion. Its vapor can travel a significant distance to an ignition source and flash back.[1] Additionally, it can cause skin irritation and may be harmful if swallowed, with a risk of aspiration into the lungs which can be fatal.[1][2] Inhalation of high concentrations of vapor may cause drowsiness or dizziness.[2] It is also very toxic to aquatic life with long-lasting effects.[1]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. This section details the necessary equipment and the rationale for its use.
Question: What specific PPE should I wear when working with this compound?
Answer: A comprehensive PPE ensemble is critical to mitigate the risks. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[2][3] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are often recommended, but it is crucial to consult the glove manufacturer's resistance chart for the specific type of glove and breakthrough time.[4] Be aware that the liquid may penetrate gloves, so frequent changes are advisable.[4]
-
Lab Coat/Protective Clothing: A flame-retardant and anti-static lab coat or coveralls should be worn to protect your skin and clothing from splashes and to prevent static discharge, which could ignite the vapors.[3]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Question: Why is static discharge a concern with this compound?
Answer: this compound is a non-conductive liquid, meaning it can accumulate a static electrical charge during transfer or agitation.[5] A static discharge can have enough energy to ignite the flammable vapors. Therefore, it is crucial to ground and bond all containers and equipment during transfer.[1][4] Using non-sparking tools is also a critical preventative measure.[1][3]
Section 3: Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is key to preventing accidents.
Question: What are the essential "do's and don'ts" for handling this compound?
Answer:
Do:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1][4]
-
Wash hands thoroughly after handling.[1]
Don't:
-
Do not breathe mist or vapors.
-
Do not get in eyes, on skin, or on clothing.[1]
-
Do not eat, drink, or smoke in the work area.[6]
-
Do not use compressed air for filling, discharging, or handling.[6]
Question: How should I store this compound?
Answer: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] The storage area should be fireproof.[6] It is also important to store it separately from strong oxidants.[6]
Section 4: Emergency Procedures - Spill and Exposure Response
Accidents can happen. Being prepared to respond correctly is crucial for safety.
Question: What is the correct procedure for a small spill of this compound in the lab?
Answer: For a minor spill (generally less than 1 liter, depending on laboratory-specific guidelines):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[7]
-
Eliminate Ignition Sources: If it is safe to do so, turn off all nearby ignition sources (e.g., hot plates, open flames).[1]
-
Ventilate the Area: Ensure the area is well-ventilated, for example, by working within a fume hood.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][3]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: The collected waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Question: What should I do in case of personal exposure to this compound?
Answer:
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1] If breathing is difficult or stops, provide artificial respiration.[6]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
Ingestion: Do NOT induce vomiting.[1][6] Immediately call a poison center or doctor.[1] If vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.
Emergency Response Flowchart for a Spill
Caption: Emergency response workflow for a chemical spill.
Section 5: Waste Disposal
Proper disposal is a critical final step in the safe handling of chemical waste.
Question: How do I dispose of waste this compound and contaminated materials?
Answer: Waste this compound and any materials contaminated with it (e.g., absorbent materials, used gloves) must be disposed of as hazardous waste.[1] The material should be collected in a suitable, closed, and properly labeled container.[3] Disposal must be carried out by a licensed chemical waste disposal company in accordance with all applicable local, state, and federal regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[3]
Section 6: Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂ | [8] |
| Molecular Weight | 142.28 g/mol | [8] |
| CAS Number | 16747-44-7 | [8] |
| Boiling Point | 166 ± 4 °C | [9] |
| Melting Point | -36.5 ± 0.2 °C | [9] |
| Flash Point | 5 °C / 41 °F | [1] |
| Density | 0.7767 g/cm³ at 25 °C | [9] |
Section 7: Frequently Asked Questions (FAQs)
Q1: Can I work with this compound on an open bench?
A1: No. Due to its high flammability and the potential for vapor inhalation, all work with this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1]
Q2: What type of fire extinguisher should be available when working with this solvent?
A2: A dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam fire extinguisher is suitable for fires involving this compound.[1][3] Water may be ineffective and could spread the flammable liquid.[1]
Q3: What are the signs of overexposure to this compound vapors?
A3: Symptoms of overexposure can include headache, dizziness, drowsiness, nausea, and confusion.[6] If you or a colleague experience these symptoms, immediately move to fresh air and seek medical attention if symptoms persist.[1]
References
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519302, this compound.
- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a representative SDS for a similar flammable alkane.
- Wikidata. (n.d.). This compound (Q5651136).
- Greenfield Global. (2019). Safety Data Sheet - TRIMETHYLPENTANE.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519303, 2,2,3,4,4-Pentamethylpentane.
- International Labour Organization. (2021). International Chemical Safety Cards (ICSC) - 2,2,4-TRIMETHYLPENTANE.
- Oakland University. (2025). EHSO Manual - Spill Control/Emergency Response.
- Hazardous Substances Toolbox. (n.d.). Emergency Response.
- Princeton University. (n.d.). Environmental Health & Safety - Chemical Spill Procedures.
- U.S. Nuclear Regulatory Commission. (2008). Attachment I - Item 19 Emergency Procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. greenfield.com [greenfield.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 7. nrc.gov [nrc.gov]
- 8. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikidata [wikidata.org]
Technical Support Center: Safe Disposal of 2,2,3,3,4-Pentamethylpentane
Welcome to the technical support guide for the safe handling and disposal of 2,2,3,3,4-Pentamethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing waste streams containing this compound. As a Senior Application Scientist, my goal is to provide you with not just the protocols, but the scientific reasoning behind them to ensure safety and regulatory compliance in your laboratory.
Section 1: Hazard Profile & Key Disposal Principles
This compound is a branched alkane. While specific data for this exact isomer is limited, its properties are analogous to other nonane isomers like 2,2,4-trimethylpentane (isooctane), which are well-characterized. The primary hazards stem from its high flammability and volatility.
Causality Behind Disposal Choices: The stringent disposal protocols for this compound are dictated by its physical and toxicological properties. Its low flash point means it can easily ignite at ambient temperatures, and its vapor can form explosive mixtures with air.[1][2] Furthermore, it is classified as toxic to aquatic life, making environmental release a significant concern.[3] Therefore, all disposal methods are designed to prevent ignition and environmental contamination.
| Property | Value / Classification | Implication for Disposal |
| Chemical Formula | C₁₀H₂₂[4] | Non-halogenated organic compound. |
| Physical State | Liquid | Must be collected in sealed, liquid-tight containers. |
| Flammability | Highly Flammable Liquid (Category 2)[2] | Critical Hazard. Must be kept away from all ignition sources (heat, sparks, open flames).[3][5] Requires collection in a dedicated flammable waste stream. |
| Vapor Hazard | Vapors are heavier than air and can form explosive mixtures.[1][2] | Requires handling in well-ventilated areas.[6][7] Waste containers must be kept closed.[8] |
| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1).[2][3] | Ingestion is a critical medical emergency. Do NOT induce vomiting.[1][5] |
| Environmental | Toxic to aquatic life with long-lasting effects.[9] | Strictly prohibit drain disposal. [8][10] Must be disposed of via a licensed waste contractor to prevent environmental release.[7][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the correct laboratory waste stream for this compound?
A1: this compound must be disposed of as hazardous chemical waste , specifically within the "non-halogenated organic solvent" or "flammable liquid" waste stream.[8][11] Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), as waste streams are often segregated for different treatment processes.[12]
Q2: Can I dispose of a few milliliters down the sink with running water?
A2: Absolutely not. This is a dangerous and non-compliant practice. Because it is highly flammable and its vapors are explosive, pouring it down a drain can lead to fires or explosions in the plumbing or sewer system.[1][10] Furthermore, it is toxic to aquatic life, and drain disposal leads directly to environmental contamination.[9][10] All chemical waste, regardless of volume, must be collected.[8]
Q3: What type of container is required for collecting this waste?
A3: Use a container that is compatible with flammable organic solvents, such as a glass bottle or a chemically-resistant plastic (e.g., HDPE) carboy. The container must have a screw-top cap to keep it tightly closed except when adding waste.[8] It must be clearly labeled with a "Hazardous Waste" label that identifies the contents, including "this compound" and any other components in the mixture.[8][10]
Q4: Are there any chemicals I should avoid mixing with this compound waste?
A4: Yes. The primary incompatibility is with strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates). Mixing can lead to a vigorous, exothermic reaction, creating a fire or explosion hazard.[1][2] As a best practice, never mix incompatible wastes in the same container.[12][13]
Section 3: Troubleshooting Guide: Common Disposal Scenarios
This section addresses specific issues you may encounter during your experiments.
Scenario 1: You've spilled a small amount (<100 mL) of this compound on a lab bench.
-
Problem: A small, manageable spill has occurred, posing an immediate fire and inhalation risk.
-
Troubleshooting Protocol:
-
Alert Personnel: Immediately notify others in the lab of the spill.
-
Remove Ignition Sources: Extinguish all open flames and turn off any nearby hot plates or spark-producing equipment.[1][5]
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood to dissipate vapors.[6]
-
Contain & Absorb: Use a non-combustible absorbent material like sand, diatomaceous earth, or a commercial solvent spill pad to cover the liquid.[1][9] Do NOT use paper towels, which are combustible.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools (e.g., plastic or brass) and place it into a designated container for solid hazardous waste.[5][6]
-
Dispose: Label the container as "Spill debris containing this compound" and dispose of it through your institution's hazardous waste program.[14]
-
Scenario 2: You need to decontaminate glassware that held pure this compound.
-
Problem: Glassware contains residual chemical that must be removed before washing or reuse.
-
Troubleshooting Protocol:
-
Initial Rinse (Waste Collection): The first rinse is critical. Rinse the glassware with a small amount of a suitable organic solvent, such as acetone or isopropanol.[11] This first rinseate must be collected and disposed of as flammable hazardous waste. [13]
-
Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[13] For a flammable solvent like this, collecting the first rinse is standard practice.
-
Final Cleaning: After the initial hazardous rinse, the glassware can be air-dried in a fume hood and then washed using standard laboratory detergents.
-
Container Disposal: An "empty" container that held this chemical must be managed properly. The first rinse must be collected as hazardous waste. Afterward, the container can be air-dried, the label defaced, and disposed of as regular trash or recycled, depending on institutional policy.[13][14]
-
Scenario 3: Your experiment generated a mixed waste stream of this compound and an aqueous solution.
-
Problem: You have a biphasic mixture that cannot go into a standard solvent waste container.
-
Troubleshooting Protocol:
-
Do Not Mix: Do not add this mixture to your primary non-halogenated solvent waste carboy.
-
Separate Container: Collect the mixed aqueous/organic waste in its own dedicated, labeled hazardous waste container.
-
Label Accurately: The waste label must clearly list all components and their approximate percentages (e.g., "Water (~50%), this compound (~40%), Methanol (~10%)"). Accurate characterization is required for proper disposal by waste management facilities.
-
Consult EHS: For complex mixtures, always consult your institution's Environmental Health & Safety (EHS) office for guidance. They can determine the proper disposal route.
-
Section 4: Standard Operating Procedure (SOP) for Waste Accumulation
This SOP provides a self-validating system for the routine collection of this compound waste in the laboratory.
-
Container Preparation:
-
Obtain a clean, empty container suitable for flammable liquids.
-
Affix a new Hazardous Waste label.
-
Fill out the label with the generator's name, lab location, and the chemical name: "Waste this compound." If it will be a mixed waste stream, list all potential components.
-
-
Waste Accumulation:
-
Place the container in a designated satellite accumulation area, which must be at or near the point of generation.
-
The container must be within secondary containment (e.g., a plastic tub) to contain leaks.
-
Keep the container closed at all times except when actively adding waste.[8][13] Evaporation is not an acceptable method of disposal.[13]
-
-
Adding Waste:
-
Container Full:
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spillage during transport.[11]
-
Finalize the label with the date the container was filled.
-
Move the sealed container to your laboratory's main hazardous waste accumulation area or schedule a pickup with your EHS department.
-
Section 5: Waste Disposal Decision Workflow
This diagram outlines the logical steps for segregating waste containing this compound.
Caption: Waste segregation decision tree for this compound.
References
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Bielefeld. [Link]
- ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. (2021). ILO and WHO. [Link]
- Safety Data Sheet: 2,2,4-Trimethylpentane. (n.d.). Carl ROTH. [Link]
- This compound. (n.d.). PubChem. [Link]
- How to Safely Dispose of Flammable Liquids. (2022). Vision Environmental. [Link]
- SAFETY DATA SHEET - 2,2,4-trimethylpentane. (2016). Agilent. [Link]
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
- Safety Data Sheet: 2,2,4-Trimethylpentane. (n.d.). Carl ROTH. [Link]
- Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations. (2020). U.S. Environmental Protection Agency. [Link]
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
- How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
- Guidelines for Flammable Liquid Disposal. (2023). University of Pittsburgh. [Link]
Sources
- 1. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. vumc.org [vumc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alkane Separation: The Case of 2,2,3,3,4-Pentamethylpentane
For researchers and professionals in analytical chemistry, particularly within the petrochemical and pharmaceutical development sectors, the precise separation of hydrocarbon isomers is a foundational requirement. Gas chromatography (GC) stands as the premier technique for this purpose, leveraging the subtle physicochemical differences between molecules to achieve separation.[1] This guide provides an in-depth comparison of the gas chromatographic behavior of 2,2,3,3,4-pentamethylpentane, a highly branched C10 alkane, against its linear and less-branched counterparts. We will explore the governing principles of this separation, present comparative data, and provide a robust, field-proven methodology for analysis.
Fundamental Principles: Why Branching Determines Elution Order
In gas-liquid chromatography, the separation of non-polar analytes like alkanes on a non-polar stationary phase is dictated primarily by their volatility, which is directly related to their boiling point. The core principle is straightforward: compounds with lower boiling points spend more time in the gaseous mobile phase and thus travel through the column faster, resulting in shorter retention times.[2]
Two main structural factors influence an alkane's boiling point:
-
Molecular Weight (Carbon Number): Within a homologous series, as the number of carbon atoms increases, the strength of the intermolecular van der Waals forces (specifically, London dispersion forces) increases. This leads to a higher boiling point and, consequently, a longer retention time. For example, n-decane will always elute later than n-nonane under the same conditions.[3]
-
Molecular Branching: This is the critical factor when comparing isomers—molecules with the same chemical formula but different structures. Increased branching leads to a more compact, spherical molecular shape.[4] This reduces the effective surface area available for intermolecular contact, weakening the London dispersion forces compared to a linear isomer of the same carbon number.[5][6] A weaker intermolecular attraction results in a lower boiling point and, therefore, a shorter retention time.[4]
Therefore, for a set of decane (C10H22) isomers, the highly branched this compound is expected to elute significantly earlier than the linear n-decane.
Comparative Analysis: Elution Order of C10 Alkanes
To contextualize the behavior of this compound, it is essential to compare its physical properties and chromatographic retention data with other alkanes. The Kovats Retention Index (I) is a standardized method for reporting retention times, which normalizes the retention of a compound relative to adjacent n-alkanes.[7] For a non-polar column, the retention index of an n-alkane is defined as 100 times its carbon number (e.g., n-nonane I=900; n-decane I=1000).
The data below clearly illustrates the principles discussed.
| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Kovats Retention Index (I) on Standard Non-Polar Phase |
| n-Nonane | Nonane | C9H20 | 150.8 | 900 (by definition) |
| This compound | This compound | C10H22 | 166.0 [8] | ~953 [9][10] |
| n-Decane | Decane | C10H22 | 174.1 | 1000 (by definition) |
| n-Undecane | Undecane | C11H24 | 195.9 | 1100 (by definition) |
As the data shows, despite having a higher molecular weight than n-nonane, this compound elutes before n-decane. Its retention index of approximately 953 indicates it behaves chromatographically like a hypothetical n-alkane with 9.53 carbon atoms, placing it between n-nonane and n-decane, much closer to the former. This is a direct consequence of the significant boiling point depression caused by its extensive branching.
Visualizing the Separation Principle
The logical relationship between molecular structure, physical properties, and GC elution can be visualized as a clear workflow. Increased branching leads to a more compact structure, which in turn lowers the boiling point and results in an earlier elution time.
Caption: Logical workflow from alkane structure to GC retention time.
Experimental Protocol: A Validated GC-FID Method
This protocol describes a robust, self-validating method for the analysis of mid-range alkanes using Gas Chromatography with a Flame Ionization Detector (GC-FID). The FID is chosen for its high sensitivity and universal response to hydrocarbons.[11]
Objective: To resolve this compound from its linear isomer, n-decane, and other n-alkanes.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-1 or HP-5 (100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A non-polar phase is critical for separation based on boiling point.[12]
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Sample: A solution containing this compound, n-nonane, n-decane, and n-undecane (~100 ppm each in hexane).
Method Parameters:
-
Inlet Configuration:
-
Mode: Split (to prevent column overloading).
-
Inlet Temperature: 250 °C (ensures rapid vaporization of all analytes).
-
Split Ratio: 100:1.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C.
-
Hold Time: 2 minutes.
-
Ramp Rate: 10 °C/min up to 200 °C. This controlled ramp is crucial for achieving good resolution between closely eluting peaks.[13]
-
Final Hold: 5 minutes at 200 °C (to elute any heavier contaminants).
-
-
Carrier Gas Flow:
-
Mode: Constant Flow.
-
Flow Rate: 1.0 mL/min (Helium).
-
-
Detector (FID) Configuration:
-
Temperature: 300 °C (prevents condensation of analytes).
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (N2 or He): 25 mL/min.
-
Expected Outcome: Following this protocol, the analytes will elute in order of increasing boiling point, as modified by their branching. The expected elution order on the chromatogram will be:
-
n-Nonane
-
This compound
-
n-Decane
-
n-Undecane
This self-validating system confirms the fundamental principles: the C10 isomer (this compound) elutes after the C9 linear alkane but well before the C10 linear alkane.
Conclusion
The gas chromatographic retention time of this compound serves as a perfect illustration of the structure-property relationships that govern GC separations. Its extensive methyl branching creates a compact molecule with weakened intermolecular forces, leading to a lower boiling point and a significantly shorter retention time compared to its linear isomer, n-decane. For scientists engaged in hydrocarbon analysis, understanding this interplay between molecular architecture and chromatographic behavior is not merely academic; it is the cornerstone of developing selective and robust analytical methods for complex isomeric mixtures.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][14][15][16][17][18]
- Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis.
- What is Gas Chrom
- 2.5C: Separation Theory. Chemistry LibreTexts. [Link][3]
- Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook. [Link][10]
- Basic Principles of Gas Chrom
- The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. [Link][5]
- This compound | C10H22. PubChem. [Link][11]
- This compound.
- Why the boiling point decreases with increase in branching in alkyl groups? Chemistry Stack Exchange. [Link][6]
- Effect Of Branching On Boiling Point Of Alkanes. YouTube. [Link][7]
- Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography.
- Linear retention indices in gas chromatographic analysis: A review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikidata [wikidata.org]
- 9. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 10. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apps.dtic.mil [apps.dtic.mil]
A Comparative Spectroscopic Guide to 2,2,3,3,4-Pentamethylpentane and Its Isomers
In the landscape of chemical research and development, the unambiguous identification of molecular structure is a cornerstone of progress. For drug development professionals and researchers, distinguishing between closely related isomers is a frequent and critical challenge. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2,2,3,3,4-pentamethylpentane and a selection of its isomers: the linear n-nonane, the highly symmetric 2,2,4,4-tetramethylpentane, and the branched 2,3,4-trimethylheptane. Through a detailed examination of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, we will elucidate the structural nuances that give rise to their distinct spectroscopic profiles.
The Imperative of Isomer Differentiation
Isomers, molecules sharing the same molecular formula (in this case, C₁₀H₂₂), can exhibit vastly different physical, chemical, and biological properties. In the context of drug development, an undesired isomer can be an impurity or, in some cases, possess toxicological properties. Therefore, robust analytical methods for their differentiation are paramount. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and establish the identity and purity of a given compound.
Molecular Structures Under Investigation
To understand the spectroscopic data, it is essential to first visualize the structures of the isomers being compared. The degree and location of branching are the key differentiators that will influence the electronic environment of the nuclei and the vibrational modes of the bonds, as well as the fragmentation patterns upon ionization.
Caption: Ball-and-stick models of the investigated C₁₀H₂₂ isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) are key parameters for structure elucidation.
The ¹H NMR spectra of alkanes are typically found in the upfield region (around 0.7-1.5 ppm) due to the high shielding of protons in alkyl groups.[1] The degree of substitution on the carbon to which a proton is attached influences its chemical shift; protons on methine (-CH) groups are generally more deshielded (further downfield) than those on methylene (-CH₂) and methyl (-CH₃) groups.
Comparative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound | Multiple overlapping signals expected in the 0.8-1.8 ppm range. Due to the high degree of branching and potential for complex splitting patterns, a detailed assignment without experimental data is speculative. | - |
| n-Nonane | ~0.88 (t) | -CH₃ |
| ~1.26 (m) | -(CH₂)₇- | |
| 2,2,4,4-Tetramethylpentane | ~0.98 (s) | -C(CH₃)₃ |
| ~1.26 (s) | -CH₂- | |
| 2,3,4-Trimethylheptane | Multiple overlapping signals in the 0.8-1.7 ppm range, including doublets for the methyl groups attached to methine carbons and multiplets for the methine and methylene protons. | - |
Expert Insights: The ¹H NMR spectrum of n-nonane is the simplest, showing a triplet for the terminal methyl groups and a large multiplet for the seven methylene groups.[2] In contrast, 2,2,4,4-tetramethylpentane exhibits two sharp singlets, a consequence of its high symmetry where the methyl protons and methylene protons are each chemically equivalent and have no adjacent protons to couple with.[3] The spectra of this compound and 2,3,4-trimethylheptane are expected to be more complex due to the presence of multiple, distinct proton environments and spin-spin coupling between adjacent methine and methyl/methylene protons.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton Unveiled
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (1.1%), ¹³C-¹³C coupling is negligible, resulting in spectra where each unique carbon atom typically gives a single peak (in broadband decoupled mode). The chemical shifts of carbons in alkanes are sensitive to substitution and branching.
Comparative ¹³C NMR Data
| Compound | Number of Signals | Expected Chemical Shift Ranges (δ, ppm) |
| This compound | 6 | Quaternary carbons (~35-50), Methine (~30-40), Methyl (~15-30) |
| n-Nonane | 5 | ~14 (terminal -CH₃), ~23-34 (internal -CH₂-) |
| 2,2,4,4-Tetramethylpentane | 4 | ~31 (quaternary C), ~53 (-CH₂-), ~32 (-C(CH₃)₃) |
| 2,3,4-Trimethylheptane | 10 | Varied shifts for methyl, methylene, and methine carbons based on their position. |
Expert Insights: The number of signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry. The linear and symmetrical n-nonane displays only five signals.[5] The highly symmetrical 2,2,4,4-tetramethylpentane shows four distinct carbon environments.[6] In contrast, the less symmetrical 2,3,4-trimethylheptane is expected to exhibit ten signals, one for each of its ten carbon atoms.[7] this compound, with its complex branching, is predicted to show six distinct carbon signals. The chemical shifts are influenced by the number of attached alkyl groups, with quaternary carbons appearing further downfield than methine, methylene, and methyl carbons.
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation at the branching points, which leads to the formation of stable secondary or tertiary carbocations.[8]
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 142 (likely very weak or absent) | Expected major fragments from cleavage at the highly substituted carbons, leading to stable tertiary carbocations. |
| n-Nonane | 128 (present) | Characteristic series of peaks separated by 14 amu (CH₂), with major fragments at m/z 43, 57, 71, 85.[9][10] |
| 2,2,4,4-Tetramethylpentane | 128 (very weak or absent) | Base peak at m/z 57 ([C(CH₃)₃]⁺), corresponding to the stable tert-butyl cation.[11] |
| 2,3,4-Trimethylheptane | 142 (likely weak) | Complex fragmentation pattern with significant peaks corresponding to the loss of alkyl radicals to form stable secondary and tertiary carbocations.[12][13] |
Expert Insights: The mass spectra of these isomers are highly diagnostic. n-Nonane shows a classic straight-chain alkane fragmentation pattern.[14] The highly branched isomers, in contrast, are dominated by fragments resulting from cleavage at the points of branching. The base peak at m/z 57 for 2,2,4,4-tetramethylpentane is a textbook example of the formation of the highly stable tert-butyl cation.[11] The absence or very low intensity of the molecular ion peak is a common feature for highly branched alkanes.
Caption: Generalized fragmentation pathway for a branched alkane in mass spectrometry.
Infrared (IR) Spectroscopy: Vibrational Clues
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkanes, the most prominent absorptions are due to C-H stretching and bending vibrations. While these are present in all alkanes, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.
Comparative IR Spectroscopy Data
| Compound | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2850-2960 | ~1470-1450 and ~1380-1365 |
| n-Nonane | ~2850-2960 | ~1465 (CH₂ scissors), ~1375 (CH₃ symmetric bend)[15][16] |
| 2,2,4,4-Tetramethylpentane | ~2850-2960 | Splitting of the CH₃ symmetric bending band around 1390 and 1370 cm⁻¹ due to the tert-butyl group.[17] |
| 2,3,4-Trimethylheptane | ~2850-2960 | Broad absorptions in the bending region due to multiple CH, CH₂, and CH₃ groups. |
Expert Insights: All isomers will show strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. The C-H bending region (1350-1470 cm⁻¹) can be more informative. For example, the presence of a tert-butyl group in 2,2,4,4-tetramethylpentane often leads to a characteristic splitting of the methyl bending vibration.[17] However, for complex, highly branched structures like this compound and 2,3,4-trimethylheptane, the bending region will consist of many overlapping bands, making definitive assignments challenging without reference spectra. The primary utility of IR in this context is often to confirm the presence of a saturated hydrocarbon and the absence of other functional groups.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkane isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the range of ~ -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0 to 60 ppm for alkanes.
-
Employ a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed, although for simple identification, this is less critical.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: A streamlined workflow for NMR analysis of alkane isomers.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alkane isomer in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon separation.
-
Employ a temperature program that allows for the separation of the isomers if analyzing a mixture.
-
-
MS Detection:
-
Set the EI source to 70 eV.
-
Scan a mass range of m/z 35-200.
-
Analyze the resulting mass spectra for the molecular ion and characteristic fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid alkane onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Conclusion
The spectroscopic analysis of this compound and its isomers demonstrates the power of modern analytical techniques in elucidating molecular structure. While IR spectroscopy can confirm the presence of a saturated hydrocarbon, it is the combination of ¹H NMR, ¹³C NMR, and mass spectrometry that provides the detailed information necessary for unambiguous isomer differentiation. The number of signals in NMR spectra reveals the degree of molecular symmetry, while chemical shifts and coupling patterns provide insights into the local electronic environments of the nuclei. Mass spectrometry complements this by offering a distinct fragmentation "fingerprint" that is highly dependent on the stability of the carbocations formed upon ionization. By leveraging these techniques in concert, researchers and drug development professionals can confidently identify and characterize alkane isomers, ensuring the quality and integrity of their work.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- ResearchGate. (n.d.). Mass spectrum of n-nonane.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). Nonane.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Nonane. In NIST Chemistry WebBook.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The 13C and 1H n.m.r. spectra of homocubane, norsnoutane and their 9-keto- and 9,9-ethylenedioxy-derivatives, and a novel route to functionalised brendanes.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. In NIST Chemistry WebBook.
- NIST. (1950). Mass spectra of nonanes. Journal of Research of the National Bureau of Standards, 44, 3.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- SpectraBase. (n.d.). Nonane, 99% - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). Heptane, 2,3,4-trimethyl- - Optional[MS (GC)] - Spectrum.
- NIST. (n.d.). Pentane, 2,2,4-trimethyl-. In NIST Chemistry WebBook.
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- NIST. (n.d.). Nonane. In NIST Chemistry WebBook.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- re3data.org. (2023). Spectral Database for Organic Compounds.
- ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR Spectroscopic Data.
- Chegg.com. (2022). Solved Question 2: A) Using the mass spectrum of.
- OpenOChem Learn. (n.d.). Alkanes.
- SpectraBase. (n.d.). 2,2,4,4-Tetramethyl-pentane - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). Pentane, 2,2,4-trimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Nonane. In NIST Chemistry WebBook.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- PubChem. (n.d.). 2,3,4-Trimethylheptane.
- PubChem. (n.d.). 2,2,4,4-Tetramethylpentane.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Nonane GC-MS (Non-derivatized) - 70eV, Positive.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental).
- Chegg.com. (2022). Solved 15.7 Multiplicity How many singlets are expected in.
- PubChem. (n.d.). 2,2,4-Trimethylheptane.
- NIST. (n.d.). Heptane, 2,3,4-trimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Heptane, 2,3,4-trimethyl-. In NIST Chemistry WebBook.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2,3,4-TRIMETHYLPENTANE(565-75-3) 1H NMR [m.chemicalbook.com]
- 5. N-NONANE(111-84-2) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2,3,4-Trimethylheptane | C10H22 | CID 93280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. N-NONANE(111-84-2) MS [m.chemicalbook.com]
- 11. 2,2,4,4-Tetramethylpentane | C9H20 | CID 14058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Heptane, 2,3,4-trimethyl- [webbook.nist.gov]
- 14. Nonane [webbook.nist.gov]
- 15. Nonane [webbook.nist.gov]
- 16. N-NONANE(111-84-2) IR Spectrum [m.chemicalbook.com]
- 17. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Purity Analysis of Synthesized 2,2,3,3,4-Pentamethylpentane
Introduction: The Significance of Purity in Complex Alkanes
2,2,3,3,4-Pentamethylpentane (C10H22) is a highly branched alkane, a structural isomer of decane.[1] Its unique structure imparts specific physical properties, such as a distinct boiling point and density, making it a valuable compound in specialized research applications.[2] In fields like materials science and as a component in advanced fuel formulations, the precise isomeric purity is paramount. Impurities, even structurally similar alkanes, can significantly alter performance characteristics and reaction outcomes. Therefore, rigorous purity analysis of the synthesized product is not merely a quality control step but a critical component of its validation for scientific use.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will delve into the experimental methodologies, compare their performance against a certified reference standard, and explain the scientific rationale behind the selection of each technique.
Anticipating Impurities: A Look at Synthesis
The synthesis of highly branched alkanes often involves alkylation or coupling reactions.[3] For instance, a plausible route could involve the coupling of smaller alkyl halides via reactions like the Wurtz reaction or through Grignard reagents.[3][4] Such synthetic pathways can introduce a variety of potential impurities that must be analytically targeted:
-
Structural Isomers: Incomplete control over the reaction can lead to the formation of other decane isomers.
-
Unreacted Starting Materials: Residual alkyl halides or other precursor molecules.
-
Byproducts from Side Reactions: Halogenation of alkanes can produce a mixture of products.[5][6]
-
Solvent Residue: Trace amounts of solvents used during the synthesis and purification process.
A robust analytical strategy must be capable of separating and identifying these closely related compounds.
Core Analytical Methodologies for Purity Determination
Due to the volatile and non-polar nature of this compound, the most powerful analytical techniques are chromatographic and spectroscopic.[7] The historical development of alkane analysis has progressed from simple distillation to the sophisticated methods of gas chromatography and nuclear magnetic resonance spectroscopy.[7]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for quantifying volatile organic compounds.[7] It offers exceptional separation efficiency for isomers and provides quantitative data based on peak area.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides an orthogonal layer of data. While the GC separates components based on their boiling point and interaction with the column, the MS provides structural information based on the mass-to-charge ratio of fragmented ions.[9] This is invaluable for the unambiguous identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[10][11] This allows for definitive structural confirmation and can be used quantitatively (qNMR) to assess purity without the need for identical standards for each impurity.
Experimental Protocols & Comparative Data
To illustrate the comparison, we will analyze a hypothetical batch of "Synthesized this compound" and compare it against a "Certified Reference Material (CRM)" with a stated purity of >99.9%.
Gas Chromatography (GC-FID) Analysis
Rationale: GC-FID is the workhorse for purity assessment due to its high resolution, sensitivity, and quantitative accuracy for hydrocarbons. A non-polar capillary column is chosen to separate the alkanes primarily by their boiling points.
Experimental Protocol:
-
Sample Preparation: Dilute both the Synthesized Sample and the CRM to a concentration of approximately 50 mg/L in analytical grade hexane.[12]
-
Instrument Setup: A gas chromatograph equipped with a flame ionization detector is used.[8]
-
Injection: Inject 1.0 µL of the prepared sample into the GC with a split ratio of 100:1 to avoid column overload.[8]
-
Analysis: Run the samples through the defined temperature program.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 1: GC-FID Instrumental Parameters
| Parameter | Value |
| Column | SH-I-1MS (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Injection Temp. | 250°C |
| Injection Mode | Split (100:1) |
| Oven Program | 40°C (hold 5 min), ramp to 200°C at 10°C/min, hold 2 min |
| Detector | FID |
| Detector Temp. | 300°C |
Workflow for GC-FID Purity Assessment
Caption: Workflow for purity determination by GC-FID.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is employed for the definitive identification of the impurities detected by GC-FID. The fragmentation pattern of the parent molecule provides a "fingerprint" that can be compared to spectral libraries (like NIST) for positive identification. For branched alkanes, fragmentation often occurs at branch points, leading to stable carbocations.[13]
Experimental Protocol:
-
Sample Preparation: The same samples prepared for GC-FID are used.
-
Instrument Setup: A GC-MS system is used with parameters similar to the GC-FID method.
-
Analysis: The sample is injected and components are separated by the GC. As they elute from the column, they enter the mass spectrometer.
-
Data Processing: The mass spectrum of each impurity peak is obtained and compared against the NIST spectral library to identify the compound.
Table 2: GC-MS Instrumental Parameters
| Parameter | Value |
| GC Column | Same as GC-FID |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 35-350 amu |
Comparative Data Analysis
Table 3: Purity and Impurity Profile Comparison
| Compound | Retention Time (min) | CRM Area % | Synthesized Sample Area % | MS Identification |
| Isomer 1 | 10.2 | - | 0.45 | 2,2,4,4-Tetramethylhexane |
| This compound | 10.8 | >99.9 | 98.9 | Match Confirmed |
| Isomer 2 | 11.1 | - | 0.65 | 2,3,3,4,4-Pentamethylpentane |
| Total Purity | >99.9 | 98.9 |
The GC results clearly show the synthesized sample has a purity of 98.9%, with two primary isomeric impurities that are absent in the Certified Reference Material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides an orthogonal confirmation of the primary structure. For alkanes, the proton (¹H) NMR signals typically appear in the highly shielded upfield region (0.7-1.5 ppm).[10] The chemical shift and splitting patterns are unique to the molecule's structure. ¹³C NMR distinguishes each unique carbon atom in the molecule.[11]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the synthesized sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Compare the observed chemical shifts and integrations with predicted values or literature data for this compound.
Expected NMR Data for this compound:
-
¹H NMR: Will show distinct signals for the different methyl and methine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Will show a unique signal for each of the chemically distinct carbon atoms.
The absence of unexpected signals in the NMR spectrum of the synthesized sample (relative to the CRM) would provide strong evidence of its high purity and correct structural identity. Minor impurities may be visible if their concentration is high enough (typically >0.1%).
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| GC-FID | Quantification | High precision, robust, excellent for calculating purity percentage. | Provides no structural information for unknown peaks. |
| GC-MS | Identification | Provides definitive identification of separated components by comparing mass spectra to libraries.[9] | Less quantitatively precise than FID without specific calibration for each compound. |
| NMR | Structural Confirmation | Unambiguous structure verification, can detect non-volatile impurities, potentially quantitative (qNMR). | Lower sensitivity compared to GC methods; complex mixtures can be difficult to interpret.[14] |
Conclusion and Recommendation
The purity analysis of synthesized this compound requires a multi-technique approach for a comprehensive and trustworthy assessment.
-
Initial Screening and Quantification: GC-FID should be the primary technique used to determine the overall purity and quantify the level of impurities.[15] Its reliability in quantifying hydrocarbon mixtures is well-established.[8]
-
Impurity Identification: Any significant impurity peaks detected by GC-FID must be identified using GC-MS. This step is crucial to understanding the success of the synthesis and planning further purification steps if necessary.
-
Structural Verification: NMR spectroscopy serves as the ultimate confirmation of the target molecule's identity. It validates that the main peak in the chromatogram is indeed this compound and not an isomer with a coincidental retention time.
By integrating these three techniques, researchers can establish a self-validating system that provides irrefutable evidence of the purity and identity of their synthesized material, ensuring its suitability for high-level research and development applications.
References
- Title: Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes Source: Analytical Chemistry URL:[Link]
- Title: Assessing Alkane Chemistry: Analytical Techniques Source: GlobalD
- Title: Gas Chromatography: Analysis of a Hydrocarbon Mixture Source: University of Colorado Boulder URL:[Link]
- Title: Improved GC/MS method for quantitation of n-alkanes in plant and fecal material Source: Journal of Agricultural and Food Chemistry URL:[Link]
- Title: Analysis and comparison of different fuels/oils using gas chromatography with flame ionization detection Source: Shimadzu URL:[Link]
- Title: Alkanes - NMR Spectroscopy Source: OpenOChem Learn URL:[Link]
- Title: Carbon-13 Magnetic Resonance of Some Branched Alkanes Source: Macromolecules URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Pentane, 2,2,3,3,4-pentamethyl- Source: NIST Chemistry WebBook URL:[Link]
- Title: Structure Determination of Alkanes Using 13C-NMR and H-NMR Source: Chemistry LibreTexts URL:[Link]
- Title: Alkanes: Properties and Reactivity Source: Study Mind URL:[Link]
- Title: The base peak in the mass spectrum of 2,2,4-trimethylpentane occurs
- Title: synthesis of a haloalkane Source: The Student Room URL:[Link]
- Title: 2,2,3,4,4-Pentamethylpentane Source: PubChem URL:[Link]
- Title: this compound Source: Wikid
- Title: Preparation of Alkanes from alkyl halides Source: BYJU'S URL:[Link]
- Title: 1H (proton) NMR spectra for alkanes Source: Chemistry Stack Exchange URL:[Link]
- Title: Pentane, 2,2,3,4,4-pentamethyl- Source: NIST Chemistry WebBook URL:[Link]
- Title: Alkane Source: Wikipedia URL:[Link]
- Title: this compound Source: J-GLOBAL URL:[Link]
- Title: Synthesis (2) - Reactions of Alkanes Source: Master Organic Chemistry URL:[Link]
- Title: Pentane, 2,2,3,3,4-pentamethyl- Source: NIST Chemistry WebBook URL:[Link]
- Title: Alkane synthesis by C-C coupling Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. This compound - Wikidata [wikidata.org]
- 3. Alkane synthesis by C-C coupling [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkanes | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]
A Comparative Study of Branched vs. Linear Alkanes in Specific Applications
Introduction: The Subtle Distinction with Profound Implications
Alkanes, the simplest class of saturated hydrocarbons, form the backbone of numerous applications, from energy production to advanced pharmaceutical formulations.[1] Their behavior is dictated by a seemingly simple structural variable: the arrangement of carbon atoms. This guide delves into the critical differences between linear (n-alkanes) and branched alkanes, providing a comparative analysis of their performance in key applications. Understanding these structure-property relationships is paramount for researchers, scientists, and drug development professionals seeking to optimize product performance and design innovative solutions.[1]
This document will explore the fundamental physicochemical disparities between these two classes of alkanes and then examine their practical implications in the realms of fuel technology, lubrication, and drug delivery. Each section will be supported by experimental data and detailed methodologies to provide a comprehensive and actionable resource.
Chapter 1: Fundamental Physicochemical Properties - The Role of Molecular Architecture
The seemingly minor difference in the arrangement of carbon atoms—a straight chain versus a branched structure—gives rise to significant variations in the physical properties of alkanes. These differences are primarily attributed to the way molecules pack together and the resulting intermolecular van der Waals forces.[2][3]
Boiling Point: A Matter of Surface Area
Linear alkanes exhibit higher boiling points than their branched isomers with the same number of carbon atoms.[2] This is because the linear, elongated shape of n-alkanes allows for a larger surface area of contact between molecules, leading to stronger van der Waals forces that require more energy to overcome.[2] Branching creates a more compact, spherical molecular shape, reducing the effective surface area for intermolecular interactions.[2]
For example, n-pentane has a boiling point of 36.1°C, while its branched isomer, neopentane (2,2-dimethylpropane), boils at a significantly lower 9.5°C.[2]
Melting Point: The Influence of Packing Efficiency
The trend for melting points is less straightforward and is heavily influenced by the efficiency of crystal lattice packing. Highly symmetrical branched molecules can sometimes exhibit higher melting points than their linear counterparts. For instance, the highly symmetrical neopentane has a melting point of -16.6°C, which is considerably higher than that of n-pentane (-129.7°C) and isopentane (-159.9°C). This is because the compact, spherical shape of neopentane allows it to pack more efficiently into a crystal lattice, requiring more energy to break the structure.
Viscosity: Resistance to Flow
For lower alkanes, branched isomers are generally less viscous than their linear counterparts. The reduced intermolecular forces in branched alkanes lead to a lower resistance to flow. However, for higher alkanes, extensive branching can lead to increased molecular entanglement, resulting in higher viscosity.
Thermodynamic Stability: The Energetic Advantage of Branching
From a thermodynamic standpoint, branched alkanes are generally more stable than their linear isomers.[2] This increased stability is attributed to factors such as reduced steric strain and more favorable electronic interactions in the more compact branched structure. This stability has significant implications for their reactivity and combustion characteristics.
Data Summary: Physicochemical Properties of Pentane Isomers
| Property | n-Pentane (Linear) | Isopentane (2-Methylbutane) | Neopentane (2,2-Dimethylpropane) |
| Boiling Point (°C) | 36.1 | 27.7 | 9.5 |
| Melting Point (°C) | -129.7 | -159.9 | -16.6 |
| Density (g/mL at 20°C) | 0.626 | 0.620 | 0.613 |
Chapter 2: Application in Fuel Technology - The Octane Rating
The most significant industrial application where the distinction between branched and linear alkanes is critical is in gasoline formulation. The performance of a fuel in a spark-ignition engine is quantified by its octane number, a measure of its resistance to autoignition, or "knocking."[4]
Branched alkanes have significantly higher octane ratings than their linear isomers.[1][4] The greater stability of branched alkanes makes them less prone to premature combustion under compression, leading to a smoother and more efficient engine operation.[4] Isooctane (2,2,4-trimethylpentane), a highly branched alkane, is the standard for the 100-point on the octane rating scale, while n-heptane, a linear alkane, has an octane rating of 0.
Data Summary: Octane Ratings of Heptane Isomers
| Alkane | Structure | Research Octane Number (RON) |
| n-Heptane | Linear | 0 |
| 2-Methylhexane | Branched | 42.4 |
| 3-Methylhexane | Branched | 52.0 |
| 2,2-Dimethylpentane | Branched | 92.8 |
| 2,4-Dimethylpentane | Branched | 83.1 |
| 2,2,3-Trimethylbutane | Highly Branched | 112.1 |
Experimental Protocol: Determination of Research Octane Number (RON)
The Research Octane Number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio, as specified in ASTM D2699.[5]
Methodology:
-
Engine Preparation: The CFR engine is calibrated using reference fuels with known octane numbers (blends of isooctane and n-heptane).
-
Sample Introduction: The fuel sample to be tested is introduced into the engine.
-
Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of "knocking" is detected by a sensor.
-
Reference Fuel Comparison: The knocking intensity of the sample is compared to that of various reference fuel blends.
-
Octane Number Assignment: The RON of the sample is the percentage of isooctane in the reference fuel blend that produces the same knock intensity under the specified test conditions.
Chapter 3: Lubricants - Tailoring Fluidity and Stability
In the formulation of lubricants, the choice between linear and branched alkanes is a balancing act between low-temperature fluidity and thermal stability.[1]
-
Linear Alkanes: Provide excellent low-temperature fluidity (lower pour points) but have limited oxidative and thermal stability.[1]
-
Branched Alkanes: Offer enhanced thermal stability and reduced pour points due to their more complex structures that hinder crystallization at low temperatures.[1]
Modern high-performance lubricants often utilize severely hydrocracked Group III base oils, which are rich in branched paraffins (isoparaffins), to achieve a high viscosity index (VI). A high VI indicates that the oil's viscosity changes less with temperature, a crucial property for applications with wide operating temperature ranges, such as automotive engines.[6]
Data Summary: Properties of Lubricant Base Oils
| Base Oil Group | Saturates (%) | Sulfur (%) | Viscosity Index (VI) | Predominant Alkane Structure |
| Group I | < 90 | > 0.03 | 80-120 | Mix of linear and branched |
| Group II | > 90 | < 0.03 | 80-120 | Primarily linear |
| Group III | > 90 | < 0.03 | > 120 | Highly branched (Isoparaffins) |
Experimental Protocol: Viscosity Measurement
The kinematic viscosity of lubricant base oils is typically determined using a calibrated glass capillary viscometer according to ASTM D445.[7]
Methodology:
-
Sample Preparation: The oil sample is brought to the desired test temperature in a precisely controlled bath.
-
Viscometer Filling: A specific volume of the sample is drawn into the viscometer.
-
Flow Time Measurement: The time taken for the liquid to flow between two marked points under gravity is accurately measured.
-
Viscosity Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Chapter 4: Drug Delivery - Modulating Permeation
In pharmaceutical sciences, particularly in topical and transdermal drug delivery, alkanes can function as excipients that enhance the penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum.[8] They are thought to achieve this by partitioning into the lipid bilayers of the stratum corneum and disrupting their highly ordered structure.
While the literature extensively discusses various chemical penetration enhancers, direct comparative studies focusing specifically on the efficacy of branched versus linear alkanes are not as prevalent. However, based on their physicochemical properties, we can infer their potential roles:
-
Linear Alkanes: Their simpler structure may allow for more straightforward intercalation into the lipid bilayers, potentially leading to a more pronounced, albeit less controlled, disruption.
-
Branched Alkanes: Their bulkier nature might create more significant, localized disruptions in the lipid packing, potentially forming transient pores that facilitate drug passage. Their lower potential for forming highly ordered structures at skin temperature could also contribute to increased lipid fluidity.
The choice between linear and branched alkanes in a topical formulation would likely depend on the specific properties of the API and the desired penetration profile. Further research is warranted to systematically evaluate and compare the penetration-enhancing effects of linear and branched alkanes of varying chain lengths.
Experimental Protocol: In Vitro Skin Permeation Study
The effect of penetration enhancers is commonly evaluated using Franz diffusion cells.
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: The drug formulation containing the alkane enhancer is applied to the epidermal side of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment, which contains a physiological buffer.
-
Drug Quantification: The concentration of the drug in the collected samples is analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Permeation Profile: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux.
Conclusion
The structural isomerism of alkanes, a fundamental concept in organic chemistry, has profound and far-reaching consequences in various industrial and scientific applications. The choice between a linear and a branched alkane is a critical decision that can significantly impact the performance, efficiency, and efficacy of a final product.
-
In fuel technology , the superior stability of branched alkanes makes them indispensable for high-performance gasolines, preventing engine knock and ensuring smooth combustion.
-
In lubrication , a balance must be struck, with the enhanced thermal stability and favorable low-temperature properties of branched alkanes being highly desirable for modern lubricants.
-
In drug delivery , while the role of alkanes as penetration enhancers is recognized, a deeper, comparative understanding of how branching affects their interaction with the stratum corneum is an area ripe for further investigation.
This guide has provided a comprehensive overview of these comparative aspects, supported by experimental data and standardized methodologies. It is our hope that this information will serve as a valuable resource for professionals in research, development, and quality control, enabling them to make informed decisions in the selection and application of these versatile hydrocarbons.
References
- Viscosity of Selected Liquid n-Alkanes. (2009). National Institute of Standards and Technology.
- Calorimetric determination of the heats of combustion of ethane, propane, normal butane, and normal pentane. (n.d.). National Bureau of Standards.
- Lubricant base oils with optimized branching. (2005). Google Patents.
- Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. (2023). PubMed Central.
- Synergistic Action of Penetration Enhancers in Transdermal Drug Delivery. (n.d.). ResearchGate.
- Viscosity of Selected Liquid n-Alkanes. (n.d.). National Institute of Standards and Technology.
- Calorimetry Experiment. (n.d.). Learnable.
- ASTM Standards for Measuring Viscosity. (n.d.). ChemQuest.
- Comprehensive chemical characterization of lubricating oils used in modern vehicular engines utilizing. (2018). University of Birmingham.
- Calorimetry and Finding the Heat of Combustion. (2022). YouTube.
- Density functional steric analysis of linear and branched alkanes. (2010). PubMed.
- Comparison of oxidation behavior of linear and branched alkanes. (2025). ResearchGate.
- Combustion Calorimetry. (n.d.). IUPAC.
- Octane Number Determination Methods. (n.d.). SINPAR.
- High precision calorimetry to determine the enthalpy of combustion of methane. (2025). ResearchGate.
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI.
- Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. (n.d.). PubMed.
- The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
- Petroleum lab experiment 02 - octane number and cetane number. (n.d.). SlideShare.
- Base Oils: An In-depth Look. (n.d.). Precision Lubrication Magazine.
- Physical and chemical penetration enhancers in transdermal drug delivery system. (n.d.). PermeGear.
- How Base Oil Affects Lubricant Performance. (n.d.). TestOil.
- The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (n.d.). Semantic Scholar.
- Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data. (2023). MDPI.
- Prediction of Octane Numbers of Petroleum Fractions Using Approaches Correlations. (n.d.). International Science and Technology Journal.
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). PubMed Central.
- Effect of Base Oil Nature on the Operational Properties of Low-Temperature Greases. (2020). ACS Omega.
- Molecular dynamics of linear and branched alkanes: Simulations and nuclear magnetic resonance results. (2025). ResearchGate.
- Research Octane Number Testing. (n.d.). Scribd.
- Tuning Nanoscale Conductance in Cyclic Molecules via Molecular Length and Anchoring Groups. (n.d.). MDPI.
- Capillary Phase Transitions of Linear and Branched Alkanes in Carbon Nanotubes from Molecular Simulation. (2025). ResearchGate.
- Base Oil Groups: Manufacture, Properties and Performance. (2025). ResearchGate.
- Long-term Noninvasive Topical Drug Delivery. (2014). Review of Ophthalmology.
- Penetration Enhancers for Topical Drug Delivery to the Ocular Posterior Segment-A Systematic Review. (2021). PubMed.
Sources
- 1. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]
- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Predicting Octane Number of Petroleum-Derived Gasoline Fuels from MIR Spectra, GC-MS, and Routine Test Data [mdpi.com]
- 6. How Base Oil Affects Lubricant Performance - TestOil [testoil.com]
- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. rroij.com [rroij.com]
A Senior Application Scientist's Guide to 2,2,3,3,4-Pentamethylpentane as a Reference Standard
In the landscape of analytical chemistry and drug development, the fidelity of experimental data is paramount. This hinges on the quality and appropriateness of the reference standards employed. This guide provides an in-depth, objective analysis of 2,2,3,3,4-pentamethylpentane, a highly branched C10 alkane, evaluating its performance characteristics and suitability as a reference standard in various analytical applications. We will compare its utility against established standards, supported by physicochemical data and validated experimental protocols.
The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized compound used as a calibration standard or benchmark in analytical assays. The ideal standard exhibits high stability, purity, and a precisely known set of physical and chemical properties. It serves as the cornerstone for method validation, ensuring the accuracy, precision, and reproducibility of experimental results. The selection of an appropriate standard is a critical decision, directly impacting data integrity.
Caption: Logical workflow for selecting an appropriate reference standard.
Physicochemical Profile of this compound
This compound (CAS: 16747-44-7) is a saturated acyclic alkane.[1][2] Its highly branched and compact structure dictates its physical properties, which are essential for its consideration as a reference standard.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₂₂ | - | PubChem[3] |
| Molecular Weight | 142.28 | g/mol | PubChem[3] |
| Boiling Point | 166 ± 4 (at 101.325 kPa) | °C | Wikidata[4] |
| Melting Point | -36.5 ± 0.2 | °C | Wikidata[4] |
| Density | 0.7767 (at 25°C) | g/cm³ | Wikidata[4] |
| Refractive Index | 1.4361 (at 20°C) | - | Wikidata[4] |
These properties, particularly its defined boiling point and density, make it a candidate for applications requiring a stable, non-polar liquid standard.
Performance Evaluation in Key Analytical Techniques
The utility of a reference standard is defined by its performance within a specific analytical context. Here, we evaluate this compound in gas chromatography and nuclear magnetic resonance spectroscopy.
In gas chromatography, reference standards are crucial for calculating the Kovats Retention Index (RI), a dimensionless unit that helps identify compounds by normalizing retention times relative to a series of n-alkanes.
Expertise & Causality: The retention of a compound in GC is a function of its volatility and its interaction with the stationary phase. For non-polar stationary phases (e.g., squalane, polydimethylsiloxane), elution is primarily determined by the compound's boiling point. Highly branched alkanes like this compound are chemically inert and thermally stable, making them excellent benchmarks for hydrocarbon analysis. Their known retention indices provide a fixed point of reference.
Experimental Data: The Kovats Retention Index for this compound has been experimentally determined on standard non-polar stationary phases.
| Stationary Phase | Retention Index (RI) | Source |
| Standard Non-Polar | 953 | PubChem, NIST[3][5] |
| Squalane | 949 - 953.4 | Cheméo, NIST[3][6] |
Protocol: Determination of Kovats Retention Index
This protocol describes a self-validating system for determining the RI of an unknown compound using this compound as a bracketing standard.
-
Preparation of Standards: Prepare a homologous series of n-alkanes (e.g., n-nonane, C9, and n-decane, C10) in a suitable volatile solvent (e.g., hexane). By definition, the RI of n-nonane is 900 and n-decane is 1000.
-
Sample Preparation: Prepare a solution containing the unknown analyte and this compound.
-
GC Analysis: Inject the n-alkane mixture, followed by the sample mixture, onto a GC system equipped with a non-polar capillary column (e.g., DB-1 or HP-5) under isothermal conditions. Record the retention times (t_R).
-
Verification of System Suitability: The retention time of this compound should be between that of n-nonane and n-decane, confirming its RI is between 900 and 1000. The experimentally determined RI for this compound should be within an acceptable range of the published value (e.g., 953 ± 2).
-
Calculation: Calculate the RI of the unknown analyte using the following formula: RI = 100 * [z + (log(t_R,unknown) - log(t_R,z)) / (log(t_R,z+1) - log(t_R,z))], where z is the carbon number of the n-alkane eluting before the unknown.
Caption: Experimental workflow for Kovats Retention Index determination.
In ¹H NMR, an ideal internal reference standard should be chemically inert, soluble in common deuterated solvents, and produce a single, sharp resonance peak that does not overlap with analyte signals.[7] Tetramethylsilane (TMS) is the universally accepted standard, with its 12 equivalent protons resonating at a defined 0.0 ppm.[8][9]
Expertise & Causality: The structure of this compound, (CH₃)₂CH-C(CH₃)₂-C(CH₃)₃, contains multiple non-equivalent proton environments. This will result in a complex ¹H NMR spectrum with several distinct signals, each with spin-spin splitting. This complexity makes it fundamentally unsuitable as a general-purpose internal reference standard for ¹H NMR, as its multiple peaks are highly likely to overlap with and obscure signals from the analyte of interest.
Comparative Analysis:
-
TMS: Produces one sharp singlet at 0.0 ppm. It is chemically inert and volatile, allowing for easy removal.
-
This compound: Would produce multiple signals (doublet, septet, singlets) across the aliphatic region (approx. 0.8-1.7 ppm), creating significant spectral congestion.
While not a replacement for TMS, it could theoretically be used in highly specific applications where an analyst needs a non-volatile reference point in the aliphatic region and its signals are known not to interfere with a specific analyte. However, this is not a standard or recommended practice.
Comparison with Alternative Reference Standards
An objective evaluation requires comparison with established standards in relevant fields.
| Standard | Molecular Formula | Key Application | Advantages | Disadvantages |
| This compound | C₁₀H₂₂ | GC Retention Index Standard | High thermal stability; defined RI on non-polar phases. | Complex NMR spectrum; not a primary standard in other fields. |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | Octane Rating Standard (RON/MON = 100) | Defines the upper limit of the octane scale; widely available.[10][11] | Less branched than 2,2,3,3,4-PMP; not a primary GC or NMR standard. |
| n-Heptane | C₇H₁₆ | Octane Rating Standard (RON/MON = 0) | Defines the lower limit of the octane scale; represents linear alkanes.[10][11] | Prone to auto-ignition (knocking).[11][12] |
| Tetramethylsilane (TMS) | C₄H₁₂Si | ¹H and ¹³C NMR Reference (0.0 ppm) | Single sharp peak; inert; volatile; soluble in most organic solvents.[8][9] | Not suitable for GC or octane rating. |
Authoritative Insight on Structure vs. Performance: The anti-knock properties of a hydrocarbon fuel are strongly correlated with its molecular structure.[13] Increased branching and a more compact molecular shape increase resistance to auto-ignition, leading to a higher octane number.[11] While 2,2,4-trimethylpentane (isooctane) is the defined 100-octane standard, the more highly branched structure of this compound suggests it would likely have an octane rating exceeding 100.[13] This makes it a compound of interest in fuel science, but as a reference standard, its utility is more established in chromatography.
Conclusion and Recommendations
This compound serves as a reliable and effective reference standard for specific, well-defined applications.
-
Strengths: Its primary strength lies in its use as a retention index standard in gas chromatography , particularly for the analysis of hydrocarbons on non-polar stationary phases. Its thermal stability and well-documented retention index provide a robust benchmark for compound identification.
-
Limitations: It is not a suitable substitute for TMS as a general internal reference standard in NMR spectroscopy due to its complex proton spectrum. While its structure is informative for fuel science, it is not a primary octane rating standard like isooctane.
For researchers, scientists, and drug development professionals, this compound should be considered a valuable tool in the chromatographic analysis of non-polar compounds. However, for NMR and octane rating, the established standards (TMS and isooctane, respectively) remain the authoritative and appropriate choices. The selection of a reference standard must always be guided by the specific requirements of the analytical method to ensure the generation of trustworthy and validatable data.
References
- Cheméo. (n.d.). Chemical Properties of Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7).
- Wikidata. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,2,3,4,4-Pentamethylpentane. National Center for Biotechnology Information.
- NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT).
- Wikipedia. (n.d.). 2,2,4-Trimethylpentane.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,4-tetramethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pentane, 2,2,3,4,4-pentamethyl-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). Octane rating petrol blending.
- Balaban, A. T., Kier, L. B., & Joshi, N. (1991). Structure-Property Analysis of Octane Numbers for Hydrocarbons. MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27.
- Quora. (2021). Why is 2,2,4 trimethylpentane considered as iso octane and not Neo octane?
- Chemistry LibreTexts. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR).
- University of Regensburg. (n.d.). Notes on NMR Solvents.
Sources
- 1. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 2. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 3. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 6. Pentane, 2,2,3,3,4-pentamethyl- (CAS 16747-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 8. 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 11. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Methods for Analyzing Highly Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of highly branched alkanes presents a significant analytical challenge due to the vast number of structurally similar isomers.[1] These isomers often exhibit nearly identical physical and chemical properties, leading to difficulties in separation and identification.[2] This guide provides an in-depth, objective comparison of prevalent analytical techniques, grounded in experimental data and established methodologies, to empower researchers in selecting and validating the most appropriate methods for their specific applications.
The Challenge of Complexity: Why Highly Branched Alkanes Are Difficult to Analyze
Highly branched alkanes are ubiquitous in petroleum products, biofuels, environmental samples, and as structural motifs in pharmaceutical compounds.[3][4] Their analysis is complicated by several factors:
-
Isomeric Complexity: As the carbon number increases, the number of possible isomers grows exponentially, leading to complex mixtures.[4]
-
Co-elution: Many isomers have very close boiling points, making their separation by conventional gas chromatography (GC) challenging, often resulting in co-elution.[2]
-
Subtle Structural Differences: The minor variations in branching patterns significantly impact properties like octane rating in fuels and biological activity in drug molecules, necessitating precise identification.[5]
This guide will explore and cross-validate the primary analytical techniques employed to navigate this complexity: Gas Chromatography (GC) with various detectors, the advanced Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and the complementary insights provided by Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Gas Chromatography (GC) - The Workhorse Technique
Gas chromatography is the cornerstone for analyzing volatile and semi-volatile compounds like branched alkanes. The separation is primarily based on the analyte's boiling point and its interaction with the stationary phase of the GC column.[1]
The Critical Role of the GC Column
The choice of the GC column is the most crucial factor for successful separation.[1] Non-polar stationary phases are the industry standard for these non-polar compounds, where elution is generally governed by boiling points.[1]
Key Insight: While non-polar columns are standard, subtle differences in stationary phase chemistry can significantly impact resolution. For instance, an alicyclic polydimethylsiloxane (ACPDMS) column can offer carbon number-specific separation up to C10.[1]
Experimental Protocol: GC with Flame Ionization Detection (GC-FID)
This protocol outlines a general procedure for the analysis of branched alkanes using a common and robust setup.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Non-polar capillary column (e.g., DB-5ms).[6]
Methodology:
-
Sample Preparation: Dissolve the alkane sample in a volatile, high-purity solvent like hexane or dichloromethane.[3]
-
Injection:
-
Carrier Gas:
-
Gas: Helium.[6]
-
Flow Rate: Maintain a constant flow rate to ensure reproducible retention times.
-
-
Oven Temperature Program:
-
Detection:
-
Detector: FID.
-
Temperature: 250 °C.
-
Gases: Hydrogen, air, and a makeup gas (typically nitrogen).[1]
-
Workflow for GC-FID Analysis of Branched Alkanes
Caption: A logical workflow for the analysis of branched alkanes using GC-FID.
GC with Mass Spectrometry (GC-MS)
Pairing GC with a mass spectrometer provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions.
Principles of Branched Alkane Fragmentation (Electron Ionization - EI):
-
Weak or Absent Molecular Ion: Highly branched alkanes readily fragment, often resulting in a very weak or absent molecular ion (M+) peak.[3][7]
-
Preferential Cleavage at Branch Points: The C-C bond cleavage is most likely to occur at a branch point to form a more stable secondary or tertiary carbocation.[3][8]
-
Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical.[3][8]
Experimental Protocol: GC-MS Analysis
The GC parameters are similar to the GC-FID method. The key differences lie in the detector settings.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-550.[6]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Interpretation: The resulting mass spectrum is compared against spectral libraries (e.g., NIST) for identification. The fragmentation pattern provides clues to the branching structure. For example, the intensity of specific fragment ions can suggest the location of a methyl group.[9]
Section 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex mixtures where one-dimensional GC provides insufficient resolution, GCxGC is a powerful alternative. It utilizes two columns with different separation mechanisms, significantly enhancing peak capacity and separation power.[10]
How it Works: Effluent from the first column is trapped, concentrated, and then rapidly injected onto a second, shorter column for an additional separation. This results in a two-dimensional chromatogram with structured patterns that can aid in compound class identification.[11]
Advantages for Branched Alkane Analysis:
-
Enhanced Resolution: Superior separation of isomeric compounds that co-elute in 1D GC.[10]
-
Structured Chromatograms: Compounds of similar structure (e.g., monomethylated, dimethylated alkanes) often appear in distinct regions of the 2D plot, aiding in identification.[12]
-
Increased Sensitivity: The thermal modulation process concentrates the analytes, leading to taller, sharper peaks.
Experimental Protocol: GCxGC-TOFMS
A time-of-flight mass spectrometer (TOFMS) is often paired with GCxGC due to its fast acquisition speed, which is necessary to capture the rapidly eluting peaks from the second dimension.
Instrumentation:
-
GCxGC system with a thermal modulator.
-
Primary Column: Non-polar (e.g., DB-1ms).
-
Secondary Column: More polar than the first (e.g., DB-17ms).
-
Detector: TOFMS.
Methodology: The GC parameters for the first dimension are similar to the 1D GC method. The second dimension column has a much faster temperature program. The modulation period is a critical parameter to optimize, typically in the range of 2-8 seconds.
Workflow for GCxGC Analysis
Caption: Workflow for the analysis of highly branched alkanes using GCxGC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC-based methods are excellent for separation and quantification, NMR spectroscopy provides detailed information about the molecular structure without the need for chromatographic separation.[13] It is particularly useful for distinguishing between isomers.[14]
Key Principles:
-
¹³C NMR: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. Isomers will often have a different number of unique carbons.[15]
-
¹H NMR: This technique provides information about the electronic environment of hydrogen atoms. The splitting patterns (singlets, doublets, triplets, etc.) can reveal how many hydrogen atoms are on adjacent carbons.[15]
Application to Branched Alkanes:
NMR is invaluable for confirming the structure of isolated branched alkanes or for analyzing simpler mixtures. For instance, 2D NMR techniques like DQF-COSY can be used to discriminate between branched and linear alkanes even in complex mixtures within porous media.[16]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire the spectrum on an NMR spectrometer. The acquisition time may be longer for ¹³C due to its low natural abundance.
-
Data Analysis: Process the data to obtain the final spectrum and identify the number of unique carbon signals and their chemical shifts.
Cross-Validation and Method Comparison
The choice of analytical method depends on the specific research question, the complexity of the sample, and the available instrumentation.
| Method | Primary Application | Strengths | Limitations |
| GC-FID | Quantification of known branched alkanes in relatively simple mixtures. | Robust, reliable, excellent for quantification. | Limited identification capabilities, prone to co-elution of isomers.[2] |
| GC-MS | Identification and quantification of branched alkanes in complex mixtures. | Provides structural information through fragmentation patterns, library searchable.[3] | Molecular ion may be absent for highly branched alkanes, isomers can have similar mass spectra.[7][9] |
| GCxGC-TOFMS | Comprehensive analysis of highly complex mixtures (e.g., petroleum, sustainable aviation fuels).[17] | Superior resolving power, structured chromatograms, increased sensitivity.[10] | Complex data analysis, requires specialized instrumentation and expertise.[11] |
| NMR Spectroscopy | Unambiguous structure elucidation of pure compounds or simple mixtures, isomer differentiation.[14] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to GC, not suitable for highly complex mixtures without prior separation.[14] |
Self-Validating Systems:
A robust analytical approach often involves the cross-validation of results from multiple techniques. For example:
-
Initial Screening (GC-MS): Use GC-MS to tentatively identify the components of a complex mixture.
-
Enhanced Separation (GCxGC): If co-elution is suspected, employ GCxGC to resolve the isomeric components.
-
Structural Confirmation (NMR): If possible, isolate key isomers (e.g., via preparative GC) and confirm their structure using NMR.
This multi-faceted approach provides a self-validating system, where the results from one technique corroborate the findings of another, leading to a higher degree of confidence in the final analysis.
Conclusion
The analysis of highly branched alkanes requires a thoughtful and often multi-instrumental approach. While GC-MS remains a fundamental tool for routine analysis, the superior resolving power of GCxGC is indispensable for tackling the most complex isomeric mixtures. NMR spectroscopy offers unparalleled detail for structural confirmation. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can confidently navigate the intricate world of branched alkane analysis, ensuring the accuracy and integrity of their results.
References
- GCMS Section 6.9.2 - Whitman People. (n.d.). Whitman College.
- Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation. (n.d.). BenchChem.
- Application Note: Analysis of Branched Alkanes by Mass Spectrometry. (n.d.). BenchChem.
- Mass Spectrometry: Branched Alkane Fragmentation. (2024). JoVE.
- Overcoming Challenges in Gas Chromatography of Branched Alkanes. (n.d.). BenchChem.
- Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes. (1986). Analytical Chemistry.
- A Guide to Inter-laboratory Comparison of Branched Alkane Analysis. (n.d.). BenchChem.
- Branched chain alkanes. (n.d.).
- How to Compare Linear vs Branched Alkane Effects. (2026).
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (n.d.). ACS Publications.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (2025). ACS Publications.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (2025). Electronic Library.
- Nuclear Magnetic Resonance Spectra of Alkanes. (n.d.). W.W. Norton.
- Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023). Chemistry LibreTexts.
- GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels. (2025). ResearchGate.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. (2022). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. elib.dlr.de [elib.dlr.de]
- 13. Norton Ebook Reader [nerd.wwnorton.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison of 2,2,3,3,4-Pentamethylpentane Analysis for High-Fidelity Results
Abstract
Accurate and reproducible quantification of chemical compounds is a cornerstone of scientific research and industrial quality control. For highly branched alkanes such as 2,2,3,3,4-pentamethylpentane (C₁₀H₂₂), analytical challenges can lead to variability in results between laboratories.[1][2] This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) or proficiency test (PT) to assess and validate the analytical methods for this compound. We will detail a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, explain the foundational principles of ILCs based on international standards, and provide a clear methodology for statistical analysis and interpretation of results. This document is intended for researchers, laboratory managers, and quality assurance professionals seeking to establish confidence and consistency in the analysis of this compound across multiple analytical sites.
Introduction
This compound is a C10 highly branched alkane.[3][4][5] The precise and accurate analysis of such compounds is critical in various fields, including petroleum analysis and as reference standards in chemical research.[1] However, their structural complexity can introduce analytical hurdles, leading to discrepancies in measurements between different laboratories.
Inter-laboratory comparisons (ILCs) are powerful tools for evaluating the performance of laboratories and the methods they employ.[6][7] By analyzing identical samples under defined conditions, ILCs, often formalized as Proficiency Tests (PT), provide an objective measure of a laboratory's competence and the reproducibility of an analytical method.[6][8] Participation in such programs is a key requirement for laboratory accreditation under standards like ISO/IEC 17025 and is essential for ensuring data quality and reliability.[7][8]
This guide offers a self-contained protocol for conducting an ILC for this compound analysis. It is built on the principles of international standards such as ISO/IEC 17043, which outlines the general requirements for proficiency testing.[8][9][10]
Part I: Foundational Principles of Inter-Laboratory Comparisons (ILCs)
An ILC is a structured exercise where multiple laboratories test the same, homogenous sample.[7] The primary goal is to assess the performance of the participating laboratories and, by extension, the robustness of the analytical method used.
Key Objectives of an ILC:
-
Performance Evaluation: To provide individual laboratories with an objective assessment of their analytical capabilities compared to their peers.
-
Method Validation: To determine the reproducibility and reliability of a specific analytical method when performed by different operators in different locations.
-
Identification of Issues: To uncover potential systematic errors, instrument biases, or procedural deviations within a laboratory.[11]
-
Building Confidence: To provide end-users of the analytical data with increased confidence in the accuracy and comparability of results from different sources.[8]
The workflow of an ILC follows a systematic process, from the careful preparation of test materials by a coordinating body to the statistical evaluation of the submitted results.
Caption: High-level workflow of a typical inter-laboratory comparison study.
Part II: Recommended Analytical Methodology: GC-MS
For the analysis of volatile, branched alkanes like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, offering high separation efficiency and definitive structural confirmation.[2]
Causality Behind Method Choice:
-
Gas Chromatography (GC): The non-polar nature of this compound makes it ideally suited for separation on a standard non-polar capillary column. The GC separates the analyte from the solvent and other potential impurities based on boiling point and interaction with the column's stationary phase.
-
Mass Spectrometry (MS): Electron Ionization (EI) MS provides a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. Highly branched alkanes are known to undergo characteristic fragmentation, often involving cleavage at branch points to form stable carbocations.[1][12] While the molecular ion peak (M+) may be weak or absent, the pattern of fragment ions is highly specific and allows for unambiguous identification.[1][12]
Detailed Experimental Protocol
1. Sample & Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of pure this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity n-hexane. This stock should be stored at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with n-hexane. A recommended range would be 1, 5, 10, 25, 50, and 100 µg/mL. This range covers typical concentrations and ensures linearity can be assessed.
-
ILC Test Sample Preparation: The coordinating body will prepare and distribute two to three unique, homogenous samples to all participants. These samples should be prepared from a separate weighing of the reference standard and should fall within the calibration range (e.g., 15 µg/mL and 60 µg/mL). The exact concentrations are known only to the coordinator.
2. GC-MS Instrumentation and Parameters The following parameters are recommended as a starting point. Laboratories should ensure their systems are properly tuned and calibrated according to manufacturer specifications.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column suitable for separating volatile hydrocarbons. The specified dimensions provide a good balance of resolution and analysis time. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times regardless of temperature changes. |
| Injection Volume | 1 µL | A standard volume that minimizes the risk of column overloading while providing a strong signal. |
| Injector Type & Temp | Split/Splitless, 250°C, Split ratio 20:1 | Split injection prevents column overloading for these relatively high concentration samples. The temperature ensures rapid and complete vaporization of the analyte and solvent. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 150°C at 10°C/min, hold for 2 min | The initial hold allows for good peak focusing on the column. The temperature ramp is sufficient to elute the C10 alkane in a reasonable time with a sharp peak shape. |
| MS System | Agilent 5977B or equivalent single quadrupole | A widely used and reliable mass spectrometer for routine quantitative analysis. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and consistent spectra across different instruments. |
| Source Temperature | 230°C | Optimizes ion formation and prevents contamination. |
| Quadrupole Temp | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-200) & Selected Ion Monitoring (SIM) | Full Scan: Used for initial identification and confirmation of the fragmentation pattern. SIM: Used for quantification to maximize sensitivity and selectivity. |
| SIM Ions for Quant. | Quantifier: m/z 57, Qualifiers: m/z 71, 85 | These ions are characteristic fragments of branched alkanes. m/z 57 (C₄H₉⁺) is often a highly abundant and stable fragment, making it an excellent choice for quantification.[1][12] |
Part III: Designing and Executing the ILC Study
The design of the study must adhere to principles that ensure a fair and statistically valid assessment. This framework is guided by standards like ASTM D6708 for statistical assessment and ISO/IEC 17043 for PT providers.[8][13][14]
1. Study Coordination A single entity (the coordinating body) is responsible for preparing and distributing samples, defining the protocol, collecting results, and performing the statistical analysis.
2. Participant Instructions Each participating laboratory receives the test samples along with a clear, unambiguous set of instructions detailing:
-
The analytical protocol (as described in Part II).
-
A deadline for submitting results.
-
A standardized reporting format (e.g., an Excel template).
-
Instructions for sample handling and storage.
3. Data Submission and Analysis Participants must analyze the samples in triplicate and report the average concentration (in µg/mL). The coordinating body collects these results and performs a statistical analysis to determine performance. The most common and effective performance metric in proficiency testing is the Z-score .[11][15]
The Z-score is a standardized measure that indicates how many standard deviations a laboratory's result is from the "assigned value" (the consensus value from all labs or the known value).[16]
Z-Score Formula: Z = (x - X) / σ Where:
-
x = The result reported by the participant laboratory.
-
X = The assigned value (in this case, the known concentration prepared by the coordinator).
-
σ = The standard deviation for proficiency assessment (also known as the "target standard deviation"). This value is set by the coordinator and represents the expected level of performance. A common approach is to set it as a percentage of the assigned value (e.g., 15%).
Caption: Workflow for calculating and interpreting Z-scores in proficiency testing.
Part IV: Interpreting and Acting on ILC Results
The final report from the coordinating body should present the results clearly and anonymously, allowing each lab to see its performance relative to others.
Performance Interpretation: The interpretation of Z-scores is standardized across most proficiency testing schemes:[11]
-
|Z| ≤ 2.0: Satisfactory. The laboratory's result is within the acceptable range. This indicates a good performance.
-
2.0 < |Z| < 3.0: Questionable. The result is considered a warning signal. While not an outright failure, it suggests a potential issue that requires investigation.
-
|Z| ≥ 3.0: Unsatisfactory. The result is outside the acceptable limits. This indicates a significant deviation and requires immediate corrective action.
Example Data Summary Table: Below is a mock summary table illustrating how results could be presented.
| Laboratory ID | Sample A (Assigned Value: 15.0 µg/mL) | Sample B (Assigned Value: 60.0 µg/mL) |
| Reported (µg/mL) | Z-Score | |
| Lab-001 | 14.5 | -0.22 |
| Lab-002 | 16.1 | 0.49 |
| Lab-003 | 11.2 | -1.69 |
| Lab-004 | 19.5 | 2.00 |
| Lab-005 | 10.1 | -2.18 |
| Lab-006 | 14.8 | -0.09 |
| Note: Target Standard Deviation was set at 15% of the assigned value for this example. |
Self-Validation and Corrective Actions: For any laboratory receiving a questionable or unsatisfactory Z-score, a root cause analysis is mandatory. This self-validating process is a cornerstone of a robust quality system. The investigation should include:
-
Review of Raw Data: Check for integration errors, incorrect peak identification, or calculation mistakes.
-
Calibration Curve: Re-examine the linearity (R²) and accuracy of the calibration standards.
-
Instrument Performance: Review instrument tune reports, check for leaks, and verify GC-MS parameters.
-
Standard and Sample Integrity: Verify the expiration and storage conditions of the reference standard and ensure no contamination of the solvent.
Conclusion
A well-organized inter-laboratory comparison is an indispensable tool for ensuring the quality and comparability of analytical data. For a compound like this compound, where analytical nuances can affect results, such a study provides laboratories with objective, actionable feedback on their performance. By adopting a standardized GC-MS methodology and a clear statistical framework based on Z-scores, participating laboratories can demonstrate their competence, identify areas for improvement, and contribute to a higher overall standard of scientific integrity.
References
- Analysis of Branched Alkanes by Mass Spectrometry. Benchchem.
- High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers. Benchchem.
- ASTM D6708-21: Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a M
- Wh
- Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. isobudgets.com.
- ASTM D6708-16b: Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a M
- D6708 Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a Material.
- GCMS Section 6.9.2: Fragmentation of Branched Alkanes. Whitman College.
- D6708 Standard Practice for Statistical Assessment and Improvement of Expected Agreement Between Two Test Methods that Purport to Measure the Same Property of a Material.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Z-SCORE CALCULATOR.
- Passing the Test: Understanding Proficiency Testing. Spectroscopy Online.
- Z-score application in Testing Laboratory.
- HOW TO DEAL WITH PROFICIENCY TEST RESULTS FOR DIOXINS, FURANS AND DL PCBs
- z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. The Royal Society of Chemistry.
- Identification of methyl branched alkanes using GC-MS ion trap?
- PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS.
- ISO/IEC FDIS 17043.
- Branched alkanes from ancient and modern sediments: Isomer discrimination by GC/MS with multiple reaction monitoring. Semantic Scholar.
- Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- This compound.
- 2,2,3,4,4-pentamethylpentane 16747-45-8 wiki. Guidechem.
- Pentane, 2,2,3,3,4-pentamethyl-. NIST WebBook.
- This compound. PubChem.
- TIP 20 - Understanding Variability of Test Methods—Precision Statements.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isobudgets.com [isobudgets.com]
- 7. eas-eth.org [eas-eth.org]
- 8. What Is ISO 17043? - ANAB Blog [blog.ansi.org]
- 9. nac-us.org [nac-us.org]
- 10. nata.com.au [nata.com.au]
- 11. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 12. GCMS Section 6.9.2 [people.whitman.edu]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. osti.gov [osti.gov]
The Impact of Molecular Architecture: A Comparative Guide to the Physical Properties of Decane Isomers
In the realms of chemical engineering, materials science, and drug development, the precise control and understanding of a substance's physical properties are paramount. While a molecular formula provides a static inventory of atoms, it is the intricate three-dimensional arrangement of these atoms—the molecular architecture—that dictates a compound's behavior in the macroscopic world. This guide delves into the fascinating relationship between molecular structure and physical properties, using the isomers of decane (C₁₀H₂₂) as a case study. We will explore, with supporting experimental data, how the degree of branching systematically alters key characteristics such as boiling point, melting point, density, and viscosity, providing researchers with the foundational knowledge to predict and manipulate these properties for various applications.
The Principle of Isomerism and its Impact on Intermolecular Forces
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the case of decane, there are 75 possible structural isomers, ranging from the linear straight-chain n-decane to highly branched structures like 2,2,3,3-tetramethylhexane. This variation in structure, or "degree of branching," has a profound impact on the strength of intermolecular forces, primarily the van der Waals forces, which are the dominant attractive forces between nonpolar alkane molecules.
The strength of these forces is directly related to the surface area of the molecule. As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact, leading to weaker van der Waals forces. Consequently, less energy is required to overcome these forces, which manifests as changes in various physical properties.
Comparative Analysis of Physical Properties
The following sections provide a detailed comparison of how the degree of branching in decane isomers affects their boiling point, melting point, density, and viscosity.
Boiling Point
The boiling point of a substance is a direct measure of the energy required to overcome intermolecular forces and transition from the liquid to the gaseous phase. For decane isomers, an increase in branching leads to a decrease in boiling point.
Experimental Data Summary: Boiling Points of Selected Decane Isomers
| Isomer | Degree of Branching | Boiling Point (°C) |
| n-Decane | 0 | 174.1 |
| 2-Methylnonane | 1 | 167.8 |
| 3-Methylnonane | 1 | 165.8 |
| 2,7-Dimethyloctane | 2 | 161.6 |
| 2,2,4-Trimethylheptane | 3 | 157.1 |
| 2,2,3,3-Tetramethylhexane | 4 | 165.5 |
Note: Data compiled from various chemical property databases.
As the data illustrates, the more compact, branched isomers exhibit lower boiling points than the linear n-decane. The extended, linear structure of n-decane allows for greater surface area contact and stronger van der Waals forces, thus requiring more energy (a higher temperature) to boil.
Caption: Relationship between branching and boiling point in decane isomers.
Melting Point
The melting point, the temperature at which a solid becomes a liquid, is influenced by both intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. The relationship between branching and melting point is therefore more complex than that for boiling point.
Generally, highly symmetrical molecules, even if branched, can pack more efficiently into a stable crystal lattice, leading to a higher melting point. This is because more energy is required to break down the well-ordered solid structure.
Experimental Data Summary: Melting Points of Selected Decane Isomers
| Isomer | Degree of Branching | Melting Point (°C) |
| n-Decane | 0 | -29.7 |
| 2-Methylnonane | 1 | -74.7 |
| 2,7-Dimethyloctane | 2 | -52.9 |
| 2,2,4-Trimethylheptane | 3 | -121.2 |
| 2,2,3,3-Tetramethylhexane | 4 | 100.7 |
The data shows that while most branched isomers have lower melting points than n-decane due to less efficient packing, a highly symmetrical and compact isomer like 2,2,3,3-tetramethylhexane has a significantly higher melting point. Its globular shape allows it to pack into a crystal lattice with high efficiency.
Density
Density is a measure of mass per unit volume. For decane isomers, an increase in branching generally leads to a decrease in density. This is because the less efficient packing of branched molecules means that fewer molecules can occupy a given volume, resulting in a lower overall density.
Experimental Data Summary: Densities of Selected Decane Isomers at 20°C
| Isomer | Degree of Branching | Density (g/cm³) |
| n-Decane | 0 | 0.730 |
| 2-Methylnonane | 1 | 0.726 |
| 2,7-Dimethyloctane | 2 | 0.720 |
| 2,2,4-Trimethylheptane | 3 | 0.716 |
The trend of decreasing density with increasing branching is evident from the data. The more compact the molecule, the less efficiently it can pack in the liquid state, leading to a lower density.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. It is influenced by the strength of intermolecular forces and the extent to which molecules can entangle with one another. For decane isomers, increased branching leads to a decrease in viscosity.
Linear molecules like n-decane can easily slide past one another, but their length allows for significant entanglement, which increases viscosity. Highly branched, more spherical isomers have less surface area for intermolecular attraction and are less prone to entanglement, resulting in lower viscosity.
Experimental Data Summary: Viscosities of Selected Decane Isomers at 20°C
| Isomer | Degree of Branching | Viscosity (mPa·s) |
| n-Decane | 0 | 0.92 |
| 2-Methylnonane | 1 | 0.84 |
| 2,2,4-Trimethylheptane | 3 | 0.76 |
Experimental Protocols
Accurate and reproducible measurement of these physical properties is crucial. The following are standardized, step-by-step methodologies for their determination.
Determination of Boiling Point (ASTM D1078)
This protocol outlines the standard test method for the distillation range of volatile organic liquids.
-
Apparatus Setup: Assemble the distillation apparatus, consisting of a distillation flask, a condenser, a heating mantle, and a calibrated thermometer.
-
Sample Preparation: Measure 100 mL of the decane isomer into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Distillation: Heat the flask at a controlled rate to produce a distillation rate of 4-5 mL per minute.
-
Data Recording: Record the temperature at which the first drop of distillate falls from the condenser (the initial boiling point) and the temperature when the last of the liquid evaporates from the flask (the dry point). The boiling point is typically reported as the temperature at which 50% of the sample has distilled.
Caption: Experimental workflow for boiling point determination.
Determination of Density (ASTM D4052)
This method covers the determination of density using a digital density meter.
-
Calibration: Calibrate the digital density meter with dry air and high-purity water at a known temperature (e.g., 20°C).
-
Sample Injection: Inject the decane isomer sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument.
-
Measurement: The instrument measures the period of oscillation of the U-tube containing the sample and converts this to a density value.
-
Cleaning: Thoroughly clean and dry the U-tube before the next measurement.
Conclusion
The degree of branching in decane isomers is a critical determinant of their physical properties. By understanding the interplay between molecular architecture, intermolecular forces, and molecular packing, researchers can select or design molecules with tailored characteristics for a wide array of applications, from formulating fuels with specific combustion properties to developing solvents with optimal viscosity and boiling points. The experimental data and protocols presented in this guide provide a framework for the systematic investigation and application of these fundamental chemical principles.
References
- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.
- ASTM International. (n.d.). ASTM D1078-21, Standard Test Method for Distillation Range of Volatile Organic Liquids.
- ASTM International. (n.d.). ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,2,3,3,4-Pentamethylpentane in Complex Mixtures
For researchers and professionals in drug development and chemical analysis, the precise quantification of specific molecules within complex matrices is a foundational requirement for robust and reliable results. This guide provides an in-depth comparison of methodologies for the quantitative analysis of 2,2,3,3,4-pentamethylpentane, a highly branched C9 alkane isomer. We will explore the inherent analytical challenges, compare the primary analytical techniques with supporting data, and provide detailed, field-proven protocols.
The Analytical Challenge: Isomeric Complexity
This compound is one of 35 constitutional isomers of nonane (C9H20).[1][2][3] This structural diversity presents the primary analytical challenge: separating the target analyte from a host of structurally similar compounds with very similar physical properties. The efficacy of any quantitative method hinges on its ability to achieve chromatographic resolution and specific detection.
Branched alkanes, like this compound, generally have lower boiling points than their straight-chain counterparts due to reduced surface area, which weakens the intermolecular van der Waals forces.[4][5] This property is fundamental to their separation by gas chromatography, where elution order is primarily governed by boiling point on non-polar stationary phases.[6]
Core Technique: High-Resolution Capillary Gas Chromatography (GC)
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile hydrocarbons and is ideally suited for quantifying this compound.[7] The choice of detector is critical and dictates the method's sensitivity, selectivity, and complexity.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
The Flame Ionization Detector (FID) is the workhorse for quantitative hydrocarbon analysis.[8]
-
Principle of Operation: The column effluent is mixed with hydrogen and air and burned. Hydrocarbon molecules produce ions in the flame, which are collected by an electrode, generating a current proportional to the mass of carbon entering the detector.
-
Expertise & Causality: The FID is exceptionally sensitive to compounds with C-H bonds and exhibits a linear response over a wide concentration range. Its response is highly uniform for different hydrocarbons, meaning that, to a good approximation, the peak area is directly proportional to the mass of the analyte.[8] This makes it ideal for quantification without needing a unique response factor for every single isomer, simplifying the analysis of complex mixtures.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
When unambiguous identification is required alongside quantification, coupling GC with a Mass Spectrometer (MS) is the authoritative choice.
-
Principle of Operation: As compounds elute from the GC column, they enter the MS ion source (typically via electron ionization, EI), where they are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
-
Expertise & Causality: The power of GC-MS lies in its specificity. While isomers may have similar retention times, their mass spectra can differ. Fragmentation of alkanes is driven by the formation of the most stable carbocations, which is highly dependent on the branching structure.[9] Highly branched isomers like this compound will produce a different fragmentation pattern compared to less branched isomers, allowing for positive identification even in cases of co-elution.[9]
Performance Comparison: GC-FID vs. GC-MS
The choice between FID and MS detection depends on the specific analytical goal. For routine, high-throughput quantification of a known analyte in a relatively simple matrix, GC-FID is often superior. For complex mixtures, unknown sample screening, or when absolute confirmation of identity is required, GC-MS is indispensable.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Selectivity | Based solely on chromatographic retention time. Vulnerable to co-elution. | High. Provides structural information via mass spectra for positive identification.[9] |
| Sensitivity (LOD/LOQ) | Excellent for hydrocarbons (low picogram range).[10] | Good to Excellent. Can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |
| Linearity/Dynamic Range | Excellent, typically 5-7 orders of magnitude. | Good, typically 3-5 orders of magnitude. |
| Primary Use Case | Robust, high-throughput quantitative analysis of known analytes.[8] | Identification, confirmation, and quantification, especially in complex matrices. |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial and operational cost, more complex data analysis. |
The Cornerstone of Accuracy: The Internal Standard Method
For the highest accuracy and precision in quantitative chromatography, the internal standard method is the gold standard.[11][12] This technique corrects for variations in injection volume, instrument drift, and minor changes in sample preparation.[13]
An internal standard (IS) is a stable, non-reactive compound that is not present in the sample and is added in a known, constant concentration to every standard and sample.[13] The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for GC quantification using the internal standard method.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating calibration and quality control to ensure trustworthy results. The validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose.[14][15][16]
Protocol 1: Quantitative Analysis by GC-FID with Internal Standard
1. Objective: To accurately quantify this compound in a hydrocarbon mixture.
2. Reagents & Materials:
-
This compound (≥99% purity)
-
n-Decane (Internal Standard, ≥99% purity)
-
n-Hexane (Solvent, HPLC or GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
3. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and FID.[10]
-
Column: HP-PONA or DB-1 (100% dimethylpolysiloxane), 50 m x 0.20 mm ID, 0.5 µm film thickness.[17]
-
Causality: A non-polar stationary phase is chosen to separate the non-polar alkanes primarily by their boiling points.[6] The long column length enhances resolution between closely eluting isomers.
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1 (adjust as needed for concentration)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min
-
Oven Program: Initial 40°C (hold 5 min), ramp at 5°C/min to 200°C, hold 10 min.
-
FID Temperature: 280°C
-
FID Gas Flows: H2: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min
-
4. Procedure:
-
Stock Solution Preparation:
-
Analyte Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound, dissolve in n-hexane, and bring to volume in a 10 mL volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh ~10 mg of n-decane, dissolve in n-hexane, and bring to volume in a 10 mL volumetric flask.
-
-
Calibration Standard Preparation:
-
Prepare a series of at least five calibration standards by diluting the Analyte Stock.
-
To each calibration standard and a solvent blank, add a constant amount of the Internal Standard Stock solution. For example, into five 10 mL flasks, pipette 0.5, 1.0, 2.5, 5.0, and 10.0 mL of Analyte Stock. To each, add 1.0 mL of Internal Standard Stock and dilute to volume with n-hexane. This creates standards of 50, 100, 250, 500, and 1000 µg/mL with a constant IS concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the unknown mixture into a volumetric flask.
-
Add the same constant amount of Internal Standard Stock as used in the calibration standards.
-
Dilute to volume with n-hexane, ensuring the expected analyte concentration falls within the calibration range.
-
-
Analysis:
-
Inject 1 µL of each calibration standard and sample.
-
Integrate the peak areas for this compound and n-decane.
-
-
Data Processing:
-
For each standard, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot a calibration curve of (Analyte Area / IS Area) vs. (Analyte Concentration).
-
Perform a linear regression on the curve. A correlation coefficient (R²) > 0.995 is required.[18]
-
For each unknown sample, calculate its (Analyte Area / IS Area) ratio and use the calibration curve equation to determine the concentration.
-
Protocol 2: Confirmatory Analysis by GC-MS
1. Objective: To confirm the identity of this compound in a mixture.
2. Instrumentation & Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.[9]
-
GC Conditions: Use the same column and temperature program as in Protocol 1 to facilitate retention time matching.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak)
-
3. Procedure:
-
Prepare a dilute standard of this compound (~10 µg/mL) in hexane and inject it to obtain a reference retention time and mass spectrum.
-
Inject the prepared unknown sample from Protocol 1.
-
Compare the retention time of the peak of interest in the sample to the reference standard.
-
Extract the mass spectrum for the peak of interest. Compare it to the reference spectrum from the standard and a library spectrum (e.g., NIST). The match factor should be high (>800/1000) for confident identification.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- Vertex AI Search. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- BenchChem. (2025). A Comparative Analysis of the Boiling Points of 2,3-Dimethylheptane and n-Nonane.
- LCGC International. (2015, April 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
- Grokipedia. (n.d.). List of isomers of nonane.
- ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C9H20 Isomers.
- Chromatography Today. (n.d.). Why Are Methods Validated?.
- ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition.
- Chemistry LibreTexts. (2022, September 12). Quantitative and Qualitative GC and GC-MS.
- In-Tech. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
- NIH. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- BenchChem. (2025). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- New Science Society. (2025). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
- ResearchGate. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices.
- Chemistry LibreTexts. (2024, March 18). Properties of Alkanes.
- ASTM International. (1968). Manual on Hydrocarbon Analysis, Second Edition.
- ACS Publications. (n.d.). Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel.
- Doc Brown's Chemistry. (n.d.). 35 C9H20 constitutional isomers.
- OpenStax. (2023, September 20). Alkanes and Alkane Isomers.
- World Journal of Pharmaceutical Research. (2018). Review on Gas Chromatography & Its Hyphenation Techniques.
- Nafta Journal. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- Agilent. (2006). Trace Level Hydrocarbon Impurities in Ethylene and Propylene.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. 3.2 Alkanes and Alkane Isomers - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.astm.org [store.astm.org]
- 8. chemicke-listy.cz [chemicke-listy.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS | Bulletin news in New Science Society International Scientific Journal [newarticle.ru]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2,2,3,3,4-Pentamethylpentane
For researchers, scientists, and professionals in drug development, the precise quantification of highly branched alkanes such as 2,2,3,3,4-pentamethylpentane is a critical analytical challenge. As an isomer of decane (C10H22), its accurate measurement is often complicated by the presence of numerous structurally similar compounds, particularly in complex matrices like petroleum products or environmental samples.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate technique.
The Analytical Imperative: Why Accuracy and Precision Matter
This compound, a highly branched C10 alkane, presents unique analytical hurdles due to its volatility and the existence of 74 other structural isomers of decane.[1][2] In drug development, it may be present as a residual solvent or a reference compound, where its precise concentration can influence product safety and efficacy. In materials science and petrochemistry, its quantification is essential for quality control and process optimization. Therefore, the choice of analytical method must be guided by the specific requirements for accuracy, precision, sensitivity, and sample throughput.
Core Analytical Techniques: A Comparative Overview
The quantification of this compound predominantly relies on gas chromatography (GC) due to its high resolving power for volatile and semi-volatile compounds. The choice of detector and, to a lesser extent, Nuclear Magnetic Resonance (NMR) spectroscopy, provides a spectrum of capabilities in terms of sensitivity, selectivity, and structural confirmation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is the workhorse for robust and reliable hydrocarbon analysis.[3][4] The flame ionization detector exhibits a linear response over a wide dynamic range and is highly sensitive to compounds containing carbon-hydrogen bonds.
Principle of Operation: In GC-FID, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[5] As the separated components elute from the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which are collected by an electrode, generating a current that is proportional to the mass of the analyte.
Strengths:
-
High Precision and Accuracy: GC-FID is known for its excellent repeatability and accuracy, making it a gold standard for quantitative analysis.[3][6]
-
Wide Linear Range: The detector response is linear over several orders of magnitude, simplifying calibration.
-
Robustness: FID is a durable and low-maintenance detector.
Limitations:
-
Limited Selectivity: The FID responds to virtually all organic compounds, which can lead to interferences from co-eluting species in complex matrices.
-
No Structural Information: This technique does not provide structural information, making the identification of this compound reliant solely on its retention time.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a definitive analysis of complex mixtures.[7][8]
Principle of Operation: Following separation in the GC column, the analyte molecules are ionized, typically through electron ionization (EI). This process creates a molecular ion and a series of characteristic fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum is a chemical fingerprint that can be used for unambiguous identification.[8]
Strengths:
-
High Specificity: GC-MS provides structural information, allowing for the positive identification of this compound even in the presence of its isomers.[9]
-
High Sensitivity: Modern GC-MS systems offer excellent sensitivity, often in the picogram to femtogram range.
-
Library Matching: The obtained mass spectrum can be compared against extensive spectral libraries, such as the NIST Mass Spectral Library, for confident compound identification.[10]
Limitations:
-
Higher Cost and Complexity: GC-MS instruments are more expensive and require more expertise to operate and maintain than GC-FID systems.
-
Potential for Isomeric Ambiguity: While powerful, mass spectrometry may not always differentiate between all structural isomers, especially those with very similar fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
While less commonly used for routine quantification of alkanes, qNMR offers a powerful, non-destructive alternative that does not rely on chromatographic separation.[11]
Principle of Operation: qNMR leverages the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integral of a specific resonance from this compound to that of a certified internal standard of known concentration, an accurate and precise quantification can be achieved.
Strengths:
-
Primary Ratio Method: qNMR is considered a primary analytical method, meaning it does not require calibration with the analyte of interest.
-
Structural Confirmation: Provides detailed structural information, confirming the identity of the analyte.[14][15]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods.
-
Spectral Overlap: In complex mixtures, signal overlap can complicate accurate integration and quantification.
-
Instrumentation Cost: High-field NMR spectrometers represent a significant capital investment.
Performance Comparison: Accuracy and Precision
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | GC-FID | GC-MS | qNMR |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (% RSD) | < 5% | < 10% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Throughput | High | Medium to High | Low to Medium |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed experimental protocols are provided.
Experimental Workflow: GC-FID/MS Analysis
Caption: Workflow for the quantification of this compound by GC-FID or GC-MS.
Step-by-Step GC-FID/MS Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., n-hexane).
-
Add a known concentration of an internal standard (e.g., n-undecane). The internal standard should be a compound that is not present in the sample and is well-resolved from the analyte and other matrix components.
-
Dilute the sample to a final concentration within the calibrated linear range of the instrument.
-
Transfer the prepared sample to a 2 mL autosampler vial.
-
-
Instrumentation (Agilent 7890A GC with FID or 5977A MSD): [5]
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.[5]
-
Column: Agilent J&W DB-1 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
FID Detector (if used): 250°C with hydrogen, air, and makeup gas flows optimized for sensitivity.[5]
-
MS Detector (if used): Transfer line temperature of 280°C, ion source temperature of 230°C, electron ionization at 70 eV. Acquire data in full scan mode (m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS). The Kovats retention index for this compound on a standard non-polar column is approximately 953.[17][18]
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor of the analyte relative to the internal standard using a calibration curve prepared with certified reference standards.
-
Quantify the concentration of this compound in the sample.
-
Logical Framework for Method Selection
The choice between GC-FID, GC-MS, and qNMR should be a deliberate process based on the specific analytical needs.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
The accurate and precise quantification of this compound is readily achievable with the appropriate analytical methodology.
-
For routine, high-throughput quantitative analysis where the identity of the analyte is well-established and the sample matrix is relatively clean, GC-FID offers a cost-effective, robust, and highly precise solution.
-
When unambiguous identification is paramount, especially in complex matrices or when dealing with potential isomeric interferences, GC-MS is the method of choice. Its specificity and sensitivity provide the highest level of confidence in the analytical results.
-
qNMR serves as an excellent orthogonal technique for method validation and for obtaining highly accurate quantification without the need for analyte-specific calibration standards.
Ultimately, the selection of the most suitable method will depend on a thorough evaluation of the analytical requirements, available instrumentation, and the desired level of data quality. A well-validated method, regardless of the chosen technique, is the cornerstone of reliable and defensible scientific data.
References
- BenchChem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
- SciELO. (n.d.). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.
- ASTM International. (n.d.). New Standard Covers Gasoline Sample Analysis.
- Agilent Technologies. (n.d.). Motor Gasoline Standard Test Methods.
- Kissin, Y. V., Feulmer, G. P., & Payne, W. B. (1986). Gas Chromatographic Analysis of Polymethyl-Substituted Alkanes.
- Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
- Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- ASTM International. (2018). Guide to ASTM Test Methods for the Analysis of Petroleum Products, Liquid Fuels, and Lubricants – 3rd Edition.
- BenchChem. (n.d.). Cross-Validation of Analytical Methods for Very Long-Chain Hydrocarbons: A Comparative Guide.
- ASTM International. (n.d.). Gasoline: Specifications, Testing, and Technology.
- ResearchGate. (2025). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples.
- ResearchGate. (2025). Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models in the Instrumental Analysis Laboratory.
- ResearchGate. (n.d.). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments.
- Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769.
- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
- ResearchGate. (n.d.). Gas chromatogram of branched and cyclic hydrocarbons from 120-cm depth....
- BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of C10H22 and Their Structural Differences.
- University of Oxford. (2017).
- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR.
- National Institute of Standards and Technology. (n.d.). Decane.
- OpenOChem Learn. (n.d.). Alkanes.
- Michigan State University. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
- National Institute of Standards and Technology. (n.d.). Decane.
- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
- National Institute of Standards and Technology. (n.d.). Pentane, 2,2,3,3,4-pentamethyl-.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 4.3: Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. redalyc.org [redalyc.org]
- 4. scielo.org.co [scielo.org.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. GC/MS Analysis of Aromatics in Gasoline using ASTM D5769 | Separation Science [sepscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 10. Decane [webbook.nist.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Alkanes | OpenOChem Learn [learn.openochem.org]
- 16. New Standard Covers Gasoline Sample Analysis | ASTM [astm.org]
- 17. Pentane, 2,2,3,3,4-pentamethyl- [webbook.nist.gov]
- 18. This compound | C10H22 | CID 519302 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Determination of 2,2,3,3,4-Pentamethylpentane
For researchers, scientists, and drug development professionals working with highly branched alkanes, ensuring the isomeric purity of starting materials and products is paramount. 2,2,3,3,4-Pentamethylpentane, a C10 isomer, serves as a critical component in various applications, including as a reference fuel and in specialty chemical synthesis. Its unique physical properties are a direct consequence of its specific branched structure. The presence of other C10 isomers can significantly alter these properties, impacting reaction outcomes, product performance, and the validity of experimental data.
This guide provides an in-depth comparison of two primary analytical techniques for determining the isomeric purity of this compound samples: High-Resolution Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance characteristics.
The Challenge: Resolving Structurally Similar Isomers
The primary analytical challenge in assessing the purity of this compound lies in the separation and quantification of structurally similar isomers. These isomers often have very close boiling points and similar spectroscopic properties, demanding highly selective and sensitive analytical methods. Common isomeric impurities can arise from the synthesis process, which often involves alkylation or isomerization reactions that can produce a range of branched alkanes.
Method 1: High-Resolution Capillary Gas Chromatography (GC-FID)
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For non-polar analytes like branched alkanes, the separation is primarily governed by boiling point differences and subtle interactions with the stationary phase of the GC column.
Causality Behind Experimental Choices
The selection of a non-polar stationary phase is the cornerstone of this method. According to the principle of "like dissolves like," non-polar analytes will have the strongest interaction with a non-polar stationary phase, allowing for separation based on volatility. A long, narrow-bore capillary column is chosen to provide the high number of theoretical plates necessary for resolving isomers with close boiling points. The Flame Ionization Detector (FID) is the detector of choice for hydrocarbons due to its high sensitivity and a response that is proportional to the carbon number, allowing for accurate quantification.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for Isomeric Purity by GC-FID.
Detailed Experimental Protocol: GC-FID
This protocol is based on the principles outlined in ASTM D5134 for detailed hydrocarbon analysis.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with high-purity n-hexane and mix thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Column: Agilent J&W DB-5 (5%-phenyl)-methylpolysiloxane, 100 m x 0.25 mm I.D., 0.5 µm film thickness. A highly non-polar column provides selectivity based on boiling point differences among the isomers.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 15 minutes.
-
Ramp 1: 2°C/min to 100°C.
-
Ramp 2: 5°C/min to 200°C, hold for 10 minutes.
-
-
Inlet: Split mode, 100:1 split ratio, temperature 250°C. A high split ratio prevents column overload and ensures sharp peaks.
-
Injection Volume: 1 µL.
-
Detector: FID at 300°C. Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time, confirmed by running a pure standard if available.
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
System Suitability:
-
Before running samples, inject a standard mixture containing n-nonane, n-decane, and n-undecane to verify column performance and retention time windows.
-
The resolution between two closely eluting isomers (if a reference mixture is available) should be greater than 1.5.
-
Method 2: Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that allows for the determination of the amount of a substance by relating the intensity of an NMR signal to the number of protons giving rise to that signal. When used with a certified internal standard, qNMR provides a highly accurate and precise measure of purity.
Causality Behind Experimental Choices
The fundamental principle of qNMR is that the integral of a resonance is directly proportional to the molar concentration of the nuclei that produce it. By adding a known amount of a high-purity internal standard with a simple, well-resolved spectrum, we can use the ratio of integrals to accurately quantify the analyte. The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it dissolves the non-polar alkane and minimizes solvent signals in the ¹H spectrum. Hexamethyldisiloxane (HMDSO) is an excellent internal standard for this application because it is chemically inert, soluble in CDCl₃, and has a single sharp resonance at approximately 0.06 ppm, far from the complex signals of branched alkanes. A long relaxation delay (D1) is essential to ensure that all protons have fully returned to their equilibrium state before the next pulse, which is critical for accurate integration. For alkanes, T1 values can be in the range of several seconds, necessitating a D1 of 30 seconds or more.
Experimental Workflow: qNMR Analysis
Caption: Workflow for Isomeric Purity by qNMR.
Detailed Experimental Protocol: qNMR
-
Sample and Standard Preparation:
-
Use an analytical balance with at least 0.01 mg readability.
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial. Record the weight (W_analyte).
-
Accurately weigh approximately 10 mg of a certified internal standard, such as Hexamethyldisiloxane (HMDSO, Purity_IS ≥ 99.5%), into the same vial. Record the weight (W_IS).
-
Add approximately 0.7 mL of chloroform-d (CDCl₃, 99.8% D) to the vial and gently swirl to dissolve the sample and standard completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm.
-
Transmitter Offset (O1P): Centered in the spectrum (~8 ppm).
-
Number of Scans (NS): 16 (increase for better signal-to-noise if needed).
-
Relaxation Delay (D1): 30 seconds. This is critical to allow for full relaxation of all protons, ensuring the accuracy of the integrals.
-
Acquisition Time (AQ): ~4 seconds.
-
Pulse Angle: 30 degrees. A smaller flip angle can help shorten the required D1, but 30s is recommended for robustness.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Select a well-resolved, unique signal from the this compound spectrum for integration (Int_analyte). Determine the number of protons (N_analyte) corresponding to this signal.
-
Integrate the singlet from the HMDSO internal standard at ~0.06 ppm (Int_IS). The number of protons for HMDSO (N_IS) is 18.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
MW = Molecular Weight (this compound = 142.28 g/mol ; HMDSO = 162.38 g/mol )
-
-
-
Self-Validation:
-
Repeat the calculation using a different, well-resolved signal from the analyte. The calculated purity should be consistent within experimental error.
-
Ensure the signal-to-noise ratio for the integrated peaks is at least 250:1 for an integration error of less than 1%.
-
Comparison of GC-FID and qNMR for Isomeric Purity
| Parameter | High-Resolution Capillary GC-FID | Quantitative ¹H NMR (qNMR) |
| Principle | Physical separation based on boiling point and column interaction. | Chemical structure-based quantification using signal integrals. |
| Selectivity | Excellent for separating isomers with different boiling points. May have co-elution issues with isomers of very similar volatility. | Excellent for distinguishing isomers with different chemical environments (proton signals). Signal overlap can be a challenge. |
| Quantification | Relative (Area %). Can be made absolute with extensive calibration. | Absolute, using a certified internal standard. |
| Accuracy | Good to Excellent. Dependent on baseline resolution and consistent detector response. | Excellent. Considered a primary ratio method. Accuracy can be <0.5% relative uncertainty. |
| Precision (RSD) | < 2% is typically achievable. | < 1% is readily achievable with optimized parameters. |
| LOD/LOQ | Low (ppm level). Ideal for trace impurity detection. | Higher (~0.1% w/w). Not ideal for trace impurities below this level. |
| Analysis Time | Long (60-90 minutes per sample) due to the long column and temperature program required for high resolution. | Short (~10-15 minutes per sample) after initial setup and optimization of D1. |
| Sample Prep | Simple dilution. | Requires precise weighing of both sample and internal standard. |
| Sample Throughput | Lower, due to long run times. | Higher, due to shorter acquisition times. |
| Cost (Instrument) | Moderate. | High. |
| Authoritative Standard | Based on ASTM D5134 principles. | Recognized by pharmacopeias and metrology institutes. |
Conclusion and Recommendations
Both High-Resolution Capillary GC-FID and Quantitative ¹H NMR are powerful and valid techniques for determining the isomeric purity of this compound. The choice between them depends on the specific requirements of the analysis.
-
High-Resolution GC-FID is the preferred method for screening samples for unknown isomeric impurities and for quantifying trace-level contaminants (ppm to 0.1%). Its superior separating power for a wide range of volatile compounds makes it an excellent tool for detailed profiling of complex mixtures.
-
Quantitative ¹H NMR is the superior method for the highly accurate and precise determination of the absolute purity of a primary material or reference standard. When the identities of the major components are known and their signals are resolved, qNMR provides a faster, more direct, and often more accurate measure of the bulk purity without the need for individual calibration curves for each potential impurity.
For a comprehensive quality control strategy, these two techniques should be considered complementary. GC-FID can be used to identify and provide an initial estimate of all volatile impurities, while qNMR can be used to assign a highly accurate and precise purity value to the main component. This orthogonal approach provides the highest degree of confidence in the quality of your this compound samples, ensuring the integrity and reproducibility of your research and development activities.
References
- Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID.
- Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2016). Revista Colombiana de Química. [Link]
- ASTM D5134-13(2017), Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2017. [Link]
- Emery Pharma. (n.d.).
- Gao, H., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- IMSERC. (n.d.). Building Block.
- Loening, N. (n.d.). Dependence on chain length of NMR relaxation times in mixtures of alkanes. [Link]
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
- Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America. [Link]
- University of Ottawa. (n.d.).
- Varian, Inc. (2006). Detailed Hydrocarbon Analysis of Petroleum Naphthas through n-Nonane using ASTM D 5134.
- Wikipedia. (n.d.).
- Zou, Y., & Yu, C. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- Maly, T., et al. (2020).
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2,2,3,3,4-Pentamethylpentane: Personal Protective Equipment and Operational Protocols
In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical information on the personal protective equipment (PPE) and operational protocols required for handling 2,2,3,3,4-pentamethylpentane. As a highly flammable and volatile organic compound (VOC), a clear understanding of its properties and associated hazards is the foundation of a safe laboratory environment. This document is designed to empower researchers with the knowledge to not only comply with safety standards but to cultivate a culture of proactive risk mitigation.
Understanding the Hazard: Why this compound Demands Respect
This compound is a branched-chain alkane. Like its isomers and other similar low-molecular-weight alkanes, it is a highly flammable liquid with a low flash point.[1][2] Its vapor can form explosive mixtures with air, and the vapor is heavier than air, allowing it to travel along the ground to a distant ignition source.[1] In addition to the significant fire and explosion risk, prolonged or repeated exposure to similar alkanes can cause skin irritation and dryness.[1] Inhalation of high concentrations of vapors may lead to dizziness, headaches, and nausea.[1] Aspiration of the liquid into the lungs, if swallowed, can cause severe chemical pneumonitis.[3][4][5]
Key Physical and Chemical Properties (Comparison with a Similar Isomer)
| Property | 2,2,3,4-Tetramethylpentane | General Characteristics of Similar Alkanes |
| Flash Point | 25.5 °C | Low; indicates high flammability at or near room temperature.[2] |
| Boiling Point | Data not readily available | Relatively low, leading to high volatility. |
| Vapor Density | Heavier than air | Vapors can accumulate in low-lying areas.[1] |
| Solubility in Water | Insoluble | Will float on water. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive risk assessment for handling highly flammable and volatile liquids.
Eye and Face Protection
-
Rationale: The volatility of this compound means that splashes and vapor exposure to the eyes are significant risks.
-
Recommendation: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] When handling larger quantities (above 500 mL) or when there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin Protection
-
Rationale: Direct skin contact can lead to irritation and dermatitis due to the defatting nature of alkanes.[1] Contaminated clothing can pose a prolonged exposure and fire risk.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are generally suitable for incidental contact. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for signs of degradation or perforation before use.[2]
-
Body Protection: A flame-retardant lab coat is essential. Standard lab coats may ignite and continue to burn if they come into contact with an ignition source while contaminated with a flammable liquid. In situations with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
-
Rationale: Inhalation of vapors can cause respiratory tract irritation and central nervous system effects.[1]
-
Recommendation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[6] A comprehensive respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[3][4]
-
The storage area should be away from heat, sparks, open flames, and strong oxidizing agents.[5]
-
Utilize approved flammable liquid storage cabinets that meet OSHA requirements.[7][8] These cabinets are designed to contain fires and prevent the spread of flames.
-
Ensure all containers are tightly closed when not in use.[3][5]
Safe Handling and Dispensing Protocol
-
Preparation: Before starting any work, ensure that a fire extinguisher (typically a dry chemical or carbon dioxide extinguisher), spill kit, and safety shower/eyewash station are readily accessible.
-
Location: Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, it is imperative to ground and bond all metal containers and dispensing equipment.[5][9]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[2][4] When transferring the liquid, do so slowly to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame. Use a heating mantle, steam bath, or another controlled heating source.
-
Housekeeping: Keep the work area clean and free of clutter. Immediately clean up any small drips or spills.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, immediate and decisive action is required to prevent a fire and minimize exposure.
Caption: Spill Response Decision Workflow for this compound.
First Aid
-
Inhalation: Move the affected person to fresh air and seek immediate medical attention.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4][5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs is a major hazard.[3][4][5]
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it must be managed as hazardous waste.
-
Waste Collection: Collect all waste in a properly labeled, sealed container. The label should clearly identify the contents as "Hazardous Waste" and list "this compound".
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all federal, state, and local regulations.[10][11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.
References
- International Labour Organization and World Health Organization. (2021). International Chemical Safety Cards (ICSC): 0496 - 2,2,4-TRIMETHYLPENTANE.
- ChemSupply Australia. (2022). Safety Data Sheet: 2, 2, 4-Trimethylpentane.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
- OHSE. (2025). Respiratory Protection and VOC Exposure: A Critical Safety Guide.
- U.S. Chemical Safety and Hazard Investigation Board. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- 360training. (2021). What You Must Know About Flammable Liquids Handling and Storage.
- OSHA Safety Manuals. (2013). OSHA And the Storage of Flammable Liquids.
- J. J. Keller & Associates, Inc. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
- NextSDS. (n.d.). 2,2,4 Trimethylpentane Safety Data Sheet.
- U.S. Chemical Storage. (2024). OSHA Flammable Storage Requirements.
- Centers for Disease Control and Prevention. (2025). NIOSH Personal Protective Equipment.
- International Enviroguard. (2023). VOC Safety for Industrial Workers.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.
- U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
Sources
- 1. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. ohse.ca [ohse.ca]
- 7. What To Know About Flammable Liquids Handling and Storage [oshaoutreachcourses.com]
- 8. oshatraininglasvegas.com [oshatraininglasvegas.com]
- 9. ishn.com [ishn.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
